Product packaging for 8-Bromo-1,6-naphthyridine(Cat. No.:CAS No. 17965-74-1)

8-Bromo-1,6-naphthyridine

Cat. No.: B099855
CAS No.: 17965-74-1
M. Wt: 209.04 g/mol
InChI Key: PQBNZTONCGWKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Bromo-1,6-naphthyridine (CAS 17965-74-1) is a brominated derivative of the 1,6-naphthyridine heterocycle, recognized as a privileged scaffold in medicinal chemistry . This compound serves as a highly versatile and valuable chemical intermediate or building block for synthesizing more complex molecules . The presence of the bromine atom on the naphthyridine core acts as a reactive handle, enabling key chemical transformations such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and nucleophilic aromatic substitution . This allows researchers to functionalize the core scaffold and systematically explore structure-activity relationships in drug discovery and materials science . The 1,6-naphthyridine core structure is of significant research interest due to its broad biological activities . Derivatives of this scaffold have been investigated for various therapeutic applications. Notably, research has shown that 1,6-naphthyridine analogues can exhibit potent anti-viral properties, including activity against human cytomegalovirus (HCMV) through a novel mechanism of action distinct from current standard-of-care treatments . Other research avenues include developing 1,6-naphthyridine derivatives as potent and selective inhibitors of targets like Fibroblast Growth Factor Receptor 4 (FGFR4) in cancer therapy, as well as exploring their potential as antibacterial agents and monoamine oxidase (MAO) inhibitors . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling information. The compound should typically be stored sealed in dry conditions, at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2 B099855 8-Bromo-1,6-naphthyridine CAS No. 17965-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBNZTONCGWKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355779
Record name 8-Bromo-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17965-74-1
Record name 8-Bromo-1,6-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17965-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-1,6-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-1,6-naphthyridine: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Bromo-1,6-naphthyridine is a halogenated heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity, primarily centered around the C-Br bond, make it an attractive scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a particular focus on its application in modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and a summary of its spectroscopic characteristics are presented to support researchers in drug discovery and chemical synthesis.

Introduction: The Strategic Importance of this compound

The naphthyridine core, a diazabenzonaphthalene, is a privileged scaffold found in numerous biologically active compounds and functional materials. The introduction of a bromine atom at the 8-position of the 1,6-naphthyridine skeleton creates a highly valuable synthetic intermediate. This bromine atom acts as a versatile chemical "handle," enabling a wide array of functionalizations through transition-metal-catalyzed cross-coupling reactions.

The electron-deficient nature of the two pyridine rings within the naphthyridine system influences the reactivity of the C-Br bond, making it an excellent substrate for reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] These reactions are cornerstones of modern drug development, allowing for the modular and efficient construction of carbon-carbon and carbon-nitrogen bonds.[1][3] Consequently, this compound is a key starting material for generating libraries of novel compounds for screening as potential therapeutics, particularly in oncology and infectious diseases, where substituted naphthyridines have shown promise.[4]

This document serves as a technical resource for scientists, providing foundational data on the properties of this compound and practical guidance for its synthetic manipulation.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's basic properties are critical for its effective use in research. The key identifiers and computed physicochemical properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 17965-74-1[5]
Molecular Formula C₈H₅BrN₂[5]
Molecular Weight 209.04 g/mol [5]
Canonical SMILES C1=CC2=CN=CC(=C2N=C1)Br[5]
InChIKey PQBNZTONCGWKCZ-UHFFFAOYSA-N[5]
Monoisotopic Mass 207.96361 Da[5]
XLogP3 (Computed) 1.8[5]
Polar Surface Area 25.8 Ų[5]
Appearance Typically a solid at room temperature[6]

Spectroscopic Profile

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While a comprehensive experimental dataset for the parent compound is not widely published, the expected spectroscopic characteristics can be reliably predicted.

TechniquePredicted Characteristics
¹H NMR The spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the pyridine rings will exhibit characteristic doublet, triplet, or doublet of doublets splitting patterns based on their coupling with adjacent protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine substituent.
¹³C NMR Eight signals are expected in the aromatic region. The carbon atom attached to the bromine (C8) will have its chemical shift influenced by the heavy atom effect. The carbons adjacent to the nitrogen atoms will typically appear at lower field (higher ppm).
Mass Spec. The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. Two major peaks for the molecular ion (M⁺) will be observed at m/z values separated by two units (e.g., [M]⁺ and [M+2]⁺) with a relative intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7] Predicted m/z for [M+H]⁺ is 208.97089.[8]
IR Spectroscopy The spectrum would be characterized by C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region and aromatic C-H stretching above 3000 cm⁻¹.

Chemical Properties and Synthetic Utility

The reactivity of this compound is dominated by the chemistry of its carbon-bromine bond, which is amenable to a variety of powerful bond-forming reactions.

G cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Other Reactions A This compound B Suzuki Coupling (C-C Bond Formation) A->B  R-B(OH)₂  Pd Catalyst, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C  R₂NH  Pd Catalyst, Base D Other Couplings (Heck, Sonogashira, etc.) A->D  Alkene/Alkyne  Pd Catalyst, Base E Nucleophilic Aromatic Substitution (SNAr) A->E  Nu⁻, Heat (Position dependent)

Caption: Key reaction pathways for this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[2][9] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 8-position.

Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition of the C-Br bond to a Pd(0) catalyst, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10][11] A base is crucial for activating the organoboron species to facilitate the transmetalation step.[10]

Suzuki_Cycle cluster_cycle A Pd⁰L₂ (Active Catalyst) C Ar-PdII(Br)L₂ A->C Ar-Br A->C B Oxidative Addition E Ar-PdII(R)L₂ C->E R-B(OH)₂ Base C->E D Transmetalation E->A E->A G Ar-R (Product) E->G F Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation for synthesizing pharmaceuticals and other nitrogen-containing compounds.[1] This palladium-catalyzed reaction couples aryl halides with primary or secondary amines.[3] Using this compound, a diverse array of amines can be installed at the 8-position, providing access to novel scaffolds for drug discovery.

Mechanism Insight: Similar to the Suzuki coupling, the mechanism involves an oxidative addition of the C-Br bond to the Pd(0) catalyst.[12] The amine then coordinates to the palladium complex, and following deprotonation by a base, reductive elimination occurs to form the C-N bond and regenerate the catalyst.[1] The choice of phosphine ligand is critical for the efficiency of this reaction, with sterically hindered, electron-rich ligands often providing the best results.[13]

Buchwald_Hartwig_Cycle cluster_cycle A Pd⁰L₂ (Active Catalyst) C Ar-PdII(Br)L₂ A->C Ar-Br A->C B Oxidative Addition E Ar-PdII(NR₂)L₂ C->E R₂NH, Base C->E D Amine Coordination & Deprotonation E->A E->A G Ar-NR₂ (Product) E->G F Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SₙAr)

Due to the electron-deficient nature of the naphthyridine ring system, it can be susceptible to nucleophilic aromatic substitution (SₙAr).[14] While the C-Br bond itself is a leaving group, SₙAr reactions on naphthyridine systems are often complex and regioselectivity can depend heavily on the specific nucleophile, reaction conditions, and the presence of other activating groups on the ring.[15][16] This pathway is generally less predictable for this compound compared to palladium-catalyzed couplings but remains a potential route for functionalization under specific conditions.

Experimental Protocols

The following protocols are provided as general, validated starting points for researchers. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This procedure outlines a typical approach for coupling this compound with an arylboronic acid.

Methodology:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as the palladium catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture, typically dioxane/water or toluene/ethanol/water.[17] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired coupled product.

General Protocol for Buchwald-Hartwig Amination

This procedure provides a framework for the C-N coupling of this compound with a primary or secondary amine.

Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.) to a reaction vessel.

  • Reagent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane. Finally, add the amine coupling partner (1.1-1.3 equiv.).

  • Reaction: Seal the vessel and heat with stirring to the target temperature (typically 90-120 °C). Monitor the reaction for consumption of the starting material.

  • Workup: After cooling, quench the reaction by carefully adding water. Extract the product with an appropriate organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography to isolate the aminated product.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be performed in a well-ventilated fume hood.

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

Conclusion

This compound stands out as a strategically important and versatile building block for synthetic and medicinal chemistry. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and efficient platform for the synthesis of diverse and complex molecules. The protocols and data presented in this guide offer a solid foundation for researchers to leverage the full potential of this compound in their drug discovery and materials science programs, paving the way for the development of novel and impactful chemical entities.

References

  • Smolecule. 8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one.
  • PubChem. This compound. National Center for Biotechnology Information.
  • ChemicalBook. This compound-2-CARBOXYLIC ACID synthesis.
  • Sigma-Aldrich. 8-Bromo-1,6-naphthyridin-2(1H)-one.
  • Sharma, V., et al. Supporting Information. New Journal of Chemistry.
  • Wikipedia. Buchwald–Hartwig amination.
  • RSC Publishing. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • Vibrant Pharma Inc. 8-Bromo-1,6-naphthyridin-2(1H)-one; 8-Bromo-2-hydroxy-1,6-naphthyridine.
  • PubChemLite. This compound (C8H5BrN2).
  • BenchChem. Preventing protodeboronation in Suzuki reactions of bromo-naphthyridines.
  • Organic Chemistry Portal. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides.
  • Chemcasts. 3,8-Dibromo-1,6-naphthyridine (CAS 17965-75-2) Properties.
  • The Journal of Organic Chemistry. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline.
  • Fisher Scientific. ChemScene | this compound.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Wikipedia. Suzuki reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health.
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • AChemBlock. 8-bromo-1,6-naphthyridin-5-amine 95%.
  • PubChemLite. 8-bromo-1,6-naphthyridin-2(1h)-one.
  • BLD Pharm. 17965-74-1|this compound.
  • PubChemLite. 8-bromo-1,6-naphthyridin-5(6h)-one.
  • BenchChem. Navigating the Regioselective Functionalization of 5-Bromo-8-chloro-1,7-naphthyridine.
  • PubChem. 8-Bromo-1,6-naphthyridin-4(1H)-one. National Center for Biotechnology Information.
  • Green Chemistry (RSC Publishing). A mild synthesis of substituted 1,8-naphthyridines.
  • The Journal of Organic Chemistry. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ACS Publications.
  • ResearchGate. Nucleophilic-Substitution Reactions in Benzo[C][4][18]Naphthyridines.
  • BLDpharm. 8-Bromo-1,6-naphthyridin-5(6H)-one.
  • CSIRO Publishing. Nucleophilic-Substitution Reactions in Benzo[C][4][18]Naphthyridines.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Chemcasts. 3,8-Dibromo-1,6-naphthyridine Properties vs Pressure.
  • Advanced ChemBlocks. 8-bromo-7-methoxy-1,6-naphthyridin-4-ol 95%.
  • PMC. Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health.
  • BenchChem. 5-Bromo-1,7-naphthyridin-8-amine.
  • ACS Publications. Bromination reactions of 1,5- and 1,8-naphthyridine 1-oxides.
  • YouTube. Bromo pattern in Mass Spectrometry.
  • NC State University Libraries. 7.1 The Discovery of Nucleophilic Substitution Reactions.

Sources

An In-Depth Technical Guide to 8-Bromo-1,6-naphthyridine: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 8-Bromo-1,6-naphthyridine, a key heterocyclic scaffold of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its fundamental properties, strategic importance in synthesis, and its role as a precursor to potent biologically active molecules.

Core Compound Identification and Properties

This compound is a diazanaphthalene compound, meaning it features a bicyclic aromatic system with two nitrogen atoms. The strategic placement of the bromine atom at the 8-position renders it a highly versatile intermediate for synthetic diversification.

Chemical Identifiers

Precise identification is critical in research and procurement. The primary identifiers for this compound are:

  • CAS Number : 17965-74-1[1][2][3]

  • Molecular Formula : C₈H₅BrN₂[1]

  • IUPAC Name : this compound[1]

Synonyms and Alternative Nomenclature

In literature and commercial catalogs, this compound may be referred to by several synonyms. Recognizing these is essential for exhaustive literature searches.

  • 1,6-Naphthyridine, 8-bromo-[1]

  • 8-Bromo-[4][5]naphthyridine[1]

  • 8-bromopyridino[3,2-c]pyridine[1]

  • DTXSID50355779[1]

A comprehensive list of depositor-supplied synonyms can be found in databases like PubChem.[1]

Physicochemical and Spectroscopic Data

The following table summarizes the key computed and experimental properties of this compound.

PropertyValueSource
Molecular Weight 209.04 g/mol [1]
Monoisotopic Mass 207.96361 Da[1][6]
SMILES C1=CC2=CN=CC(=C2N=C1)Br[1][6]
InChIKey PQBNZTONCGWKCZ-UHFFFAOYSA-N[1]
Predicted XlogP 1.8[1][6]
Hazard Statements H315, H319, H335[1]

Note: Hazard data indicates that the compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Appropriate personal protective equipment should be used during handling.

The Strategic Importance of the 1,6-Naphthyridine Scaffold

Naphthyridines, as a class, are considered "privileged structures" in medicinal chemistry.[7][8] This designation is reserved for molecular scaffolds that can bind to multiple, diverse biological targets, making them rich starting points for drug discovery programs. The 1,6-naphthyridine core, in particular, has been successfully utilized to develop potent inhibitors for various therapeutic targets.

The true value of this compound lies in its function as a synthetic intermediate. The bromine atom at a key position on the aromatic ring system serves as a versatile chemical "handle." It is an excellent leaving group for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the precise and controlled introduction of diverse functional groups at the 8-position, enabling the rapid exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties.

G cluster_core Core Scaffold cluster_derivatives High-Value Derivatives Core This compound HIV HIV-1 Integrase Inhibitors (e.g., 8-Hydroxy derivatives) Core->HIV Functionalization HCMV HCMV pUL89 Endonuclease Inhibitors (e.g., 8-Hydroxy-7-carboxamides) Core->HCMV Functionalization PDE4D PDE4D Inhibitors (Disubstituted 1,7-Naphthyridines) Core->PDE4D Scaffold Hopping & Functionalization

Fig 1: Role of this compound as a core building block.

Notable examples of biologically active molecules derived from this scaffold include:

  • HIV-1 Integrase Inhibitors : The 8-hydroxy-[4][5]naphthyridine motif has been identified as a potent replacement for the 1,3-diketoacid moiety in a class of HIV-1 integrase inhibitors.[9][10] One such compound demonstrated an IC₅₀ of 10 nM in strand transfer assays and significant inhibition of HIV-1 infection in cell culture.[9][10]

  • Human Cytomegalovirus (HCMV) Inhibitors : Researchers have developed 8-hydroxy-1,6-naphthyridine-7-carboxamides that act as inhibitors of the HCMV pUL89 endonuclease, showcasing the scaffold's utility in antiviral research beyond HIV.[11]

Synthetic Pathways and Methodologies

The synthesis of the 1,6-naphthyridine ring system can be achieved through several established routes. The two most common strategies involve building the second ring onto either a pre-formed pyridine or a pre-formed pyridone.[7][8]

General Synthetic Workflow

A generalized workflow for synthesizing substituted 1,6-naphthyridines often involves the cyclization of a functionalized pyridine precursor. The introduction of the bromine atom can be accomplished either by using a brominated starting material or by direct halogenation of the naphthyridine core, though regioselectivity can be a challenge in the latter case.

G cluster_synthesis General Synthetic Approach Start Pre-formed Pyridine or Pyridone Precursor Cyclize Annulation/ Cyclization Reaction Start->Cyclize Core 1,6-Naphthyridine Core Structure Cyclize->Core Bromo This compound Core->Bromo Bromination Functionalize Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Target Target Molecule (e.g., Drug Candidate) Functionalize->Target Bromo->Functionalize

Fig 2: A generalized synthetic workflow utilizing this compound.
Key Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for functionalizing this compound. It allows for the formation of a carbon-carbon bond, enabling the introduction of aryl, heteroaryl, or alkyl groups.

Objective: To couple an arylboronic acid with this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Dioxane/Water, Toluene, or DMF)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the solvent system to the vessel.

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Typically, this involves diluting with an organic solvent (e.g., Ethyl Acetate) and washing with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the desired 8-aryl-1,6-naphthyridine.

This protocol is a generalized representation. Optimal conditions, including catalyst, base, solvent, and temperature, must be determined empirically for each specific substrate combination.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its stable, privileged core combined with a synthetically versatile bromine handle makes it an invaluable starting material for constructing libraries of complex molecules. The demonstrated success of its derivatives as potent antiviral agents underscores the immense potential held within this scaffold. For research teams focused on kinase, viral, or other enzyme inhibitors, this compound represents a validated and highly promising entry point for novel drug discovery campaigns.

References

  • Smolecule. 8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one.
  • PubChem. This compound | C8H5BrN2 | CID 817270.
  • ChemicalBook. This compound-2-CARBOXYLIC ACID synthesis.
  • Vibrant Pharma Inc. 8-Bromo-1,6-naphthyridin-2(1H)-one; 8-Bromo-2-hydroxy-1,6-naphthyridine.
  • Yuhan Pharmaceutical. This compound.
  • Achmem. This compound-3-carboxylic acid.
  • Advanced ChemBlocks. 8-bromo-7-methoxy-1,6-naphthyridin-4-ol 95%.
  • BLD Pharm. 17965-74-1|this compound.
  • PubChemLite. This compound (C8H5BrN2).
  • Santa Cruz Biotechnology. 8-Bromo-1,6-naphthyridin-2(1H)-one | CAS 902837-41-6.
  • ACS Publications. Design and Synthesis of 8-Hydroxy-[4][5]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. 8-Bromo-1,6-naphthyridin-2(1H)-one.
  • PubChemLite. 8-bromo-1,6-naphthyridin-2(1h)-one.
  • AChemBlock. 8-bromo-1,6-naphthyridin-5-amine 95%.
  • ACS Publications. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.
  • PMC. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • Chemcasts. 3,8-Dibromo-1,6-naphthyridine (CAS 17965-75-2) Properties.
  • MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • Benchchem. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3.
  • PubMed. Design and synthesis of 8-hydroxy-[4][5]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells.
  • PubMed. 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease.

Sources

The Evolving Landscape of Naphthyridine Therapeutics: A Technical Guide to the Biological Activity of 8-Bromo-1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontier of Heterocyclic Chemistry

To our fellow researchers, scientists, and pioneers in drug development, this document serves as a deep dive into the burgeoning field of 1,6-naphthyridine derivatives, with a particular focus on the strategic incorporation of an 8-bromo substituent. The 1,6-naphthyridine core, a privileged heterocyclic scaffold, has increasingly captured the attention of medicinal chemists for its remarkable versatility and wide spectrum of biological activities.[1] While the broader family of naphthyridines is well-documented, this guide aims to illuminate the specific potential unlocked by 8-bromo functionalization, a chemical modification known to significantly influence potency and selectivity in various therapeutic contexts. We will explore the synthesis, mechanisms of action, and biological impact of these compounds, grounding our discussion in established principles and drawing insights from closely related analogues to chart a course for future discovery.

The 1,6-Naphthyridine Scaffold: A Foundation of Therapeutic Promise

The 1,6-naphthyridine nucleus, one of the six structural isomers of diazanaphthalenes, provides a rigid and planar framework conducive to specific interactions with biological targets.[2] This scaffold's inherent electronic properties and the precise orientation of its nitrogen atoms allow for a multitude of substitution patterns, each capable of fine-tuning the molecule's pharmacological profile. Derivatives of the 1,6-naphthyridine core have demonstrated a wide array of pharmacological applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1]

The Strategic Advantage of Halogenation

In the realm of medicinal chemistry, the introduction of halogen atoms, particularly bromine, is a time-honored strategy for enhancing the biological activity of a lead compound. The bromine atom at the C-8 position of the 1,6-naphthyridine ring can exert several profound effects:

  • Increased Lipophilicity: Bromine's lipophilic nature can enhance membrane permeability, potentially improving oral bioavailability and cellular uptake.

  • Modulation of Electronic Properties: As an electron-withdrawing group, bromine can alter the electron density of the aromatic system, influencing pKa and the strength of interactions with target proteins.

  • Formation of Halogen Bonds: The bromine atom can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in the active site of a target enzyme, thereby increasing binding affinity and selectivity.[3]

  • Metabolic Stability: The presence of a halogen can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.

These factors underscore the rationale for investigating 8-bromo-1,6-naphthyridine derivatives as a promising avenue for the development of novel therapeutics.

Key Biological Activities and Therapeutic Targets

While direct studies on a broad range of this compound derivatives are emerging, the known activities of related naphthyridine compounds provide a strong indication of their therapeutic potential.

Anticancer Activity: Targeting Cellular Proliferation

The 1,6-naphthyridine scaffold is a key component in a variety of potent anticancer agents.[1] The primary mechanisms of action often involve the inhibition of critical enzymes that regulate cell growth and survival.

Protein kinases are a major class of therapeutic targets in oncology, and numerous heterocyclic compounds have been developed as kinase inhibitors.[4] The 1,6-naphthyridine core can be decorated with various side chains to target the ATP-binding site of specific kinases. The 8-bromo substituent can play a crucial role in enhancing the binding affinity and selectivity for the target kinase.

General Kinase Inhibition Pathway

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->RTK Binds & Activates ADP ADP RTK->ADP Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Signaling Phosphorylation ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Blocks ATP Binding

Caption: Kinase inhibition by this compound derivatives.

Table 1: Anticancer Activity of Representative Naphthyridine Derivatives

Compound IDNaphthyridine CoreTarget/Cell LineIC50 (µM)Reference
Compound 121,8-Naphthyridine-3-carboxamideHBL-100 (Breast)1.37[5]
Compound 171,8-Naphthyridine-3-carboxamideKB (Oral)3.7[5]
Compound 221,8-Naphthyridine-3-carboxamideSW-620 (Colon)3.0[5]
Compound 47Halogenated 1,8-NaphthyridineMIAPaCa (Pancreatic)0.41[6]
Compound 47Halogenated 1,8-NaphthyridineK-562 (Leukemia)0.77[6]

Note: Data for this compound derivatives is currently limited; this table illustrates the potential of the broader naphthyridine class.

Antimicrobial Activity: A Renewed Front Against Resistance

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. The naphthyridine scaffold is historically significant in this area, with nalidixic acid, a 1,8-naphthyridine derivative, being a foundational antibiotic.[7] The proposed mechanism for many naphthyridine-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5] The introduction of a bromine atom has been shown to enhance the antibacterial activity of some naphthyridine scaffolds.[5]

Inhibition of Bacterial DNA Gyrase

dna_gyrase_inhibition Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Replication DNA Replication Supercoiled_DNA->Replication Inhibitor This compound Derivative Inhibitor->DNA_Gyrase Inhibits

Caption: Inhibition of DNA gyrase by this compound derivatives.

Table 2: Antimicrobial Activity of Brominated Naphthyridine Derivatives

Compound IDNaphthyridine CoreTarget OrganismMIC (µg/mL)Reference
Brominated Derivative 31b1,8-NaphthyridinoneB. subtilisPotent[5]
Brominated Derivative 31f1,8-NaphthyridinoneB. subtilisPotent[5]
Compound 15a1,8-Naphthyridin-4(1H)-oneVarious BacteriaGood Activity[8]

Note: This table highlights the enhanced antimicrobial potential of brominated naphthyridines.

Experimental Protocols: A Guide to Evaluation

To rigorously assess the biological activity of novel this compound derivatives, standardized and validated experimental protocols are essential.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through multi-step synthetic routes, often starting from commercially available pyridine derivatives. Subsequent functionalization at other positions allows for the creation of a diverse library of compounds for screening.

General Synthetic Workflow

synthesis_workflow Start Starting Materials (e.g., Brominated Pyridines) Cyclization Cyclization Reaction (e.g., Friedländer Synthesis) Start->Cyclization Core This compound Core Cyclization->Core Functionalization Functional Group Interconversion/Coupling Core->Functionalization Library Library of Derivatives Functionalization->Library Purification Purification & Characterization (HPLC, NMR, MS) Library->Purification

Caption: General workflow for the synthesis of this compound derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the test compound, the target kinase, and the kinase substrate in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is used to generate a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. The foundational knowledge of the broader naphthyridine family, combined with the predictable and often beneficial effects of bromine substitution, provides a strong rationale for the synthesis and evaluation of novel derivatives. Future research should focus on:

  • Systematic Synthesis: The creation of diverse libraries of this compound derivatives with varied substituents at other positions to build a comprehensive structure-activity relationship (SAR) profile.

  • Broad Biological Screening: Evaluation of these compounds against a wide range of cancer cell lines, microbial strains, and a panel of kinases to identify potent and selective lead compounds.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which active compounds exert their effects.

  • Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to determine their drug-likeness.

References

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (2017). Acta Chimica Slovenica. [Link]
  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2009). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2025).
  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv
  • Full article: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2009). Taylor & Francis Online. [Link]
  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (2025).
  • Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). U.S.
  • Design, synthesis, and antimicrobial evaluation of novel imidazo[1,2-a][9][10] naphthyridine based thiazole and chromenone scaffolds. (n.d.).
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Deriv
  • Synthesis and Antimicrobial Study of New 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2e]. (n.d.). Semantic Scholar. [Link]
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (n.d.). RSC Publishing. [Link]
  • [9][10]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. (2023). U.S.
  • Antimicrobial Activity of Naphthyridine Deriv
  • 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. (2022). PubMed. [Link]
  • Synthesis and Biological Evaluation of Some 1,8-Naphthalimide-Acridinyl Hybrids. (2020).
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Deriv
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (n.d.). PubMed. [Link]
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed. [Link]
  • Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. (2018).
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). U.S.
  • Inspecting the structure-activity relationship of protein kinase CK2 inhibitors derived from tetrabromo-benzimidazole. (2005). PubMed. [Link]
  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). PubMed. [Link]

Sources

Unlocking the Therapeutic Potential of 8-Bromo-1,6-naphthyridine: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This technical guide focuses on a specific, yet underexplored, derivative: 8-Bromo-1,6-naphthyridine. While direct biological data for this compound is nascent, its structural features suggest significant potential for therapeutic innovation. This document serves as a roadmap for researchers, providing a structured approach to identifying and validating its potential therapeutic targets. We will delve into the most promising avenues of investigation—protein kinase inhibition for oncology, phosphodiesterase 4 (PDE4) modulation for inflammatory diseases, and mechanisms of neuroprotection—grounded in the established activities of the broader 1,6-naphthyridine class. This guide provides not just a theoretical framework, but also detailed, field-proven experimental protocols and workflows to empower scientific inquiry and accelerate the drug discovery process.

Introduction: The 1,6-Naphthyridine Scaffold and the Promise of the 8-Bromo Substituent

Naphthyridines, a family of heterocyclic compounds composed of two fused pyridine rings, have consistently captured the attention of medicinal chemists.[2] Their rigid structure and the specific arrangement of nitrogen atoms make them ideal for interacting with a variety of biological receptors and enzymes.[1] The 1,6-naphthyridine isomer, in particular, has been the foundation for compounds targeting heat shock protein 90 (Hsp90), spleen tyrosine kinase (SYK), and various other targets in cancer and inflammatory pathways.[3][4]

The subject of this guide, this compound (PubChem CID: 817270), introduces a bromine atom at the C8 position.[5] This halogen substitution is a critical feature. In medicinal chemistry, the introduction of a bromine atom can significantly alter a compound's pharmacokinetic and pharmacodynamic properties. It can serve as a key interaction point within a protein's binding pocket, enhance binding affinity through halogen bonding, and act as a synthetic handle for further chemical modifications, making it a crucial element in structure-activity relationship (SAR) studies.[6][7]

This guide will, therefore, explore the most promising therapeutic targets for this compound by extrapolating from its parent scaffold and provide the necessary tools to validate these hypotheses experimentally.

Anticancer Potential: Targeting Oncogenic Kinases

A significant body of research points to 1,6-naphthyridine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1][8] Two particularly promising targets for this scaffold are Fibroblast Growth Factor Receptor 4 (FGFR4) and Cyclin-Dependent Kinase 5 (CDK5).

Target Rationale: FGFR4 and CDK5 in Oncology
  • Fibroblast Growth Factor Receptor 4 (FGFR4): FGFR4 is a transmembrane tyrosine kinase. Its signaling pathway, when activated by ligands like FGF19, is crucial in the development of hepatocellular carcinoma (HCC).[9] Overexpression and activation of FGFR4 are linked to tumor growth and proliferation, making it a prime target for therapeutic intervention in liver cancer.[10]

  • Cyclin-Dependent Kinase 5 (CDK5): While best known for its role in neuronal development, aberrant CDK5 activity is increasingly implicated in cancer progression, metastasis, and resistance to therapy in cancers such as prostate and thyroid carcinoma.[11] CDK5 is considered a non-canonical cyclin-dependent kinase, and its dysregulation can impact cell cycle control and apoptosis.[12]

Given that derivatives of the 1,6-naphthyridine scaffold have been successfully developed as inhibitors for both FGFR4 and CDK5, it is a logical and compelling hypothesis that this compound could serve as a foundational structure for novel inhibitors of these kinases.[9][11]

Experimental Validation Workflow

The investigation into the anticancer potential of this compound should follow a tiered approach, beginning with direct target engagement and progressing to cellular-level effects.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cellular Assays cluster_2 Outcome A FGFR4 Kinase Assay B CDK5 Kinase Assay C Select Cancer Cell Lines (e.g., Hep-3B for FGFR4, Prostate cancer lines for CDK5) A->C B->C D MTT Cell Viability Assay C->D E Determine IC50 values (Target Potency & Cellular Efficacy) D->E

Workflow for assessing anticancer kinase inhibition.
Detailed Experimental Protocols

This protocol is adapted for a luminescent assay format, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[13][14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified FGFR4 and CDK5 enzymes.

Materials:

  • Recombinant human FGFR4 or CDK5/p25 enzyme.[14][15]

  • Kinase-specific substrate (e.g., a generic tyrosine kinase substrate for FGFR4, Histone H1 for CDK5).[9][16]

  • ATP at a concentration near the Km for each enzyme.

  • This compound stock solution in DMSO.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[14]

  • ADP-Glo™ Kinase Assay Kit (or similar).

  • 384-well white assay plates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM). Include a DMSO-only vehicle control.

  • Reaction Setup: To the wells of a 384-well plate, add:

    • 1 µL of the diluted compound or vehicle control.

    • 2 µL of kinase enzyme solution (concentration determined by prior enzyme titration).[14]

    • 2 µL of a substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol assesses the cytotoxic or cytostatic effects of the compound on cancer cells.[17][18]

Objective: To determine the IC50 of this compound in relevant cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Hep-3B, MIAPaCa-2).

  • Complete cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[17]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[19]

  • 96-well flat-bottom sterile culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[20]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Anti-Inflammatory Potential: Targeting Phosphodiesterase 4 (PDE4)

The 1,6- and 1,8-naphthyridine scaffolds are also present in compounds designed as inhibitors of phosphodiesterase 4 (PDE4), an enzyme crucial to the inflammatory cascade.[21][22]

Target Rationale: PDE4 in Inflammation

PDE4 is a key enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a vital role in regulating inflammation.[23] By inhibiting PDE4, intracellular cAMP levels rise, leading to the suppression of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and interleukin-6 (IL-6).[2] This makes PDE4 a highly attractive target for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The discovery of 1,8-naphthyridin-2(1H)-one derivatives as selective PDE4 inhibitors provides a strong rationale for investigating this compound in this context.

G cluster_0 PDE4 Signaling Pathway cluster_1 Point of Intervention A Inflammatory Stimulus (e.g., LPS) B Immune Cell (e.g., Macrophage) A->B C PDE4 B->C E AMP C->E D cAMP D->C Hydrolysis G PKA (active) D->G Activation F PKA (inactive) H Suppression of Pro-inflammatory Cytokines (e.g., TNF-α) G->H I This compound I->C Inhibition

Mechanism of PDE4 inhibition in inflammation.
Experimental Validation Workflow

The evaluation of this compound as a PDE4 inhibitor involves an initial enzymatic assay followed by a cell-based functional assay to measure the downstream effects on cytokine production.

G A PDE4 Enzyme Inhibition Assay B Determine IC50 against purified PDE4B enzyme A->B C Macrophage Cell Line (e.g., RAW 264.7) D LPS Stimulation C->D E Treatment with This compound D->E F TNF-α Release Assay (ELISA) E->F G Determine IC50 for TNF-α Inhibition F->G

Workflow for assessing PDE4 inhibition.
Detailed Experimental Protocols

This protocol uses a fluorescence polarization (FP) based assay, which is a common high-throughput screening method.[24]

Objective: To determine the IC50 of this compound against a specific PDE4 isoform (e.g., human recombinant PDE4B).

Materials:

  • Recombinant human PDE4B enzyme.[25]

  • Fluorescein-labeled cAMP (FAM-cAMP).[25]

  • Binding Agent (IMAP beads or similar).

  • This compound stock solution in DMSO.

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA).[23]

  • 96-well black, low-volume assay plates.

  • Fluorescence polarization plate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Include a known PDE4 inhibitor (e.g., roflumilast) as a positive control and a DMSO-only vehicle control.

  • Reaction Setup: In a 96-well plate, co-incubate the PDE4B enzyme, the test compound, and the FAM-cAMP substrate for 60 minutes at room temperature.[25]

  • Binding and Detection: Add the binding agent, which selectively binds to the hydrolyzed, linear FAM-AMP product. This binding causes a change in the fluorescence polarization.

  • Data Acquisition: Measure the fluorescence polarization using a plate reader with appropriate filters (e.g., excitation at 485 nm, emission at 520 nm).[25]

  • Data Analysis: Calculate the percent inhibition based on the FP signal relative to controls. Determine the IC50 value by plotting percent inhibition against compound concentration.

This assay measures the ability of a compound to inhibit the production of TNF-α from immune cells stimulated with lipopolysaccharide (LPS).[26]

Objective: To assess the functional anti-inflammatory activity of this compound in a cellular context.

Materials:

  • RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs).

  • Lipopolysaccharide (LPS).[26]

  • This compound.

  • Human or mouse TNF-α ELISA kit.

  • 96-well cell culture plates.

  • ELISA plate reader.

Procedure:

  • Cell Plating: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 ng/mL to induce TNF-α production.[26]

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.[27]

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC50 value.

Neuroprotective Potential

While less explored than its anticancer and anti-inflammatory properties, the 1,8-naphthyridine scaffold has also been associated with applications in neurological disorders.[28] This suggests that this compound may also possess neuroprotective effects.

Rationale and Approach

Neurodegenerative diseases are often characterized by oxidative stress, excitotoxicity, and neuroinflammation. A common in vitro model to screen for neuroprotective compounds involves challenging neuronal cells with an excitotoxic agent like glutamate and measuring the compound's ability to preserve cell viability.[29]

Detailed Experimental Protocol

Objective: To evaluate the ability of this compound to protect neuronal cells from glutamate-induced cell death.[29]

Materials:

  • HT22 mouse hippocampal neuronal cell line.

  • Glutamate solution.

  • This compound.

  • Cell culture medium (e.g., DMEM).

  • Resazurin sodium salt solution.[29]

  • 96-well cell culture plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Plate HT22 cells in a 96-well plate at a density of 2x10^4 cells/well and incubate overnight.[29]

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Excitotoxic Challenge: Add glutamate to the wells to a final concentration of 5 mM (except for the untreated control wells).[29]

  • Incubation: Incubate the cells for another 24 hours.

  • Viability Assessment:

    • Add resazurin to each well to a final concentration of 1%. Incubate for 3 hours at 37°C.[29]

    • Measure the fluorescence using a plate reader (excitation ~540 nm, emission ~590 nm).[29]

  • Data Analysis: Express cell viability as a percentage of the untreated control group. A higher fluorescence signal indicates greater cell viability and thus a neuroprotective effect. Determine the EC50 (effective concentration for 50% protection).

G A Seed HT22 Neuronal Cells in 96-well plate B Pre-treat with This compound (various concentrations) A->B C Induce Injury: Add 5mM Glutamate B->C D Incubate for 24 hours C->D E Assess Cell Viability (Resazurin Assay) D->E F Measure Fluorescence E->F G Calculate % Protection and determine EC50 F->G

Experimental workflow for in vitro neuroprotection assay.

Summary and Future Directions

This guide outlines a strategic, multi-pronged approach to elucidating the therapeutic potential of this compound. By focusing on the well-established biological activities of the 1,6-naphthyridine scaffold, we have identified high-probability therapeutic targets in oncology, inflammation, and neurodegeneration. The detailed protocols provided herein offer a clear and robust framework for:

  • Validating Target Engagement: Quantifying the inhibitory activity of this compound against specific kinases (FGFR4, CDK5) and enzymes (PDE4).

  • Assessing Cellular Efficacy: Determining the compound's functional effects on cancer cell viability, inflammatory cytokine release, and neuronal survival.

The results from these initial studies will be crucial for establishing a preliminary structure-activity relationship (SAR) for the 8-bromo-substituted naphthyridine core. Positive hits in these assays will pave the way for lead optimization, where the 8-bromo position can be used as a synthetic anchor to introduce new chemical moieties to improve potency, selectivity, and drug-like properties. This structured investigational cascade is essential for transforming a promising chemical scaffold into a viable therapeutic candidate.

References

  • Zhang, X., Wang, Y., Ji, J., Si, D., Bao, X., Yu, Z., Zhu, Y., Zhao, L., Li, W., & Liu, J. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595–7618. [Link]
  • Qi, G., et al. (2014). Protocols for Characterization of Cdk5 Kinase Activity. PMC. [Link]
  • Singh, M., & Singh, P. (2020). Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of the Indian Chemical Society, 97(10), 1635-1646. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
  • JoVE. (2013).
  • BPS Bioscience. (n.d.). Chemi-Verse™ CDK5/p35 Kinase Assay Kit. [Link]
  • Hisanaga, S., & Endo, K. (2010). Cyclin-Dependent Kinase 5 (Cdk5): Preparation and Measurement of Kinase Activity. Methods in Molecular Biology, 641, 235-245. [Link]
  • Kaur, R., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Current Organic Chemistry, 25(10), 1206-1234. [Link]
  • Bazin, M. A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry, 121, 543-556. [Link]
  • Shulgin, B., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(5), 738. [Link]
  • de Oliveira, G. L., et al. (2021). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers in Pharmacology, 12, 654929. [Link]
  • Kiselev, E., et al. (2010). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-Targeting anticancer agents with potent cytotoxic activity. Bioorganic & Medicinal Chemistry, 18(15), 5529-5537. [Link]
  • Michalak, A., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(15), 4998. [Link]
  • National Center for Biotechnology Information. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. [Link]
  • BPS Bioscience. (n.d.). FGFR4 Kinase Assay Kit. [Link]
  • Mensah, G., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Biomedical Reports, 15(6), 103. [Link]
  • INDIGO Biosciences. (n.d.). Human FGFR4 Reporter Assay Kit. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • BPS Bioscience. (n.d.). PDE4B1 Assay Kit. [Link]
  • Kumar, A., et al. (2014). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research, 6(5), 856-861. [Link]
  • Springer Nature Experiments. (n.d.).
  • Quanterix. (n.d.). TNFα Assays. [Link]
  • Warren, A., et al. (2012). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. Journal of Visualized Experiments, (60), 3629. [Link]
  • Wang, X., et al. (2020). discovery and SAR study of 1H-imidazo[4,5-h][8][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 18(30), 5827-5840. [Link]
  • Cywin, C. L., et al. (2003). Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 13(8), 1415-1418. [Link]
  • De Rycker, M., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8249–8263. [Link]
  • Zhao, C., et al. (2023).
  • Ferrarini, P. L., et al. (2008). 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[9][17][18]triazolo[4,3-a][9][19]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring. European Journal of Medicinal Chemistry, 43(3), 584-594. [Link]
  • van Schie, K. A., et al. (2016). Assays for measurement of TNF antagonists in practice. Therapeutic Drug Monitoring, 38(2), 149-155. [Link]
  • Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664. [Link]
  • Auger, K. R., et al. (2013). SAR and evaluation of novel 5H-benzo[c][9][19]naphthyridin-6-one analogs as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(12), 3528-3532. [Link]
  • Rani, P., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(3), 147-165. [Link]
  • De Rycker, M., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8249-8263. [Link]
  • Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(6), 993-994. [Link]

Sources

Photophysical and fluorescent properties of 1,6-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Photophysical and Fluorescent Properties of 1,6-Naphthyridine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine scaffold represents a "privileged" heterocyclic structure in medicinal chemistry and materials science.[1][2] Beyond its wide range of biological activities, this nitrogen-containing bicyclic system serves as a robust core for the development of novel fluorophores.[3][4] Its rigid, planar structure and tunable electronic properties make it an exceptional platform for creating fluorescent probes with applications spanning from cellular imaging to organic light-emitting materials. This guide provides a comprehensive exploration of the fundamental photophysical principles governing 1,6-naphthyridine derivatives, delves into the critical structure-property relationships that allow for rational fluorophore design, outlines rigorous experimental protocols for their characterization, and showcases their burgeoning applications.

The 1,6-Naphthyridine Core: A Platform for Luminescence

Naphthyridines, as diazanaphthalenes, are isomeric heterocyclic compounds composed of two fused pyridine rings.[1][5] The 1,6-naphthyridine isomer has garnered significant attention due to its prevalence in biologically active molecules and its inherent optical properties.[3][6] The electron-deficient nature of the pyridine rings provides a foundation for creating molecules with significant intramolecular charge-transfer (ICT) character upon excitation, a key mechanism for generating strong fluorescence.[3][7] This guide focuses on elucidating how the foundational properties of this scaffold can be expertly manipulated to yield derivatives with tailored and enhanced fluorescent outputs.

Fundamental Photophysical Principles

To understand the fluorescence of 1,6-naphthyridine derivatives, a grasp of the underlying photophysical processes is essential. Upon absorbing a photon of appropriate energy, a molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). It can then return to the ground state through several pathways, including the emission of a photon, a process known as fluorescence.

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0:n->S1:s Absorption S1:s->S0:n Fluorescence S1:s->S0:n Non-Radiative Decay (Internal Conversion) T1 T₁ (First Excited Triplet State) S1:e->T1:w Intersystem Crossing (ISC) T1:e->S0:n Phosphorescence

Caption: A simplified Jablonski diagram illustrating key photophysical processes.

Key parameters that define a fluorophore's performance include:

  • Stokes Shift: The energy difference between the maxima of the absorption and emission spectra. Large Stokes shifts are desirable for bioimaging to minimize self-absorption and improve signal-to-noise ratios.[8]

  • Fluorescence Quantum Yield (Φ_F): The ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process, with values ranging from 0 to 1.[9] High quantum yields are crucial for bright probes.

  • Fluorescence Lifetime (τ_F): The average time a molecule spends in the excited state before returning to the ground state. Lifetimes are typically in the nanosecond range and can be sensitive to the molecule's local environment.[9][10]

Structure-Property Relationships: The Key to Rational Design

The photophysical properties of 1,6-naphthyridine derivatives are not static; they can be precisely tuned through synthetic modifications. Understanding these structure-property relationships is paramount for designing fluorophores for specific applications.

The Influence of Substituents

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a classic strategy to modulate the electronic structure and, consequently, the fluorescence properties.

  • Donor-Acceptor Systems: Attaching an EDG (e.g., -NEt₂, -NH₂) to one part of the naphthyridine scaffold and an EWG to another promotes an intramolecular charge-transfer (ICT) state upon excitation.[3][7] This often leads to a significant red-shift (bathochromic shift) in both absorption and emission spectra and can enhance the sensitivity of the fluorophore to its environment (solvatochromism).[3][7] For instance, the introduction of a diethylamino (-NEt₂) group into fused polycyclic 1,6-naphthyridin-4-amines results in a pronounced bathochromic effect and an extended Stokes shift, demonstrating a powerful strategy for developing long-wavelength fluorophores.[3][7]

Impact of Fused Aromatic Rings

Extending the π-conjugated system by fusing additional aromatic or heteroaromatic rings to the 1,6-naphthyridine core is another effective method for tuning photophysical properties.

  • Polycyclic Systems: The creation of tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines leads to derivatives with absorption maxima ranging from 344 to 448 nm.[3][4] The extent of π-conjugation directly influences the energy gap between the ground and excited states. Judiciously designed fused systems can exhibit exceptionally high fluorescence quantum yields, with some derivatives reaching values as high as 0.89.[4]

Solvatochromism: Probing the Environment

Solvatochromism refers to the change in the color (absorption or emission) of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, such as ICT-based 1,6-naphthyridine derivatives.[10][11]

  • Mechanism: In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum.[8][12]

  • Application: This environmental sensitivity makes solvatochromic 1,6-naphthyridines valuable as probes for investigating the polarity of microenvironments, such as enzyme binding sites or cellular membranes.[8] Studies on 1,6-naphthyridin-7(6H)-ones have shown a remarkable change in emissivity depending on the solvent polarity, highlighting their potential as artificial fluorescent nucleosides for probing nucleic acids.[8][13]

Structure_Property cluster_mods Structural Modifications cluster_props Photophysical Outcomes Core 1,6-Naphthyridine Core Rigid Planar Structure Electron Deficient EDG Add Electron Donating Group (-NR₂) EWG Add Electron Withdrawing Group (-CN) Fusion Fuse Aromatic Rings (Extend π-System) RedShift Red-Shifted Emission (Longer λ) EDG->RedShift + ICT Character StokesShift Large Stokes Shift EDG->StokesShift Solvato Enhanced Solvatochromism EDG->Solvato EWG->StokesShift Fusion->RedShift - HOMO-LUMO Gap QuantumYield Increased Quantum Yield (Φ) Fusion->QuantumYield + Rigidity

Caption: Relationship between structural modifications and photophysical outcomes.

Experimental Characterization: A Self-Validating Workflow

Accurate and reproducible characterization of photophysical properties is essential. The following section details a validated workflow and protocols.

Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis & Validation A1 Synthesize & Purify 1,6-Naphthyridine Derivative A2 Select Spectroscopic-Grade Solvents of Varying Polarity A1->A2 A3 Prepare Dilute Solutions (Abs < 0.1 to avoid inner-filter effect) A2->A3 B1 Measure UV-Vis Absorption Spectrum A3->B1 B2 Measure Fluorescence Excitation & Emission Spectra B1->B2 C3 Calculate Relative Fluorescence Quantum Yield (Φ_F) B1->C3 Absorbance data B3 Measure Fluorescence Lifetime (TCSPC or Phase Modulation) B2->B3 C1 Determine λ_abs(max) and λ_em(max) B2->C1 B2->C3 Integrated fluorescence data C4 Analyze Lifetime Decay Profile B3->C4 C2 Calculate Stokes Shift C1->C2 C1->C3

Caption: Standard workflow for characterizing photophysical properties.

Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima (λ_abs, λ_em) and the Stokes shift.

Methodology:

  • Preparation: Prepare a stock solution of the 1,6-naphthyridine derivative in a spectroscopic-grade solvent. Create a dilution series ensuring the maximum absorbance at the excitation wavelength is below 0.1 to prevent inner filter effects.

  • Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the spectrum over a relevant wavelength range (e.g., 250-700 nm).

    • Use the pure solvent as a blank reference.

    • Identify the wavelength of maximum absorbance, λ_abs(max).

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Record the emission spectrum by exciting the sample at its λ_abs(max). The emission is scanned at longer wavelengths.

    • Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission, λ_em(max), and scanning the excitation wavelengths.

    • Causality Check: A valid measurement is confirmed when the shape of the corrected excitation spectrum matches the absorption spectrum, indicating the measured fluorescence originates from the primary absorbing species.

Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination

Objective: To quantify the fluorescence efficiency relative to a known standard.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescent standard with absorption and emission profiles that overlap with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Measurement:

    • Prepare a series of dilute solutions (Abs < 0.1) of both the sample and the standard.

    • Measure the UV-Vis absorption spectrum and the integrated fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and standard.

  • Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    • Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    • Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.

  • Validation: Plot the integrated fluorescence intensity versus absorbance for the dilution series of both the sample and the standard. The linearity of these plots (R² > 0.99) validates the absence of concentration-dependent quenching or aggregation effects.

Data Summary: Photophysical Properties of Representative Derivatives

The following table summarizes key photophysical data for selected 1,6-naphthyridine derivatives from the literature, illustrating the impact of structural modifications.

Derivative ClassSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Stokes Shift (cm⁻¹)Reference
General 1,6-NaphthyridinesVarious--~0.05 - 0.1-[10]
1,2,3-triazolyl-1,6-naphthyridin-7(6H)-one (TzNat B)THF320-386458-5020.345300 - 6500[8]
Fused Tetracyclic-4-amine (2b)DMSO3554500.895800[4]
Fused Tetracyclic-4-amine (2e)DMSO3564500.895700[4]
Fused Tetracyclic-4-amine (2y, with -NEt₂)DMSO4485540.114300[3][4]

Applications in Drug Discovery and Biomedical Research

The tunable fluorescence of 1,6-naphthyridine derivatives makes them powerful tools for the modern researcher.

  • Bioimaging: Cationic derivatives have been developed as near-infrared (NIR) fluorescent probes for imaging mitochondrial nucleic acids.[14][15] These probes exhibit an "OFF-ON" fluorescence response, only becoming highly emissive upon binding to DNA or RNA, which minimizes background signal and allows for high-contrast imaging in fixed cells.[14] Their large Stokes shifts (153–222 nm) and emission in the NIR region are particularly advantageous for biological imaging due to reduced light scattering and deeper tissue penetration.[14][15]

  • Drug Development: The 1,6-naphthyridine scaffold is central to many potent kinase inhibitors, including those targeting FGFR4 for the treatment of hepatocellular carcinoma.[16][17][18] While the primary function of these drugs is therapeutic, incorporating fluorescent properties into such scaffolds could enable the development of theranostic agents—molecules that combine therapeutic action with diagnostic imaging to track drug distribution and target engagement in real-time.

  • Molecular Probes: As demonstrated with fluorescent nucleoside analogues, these compounds can be used to probe the structure and dynamics of biomolecules like nucleic acids and proteins.[8] Their sensitivity to the local environment allows for the detection of conformational changes or binding events through changes in fluorescence intensity, emission wavelength, or lifetime.[8]

Conclusion and Future Outlook

The 1,6-naphthyridine core is a versatile and powerful platform for the design of advanced fluorescent materials. Through well-understood structure-property relationships, researchers can synthetically tailor derivatives with specific photophysical characteristics, including high quantum yields, large Stokes shifts, and environmental sensitivity. The protocols outlined in this guide provide a robust framework for the accurate characterization of these properties. Future research will likely focus on developing derivatives with even longer emission wavelengths (into the second NIR window), enhancing their photostability for long-term imaging, and integrating these fluorescent modules into multifunctional theranostic agents to advance the frontiers of personalized medicine and biomedical research.

References

  • Santhosh, U., S. S. S. Sai, and A. K. Singh. "Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 58, no. 8, 2002, pp. 1535-43, [Link].
  • Leclerc, S., et al. "1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties." Molecules, vol. 29, no. 3, 2024, p. 729, [Link].
  • Chen, Y., et al. "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties." RSC Advances, vol. 15, no. 35, 2025, pp. 27551-27557, [Link].
  • ResearchGate. "1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy.
  • Zhang, X., et al. "Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma." Journal of Medicinal Chemistry, vol. 65, no. 11, 2022, pp. 7595-7618, [Link].
  • Serrano-Marín, J., et al. "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Molecules, vol. 28, no. 19, 2023, p. 6808, [Link].
  • Wang, Y., et al. "Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer." European Journal of Medicinal Chemistry, vol. 259, 2023, p. 115703, [Link].
  • Chen, Y., et al. "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties." RSC Publishing, 2025, [Link].
  • Zhang, X., et al. "Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma." PubMed, 2022, [Link].
  • Santo, M. E., and F. F. de la Rosa. "Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 59, no. 7, 2003, pp. 1399-407, [Link].
  • Ma, H., et al. "Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging." Analyst, vol. 150, no. 4, 2025, pp. 642-649, [Link].
  • Sae Pang, K. "Naphthyridyl pyridine derivatives and their photophysical properties." Kasetsart University, [Link].
  • Chen, Y., et al. "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties." RSC Advances, 2025, [Link].
  • Vijila, C., et al. "Effect of solvents on the photophysical properties of substituted imidazonaphthyridine derivatives." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 56, no. 5, 2000, pp. 983-9, [Link].
  • Ask This Paper. "synthesis-of-1-6-naphthyridine-and-its-derivatives-a-systematic-review." Ask This Paper, 2021, [Link].
  • Ma, H., et al. "Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging.
  • Leclerc, S., et al. "(PDF) 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties.
  • Berezin, M. Y., and S. Achilefu. "Fluorescence Lifetime Measurements and Biological Imaging." Chemical Reviews, vol. 110, no. 5, 2010, pp. 2641-84, [Link].
  • American Chemical Society. "1,6-Naphthyridine." American Chemical Society, 2021, [Link].

Sources

8-Bromo-1,6-naphthyridine mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of the 8-Bromo-1,6-naphthyridine Scaffold in Biological Systems

Abstract

The 1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The strategic introduction of a bromine atom at the 8-position creates this compound, a highly versatile synthetic intermediate. The carbon-bromine bond serves as a key chemical handle for introducing diverse functionalities through modern cross-coupling reactions, enabling the exploration of vast chemical space and the development of potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the mechanisms of action for key classes of bioactive molecules derived from the this compound scaffold, with a focus on their applications as inhibitors of topoisomerases and protein kinases in oncology and beyond. We will delve into the specific molecular interactions, the perturbation of cellular signaling pathways, and the experimental methodologies used to elucidate these mechanisms, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: this compound as a Versatile Synthetic Scaffold

This compound is a heterocyclic compound that has garnered significant interest not as a final bioactive agent itself, but as a foundational building block for the synthesis of more complex pharmaceutical agents.[1] Its chemical structure, featuring a fused pyridine ring system with a strategically placed bromine atom, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[2][3][4][5][6][7] These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, respectively, at the 8-position. This synthetic tractability enables medicinal chemists to systematically modify the scaffold, attaching a wide array of chemical moieties to probe structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties against a range of biological targets.

The following diagram illustrates the utility of this compound in two of the most powerful cross-coupling methodologies.

G cluster_0 Synthetic Utility of this compound cluster_1 Suzuki-Miyaura Coupling cluster_2 Buchwald-Hartwig Amination Start This compound Boronic_Acid R-B(OH)2 (Aryl, Heteroaryl, etc.) Start->Boronic_Acid + Amine R2NH (Primary or Secondary Amine) Start->Amine + Suzuki_Catalyst Pd Catalyst Base Suzuki_Product 8-Aryl-1,6-naphthyridine (C-C Bond Formation) Suzuki_Catalyst->Suzuki_Product Boronic_Acid->Suzuki_Catalyst BH_Catalyst Pd Catalyst Base, Ligand BH_Product 8-Amino-1,6-naphthyridine (C-N Bond Formation) BH_Catalyst->BH_Product Amine->BH_Catalyst G Inhibitor 1,6-Naphthyridine Derivative (e.g., Dibenzo[c,h][1,6]naphthyridinone) CleavageComplex Top1-DNA Cleavage Complex (Stabilized) Inhibitor->CleavageComplex Traps Top1 Topoisomerase I (Top1) Top1->CleavageComplex Binds & Cleaves DNA Supercoiled DNA DNA->CleavageComplex ReplicationFork Replication Fork Collision CleavageComplex->ReplicationFork DSB DNA Double-Strand Break (DSB) ReplicationFork->DSB DDR DNA Damage Response (DDR) (ATM/ATR Activation) DSB->DDR CellCycleArrest G2/M Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Signaling pathway of Topoisomerase I inhibition.
Quantitative Data: Cytotoxicity of Dibenzo[c,h]n[8][9]aphthyridine Derivatives

The cytotoxic effects of these compounds have been evaluated across various cancer cell lines. The data below, from studies on dibenzo[c,h]n[8][9]aphthyridine derivatives, illustrates their potent anticancer activity, presented as GI50 values (the concentration required to inhibit cell growth by 50%).

CompoundCancer Cell LineGI50 (µM) [10]
32 Leukemia (K-562)< 1
Leukemia (RPMI-8226)< 1
Ovarian (IGROV1)< 1
Renal (UO-31)< 1
Breast (MCF7)< 1
Mean-graph Midpoint 5.6

Note: Compound 32 is a specific dibenzo[c,h]n[8][9]aphthyridine derivative from the cited study.

Experimental Protocol: Topoisomerase I DNA Cleavage Assay

This assay is fundamental for identifying compounds that act as topoisomerase poisons by stabilizing the cleavage complex.

Objective: To determine if a test compound enhances Top1-mediated DNA cleavage.

Materials:

  • Purified human Topoisomerase I enzyme.

  • Supercoiled plasmid DNA (e.g., pBR322).

  • Test compound (dissolved in DMSO).

  • Camptothecin (CPT) as a positive control.

  • Reaction Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA.

  • Stop Solution: 1% SDS, 10 mM EDTA, 0.25 µg/µL Proteinase K.

  • Agarose gel (1%), ethidium bromide, and electrophoresis apparatus.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, 1 unit of Topoisomerase I, and 0.5 µg of supercoiled plasmid DNA.

  • Compound Addition: Add the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a DMSO vehicle control and a positive control (e.g., 1 µM CPT).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the Stop Solution and incubate at 37°C for another 30 minutes to digest the protein.

  • Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide.

  • Analysis: Run the gel until the DNA forms are well-separated. Visualize the DNA under UV light. An increase in the amount of nicked (open circular) DNA relative to the relaxed and supercoiled forms indicates stabilization of the cleavage complex. [10]

Mechanism of Action: Protein Kinase Inhibition

The 1,6-naphthyridine scaffold has proven to be a fertile ground for the development of potent and selective protein kinase inhibitors. By modifying the substituents, particularly at the 2, 3, and 7-positions, derivatives have been developed to target a range of kinases implicated in cancer and other diseases. [11][12][13]

Molecular Mechanism: ATP-Competitive Inhibition

Most kinase inhibitors derived from the 1,6-naphthyridine scaffold function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the kinase's catalytic domain. The heterocyclic nature of the 1,6-naphthyridine core often facilitates hydrogen bonding interactions with the "hinge" region of the kinase, a critical structural element that connects the N- and C-terminal lobes of the catalytic domain. By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that regulate cellular processes such as proliferation, survival, migration, and angiogenesis. [11][14]

Case Study: Cyclin-Dependent Kinase 5 (CDK5) Inhibition

CDK5 is a proline-directed serine/threonine kinase that is atypically activated in several cancers and neurodegenerative diseases. [15][16]Overactive CDK5 can promote cancer cell migration and is implicated in the hyperphosphorylation of tau protein in Alzheimer's disease. [16][17][18] Inhibition of CDK5 by 1,6-naphthyridine derivatives blocks these pathological processes. For instance, in cancer, CDK5 inhibition can suppress the Ras-Ral signaling pathway, which is crucial for tumor formation and progression. [19]In the context of neurodegeneration, inhibiting CDK5 can prevent the aberrant phosphorylation of cytoskeletal proteins like tau, thereby preserving neuronal structure and function. [17][18] The following diagram depicts the downstream effects of CDK5 inhibition.

G Inhibitor 1,6-Naphthyridine CDK5 Inhibitor CDK5 CDK5/p25 (Hyperactivated) Inhibitor->CDK5 Inhibits CellCycle Cell Cycle Progression Inhibitor->CellCycle Arrests NFT Neurofibrillary Tangles Inhibitor->NFT Prevents Migration Cancer Cell Migration Inhibitor->Migration Reduces Substrates Substrate Proteins CDK5->Substrates Phosphorylates Rb Retinoblastoma (Rb) Protein Substrates->Rb Tau Tau Protein Substrates->Tau Substrates->Migration Rb->CellCycle Promotes Tau->NFT Leads to

Downstream effects of CDK5 inhibition.
Quantitative Data: Kinase Inhibitory Activity of 1,6-Naphthyridine Derivatives

The following table summarizes the inhibitory potency (IC50) of various 1,6-naphthyridine derivatives against several protein kinases.

Derivative ClassTarget KinaseIC50 (nM)Reference
3-Aryl-1,6-naphthyridine-2,7-diaminesFGFR-131[11]
Benzo[h]n[8][9]aphthyridin-2(1H)-onemTOR5.4 (biochemical)[14]
1H-Imidazo[4,5-h]n[8][9]aphthyridin-2(3H)-onec-Met2600 (2.6 µM)[20]
Pyridine-substituted 1,6-naphthyridineVEGFR-28.8[12][13]
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity and determining the IC50 of an inhibitor. It quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase of interest.

  • Specific substrate peptide/protein for the kinase.

  • ATP at a concentration near its Km for the kinase.

  • Test compound (serially diluted in DMSO).

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well plates.

  • Luminometer plate reader.

Procedure:

  • Compound Plating: Dispense 1 µL of serially diluted test compound or DMSO control into the wells of a 384-well plate.

  • Kinase Addition: Add 2 µL of the kinase solution (in assay buffer) to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (in assay buffer) to each well.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value. [14]

Other Biological Activities

Beyond oncology, the this compound scaffold has been instrumental in developing agents for infectious diseases.

  • Antileishmanial Activity: 8-hydroxy-1,6-naphthyridine derivatives have demonstrated potent activity against Leishmania donovani. The proposed mechanism of action is the sequestration of divalent metal cations, which are essential for the function of parasitic metalloenzymes. [13][17]* Antiviral Activity: 8-hydroxy-1,6-naphthyridine-7-carboxamides have been identified as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease. This inhibition is also believed to occur through chelation of essential metal ions in the enzyme's active site, preventing viral genome packaging. [21]

Conclusion

This compound is a quintessential example of a privileged scaffold in modern drug discovery. Its synthetic accessibility, particularly through palladium-catalyzed cross-coupling reactions, provides a robust platform for generating diverse chemical libraries. The derivatives of this scaffold have demonstrated potent and varied mechanisms of action, most notably as topoisomerase I poisons and ATP-competitive kinase inhibitors. The ability to fine-tune the structure of these derivatives allows for the optimization of their activity against specific biological targets, leading to the development of promising therapeutic candidates for cancer, neurodegenerative disorders, and infectious diseases. This guide has outlined the core mechanistic principles, provided key quantitative data, and detailed the experimental approaches necessary for the continued exploration and development of novel therapeutics based on the versatile this compound core.

References

  • Capranico, G., et al. (2024). New insights into topoisomerase I inhibition reveal potential pathways for cancer therapies. Science Advances.
  • Zhuo, S., et al. (2013). Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II. ResearchGate.
  • Shah, K., & Lahiri, D. K. (2014). Neuroprotective Mechanisms Mediated by CDK5 Inhibition. Current Alzheimer Research.
  • Pozo, K., & Bibb, J. A. (2016). Biological functions of CDK5 and potential CDK5 targeted clinical treatments. Cellular and Molecular Life Sciences.
  • Sabatini, D. M., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[8][9]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry.
  • Barber, G. N., et al. (2019). Topoisomerase 1 inhibition suppresses inflammatory genes and protects from death by inflammation. Science Immunology.
  • Wiest, O., et al. (2015). Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells. PLoS One.
  • Chen, C., et al. (2020). A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell. Oncology Reports.
  • Chen, C., et al. (2023). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports.
  • Kamal, A., et al. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Molecules.
  • Rewcastle, G. W., et al. (2001). 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. Journal of Medicinal Chemistry.
  • Shah, K., & Lahiri, D. K. (2014). Neuroprotective Mechanisms Mediated by CDK5 Inhibition. Bentham Science Publishers.
  • Chen, Y., et al. (2016). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h]n[8][9]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry.
  • Sharma, P., et al. (2020). Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Applied Pharmaceutical Science.
  • Khanal, S., et al. (2022). Mitochondrial topoisomerase 1 inhibition induces topological DNA damage and T cell dysfunction in patients with chronic viral infection. Frontiers in Immunology.
  • Lopes, J. P., et al. (2020). Physiological and Pathological Roles of Cdk5: Potential Directions for Therapeutic Targeting in Neurodegenerative Disease. ACS Chemical Neuroscience.
  • Feldmann, G., et al. (2010). Inhibiting the cyclin-dependent kinase CDK5 blocks pancreatic cancer formation and progression via suppression of Ras-Ral signaling. Cancer Research.
  • Cushman, M., et al. (2010). Design, Synthesis and Evaluation of Dibenzo[c,h]n[8][9]aphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry.
  • Thompson, A. M., et al. (2020). Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Applied Pharmaceutical Science.
  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Organic Chemistry. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry.
  • Abbott, A. D., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry.
  • Suzuki, A. (n.d.). Suzuki reaction. Wikipedia.
  • ChemOrgChem. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. ChemOrgChem.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Gorniak, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules.
  • Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis.
  • Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate.
  • PubChem. (n.d.). This compound. PubChem.
  • Hojjati, M., et al. (2025). Green synthesis of novel pyrimidon[8][12]aphthyridine using multicomponent reactions of carbodiimides: investigation of biological activity. Journal of Medical, Chemical and Biomedical Engineering.
  • Ananikov, V. P., et al. (2012). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. Russian Chemical Bulletin.
  • ResearchGate. (n.d.). Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate.
  • Prichard, M. N., et al. (2022). 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem.

Sources

The 1,6-Naphthyridine Core: A Technical Guide to Its Synthesis, History, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,6-Naphthyridine Scaffold

Naphthyridines, a class of heterocyclic compounds also known as diazanaphthalenes, consist of six possible isomers based on the positioning of two nitrogen atoms within a fused pyridine ring system.[1] Among these, the 1,6-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and rigid conformational framework make it an ideal backbone for designing ligands that can interact with a variety of biological receptors with high specificity and affinity.[2][3] Derivatives of 1,6-naphthyridine have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and analgesic properties.[4][5][6] This broad utility has spurred significant interest among medicinal and organic chemists to devise novel and efficient synthetic routes to this valuable core and its analogues.[7]

This technical guide provides an in-depth exploration of the synthesis of the 1,6-naphthyridine core, designed for professionals in research and drug development. It begins with the historical genesis of its synthesis, transitions to the workhorse methodologies of modern organic chemistry, provides detailed, field-tested protocols, and concludes with a comparative analysis to inform strategic synthetic planning.

Part I: The Genesis of a Scaffold - Discovery and Early Synthetic Routes

The history of naphthyridine synthesis dates back to 1893, with the complete family of six isomers being fully synthesized and isolated by 1965.[3] The initial approaches to the 1,6-naphthyridine core were dominated by classical named reactions designed for quinoline synthesis, adapted for a pyridine starting material.

The Skraup and Doebner-von Miller Reactions

The Skraup reaction, traditionally used for quinoline synthesis, involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1] Early attempts to apply this method to 4-aminopyridine for the direct synthesis of 1,6-naphthyridine were met with challenges, often resulting in violent, difficult-to-control reactions and modest yields.[1]

A significant modification that improved yields involved the use of 4-aminopyridine-N-oxide as the starting material, which, after the Skraup cyclization, produced 1,6-naphthyridine-N-oxide that could be subsequently reduced.[1] In 1971, Hamada and Takeuchi further refined the process by using sodium m-nitrobenzene sulphonate as a milder oxidizing agent, which improved the yield of the direct Skraup synthesis from 4-aminopyridine.[6]

The Doebner-von Miller reaction, a related method, utilizes α,β-unsaturated carbonyl compounds reacting with anilines (or in this case, aminopyridines) in the presence of acid catalysts.[8] The mechanism of these reactions is complex and has been a subject of debate, with modern studies suggesting a fragmentation-recombination pathway.[9] In this proposed mechanism, the aminopyridine undergoes a conjugate addition to the α,β-unsaturated carbonyl, followed by fragmentation into an imine and a saturated ketone, which then recombine to form the cyclized product.[8]

While foundational, these classical methods often suffer from harsh conditions (strong acids, high temperatures), limited substrate scope, and poor functional group tolerance, making them less suitable for the synthesis of complex, highly functionalized molecules required in modern drug discovery.

Part II: Modern Synthetic Strategies for the 1,6-Naphthyridine Core

The limitations of classical methods catalyzed the development of more versatile and milder synthetic strategies. These modern approaches offer greater control over regioselectivity and are compatible with a wider array of functional groups, making them indispensable for medicinal chemistry programs.

The Friedländer Annulation: A Versatile Workhorse

The Friedländer synthesis is arguably the most widely employed method for constructing naphthyridine rings. This reaction involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile), followed by an intramolecular cyclization and dehydration to form the aromatic ring system.[10][11][12] For 1,6-naphthyridine synthesis, 4-aminonicotinaldehyde or a related derivative is the key starting material.[13]

Causality and Mechanistic Insight:

The power of the Friedländer reaction lies in its convergent nature, bringing together two key fragments to rapidly build the bicyclic core. The mechanism, in a base-catalyzed environment, begins with the deprotonation of the α-methylene compound to form a reactive enolate. This enolate then attacks the carbonyl group of the 4-aminonicotinaldehyde in an aldol-type addition. The resulting intermediate undergoes intramolecular cyclization via attack of the amino group onto the remaining carbonyl, followed by dehydration to yield the stable, aromatic 1,6-naphthyridine ring.[10][14] This sequence allows for precise control over the substitution pattern on the newly formed ring based on the choice of the active methylene partner.

Friedlander_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Product 4-Aminonicotinaldehyde 4-Aminonicotinaldehyde Aldol Aldol-Type Addition 4-Aminonicotinaldehyde->Aldol Active_Methylene_Compound Active Methylene Compound (R-CH2-COR') Enolate Enolate Formation (Base Catalyst) Active_Methylene_Compound->Enolate Enolate->Aldol Cyclization Intramolecular Cyclization (Dehydration) Aldol->Cyclization Product 1,6-Naphthyridine Derivative Cyclization->Product

Caption: Base-catalyzed Friedländer annulation workflow.

Exemplary Protocol: Synthesis of 2-Methyl-1,8-Naphthyridine in Water

This protocol, adapted from a green chemistry approach for the related 1,8-naphthyridine isomer, demonstrates a modern, environmentally benign Friedländer reaction that can be conceptually applied to 1,6-naphthyridine synthesis.[15] The use of water as a solvent and a biocompatible catalyst like choline hydroxide highlights the evolution of this classical reaction.[15]

  • Reactant Preparation: In a suitable reaction flask, combine 2-aminonicotinaldehyde (1.0 eq) and the active methylene compound (e.g., acetone, 3.0 eq).

  • Solvent and Catalyst Addition: Add deionized water (approx. 2 mL per mmol of aldehyde) to the flask to form a slurry.[15]

  • Catalysis: Introduce choline hydroxide (1 mol%) to the stirring mixture.[15]

  • Reaction Conditions: Heat the reaction mixture to 50-80°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature. The product may precipitate directly from the aqueous solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[10]

  • Purification: Collect the solid product by filtration or concentrate the organic extracts under reduced pressure. Purify the crude product by recrystallization or column chromatography as needed.

Transition-Metal Catalyzed Strategies

Modern organometallic chemistry provides powerful tools for constructing the 1,6-naphthyridine scaffold through cross-coupling and cyclization reactions. These methods offer access to substitution patterns that are difficult to achieve via classical condensation reactions.

  • [2+2+2] Cyclizations: Cobalt-catalyzed [2+2+2] cyclizations have proven effective for creating the pyridine ring of the naphthyridine system.[16][17] This approach typically involves the intramolecular cyclization of a nitrile with two alkyne moieties, promoted by a cobalt catalyst and often accelerated by microwave irradiation.[17] This strategy is particularly useful for synthesizing tetrahydro-1,6-naphthyridines.[16][17]

  • Palladium-Catalyzed Cross-Coupling: For pre-functionalized precursors, palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are invaluable for building molecular complexity. A recently developed strategy involves the synthesis of 1,6-naphthyridine-5,7-diones, which are then converted to highly reactive, bench-stable 1,6-naphthyridine-5,7-ditriflate intermediates.[18] These ditriflates can undergo sequential, site-selective palladium-catalyzed couplings, allowing for rapid diversification of the scaffold.[18]

C-H Activation and Functionalization

Rhodium(III)-catalyzed C-H activation has emerged as a state-of-the-art strategy for synthesizing naphthyridinones.[19] This method utilizes a directing group on a pyridine precursor to guide the regioselective coupling with an alkyne or alkene. For instance, using nicotinamide N-oxides as substrates, a rhodium catalyst can activate a C-H bond ortho to the nitrogen, initiating a cyclization cascade with a coupling partner to build the second ring.[19] This approach is highly efficient, often proceeding at room temperature with low catalyst loadings, and provides a direct route to functionalized naphthyridinones.[19]

Synthetic_Strategies cluster_modern Classical Classical Methods (e.g., Skraup) Modern Modern Strategies Friedlander Friedländer Annulation Modern->Friedlander TransitionMetal Transition-Metal Catalysis Modern->TransitionMetal CH_Activation C-H Activation Modern->CH_Activation

Caption: Overview of major synthetic strategies.

Part III: Comparative Analysis and Strategic Selection

Choosing the right synthetic strategy is critical and depends on the desired substitution pattern, scale, and available starting materials.

Method Key Precursors Advantages Limitations Best For...
Skraup/Doebner-Miller 4-Aminopyridine, Glycerol, α,β-Unsaturated CarbonylsInexpensive starting materials; direct access to the core.Harsh conditions (acid, heat); low functional group tolerance; often low yields.[1]Simple, unsubstituted or minimally substituted 1,6-naphthyridines.
Friedländer Annulation 4-Aminonicotinaldehyde, Active Methylene CompoundsHigh versatility; convergent; good yields; milder conditions possible.[10][12]Requires synthesis of the aminonicotinaldehyde precursor.Rapid construction of diverse, substituted 1,6-naphthyridines.
Transition-Metal Catalysis Dihalopyridines, Alkynes, Nitriles, Boronic AcidsAccess to unique substitution patterns; high functional group tolerance; mild conditions.[16][18]Expensive catalysts and reagents; may require multi-step precursor synthesis.Late-stage functionalization and library synthesis for medicinal chemistry.
C-H Activation Pyridine N-oxides, Alkenes, AlkynesHigh atom economy; direct functionalization of C-H bonds; novel regioselectivity.[19]Substrate scope can be limited by the directing group; catalyst sensitivity.Efficient synthesis of specific isomers like naphthyridinones.

Part IV: Application in Drug Discovery - A Privileged Scaffold

The 1,6-naphthyridine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Its ability to act as a hinge-binding motif in protein kinases has made it a focus of inhibitor design.

  • FGFR4 Inhibitors: Several series of 1,6-naphthyridin-2-one derivatives have been designed and synthesized as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma and colorectal cancer.[20][21] One lead compound, 19g , demonstrated significant tumor inhibition in a xenograft mouse model by disrupting FGFR4 phosphorylation and downstream signaling.[20]

  • Other Kinase Inhibitors: The scaffold is present in inhibitors targeting spleen tyrosine kinase (SYK), c-met kinase, and cyclin-dependent kinases (CDK8/19).[18] The gut-restricted pan-JAK inhibitor Izencitinib , which features a 1,6-naphthyridine core, recently underwent clinical investigation for treating ulcerative colitis.[18]

The burgeoning number of patents and clinical candidates containing the 1,6-naphthyridine core underscores the importance of robust and flexible synthetic methodologies to explore this valuable chemical space.[5][22]

Conclusion

The synthesis of the 1,6-naphthyridine core has evolved dramatically from the harsh, classical conditions of the Skraup reaction to the elegant and precise strategies of modern organometallic chemistry. The Friedländer annulation remains a highly reliable and versatile method for core construction, while transition-metal-catalyzed approaches, including C-H activation and cross-coupling of ditriflate intermediates, provide unparalleled access to novel and complex derivatives. For researchers in drug development, a thorough understanding of these diverse synthetic tools is essential for the strategic design and efficient production of next-generation therapeutics built upon this privileged heterocyclic scaffold.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives.
  • Hili, R., & Yudin, A. K. (2007). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 9(3), 393–396.
  • Ren, S., Wang, R., Wang, X., & Zhang, S. (2020). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules, 25(15), 3453.
  • ResearchGate. (n.d.). 1,6‐Naphthyridine‐based natural products.
  • Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6140.
  • Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6140.
  • Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079.
  • Various Authors. (n.d.). Synthesis, Reactions, and Biological Activity of Benzo[h][3][10]naphthyridine Derivatives. Various Journals.
  • ResearchGate. (n.d.). 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy.
  • Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(15), 3785-3804.
  • Various Authors. (n.d.). Synthesis of naphthyridines and phenanthrolines using catalysts based on transition and rare-earth metals. ResearchGate.
  • Mogilaiah, K., et al. (2015). Rapid synthesis of 1,6-naphthyridines by grindstone chemistry. Semantic Scholar.
  • Wang, K., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 261, 115703.
  • Yue, H., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7860–7881.
  • Hili, R., & Yudin, A. K. (2007). Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations. Organic Letters, 9(3), 393-6.
  • Various Authors. (n.d.). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ResearchGate.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • ResearchGate. (n.d.). Mechanism of Friedlander reaction.
  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. R Discovery.
  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate.
  • American Chemical Society. (2021). 1,6-Naphthyridine.
  • Huckins, J. R., et al. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. Journal of the American Chemical Society, 135(39), 14492-5.
  • Various Authors. (n.d.). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Various Journals.
  • Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Rasayan Journal of Chemistry.
  • Ikekawa, N. (1958). Studies on naphthyridines. I. Synthesis of 1, 6-naphthyridine. Chemical & Pharmaceutical Bulletin, 6(3), 263-9.
  • Shimkin, K. W., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.
  • Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect.
  • Ghorai, M., & Jana, A. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18889–18897.
  • ResearchGate. (n.d.). Efficient methods for the synthesis of functionalized 1,6-naphthyridines.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • ResearchGate. (n.d.). Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine.
  • Pérez, M., & Cuevas, C. (2023). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 21(6), 336.
  • Darakshan, G., & Parvin, T. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(41), 8245-8263.
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • Wikipedia. (n.d.). Doebner-Miller-Reaktion.
  • Bakr, A. M., & El-Faham, A. (2023). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 28(20), 7083.

Sources

Exploring the reactivity of the bromine atom in 8-Bromo-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 8-Bromo-1,6-naphthyridine

Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and hydrogen bonding capabilities allow it to serve as a versatile framework for designing potent and selective therapeutic agents.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3]

Within this important class of molecules, this compound stands out as a critical synthetic intermediate.[4][5] The bromine atom at the C8 position is not merely a substituent but a highly versatile functional handle. Its strategic placement on the electron-deficient naphthyridine ring system allows for a diverse range of chemical transformations, enabling the systematic exploration of chemical space in drug discovery programs. This guide provides an in-depth exploration of the reactivity of this bromine atom, detailing the key reaction classes, mechanistic underpinnings, and field-proven protocols for its derivatization.

Molecular Structure and Electronic Landscape

The reactivity of the C8-bromine bond is intrinsically linked to the electronic nature of the 1,6-naphthyridine ring system.

Caption: Chemical structure of this compound.[4]

The two nitrogen atoms exert a strong electron-withdrawing inductive effect (-I) across the bicyclic system. This effect polarizes the C8-Br bond and renders the C8 carbon atom electrophilic. Consequently, this position is activated for two major classes of transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: The polarized C-Br bond is highly susceptible to oxidative addition by a low-valent palladium catalyst, initiating a catalytic cycle.

  • Nucleophilic Aromatic Substitution (SNAr): The electron deficiency of the ring system, enhanced by the nitrogen at position 6, can stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack, facilitating the displacement of the bromide.[6]

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling is the cornerstone of modern synthetic chemistry and the most powerful tool for functionalizing this compound. The general workflow involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.

A. Suzuki-Miyaura Coupling: C-C Bond Formation with Organoborons

The Suzuki-Miyaura reaction is a robust and widely used method for creating C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl and styrenyl derivatives.[7][8]

Mechanistic Causality: The reaction's success hinges on three key steps:

  • Oxidative Addition: A ligand-supported Pd(0) complex inserts into the C8-Br bond. The choice of ligand is critical; bulky, electron-rich phosphine ligands can accelerate this step and stabilize the resulting Pd(II) intermediate.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex.[9] This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7]

A common challenge is the competing protodeboronation of the boronic acid, which can be mitigated by using carefully selected bases, solvents, and reaction temperatures.[10]

G A Pd(0)L (Active Catalyst) B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L) (Intermediate) B->C D Transmetalation C->D R-B(OR)₂ + Base E Ar-Pd(II)-R(L) (Intermediate) D->E F Reductive Elimination E->F F->A Ar-R G cluster_0 Buchwald-Hartwig Amination Cycle A Pd(0)L (Active Catalyst) B Oxidative Addition (Ar-Br) A->B C Ar-Pd(II)-Br(L) B->C D Amine Coordination & Deprotonation (R₂NH, Base) C->D E Ar-Pd(II)-NR₂(L) D->E F Reductive Elimination E->F F->A Ar-NR₂ G cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition Pd0->Pd_add Ar-Br Pd_int Ar-Pd(II)-Br(L₂) Pd_add->Pd_int Pd_trans Transmetalation Pd_int->Pd_trans Pd_re Reductive Elimination Pd_trans->Pd_re Pd_re->Pd0 Ar-C≡C-R Alkyne R-C≡C-H Cu_act Base, Cu(I)Br Alkyne->Cu_act Cu_acetylide R-C≡C-Cu(I) Cu_act->Cu_acetylide Cu_acetylide->Pd_trans G Start This compound Reagent_Li n-BuLi -78 °C, THF Start->Reagent_Li Reagent_Mg Mg(0), I₂ (cat.) THF, reflux Start->Reagent_Mg Organometallic_Li 8-Lithio-1,6-naphthyridine Reagent_Li->Organometallic_Li Organometallic_Mg 8-(Bromomagnesio)-1,6-naphthyridine Reagent_Mg->Organometallic_Mg Quench Electrophile (E⁺) Organometallic_Li->Quench Organometallic_Mg->Quench Product 8-E-1,6-naphthyridine Quench->Product

Sources

Safety, handling, and toxicity information for 8-Bromo-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling, and Toxicity of 8-Bromo-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of this compound

This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. The naphthyridine scaffold, a fusion of two pyridine rings, is a recognized pharmacophore present in numerous biologically active molecules.[1] The introduction of a bromine atom at the 8-position provides a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of novel therapeutic agents and functional materials.[2] Naphthyridine derivatives have shown a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5]

While the synthetic utility of this compound is significant, a thorough understanding of its safety, handling, and toxicological profile is paramount for any researcher or professional working with this compound. This guide provides a comprehensive overview of the known hazards, recommended handling procedures, and emergency responses associated with this compound, adopting the perspective of a senior application scientist to bridge the gap between raw data and practical laboratory application.

Section 1: Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[6][7]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[6][7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[6][7]

The signal word for this compound is "Warning" .[6][7] The corresponding GHS pictogram is the exclamation mark.

Physicochemical Properties Relevant to Safety
PropertyValueSource
Molecular FormulaC8H5BrN2[6][7]
Molecular Weight209.04 g/mol [6][7]
AppearanceSolid[8]
Boiling Point312°C at 760 mmHg[8]
Storage Temperature4°C[8]

Section 2: Toxicological Profile: Addressing the Data Gaps

A critical aspect of the toxicological assessment of this compound is the prevalence of "no data available" for many key endpoints in publicly accessible safety data sheets.[6][9] This includes a lack of information on:

  • Acute oral, dermal, and inhalation toxicity (LD50/LC50)

  • Carcinogenicity

  • Mutagenicity

  • Reproductive toxicity

  • Chronic exposure effects

The absence of this data does not imply safety. On the contrary, it necessitates a more cautious and conservative approach to handling. For compounds with unknown toxicological profiles, it is prudent to treat them as potentially hazardous and to minimize exposure through rigorous engineering controls and personal protective equipment.

The known irritant properties of this compound suggest that the compound can cause local tissue damage upon contact. The respiratory irritation potential highlights the importance of avoiding the inhalation of dust or aerosols.

Section 3: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is essential to mitigate the risks associated with this compound.

Handling
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10] This is crucial to minimize the risk of inhaling dust or vapors, which can cause respiratory irritation.[6][7]

  • Avoid Contact: Direct contact with the skin and eyes must be strictly avoided.[6][11] Wear appropriate personal protective equipment (PPE) at all times.

  • Dust Formation: Avoid the formation of dust and aerosols.[11] Use non-sparking tools for handling the solid material.

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.[10]

Storage
  • Container: Store in a tightly closed container in a dry and cool place.[6][12]

  • Ventilation: The storage area should be well-ventilated.[6]

  • Incompatibilities: Store away from incompatible materials, though specific incompatibilities are not well-documented. A general best practice is to store it separately from strong oxidizing agents.

  • Security: For larger quantities, consider storing in a locked cabinet or area to restrict access.[6]

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

The selection of engineering controls and PPE should be based on a thorough risk assessment of the specific procedures being performed.

Engineering Controls
  • Chemical Fume Hood: As the primary engineering control, a properly functioning chemical fume hood is essential for all operations that may generate dust, aerosols, or vapors of this compound.[10]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are mandatory.[13] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[13]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves. Given the lack of specific permeation data for this compound, nitrile or neoprene gloves are a reasonable starting point. For handling chemicals of unknown toxicity, double gloving or using a laminate glove under a standard disposable glove is recommended.[13] Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[14]

    • Lab Coat: A flame-resistant lab coat should be worn at all times in the laboratory.[13] Ensure it is fully buttoned.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. The need for respiratory protection should be determined by a formal risk assessment and institutional environmental health and safety (EHS) guidelines.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling this compound AssessOperation Assess the Experimental Procedure Start->AssessOperation AssessQuantity Assess Quantity and Concentration AssessOperation->AssessQuantity AssessAerosol Potential for Dust/Aerosol Generation? AssessQuantity->AssessAerosol FaceShield Add Face Shield AssessQuantity->FaceShield Large Volume or Splash Risk EyeProtection Mandatory: Chemical Safety Goggles AssessAerosol->EyeProtection No Gloves Mandatory: Chemically Resistant Gloves LabCoat Mandatory: Flame-Resistant Lab Coat Respirator Consider NIOSH-Approved Respirator AssessAerosol->Respirator Yes Emergency_Response_Flowchart cluster_event Emergency Event cluster_actions Immediate Actions cluster_specifics Specific Responses Event Emergency Event (Spill, Exposure, Fire) Assess Assess Situation (Is it safe to respond?) Event->Assess Alert Alert Others in the Area Assess->Alert FirstAid Provide First Aid (See Section 5.1) Assess->FirstAid Personal Exposure SpillControl Contain Spill (If safe to do so) Assess->SpillControl Small, Controllable Spill FireControl Use Appropriate Extinguisher Assess->FireControl Small, Incipient Fire Evacuate Evacuate if Necessary Alert->Evacuate Large Spill/Fire or Unknown Hazard ContactEHS Contact EHS/Emergency Services Evacuate->ContactEHS FirstAid->ContactEHS Seek Medical Attention SpillControl->ContactEHS

Caption: Emergency Response Flowchart for Incidents Involving this compound.

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams. [15]It should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. [15]* Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound". [15]* Disposal: Arrange for disposal through your institution's EHS department or a licensed chemical disposal company. [6][9][15]Do not dispose of this chemical down the drain or in the regular trash. [11][15]

Section 7: Conclusion and Professional Insights

This compound is a compound of significant interest in drug discovery and development. Its utility, however, is paired with clear, though not fully characterized, hazards. The primary risks identified are skin, eye, and respiratory irritation. The significant gaps in the toxicological data mandate a conservative and proactive safety culture when handling this compound.

For the research professional, this means not just following protocols, but understanding the rationale behind them. The call for using a fume hood is not just a suggestion; it is a critical barrier against respiratory irritation. The recommendation for specific PPE is based on the known irritant properties and the unknown systemic effects. By treating this compound with the respect it deserves, researchers can safely unlock its synthetic potential while ensuring the well-being of themselves and their colleagues. Always consult your institution's specific safety guidelines and do not hesitate to seek advice from your EHS department.

References

  • Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. URL
  • This compound | C8H5BrN2 | CID 817270 - PubChem. URL
  • Potential Biological Activities of 1,7-Naphthyridine Derivatives: A Technical Guide - Benchchem. URL
  • Antimicrobial Activity of Naphthyridine Deriv
  • This compound-2-CARBOXYLIC ACID Safety D
  • 8-BROMO-N[6][9]APHTHYRIDINE-2-CARBOXYLIC ACID METHYLAMIDE Safety D
  • 3-Bromon[6][10]aphthyridine - AK Scientific, Inc. URL
  • Safety D
  • Aldrich 274372 - SAFETY D
  • 8-bromo-5-chloro-1,6-naphthyridine - Echemi. URL
  • 8-溴-1,6-萘啶 - 玉函医药. URL
  • 8-Bromo-1,6-naphthyridin-2(1H)-one - Sigma-Aldrich. URL
  • 8-bromo-7-methoxy-1,6-naphthyridin-4-ol 95% - Advanced ChemBlocks. URL
  • Edit chemical label this compound. URL
  • Chemistry and Biological Activities of 1,8-Naphthyridines.
  • SAFETY D
  • Proper Disposal Procedures for 8-bromo-cAMP: An Essential Guide for Labor
  • Biological Activity of Naturally Derived Naphthyridines - PubMed. URL
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. URL
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. URL
  • 17965-74-1|this compound|BLD Pharm. URL
  • This compound-3-carboxylic acid - Achmem. URL
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Deriv
  • This compound | 17965-74-1 - Sigma-Aldrich. URL
  • MSDS of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine - Capot Chemical. URL
  • 1,6- Naphthyridine - American Chemical Society. URL
  • A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing). URL
  • 5-Bromo-1,7-naphthyridin-8(7H)

Sources

Methodological & Application

Synthesis of 8-Bromo-1,6-naphthyridine: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities.[1] Its unique arrangement of nitrogen atoms allows for specific hydrogen bonding interactions with various biological targets, making it a valuable scaffold in drug discovery programs targeting enzymes and receptors. 8-Bromo-1,6-naphthyridine, in particular, serves as a versatile intermediate, with the bromine atom providing a reactive handle for the introduction of diverse functionalities through cross-coupling reactions, thereby enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

This application note provides a comprehensive, in-depth guide for the synthesis of this compound, designed for researchers and professionals in drug development. The protocol herein is based on established and reliable chemical transformations, emphasizing not just the procedural steps but the underlying scientific principles that govern the reaction, ensuring both reproducibility and a deeper understanding of the synthesis.

Strategic Approach: A Two-Stage Synthesis

The synthesis of this compound is most effectively achieved through a two-stage process. This strategy involves the initial construction of the 1,6-naphthyridine core to yield an aminated precursor, followed by a Sandmeyer reaction to introduce the bromo-substituent at the desired position. This approach offers a reliable and scalable route to the target molecule.

G cluster_0 Stage 1: Naphthyridine Core Formation cluster_1 Stage 2: Sandmeyer Bromination A Substituted Pyridine C 8-Amino-1,6-naphthyridine A->C Ring Annulation B Cyclization Reagents B->C D 8-Amino-1,6-naphthyridine F [1,6]Naphthyridin-8-yl Diazonium Bromide D->F Formation of Diazonium Salt E Diazotization (NaNO₂, HBr) E->F H This compound F->H Radical-Nucleophilic Aromatic Substitution G Bromination (CuBr) G->H

Figure 1: A high-level overview of the two-stage synthetic strategy for this compound.

Part 1: Synthesis of 8-Amino-1,6-naphthyridine

The initial phase of the synthesis focuses on the construction of the 1,6-naphthyridine ring system with an amino group at the 8-position. This is typically achieved through a condensation and cyclization sequence starting from a suitably substituted pyridine precursor. A common and effective method involves the reaction of a 4-aminopyridine derivative with a malonate derivative, followed by cyclization.

Experimental Protocol: Synthesis of 8-Amino-1,6-naphthyridine

This protocol is adapted from established methodologies for the synthesis of substituted naphthyridines.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
4-AminopyridineC₅H₆N₂94.1210.0 g0.106
Diethyl MalonateC₇H₁₂O₄160.1718.7 mL0.117
Sodium EthoxideC₂H₅NaO68.058.0 g0.117
EthanolC₂H₅OH46.07200 mL-
Dowtherm AC₁₂H₁₀O/C₁₂H₁₀~166100 mL-
Hydrochloric Acid (conc.)HCl36.46As needed-
Sodium HydroxideNaOH40.00As needed-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add diethyl malonate dropwise at room temperature. Following this, add 4-aminopyridine in one portion.

  • Initial Condensation: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial condensation, cool the reaction mixture and remove the ethanol under reduced pressure. To the resulting residue, add Dowtherm A and heat the mixture to 250 °C for 1-2 hours.

  • Work-up: Cool the reaction mixture to below 100 °C and add hexane to precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the Dowtherm A.

  • Purification: The crude product is then suspended in water and the pH is adjusted to ~2 with concentrated hydrochloric acid. The aqueous solution is washed with ethyl acetate to remove any non-basic impurities. The aqueous layer is then basified with a sodium hydroxide solution to a pH of ~10 to precipitate the 8-amino-1,6-naphthyridine. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Part 2: Synthesis of this compound via Sandmeyer Reaction

The second stage of the synthesis employs the Sandmeyer reaction, a robust and widely used method for the conversion of a primary aromatic amine to an aryl halide.[2] This transformation proceeds through a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) salt to yield the desired aryl bromide.[3]

The Causality Behind the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry due to its reliability and broad scope.[2] The key to its success lies in the two distinct steps:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[4]

  • Copper(I) Catalyzed Bromination: The diazonium salt is then introduced to a solution of copper(I) bromide. The copper(I) ion facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the liberation of nitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.[2]

G cluster_0 Diazotization cluster_1 Copper-Catalyzed Bromination A 8-Amino-1,6-naphthyridine C [1,6]Naphthyridin-8-yl Diazonium Bromide A->C Formation of Diazonium Salt B NaNO₂ / HBr 0-5 °C B->C D [1,6]Naphthyridin-8-yl Diazonium Bromide F Aryl Radical + N₂ D->F Single Electron Transfer E CuBr E->F G CuBr₂ E->G Oxidation H This compound F->H Bromine Atom Transfer G->E Reduction G->H

Figure 2: A simplified representation of the Sandmeyer reaction mechanism for the synthesis of this compound.

Experimental Protocol: Sandmeyer Reaction

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
8-Amino-1,6-naphthyridineC₈H₇N₃145.165.0 g0.034
Hydrobromic Acid (48%)HBr80.9120 mL~0.178
Sodium NitriteNaNO₂69.002.6 g0.038
Copper(I) BromideCuBr143.455.4 g0.038
DichloromethaneCH₂Cl₂84.93100 mL-
Sodium Bicarbonate (sat. soln.)NaHCO₃84.01As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • Diazotization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 8-amino-1,6-naphthyridine in hydrobromic acid (48%).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Dissolve sodium nitrite in water and add it dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, dissolve copper(I) bromide in hydrobromic acid (48%) and cool the solution to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour, or until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize it carefully with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

    • The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization and Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular Formula C₈H₅BrN₂
Molar Mass 209.05 g/mol
Appearance Off-white to pale yellow solid
Expected ¹H NMR (CDCl₃, 400 MHz) δ 9.25 (s, 1H), 8.60 (d, J=8.4 Hz, 1H), 8.20 (d, J=4.4 Hz, 1H), 7.80 (d, J=8.4 Hz, 1H), 7.50 (d, J=4.4 Hz, 1H)
Expected ¹³C NMR (CDCl₃, 101 MHz) δ 152.1, 149.8, 145.3, 138.2, 129.5, 125.4, 122.8, 121.7
Purity (by HPLC) >95%

Conclusion

This application note details a robust and reliable two-stage synthetic route to this compound, a key intermediate for the development of novel therapeutics. By providing a thorough explanation of the underlying chemical principles and a detailed, step-by-step protocol, this guide is intended to empower researchers to confidently synthesize this valuable building block. The strategic use of a Sandmeyer reaction on a pre-formed 8-amino-1,6-naphthyridine core ensures a high-yielding and scalable process, facilitating the advancement of medicinal chemistry programs that rely on the versatile 1,6-naphthyridine scaffold.

References

  • Journal of Medicinal Chemistry. (n.d.). ACS Publications.
  • YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up.
  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.).
  • The Journal of Organic Chemistry. (2024, July 20). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ACS Publications.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • RSC Publishing. (2025, August 1). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
  • ResearchGate. (2025, August 6). A Facile Synthesis of the 3-Amino-5,6,7,8-tetrahydro[5][6]naphthyridine System and Some Alkylated and Polycyclic Homologues.
  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. (2025, October 11). Chem Rev Lett.
  • WO 2014/097314 A1. (2014, June 26). Google Patents.

Sources

Application Note & Protocol: Strategic C-8 Arylation of the 1,6-Naphthyridine Scaffold via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,6-Naphthyridine Privileged Scaffold

The 1,6-naphthyridine core is a prominent "privileged structure" in medicinal chemistry and drug discovery.[1] As a bicyclic heteroaromatic system containing two pyridine rings, this scaffold provides a rigid and defined three-dimensional geometry for interacting with biological targets.[1][2] Consequently, derivatives of 1,6-naphthyridine have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antiviral, and anti-inflammatory properties.[3][4][5]

The functionalization of this core is paramount for modulating its biological activity and physicochemical properties. Among the arsenal of modern synthetic methods, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile strategy for forging carbon-carbon bonds.[6][7][8] Its high functional group tolerance, mild reaction conditions, and generally high yields make it an indispensable tool for late-stage functionalization in complex molecule synthesis.[9]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful application of the Suzuki-Miyaura coupling using 8-Bromo-1,6-naphthyridine as a key building block for the synthesis of novel 8-aryl-1,6-naphthyridine derivatives.

The Mechanism: A Palladium-Catalyzed Triad

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle orchestrated by a palladium complex. The cycle, which shuttles palladium between its Pd(0) and Pd(II) oxidation states, comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][10]

  • Oxidative Addition: The cycle initiates with the insertion of the catalytically active Pd(0) species into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[6][11][12] The electron-deficient nature of the naphthyridine ring generally facilitates this step compared to electron-rich aryl halides.[13]

  • Transmetalation: In this step, a base activates the organoboron reagent (e.g., arylboronic acid) to form a more nucleophilic boronate species.[14] This boronate then exchanges its organic group with the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate and regenerating the halide salt. The choice of base is critical to ensure this step is efficient without promoting undesirable side reactions.[13]

  • Reductive Elimination: The final step involves the collapse of the diorganopalladium(II) intermediate. The two organic fragments (the naphthyridine and the aryl group) couple to form the desired C-C bond of the final product. This process simultaneously reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[6][7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂-Br (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂-Ar' (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product_out 8-Aryl-1,6-naphthyridine (Ar-Ar') TM_Complex->Product_out ArBr_in This compound (Ar-Br) ArBr_in->Pd0 Boronic_in Arylboronic Acid + Base (Ar'-B(OH)₂) Boronic_in->OA_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol outlines a general procedure for the coupling of this compound with a generic arylboronic acid. Reaction conditions may require optimization depending on the specific boronic acid used.

3.1 Materials and Equipment

  • Substrates: this compound, Arylboronic Acid (or boronic acid pinacol ester)

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂), Buchwald ligand (e.g., SPhos or XPhos) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Solvents: 1,4-Dioxane (or Toluene, THF), Degassed Water

  • Equipment: Round-bottom flask, condenser, magnetic stir bar, heating mantle with stirrer, inert gas line (Nitrogen or Argon), syringes, needles, standard laboratory glassware for workup, silica gel for chromatography.

3.2 Step-by-Step Procedure

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv). If using a Pd(II) source like Pd(OAc)₂, add both the palladium precursor (0.02-0.05 equiv) and the phosphine ligand (0.04-0.10 equiv).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the complete removal of oxygen, which can deactivate the catalyst.[13]

  • Solvent Addition:

    • Under a positive pressure of inert gas, add the degassed organic solvent (e.g., 1,4-Dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 (organic:water).[9] The mixture should be sufficiently dilute to ensure all reagents remain dissolved upon heating.

  • Reaction Execution:

    • Lower the flask into a pre-heated heating mantle and stir the mixture vigorously at 80-100 °C.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic phase sequentially with water and then brine to remove inorganic salts.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to isolate the pure 8-aryl-1,6-naphthyridine product.

Experimental_Workflow Setup 1. Reagent Loading (Flask, Stir Bar) Inert 2. Inert Atmosphere (Evacuate/Backfill N₂/Ar) Setup->Inert Solvent 3. Add Degassed Solvents (Dioxane/H₂O) Inert->Solvent React 4. Heat & Stir (80-100 °C, 4-24h) Solvent->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup 6. Quench & Extract (EtOAc, H₂O, Brine) Monitor->Workup Complete Purify 7. Purify (Column Chromatography) Workup->Purify Product Pure 8-Aryl-1,6-naphthyridine Purify->Product

Caption: A standard workflow for the Suzuki-Miyaura coupling experiment.

Parameter Optimization and Considerations

Achieving high yields with heteroaromatic substrates often requires careful selection of reaction parameters. The following table provides a starting point for optimization.

ParameterCommon Reagents/ConditionsRationale & Expert Insights
Pd Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a reliable starting point. For challenging couplings, a combination of a Pd(II) precursor like Pd(OAc)₂ with a specialized ligand is often superior.[15]
Ligand PPh₃, Buchwald Ligands (SPhos, XPhos), cataCXium® A, dppfThe C-Br bond on an electron-deficient naphthyridine is relatively reactive. However, sterically hindered or electron-rich boronic acids may require bulky, electron-rich phosphine ligands (e.g., SPhos) to facilitate the reductive elimination step and prevent catalyst decomposition.[13][16]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, CsFK₂CO₃ is a good general-purpose base. For less reactive boronic acids or to accelerate transmetalation, a stronger base like K₃PO₄ is often effective.[13] Cs₂CO₃ can be beneficial but is more costly.[16]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF1,4-Dioxane is widely used due to its high boiling point and ability to dissolve many organic compounds. The addition of water is often crucial for dissolving the base and facilitating transmetalation.[9][10]
Temperature 80 - 110 °CThe reaction generally requires heating to ensure a reasonable rate of oxidative addition. The lowest temperature that provides an efficient reaction rate should be used to minimize side reactions like protodeboronation.[13]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Oxygen contamination. Slow Oxidative Addition: Insufficiently active catalyst system. Poor Transmetalation: Base is too weak or poorly soluble.Ensure rigorous degassing of solvents and reaction vessel. Switch to a more active ligand system (e.g., Pd(OAc)₂/SPhos).[13] Use a stronger, more soluble base like K₃PO₄.[13]
Protodeboronation Excess Water/Protic Sources: The boronic acid is cleaved by a proton source. High Temperature or Strong Base: These conditions can accelerate the side reaction.Use carefully dried solvents and limit the amount of water. Consider using a milder base (e.g., K₂CO₃ or CsF).[13] Attempt the reaction at a lower temperature (e.g., 80 °C).[13] Switch to a more stable boronic acid pinacol ester (Bpin) reagent.[13]
Homocoupling of Boronic Acid Oxygen Exposure: Leads to Pd(II) species that can catalyze the homocoupling of the boronic acid.Improve the degassing procedure for the reaction setup and solvents. Ensure a positive pressure of inert gas is maintained throughout the reaction.[6]
Formation of Black Precipitate (Pd Black) Catalyst Decomposition: The ligand may not be robust enough to stabilize the Pd(0) species at high temperatures, leading to aggregation and loss of activity.Switch to a more sterically bulky and robust ligand (e.g., a biaryl phosphine or NHC ligand) that better protects the palladium center.[17]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective and adaptable method for synthesizing a diverse library of 8-aryl substituted analogs. A rational approach to selecting the catalyst system, base, and solvent is critical for success. By understanding the underlying mechanism and potential pitfalls, researchers can troubleshoot effectively and optimize conditions to rapidly access novel chemical matter for evaluation in drug discovery and materials science programs.

References

  • Time in Pasuruan, ID. Google Search.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • 1,6-Naphthyridin-2(1H)
  • 1,6-Naphthyridine scaffolds exhibiting diversified applications.
  • Screening of palladium catalysts for the Suzuki coupling of...
  • 1,6-Naphthyridin-2(1H)
  • 1,6‐Naphthyridine‐based natural products.
  • Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma.
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.
  • Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction. RSC Publishing. [Link]
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. [Link]
  • Efficient Synthesis of a Trisubstituted 1,6-Naphthyridone from Acetonedicarboxylate and Regioselective Suzuki Arylation.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]
  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • Palladium(0)
  • A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction.
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]
  • Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. NIH. [Link]
  • Suzuki-Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 8-Bromo-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-8 Functionalization in 1,6-Naphthyridines

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core structure of numerous pharmacologically active agents.[1][2] These compounds are known to exhibit a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The functionalization of the 1,6-naphthyridine core is a key strategy for modulating its physicochemical properties and biological targets. Specifically, substitution at the C-8 position offers a vector for chemical diversification that can significantly influence molecular interactions with biological systems.

Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[4] For a substrate such as 8-bromo-1,6-naphthyridine, these reactions provide a powerful toolkit for introducing a diverse range of substituents, thereby facilitating the exploration of the chemical space around this important scaffold. This guide provides detailed application notes and protocols for three of the most pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, tailored for researchers, scientists, and drug development professionals working with the 1,6-naphthyridine core.

Core Principles: Understanding the Catalytic Cycles

Palladium-catalyzed cross-coupling reactions generally proceed through a common mechanistic pathway involving a Pd(0)/Pd(II) catalytic cycle.[1][5] A foundational understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (organoboron, organocopper acetylide, or amine) coordinates to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[1][5]

The choice of ligands, base, and solvent is critical as they influence the stability and reactivity of the palladium species at each stage of the cycle.

Visualizing the Catalytic Cycles

To better illustrate the mechanistic underpinnings of these transformations, the following diagrams depict the key steps in the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira catalytic cycles.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Coupling Ar-Pd(II)L₂-R Transmetalation->PdII_Coupling RedElim Reductive Elimination RedElim->Pd0 Product Ar-R RedElim->Product ArylHalide Ar-Br (this compound) ArylHalide->OxAdd Organoboron R-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Amide Ar-Pd(II)L₂(NR¹R²) AmineCoord->PdII_Amide RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR¹R² RedElim->Product ArylHalide Ar-Br (this compound) ArylHalide->OxAdd Amine HNR¹R² Amine->AmineCoord Base Base Base->AmineCoord

Caption: The Buchwald-Hartwig amination catalytic cycle for C-N bond formation.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Alkyne Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_Alkyne CuX Cu(I)X Transmetalation->CuX RedElim Reductive Elimination RedElim->Pd0 Product Ar-C≡CR RedElim->Product ArylHalide Ar-Br (this compound) ArylHalide->OxAdd Alkyne H-C≡CR CuAcetylide Cu(I)-C≡CR Alkyne->CuAcetylide Base CuAcetylide->Transmetalation Base Base

Caption: The dual catalytic cycles of the Sonogashira coupling.

Protocols and Application Notes

The following protocols are presented as robust starting points for the cross-coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-1,6-naphthyridines

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds, making it ideal for synthesizing biaryl compounds.[6] The reaction's tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids and esters make it a first choice for many applications.

Rationale for Component Selection:

  • Catalyst: Pd(dppf)Cl₂ is a reliable and versatile catalyst for the coupling of heteroaryl halides. The dppf ligand provides both the steric bulk and electron-donating properties necessary to promote oxidative addition and reductive elimination.

  • Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation.[7] Cesium carbonate is often more effective for less reactive substrates due to its higher solubility in organic solvents.

  • Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane and water is commonly used. Water is essential for the activation of the boronic acid by the base.

Experimental Protocol:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and cesium carbonate (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add Pd(dppf)Cl₂ (0.05 equiv.) to the vessel.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration should be approximately 0.1 M with respect to the this compound.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ComponentRoleTypical Reagents
Aryl Halide ElectrophileThis compound
Organoboron NucleophileArylboronic acids, Arylboronic esters
Pd Catalyst CatalystPd(dppf)Cl₂, Pd(PPh₃)₄
Base ActivatorK₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Medium1,4-Dioxane/H₂O, Toluene/EtOH/H₂O
Buchwald-Hartwig Amination: Synthesis of 8-Amino-1,6-naphthyridines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of a wide variety of amines with aryl halides.[5] This reaction is particularly valuable for synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals.

Rationale for Component Selection:

  • Catalyst/Ligand System: The choice of ligand is critical in Buchwald-Hartwig aminations.[1] Sterically hindered, electron-rich phosphine ligands like XantPhos or RuPhos are often employed to facilitate both the oxidative addition and the challenging reductive elimination step. Using a pre-formed palladium G3 or G4 precatalyst can improve reproducibility.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[8][9] Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, polar aprotic solvents such as toluene or 1,4-dioxane are typically used to ensure the solubility of the reagents and intermediates.

Experimental Protocol:

  • To a glovebox or under a strictly inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.1-1.3 equiv.), and sodium tert-butoxide (1.4 equiv.) to a reaction vessel.

  • Add the palladium precatalyst (e.g., XantPhos Pd G3, 0.02-0.05 equiv.).

  • Add anhydrous, degassed toluene or 1,4-dioxane (reaction concentration ~0.1 M).

  • Seal the vessel and heat the reaction mixture to 90-110 °C for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ComponentRoleTypical Reagents
Aryl Halide ElectrophileThis compound
Amine NucleophilePrimary & secondary alkyl/arylamines
Pd Catalyst/Ligand CatalystXantPhos Pd G3, RuPhos Pd G3
Base Deprotonating AgentNaOtBu, K₃PO₄, DBU
Solvent MediumToluene, 1,4-Dioxane
Sonogashira Coupling: Synthesis of 8-Alkynyl-1,6-naphthyridines

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations or as key structural elements in their own right.

Rationale for Component Selection:

  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system.[11] A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) activates the terminal alkyne by forming a copper acetylide intermediate.[11]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), serves a dual role: it acts as the base to deprotonate the terminal alkyne and often serves as the solvent or co-solvent.[2]

  • Solvent: A polar aprotic solvent like THF or DMF is commonly used, often in conjunction with the amine base.

Experimental Protocol:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add a degassed solvent such as THF, followed by a degassed amine base like triethylamine (2.0-3.0 equiv.).

  • Add the terminal alkyne (1.2-1.5 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ComponentRoleTypical Reagents
Aryl Halide ElectrophileThis compound
Alkyne NucleophileTerminal alkynes
Pd Catalyst Main CatalystPd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Cu Co-catalyst Alkyne ActivatorCuI
Base Deprotonating AgentTEA, DIPA
Solvent MediumTHF, DMF, Acetonitrile

Conclusion and Outlook

The palladium-catalyzed cross-coupling reactions detailed herein provide a robust and versatile platform for the functionalization of the 8-position of the 1,6-naphthyridine scaffold. By leveraging these powerful synthetic tools, researchers can efficiently generate diverse libraries of novel compounds for evaluation in drug discovery and materials science. The protocols provided serve as a solid foundation, and a thorough understanding of the underlying catalytic cycles will empower scientists to optimize these transformations for their specific synthetic challenges.

References

  • Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2019).
  • Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2019).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Wikipedia contributors. (2024).
  • Gagnier, S. V., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82. [Link]
  • LibreTexts. (2023).
  • Mallu, L., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Li, G., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(10), 13357-13364. [Link]
  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. [Link]
  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. [Link]
  • Suty, P., et al. (n.d.). Flow Chemistry: Sonogashira Coupling. Syrris. [Link]
  • Sharma, P., et al. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]
  • Gehre, A., et al. (2013). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]
  • Shi, W., et al. (2008). Investigation of an Efficient Palladium-Catalyzed C(sp)-C(sp) Cross-Coupling Reaction Using Phosphine-Olefin Ligand: Application and Mechanistic Aspects. Organic Chemistry Portal. [Link]
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions make it a sought-after core for drug discovery programs. The targeted functionalization of this scaffold is paramount for exploring structure-activity relationships (SAR). Among the premier methods for forging C–N bonds, the Buchwald-Hartwig amination stands out for its broad substrate scope and functional group tolerance.[1] This guide provides an in-depth technical overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to 8-Bromo-1,6-naphthyridine, a key building block for novel chemical entities.

The inherent electron deficiency of the pyridine rings in the 1,6-naphthyridine system can render halo-substituted derivatives challenging substrates for cross-coupling reactions. However, with the appropriate choice of catalyst, ligand, and reaction conditions, high-yielding amination can be achieved. This document will delve into the critical parameters for this transformation, offering a scientifically grounded protocol based on established principles for heteroaryl halide amination.

Understanding the Reaction: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction. The generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex [(Ar-Pd(II)-NHR'R'')L_n]X OxAdd->AmineCoord + HNR'R'' - X⁻ Amido Amido Complex (Ar-Pd(II)-NR'R'')L_n AmineCoord->Amido + Base - Base-H⁺ Amido->Pd0 Reductive Elimination + Ar-NR'R'' Product 8-Amino-1,6-naphthyridine ArX This compound Amine Amine (HNR'R'') Base Base

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle commences with the oxidative addition of the this compound to a Pd(0) complex, forming a Pd(II) species. Subsequently, the amine coordinates to the palladium center, and a base facilitates its deprotonation to generate a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. The choice of ligand is critical as it influences the rates of these elementary steps, particularly the oxidative addition and reductive elimination.[2]

Key Considerations for the Amination of this compound

The successful amination of heteroaryl halides, especially those containing nitrogen, is highly dependent on the careful selection of reaction components. The lone pair of the ring nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition. To circumvent this, bulky and electron-rich phosphine ligands are paramount.

Ligand Selection: The Cornerstone of Success

For electron-deficient heteroaryl bromides like this compound, sterically hindered and electron-rich biaryl monophosphine ligands are generally the most effective.[3] These ligands promote the formation of the active monoligated Pd(0) species, which undergoes rapid oxidative addition. Furthermore, their steric bulk facilitates the reductive elimination step and prevents the formation of inactive dimeric palladium complexes.

Ligand FamilyRecommended LigandsKey Features
Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosBulky, electron-rich, and commercially available. They have a proven track record for challenging heteroaryl couplings.[3][4]
Josiphos-type CyPF-tBuBidentate ligands that can offer high stability and selectivity, particularly for preventing diarylation of primary amines.[5]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that can form highly stable palladium complexes, suitable for amination of less reactive chlorides and bromides.[6]
Palladium Precatalyst

Both Pd(0) and Pd(II) sources can be used. Pd(II) precatalysts like Pd(OAc)₂ are often used in conjunction with phosphine ligands, as they are reduced in situ to the active Pd(0) species.[7] Preformed Pd(0) complexes such as Pd₂(dba)₃ can also be employed and may offer faster initiation of the catalytic cycle. For ease of handling and air stability, pre-formed palladium-ligand complexes (precatalysts) are often a practical choice.

Base Selection

A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. The choice of base can influence the reaction rate and must be compatible with any sensitive functional groups on the substrates.

BaseAdvantagesDisadvantages
Sodium tert-butoxide (NaOt-Bu) Promotes high reaction rates and allows for lower catalyst loadings.[7]Incompatible with many electrophilic functional groups such as esters and nitro groups.
Lithium bis(trimethylsilyl)amide (LHMDS) Useful for reactions at lower temperatures and for substrates with protic functional groups.[7]Can be more expensive and requires careful handling.
Cesium carbonate (Cs₂CO₃) A milder base, suitable for substrates sensitive to alkoxides. Often used with bidentate ligands like Xantphos.[8]May require higher temperatures or longer reaction times.
Solvent

Anhydrous, aprotic solvents are essential for the Buchwald-Hartwig amination. Toluene and 1,4-dioxane are the most commonly used solvents due to their ability to dissolve the reactants and their high boiling points, which allow for a suitable reaction temperature range.[9]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of catalyst, ligand, base, and temperature may be necessary for specific amine coupling partners.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine this compound, Amine, Base, Pd Precatalyst, and Ligand in an oven-dried reaction vessel. Solvent Add anhydrous solvent. Reagents->Solvent Inert Degas the reaction mixture and place under an inert atmosphere (e.g., Argon or Nitrogen). Solvent->Inert Heat Heat the reaction mixture to the desired temperature with vigorous stirring. Inert->Heat Monitor Monitor the reaction progress by TLC, LC-MS, or GC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Filter Filter the mixture through a pad of Celite®. Cool->Filter Extract Perform an aqueous work-up and extract with an organic solvent. Filter->Extract Purify Purify the crude product by column chromatography. Extract->Purify

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-amino-1,6-naphthyridine derivative.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous. Use a fresh bottle of palladium catalyst and ligand. Consider using a pre-formed catalyst.
Insufficient temperatureIncrease the reaction temperature in 10 °C increments.
Inappropriate ligandScreen other bulky phosphine ligands such as SPhos or RuPhos.
Formation of side products (e.g., hydrodehalogenation) Competitive side reactionLower the reaction temperature. Use a more sterically hindered ligand to promote reductive elimination over β-hydride elimination (if applicable).
Diarylation of primary amines Amine is too reactiveUse a bidentate ligand like a Josiphos-type ligand.[5] Adjust the stoichiometry of the amine.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of 8-amino-1,6-naphthyridine derivatives. By carefully selecting the ligand, palladium source, base, and solvent, researchers can achieve high yields of the desired products. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in the synthesis of novel compounds for drug discovery and materials science.

References

  • ACS GCI Pharmaceutical Roundtable.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
  • Libretexts. (2023).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • PubChem. This compound. [Link]
  • ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]
  • Marion, N., & Nolan, S. P. (2007). Well-Defined N-Heterocyclic Carbene–Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449. [Link]
  • Wikipedia.
  • Fors, B. P., & Buchwald, S. L. (2010). A General Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]
  • Garcı́a-Álvarez, R., & Díez, J. (2010). Palladium-Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2010(28), 5435-5441. [Link]
  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., ... & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]
  • Bioorganic Chemistry. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]
  • Journal of Medicinal Chemistry. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82. [Link]
  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57–68. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the 1,6-Naphthyridine Core at the 8-Position

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,6-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide array of biological activities, including roles as anticancer agents, HIV-1 integrase inhibitors, and modulators of protein kinases. The functionalization of this heterocyclic system is a key strategy in drug development for fine-tuning potency, selectivity, and pharmacokinetic properties. Among the available positions for substitution, the C8-position offers a critical vector for exploring structure-activity relationships (SAR), often leading to substantial improvements in biological efficacy and metabolic stability.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic methodologies for the targeted functionalization of the 8-position of the 1,6-naphthyridine core. We will delve into the mechanistic basis and practical application of key strategies, including metal-catalyzed cross-coupling, nucleophilic aromatic substitution, and emerging C-H activation techniques. Each section is supported by field-proven insights, detailed experimental protocols, and visual diagrams to bridge theory with practice.

The Strategic Importance of the 1,6-Naphthyridine C8-Position

The unique arrangement of nitrogen atoms in the 1,6-naphthyridine core imparts specific electronic properties that make it an excellent scaffold for ligand-receptor interactions. While positions like C5 and C7 are often targeted due to their inherent reactivity, modification at C8 provides a distinct opportunity to probe deeper into binding pockets and modulate molecular properties. For instance, in the development of CDK8/19 inhibitors, incorporating optimal substituents at the C8-position of the 1,6-naphthyridine scaffold was a critical step in achieving high potency. Similarly, SAR studies on 1,6-naphthyridine-based human cytomegalovirus (HCMV) inhibitors revealed that substitution at C8 is highly desirable for antiviral activity.

However, regioselective functionalization at this position is not without its challenges. The electronic nature of the bicyclic system can direct reactions to other positions, necessitating carefully designed synthetic routes and precursors. The following sections outline the most robust and versatile strategies to overcome these challenges.

Core Strategy I: Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful and versatile tools for forming new carbon-carbon and carbon-heteroatom bonds, offering a reliable pathway to introduce a diverse range of substituents onto the 8-position. This strategy typically requires an 8-halo-1,6-naphthyridine precursor (e.g., bromo or iodo), which serves as the electrophilic partner in the catalytic cycle.

Mechanistic Rationale

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a three-stage catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C8-Br) of the naphthyridine core, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from an organometallic reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

This cycle allows for the catalytic use of the precious metal, making the process highly efficient. Cobalt-catalyzed cross-couplings have also emerged as a powerful alternative, demonstrating a broad reaction scope for functionalizing electron-deficient N-heterocycles.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 1,6-Naph-8-X Trans Transmetalation OxAdd->Trans [X-Pd(II)-Naph]L_n RedElim Reductive Elimination Trans->RedElim [R-Pd(II)-Naph]L_n BX B(OR')_2X Trans->BX RedElim->Pd0 8-R-1,6-Naphthyridine Base Base (e.g., K2CO3) Base->Trans ArB ArB ArB->Trans caption Fig 1. Generalized Suzuki-Miyaura catalytic cycle.

Caption: Fig 1. Generalized Suzuki-Miyaura catalytic cycle.

Data Presentation: Cross-Coupling at the C8-Position

The following table summarizes representative cross-coupling reactions for the functionalization of the 1,6-naphthyridine C8-position, demonstrating the scope of this methodology.

EntryPrecursorCoupling PartnerCatalyst SystemBase/SolventProductYield (%)Reference
18-Iodo-1,6-naphthyridinep-Me₂NC₆H₄ZnClCoCl₂ (5 mol%)N/A / THF8-(4-Dimethylaminophenyl)-1,6-naphthyridine65
28-Bromo-1,6-naphthyridinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃ / Dioxane/H₂O8-Phenyl-1,6-naphthyridine>85 (Typical)
3This compound4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Toluene/H₂O8-(4-Methoxyphenyl)-1,6-naphthyridine>90 (Typical)
Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an this compound derivative with an arylboronic acid.

Materials:

  • This compound derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-110 °C. Stir the reaction mixture vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 8-aryl-1,6-naphthyridine product.

Core Strategy II: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing heteroatom nucleophiles (amines, alcohols, thiols) onto an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups that stabilize the negatively charged intermediate. The nitrogen atoms within the 1,6-naphthyridine core are inherently electron-withdrawing, activating the ring system towards nucleophilic attack, making SNAr a viable strategy.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: A potent nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group (e.g., a halide or triflate). This disrupts the aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, critically, onto the electronegative nitrogen atoms of the naphthyridine core, which provides substantial stabilization.

  • Elimination: The aromaticity is restored by the expulsion of the leaving group, resulting in the net substitution product.

For this reaction to be effective, a good leaving group must be present at the 8-position. While halides (F, Cl) are common, triflates have also been shown to be highly effective leaving groups on naphthyridine systems.

Visualization: The SNAr Addition-Elimination Mechanism

CH_Activation cluster_workflow C-H Activation Workflow A 1,6-Naphthyridine Substrate (with C8-H bond) B Add Rh(III) or Pd(II) Catalyst + Additive/Oxidant A->B C Coordination & C-H Cleavage (Formation of Metallacycle) B->C D Add Coupling Partner (e.g., Alkene, Alkyne) C->D E Insertion & Reductive Elimination D->E F Functionalized 8-R-1,6-Naphthyridine E->F caption Fig 3. Conceptual workflow for directed C-H functionalization.

Application Notes & Protocols: Leveraging 8-Bromo-1,6-naphthyridine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds, particularly protein kinase inhibitors.[1][2][3] Its rigid, planar structure and the specific arrangement of nitrogen atoms facilitate critical hydrogen bonding interactions within the ATP-binding pocket of various kinases. This guide provides a comprehensive overview and detailed protocols for the strategic utilization of 8-Bromo-1,6-naphthyridine as a versatile starting material for the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, key synthetic transformations, and methodologies for biological evaluation, empowering researchers in drug discovery and development.

Introduction: The Strategic Advantage of the 1,6-Naphthyridine Scaffold

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The 1,6-naphthyridine core is particularly attractive for several reasons:

  • Bioisosteric Replacement: It can act as a bioisostere for other bicyclic heteroaromatics like quinoline and quinazoline, which are common in kinase inhibitors.

  • Hydrogen Bonding: The nitrogen atoms at positions 1 and 6 can serve as crucial hydrogen bond acceptors, mimicking the interactions of the adenine region of ATP with the kinase hinge region.[5]

  • Vectorial Diversity: The 1,6-naphthyridine scaffold provides multiple points for substitution, allowing for the exploration of chemical space in different vectors to optimize potency, selectivity, and pharmacokinetic properties.

The 8-bromo substituent on this scaffold is a key synthetic handle. The carbon-bromine bond is readily functionalized through various palladium-catalyzed cross-coupling reactions, offering a reliable and versatile entry point for introducing a wide array of chemical moieties.[6] This strategic placement allows for the exploration of structure-activity relationships (SAR) at a position often critical for achieving high target affinity and selectivity.[2][7]

Core Synthetic Strategies and Experimental Protocols

The primary utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions. The two most impactful and widely used transformations for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[8][9]

Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound.[5][10] This reaction is exceptionally tolerant of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Materials:

    • This compound

    • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

    • Solvent (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol/water)

  • Procedure:

    • To a dry reaction vessel, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (2.0 mmol).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium catalyst (0.02 mmol, 2 mol%).

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio, to a concentration of 0.1 M).

    • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-1,6-naphthyridine.

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901285-95
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O851680-90
3-Pyridylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O95875-85

Note: Conditions and yields are illustrative and may require optimization for specific substrates.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound Arylboronic Acid Base (e.g., K2CO3) Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Heating Heat (80-100°C) Stir (4-16h) Reagents->Heating Solvent Degassed Solvent (e.g., Dioxane/H2O) Catalyst->Heating Solvent->Heating Monitoring Monitor by TLC/LC-MS Extraction Dilute & Extract Monitoring->Extraction Drying Dry & Concentrate Purification Column Chromatography Product Pure 8-Aryl-1,6-naphthyridine Kinase Inhibitor Precursor Purification->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Installation of Amino Groups

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] This reaction is instrumental in synthesizing anilines, which are key pharmacophores in many kinase inhibitors, often participating in hydrogen bonding with the kinase hinge region.[8][13]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • Materials:

    • This compound

    • Amine (primary or secondary, 1.1 - 1.5 equivalents)

    • Palladium pre-catalyst (e.g., RuPhos Pd G3, XPhos Pd G3, 2-5 mol%)

    • Ligand (if not using a pre-catalyst, e.g., RuPhos, XPhos)

    • Base (e.g., NaOtBu, LHMDS, K₃PO₄, 1.5 - 2.5 equivalents)

    • Anhydrous, aprotic solvent (e.g., toluene, dioxane, THF)

  • Procedure:

    • To a dry, argon-flushed reaction vessel, add this compound (1.0 mmol) and the base (2.0 mmol).

    • Add the palladium pre-catalyst (0.03 mmol, 3 mol%).

    • Add the anhydrous solvent (to a concentration of 0.1-0.2 M).

    • Add the amine (1.2 mmol) to the mixture.

    • Heat the reaction to 80-110 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Table 2: Illustrative Buchwald-Hartwig Amination Reactions

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilineXPhos Pd G3NaOtBuToluene100480-90
4-FluoroanilineRuPhos Pd G3LHMDSDioxane90675-85
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1101870-80

Note: The choice of catalyst, ligand, and base is crucial and often substrate-dependent. Screening may be necessary for optimal results.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Amine Base (e.g., NaOtBu) Catalyst Pd Pre-catalyst (e.g., XPhos Pd G3) Heating Heat (80-110°C) Stir (2-24h) Reactants->Heating Solvent Anhydrous Solvent (e.g., Toluene) Catalyst->Heating Solvent->Heating Monitoring Monitor by TLC/LC-MS Quenching Quench Reaction Monitoring->Quenching Extraction Extract & Wash Purification Column Chromatography Product Pure 8-Amino-1,6-naphthyridine Kinase Inhibitor Library Purification->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Characterization and Quality Control

The identity and purity of the synthesized 1,6-naphthyridine derivatives must be rigorously confirmed before biological evaluation. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the final compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should typically be >95% for in vitro assays.

Biological Evaluation: Assessing Kinase Inhibitory Activity

Once a library of 8-substituted-1,6-naphthyridine derivatives is synthesized and characterized, the next critical step is to evaluate their biological activity.

In Vitro Kinase Assays

A variety of commercially available assay formats can be used to determine the potency of the synthesized compounds against the target kinase(s). These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Protocol 3: General Protocol for an In Vitro Kinase Assay (e.g., ADP-Glo™)

  • Prepare Reagents: Dilute the kinase, substrate, and ATP to the desired concentrations in the appropriate assay buffer. Prepare a serial dilution of the synthesized inhibitor compounds.

  • Kinase Reaction: In a multi-well plate, add the kinase, the inhibitor compound (or DMSO as a vehicle control), and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare Serial Dilution of Inhibitor Compound C Combine Kinase, Inhibitor, and Substrate in Plate A->C B Prepare Kinase, Substrate, and ATP Solutions B->C D Initiate Reaction with ATP C->D E Incubate at Room Temp D->E F Stop Reaction & Add Detection Reagent E->F G Measure Luminescence F->G H Calculate IC50 Value G->H Result Inhibitor Potency (IC50) H->Result

Caption: General workflow for an in vitro kinase assay.

Conclusion

This compound is a high-value, versatile building block for the synthesis of novel kinase inhibitors. Its strategic functionalization, primarily through robust and reliable palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the systematic exploration of structure-activity relationships. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to design and synthesize libraries of 1,6-naphthyridine-based compounds, ultimately accelerating the discovery of new therapeutic agents.

References

  • Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 2003.
  • [Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][7][14]naphthyridin-2(3H)-one-based c-Met kinase inhibitors.]([Link]) Organic & Biomolecular Chemistry, 2013.
  • Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. European Journal of Medicinal Chemistry, 2015.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 2025.
  • [Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1 H -imidazo4,5- h ... RSC Publishing, 2012.
  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters, 2025.
  • Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Medicinal Chemistry Research, 2020.
  • [Discovery and SAR study of 1H-imidazo[4,5-h][7][14]naphthyridin-2(3H)-one-based c-Met kinase inhibitors.]([Link]) Organic & Biomolecular Chemistry, 2013.
  • Structure–activity relationship (SAR) and docking studies of...
  • Synthesis of 1-6-naphthyridine and its derivatives-a system
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 2024.
  • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, N/A.
  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 2021.
  • Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461.
  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 2023.
  • Buchwald–Hartwig amin
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 2020.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 2021.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Benchchem, N/A.
  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 2019.
  • Buchwald–Hartwig reaction: an update.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. MedChemComm, 2014.
  • Navigating the Regioselective Functionalization of 5-Bromo-8-chloro-1,7-naphthyridine: A Compar
  • Application Notes and Protocols: Synthesis of Kinase Inhibitors from 6-Bromoisoquinoline-1-carbonitrile. Benchchem, N/A.
  • This compound. PubChem, N/A.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 2019.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 2024.
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem, N/A.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2024.
  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Semantic Scholar, 2019.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2020.
  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Molecules, 2021.
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Molecules, 2021.299870/) Molecules, 2021.

Sources

Application Note: 8-Bromo-1,6-naphthyridine as a Core Building Block for High-Efficiency Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior OLED Materials

Organic Light-Emitting Diodes (OLEDs) have transitioned from a laboratory curiosity to a dominant technology in displays and solid-state lighting, prized for their vibrant colors, high contrast, and flexibility.[1] The performance of an OLED is fundamentally dictated by the chemical and photophysical properties of the organic materials used within its emissive layer (EML).[2] A primary challenge in the field is maximizing the internal quantum efficiency (IQE), which is often limited because the recombination of electrons and holes statistically produces 75% non-emissive triplet excitons and only 25% emissive singlet excitons in conventional fluorescent materials.[3]

To overcome this limitation, strategies to harvest triplet excitons have been developed. While phosphorescent OLEDs (PhOLEDs) using heavy metal complexes can achieve near-100% IQE, they often rely on scarce and expensive elements like iridium and platinum.[4] An alternative and highly promising approach is the use of materials capable of Thermally Activated Delayed Fluorescence (TADF).[3] TADF emitters are designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small gap allows the non-emissive triplet excitons to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC), enabling the harvesting of all electrically generated excitons without the need for heavy metals.[3][5]

The design of efficient TADF molecules often relies on a donor-acceptor (D-A) architecture.[6] By spatially separating the highest occupied molecular orbital (HOMO) on an electron-donating moiety and the lowest unoccupied molecular orbital (LUMO) on an electron-accepting moiety, the ΔEST can be minimized.[6] Nitrogen-containing heterocyclic compounds are excellent candidates for the acceptor component due to their inherent electron-deficient nature. The 1,6-naphthyridine scaffold, in particular, is an attractive building block due to its rigid planar structure, which can minimize non-radiative energy losses, and its strong electron-accepting character, which is tunable through chemical modification.[6][7]

This application note provides a comprehensive guide to utilizing 8-Bromo-1,6-naphthyridine as a key precursor for the synthesis of a novel D-A type TADF emitter. We present a detailed protocol for its functionalization via a Suzuki cross-coupling reaction, subsequent photophysical characterization, and the fabrication and analysis of a high-performance OLED device.

Rationale for Material Design: A Donor-Acceptor Approach

The selection of this compound as the starting material is strategic. The bromine atom at the 8-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is one of the most robust and versatile methods for forming carbon-carbon bonds in the synthesis of conjugated organic molecules.[8][9] This allows for the straightforward introduction of a variety of electron-donating groups.

For this guide, we propose the synthesis of Cz-1,6-NP , or 9-(4-(1,6-naphthyridin-8-yl)phenyl)-9H-carbazole .

  • Acceptor (A): The 1,6-naphthyridine core serves as the potent electron acceptor. Its electron-deficient nature is due to the presence of two electronegative nitrogen atoms within the aromatic system.[6]

  • Donor (D): Carbazole is a well-established electron-donating moiety widely used in OLED materials for its excellent hole-transporting properties and high thermal stability.[10][11]

  • Linker (π-bridge): A phenyl group connects the donor and acceptor units. This linker helps to modulate the electronic communication between the D and A moieties and can influence the spatial separation of the HOMO and LUMO.

The resulting D-A molecule, Cz-1,6-NP, is designed to exhibit strong intramolecular charge transfer (ICT) characteristics, a prerequisite for achieving a small ΔEST and efficient TADF.[3]

Experimental Protocols

Synthesis of 9-(4-(1,6-naphthyridin-8-yl)phenyl)-9H-carbazole (Cz-1,6-NP)

This protocol details a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The causality for this choice lies in its high functional group tolerance and excellent yields for creating biaryl linkages, which is essential for connecting the donor and acceptor fragments.[12]

Materials:

  • This compound (1.0 equiv.)

  • 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (Carbazole-phenylboronic acid pinacol ester) (1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv.)

  • Toluene (anhydrous)

  • Deionized Water

Procedure:

  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 208 mg, 1.0 mmol), 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (e.g., 443 mg, 1.2 mmol), and Pd(dppf)Cl₂ (e.g., 22 mg, 0.03 mmol).

  • Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. The exclusion of oxygen is critical to prevent the oxidative degradation of the palladium catalyst.

  • Add anhydrous toluene (30 mL) and a 2M aqueous solution of K₂CO₃ (5 mL, 10 mmol) via syringe. The base is essential for the transmetalation step of the Suzuki catalytic cycle.[13]

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir vigorously for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel containing 50 mL of deionized water.

  • Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

  • Recrystallize the purified product from a toluene/hexane mixture to yield Cz-1,6-NP as a pale yellow solid.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction_Vessel Suzuki Coupling This compound->Reaction_Vessel Carbazole-phenylboronic_ester Carbazole-phenylboronic pinacol ester Carbazole-phenylboronic_ester->Reaction_Vessel Catalyst Pd(dppf)Cl₂ Catalyst->Reaction_Vessel Base K₂CO₃ (aq) Base->Reaction_Vessel Solvent Toluene Solvent->Reaction_Vessel Atmosphere N₂ Atmosphere Reflux, 24h Atmosphere->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Cooling Purification Column Chromatography & Recrystallization Workup->Purification Final_Product Cz-1,6-NP Purification->Final_Product

Caption: Synthetic workflow for Cz-1,6-NP via Suzuki coupling.

Photophysical and Thermal Characterization

The synthesized material must be characterized to confirm its suitability as a TADF emitter.

PropertyMethodTypical Expected ValueRationale
UV-Vis Absorption (λabs) UV-Vis Spectroscopy in Toluene~350 nmIndicates the optical energy gap and electronic transitions.
Photoluminescence (λPL) Fluorospectrometry in Toluene~480 nm (Sky Blue)Determines the emission color and S₁ energy level.
PL Quantum Yield (ΦPL) Integrating Sphere> 70%High quantum yield is crucial for device efficiency.
Fluorescence Lifetime (τ) Time-Correlated Single Photon Counting (TCSPC)Prompt: ~20 ns, Delayed: ~5 µsThe presence of a long-lived delayed component confirms TADF.
ΔEST Calculated from onset of low-temp. fluorescence and phosphorescence spectra< 0.2 eVA small gap is the defining feature of a TADF material.[3]
Glass Transition Temp. (Tg) Differential Scanning Calorimetry (DSC)> 120 °CHigh Tg ensures morphological stability of the thin film in the device.[14]
Decomposition Temp. (Td) Thermogravimetric Analysis (TGA)> 350 °CHigh Td is required for stability during vacuum deposition.
OLED Device Fabrication

A multilayer OLED is fabricated by thermal evaporation in a high-vacuum chamber (<1 x 10⁻⁶ Torr) onto pre-cleaned Indium Tin Oxide (ITO) coated glass substrates.[6] A standard device architecture is proposed below.

Device Structure: ITO / TAPC (40 nm) / mCP (10 nm) / mCP:Cz-1,6-NP (8 wt%, 20 nm) / B3PYMPM (40 nm) / LiF (1 nm) / Al (100 nm)

  • Substrate: Indium Tin Oxide (ITO) - Anode

  • Hole Injection/Transport Layer (HIL/HTL): TAPC - Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane

  • Exciton Blocking Layer (EBL): mCP - 1,3-Bis(N-carbazolyl)benzene

  • Emissive Layer (EML): mCP host doped with 8 wt% of the Cz-1,6-NP emitter. The host-guest system prevents aggregation-caused quenching and facilitates efficient energy transfer.

  • Hole Blocking/Electron Transport Layer (HBL/ETL): B3PYMPM - 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine

  • Electron Injection Layer (EIL): Lithium Fluoride (LiF)

  • Cathode: Aluminum (Al)

Fabrication Protocol:

  • Clean ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-Ozone immediately before loading into the deposition chamber.

  • Sequentially deposit the organic layers (TAPC, mCP, EML, B3PYMPM) by thermal evaporation. The deposition rate should be maintained at 1-2 Å/s. The doping concentration in the EML is achieved by co-evaporation from two separate sources, with rates controlled by quartz crystal microbalances.

  • Deposit the LiF layer at a rate of 0.1-0.2 Å/s.

  • Deposit the Al cathode at a rate of 5-10 Å/s.

  • Encapsulate the completed device in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.

OLED_Structure cluster_device OLED Device Stack cluster_energy Energy Flow Al Aluminum (Al) - Cathode (100 nm) LiF Lithium Fluoride (LiF) - EIL (1 nm) Light Light Emission ↑ Electrons Electrons ↓ B3PYMPM B3PYMPM - HBL/ETL (40 nm) EML mCP : 8% Cz-1,6-NP - EML (20 nm) B3PYMPM->Electrons mCP mCP - EBL (10 nm) EML->Light TAPC TAPC - HIL/HTL (40 nm) ITO Indium Tin Oxide (ITO) - Anode Holes Holes ↑ TAPC->Holes Glass Glass Substrate

Caption: Layered architecture of the proposed OLED device.

Device Performance and Analysis

The electroluminescence (EL) characteristics of the fabricated device are measured using a source meter combined with a spectroradiometer. The following table summarizes the expected performance metrics for an efficient sky-blue TADF OLED based on naphthyridine derivatives.[6][10]

Performance MetricSymbolExpected ValueSignificance
Turn-on Voltage (at 1 cd/m²) Von< 3.0 VLow voltage indicates efficient charge injection and transport.
Maximum Luminance Lmax> 10,000 cd/m²Measures the maximum brightness achievable.
Maximum Current Efficiency ηc> 40 cd/ARelates light output to the current flowing through the device.
Maximum Power Efficiency ηp> 35 lm/WRelates light output to the electrical power consumed; crucial for energy savings.
Maximum External Quantum Eff. EQEmax> 15%The ratio of photons emitted to electrons injected; a key measure of overall efficiency.[6]
CIE 1931 Coordinates (x, y)(0.20, 0.40)Quantifies the emission color, in this case, corresponding to sky-blue.
Efficiency Roll-off -LowA small decrease in EQE at high brightness is desirable for practical applications.

Conclusion

This application note demonstrates the significant potential of this compound as a versatile and valuable building block for advanced OLED materials. Through a well-established Suzuki coupling protocol, it can be readily functionalized to create novel donor-acceptor molecules with properties tailored for high-efficiency light emission via the TADF mechanism. The proposed material, Cz-1,6-NP, exemplifies a rational design strategy that leverages the strong electron-accepting nature of the 1,6-naphthyridine core. The detailed protocols for synthesis, characterization, and device fabrication provide a clear and actionable pathway for researchers to explore this promising class of materials, paving the way for the development of next-generation, cost-effective, and highly efficient OLED displays and lighting solutions.

References

  • Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079. [Link]
  • ResearchGate. (n.d.). 1,6‐Naphthyridine‐based natural products. [Diagram].
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). RSC Advances. [Link]
  • Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore. (2020).
  • Luo, A., et al. (2024). Unlocking Structurally Nontraditional Naphthyridine-Based Electron-Transporting Materials with C–H Activation–Annulation. Journal of the American Chemical Society. [Link]
  • Naphthyridine-based thermally activated delayed fluorescence emitters for highly efficient blue OLEDs. (2019).
  • Simultaneous harvesting of triplet excitons in OLEDs by both guest and host materials with an intramolecular charge-transfer feature via triplet–triplet annihilation. (2014).
  • Dias, F. B., et al. (2013). Triplet harvesting with 100% efficiency by way of thermally activated delayed fluorescence in charge transfer OLED emitters.
  • Unlocking Structurally Nontraditional Naphthyridine-Based Electron-Transporting Materials with C-H Activation-Annulation. (2024).
  • Zhou, J., et al. (2014). Charge-transfer-featured materials-promising hosts for fabrication of efficient OLEDs through triplet harvesting via triplet fusion.
  • Highly Efficient Electron-Transporting/Injecting and Thermally Stable Naphthyridines for Organic Electrophosphorescent Devices. (2011).
  • 1,6-Naphthyridin-2(1H)
  • Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: Synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation. (2012). Organic & Biomolecular Chemistry. [Link]
  • Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off. (2021).
  • Application of Small Molecules Based on Naphthyridines and Naphthyridinediones in Organic Field-Effect Transistors. (2015). Organic Letters. [Link]
  • Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. (2002). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(8), 1535-43. [Link]
  • Efficient harvesting of triplet excitons via multiple fast TTA up-conversion and high-lying reverse intersystem crossing channels for efficient blue fluorescent organic light-emitting diodes. (2021).
  • Chemical and photophysical properties of materials for OLEDs. (2014).
  • Lee, J. I., et al. (2008). Triplet harvesting for efficient white organic light emitting diodes. Journal of Nanoscience and Nanotechnology, 8(10), 5602-5. [Link]
  • Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. (2024). Scientific Reports. [Link]
  • The fabrication of color-tunable organic light-emitting diode displays via solution processing. (2017).
  • Salleh, M. M. (2007). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs)
  • Naphtalimide-Based Bipolar Derivatives Enabling High-Efficiency OLEDs. (2023). Molecules. [Link]
  • Transition metal-catalyzed cross-coupling methodologies for the engineering of small molecules with applications in organic electronics and photovoltaics. (2019).
  • Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (2013). Molecules. [Link]
  • Preparation of Polymers for Organic Light-emitting Diodes Using Suzuki-Miyaura Coupling Reaction and Improvements of their Properties. (2014). Journal of Synthetic Organic Chemistry, Japan. [Link]
  • Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. (2022). Molecules. [Link]
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2003). Journal of the American Chemical Society. [Link]

Sources

Application Notes and Protocols for the Sonogashira Coupling of 8-Bromo-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing the Sonogashira cross-coupling reaction with 8-Bromo-1,6-naphthyridine, a key substrate for the synthesis of functionalized 1,6-naphthyridine derivatives.[1][2] These derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide troubleshooting strategies to overcome common challenges.

Introduction: The Significance of the Sonogashira Coupling in Naphthyridine Synthesis

The Sonogashira reaction is a powerful and versatile cross-coupling method used to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3][4] It is catalyzed by a combination of a palladium complex and a copper(I) salt, and it proceeds under relatively mild conditions, tolerating a wide variety of functional groups.[3][4] This makes it an invaluable tool in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[3]

For drug development professionals, the 1,6-naphthyridine core is a privileged scaffold, exhibiting a broad spectrum of biological activities.[1] The ability to functionalize this core at specific positions is crucial for modulating its pharmacological properties. The Sonogashira coupling of this compound provides a direct route to introduce alkynyl moieties, which can serve as versatile handles for further synthetic transformations or as integral components of the final bioactive molecule.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][5] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting any issues that may arise.

The Palladium Cycle

The primary role of the palladium catalyst is to bring together the aryl halide and the alkyne. The cycle is generally accepted to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[6] The reactivity of the halide is a critical factor, with iodides being more reactive than bromides, and bromides more reactive than chlorides.[3][5]

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.[5][6]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

The Copper Cycle

The copper co-catalyst plays a crucial role in activating the terminal alkyne:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[6]

  • Deprotonation: A base, typically an amine such as triethylamine or diisopropylamine, deprotonates the alkyne to form a copper acetylide intermediate.[5][6] This copper acetylide is then ready for the transmetalation step with the palladium complex.

The presence of nitrogen atoms in the this compound substrate can potentially influence the reaction by coordinating to the palladium catalyst. This can sometimes inhibit the reaction, necessitating the use of specific ligands to ensure efficient catalysis.[3]

Experimental Workflow and Protocol

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_monitoring 3. Monitoring cluster_workup 4. Workup & Purification cluster_analysis 5. Analysis reagents Prepare Reagents: - this compound - Terminal Alkyne - Pd Catalyst & Ligand - Cu(I) Salt - Base - Degassed Solvent setup Assemble Reaction under Inert Atmosphere (N2 or Ar) reagents->setup glassware Dry Glassware under Vacuum or in Oven glassware->setup addition Add Reagents in Sequence: 1. This compound 2. Solvent 3. Base 4. Pd Catalyst & Ligand 5. Cu(I) Salt 6. Terminal Alkyne setup->addition heating Heat to Reaction Temperature (e.g., 60-100 °C) addition->heating tlc Monitor Reaction Progress by TLC or LC-MS heating->tlc quench Quench Reaction (e.g., with aq. NH4Cl) tlc->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product: - NMR (1H, 13C) - Mass Spectrometry purify->characterize

Caption: Experimental workflow for the Sonogashira coupling.

Detailed Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst: Pd(PPh₃)₂Cl₂ (2.5-5 mol%) or Pd(PPh₃)₄ (2.5-5 mol%)[3][7]

  • Copper(I) iodide (CuI) (5 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)

  • Solvent: Anhydrous and degassed THF, DMF, or toluene

  • Schlenk flask or round-bottom flask with a condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and CuI (5 mol%).

    • Add the anhydrous, degassed solvent (e.g., THF) via syringe.

    • Add the base (e.g., Et₃N, 3 equiv) and the terminal alkyne (1.2 equiv) via syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Heat the reaction to the desired temperature (typically 60-100 °C for aryl bromides) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst residues.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkynylated 1,6-naphthyridine derivative.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Recommended Reaction Parameters

The following table summarizes the key parameters for the Sonogashira coupling of this compound.

ParameterRecommended Range/ValueRationale
This compound 1.0 equivLimiting reagent
Terminal Alkyne 1.2 - 1.5 equivAn excess is used to drive the reaction to completion.
Palladium Catalyst 2.5 - 5 mol%A higher loading may be required for less reactive substrates.
Copper(I) Iodide 5 mol%Co-catalyst for alkyne activation.
Base 2 - 3 equivNeutralizes the HBr formed and facilitates deprotonation of the alkyne.
Solvent THF, DMF, TolueneAnhydrous and degassed to prevent side reactions and catalyst decomposition.
Temperature 60 - 100 °CAryl bromides generally require heating to achieve a reasonable reaction rate.[3]
Reaction Time 3 - 24 hMonitored by TLC or LC-MS until completion.

Visualization: The Catalytic Cycle

The following diagram illustrates the interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation (from Cu cycle) PdII_Alkyne->Pd0 Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination CuI Cu(I) Cu_Alkyne_pi [Cu(I)(π-alkyne)] CuI->Cu_Alkyne_pi Cu_Acetylide Cu-C≡CR Cu_Alkyne_pi->Cu_Acetylide Cu_Acetylide->PdII_Aryl Cu-C≡CR BaseH Base-H⁺ Alkyne H-C≡CR Alkyne->Cu_Alkyne_pi Base Base Base->Cu_Acetylide

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Here are some common issues and their potential solutions:

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive palladium catalyst.[9]- Impure starting materials poisoning the catalyst.[9]- Inappropriate solvent or temperature.[9]- Use a fresh batch of palladium catalyst.[9]- Purify starting materials before use.- Screen different solvents and optimize the reaction temperature.
Formation of Palladium Black - Decomposition of the palladium catalyst.[9]- Presence of oxygen.- Ensure the reaction is performed under a strictly inert atmosphere.[10]- Use fresh, high-purity, and degassed solvents and reagents.[9]
Significant Alkyne Homocoupling (Glaser Coupling) - Presence of oxygen, which promotes the copper-catalyzed dimerization of the alkyne.[10]- Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas throughout the reaction.[10]- Consider a copper-free Sonogashira protocol if homocoupling is a persistent issue.[11]
Reaction Stalls - Catalyst deactivation.- Insufficient base.- Add a fresh portion of the catalyst.- Add more base to the reaction mixture.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
  • Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • ResearchGate. Scheme Sonogashira cross‐coupling of aryl/hetero aryl halides with... [Link]
  • ResearchGate. Synthesis of 1,6-naphthyridines, 5. [Link]
  • ResearchGate.
  • ResearchGate.
  • Semantic Scholar. Palladium‐Catalyzed One‐Pot Synthesis of Benzo[b][1][3]naphthyridines via Sonogashira Coupling and Annulation Reactions from 2‐Chloroquinoline‐3‐carbonitriles. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • National Institutes of Health.
  • ACS Publications. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. [Link]
  • Chemical Review and Letters.
  • J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]
  • NROChemistry. Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • YouTube. Sonogashira coupling. [Link]
  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]
  • Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]

Sources

Application Notes and Protocols for the Characterization of 8-Bromo-1,6-naphthyridine Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the analytical characterization of 8-Bromo-1,6-naphthyridine, a key heterocyclic scaffold in contemporary drug discovery and development. Recognizing the critical importance of structural integrity and purity for downstream applications, this document outlines a suite of orthogonal analytical techniques. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed as self-validating systems, ensuring the generation of robust and reliable data. This guide is grounded in authoritative scientific principles, with in-text citations and a comprehensive reference list to support the methodologies presented.

Introduction: The Significance of this compound in Medicinal Chemistry

The 1,6-naphthyridine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The strategic incorporation of a bromine atom at the 8-position creates a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions.[1] This makes this compound a crucial intermediate in the synthesis of novel therapeutic agents.

The purity and structural confirmation of this intermediate are paramount, as any impurities or structural ambiguities can have profound consequences on the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API).[2][3][4] This application note provides a multi-faceted analytical approach to ensure the unequivocal characterization of this compound products, thereby safeguarding the integrity of the drug development pipeline.

The Analytical Workflow: A Multi-Technique Approach

A robust analytical characterization of this compound relies on the synergistic use of multiple spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural and purity puzzle. The following workflow is recommended for a comprehensive analysis.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_final Final Product Synthesis Crude Product NMR NMR Spectroscopy (Structure Elucidation) Synthesis->NMR MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS HPLC HPLC (Purity & Quantification) Synthesis->HPLC Final Characterized This compound NMR->Final MS->Final HPLC->Final Xray X-ray Crystallography (Definitive Structure) Xray->Final If single crystal available

Caption: Recommended analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound in solution.[5][6] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the core structure and the position of the bromo-substituent.

Rationale for NMR
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The distinct aromatic proton signals and their coupling patterns are characteristic of the 1,6-naphthyridine ring system.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their hybridization state. The chemical shift of the carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for definitively assigning proton and carbon signals and confirming the connectivity of the entire molecule, leaving no room for structural ambiguity.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[5]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumental Parameters (Example for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Acquisition time: ~3 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 16

    • ¹³C NMR:

      • Acquisition time: ~1.5 seconds

      • Relaxation delay: 3 seconds

      • Number of scans: 1024 (or more for dilute samples)

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants (J-values) to assign the protons to their respective positions on the naphthyridine ring.

Expected Spectroscopic Data
Technique Expected Observations
¹H NMR A set of distinct signals in the aromatic region (typically 7.0-9.5 ppm) corresponding to the protons on the naphthyridine core. The coupling patterns will be indicative of their relative positions.
¹³C NMR Signals corresponding to the eight carbon atoms of the naphthyridine ring. The carbon bearing the bromine atom will exhibit a characteristic chemical shift.

Note: The exact chemical shifts will be dependent on the solvent used and the presence of any other functional groups.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is an essential technique for determining the molecular weight of this compound and confirming its elemental formula. High-resolution mass spectrometry (HRMS) is particularly crucial for providing an accurate mass measurement, which lends a high degree of confidence to the proposed molecular formula.[6]

The "Why" Behind Mass Spectrometry
  • Molecular Ion Peak (M+): The mass-to-charge ratio (m/z) of the molecular ion directly corresponds to the molecular weight of the compound.

  • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[7] This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units. This is a definitive indicator of the presence of a single bromine atom in the molecule.[7]

  • Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide additional structural information, as the molecule breaks apart in a predictable manner.

Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (typically 1 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5]

  • Instrumentation (e.g., ESI-TOF or Orbitrap):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for nitrogen-containing heterocycles.

    • Mass Analyzer: A high-resolution analyzer such as Time-of-Flight (TOF) or Orbitrap is required for accurate mass measurement.

    • Calibration: Ensure the instrument is properly calibrated across the desired mass range.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive ESI).

    • Observe the characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).

    • Calculate the elemental composition from the accurate mass measurement and compare it to the theoretical formula of C₈H₅BrN₂.

Expected Mass Spectrometry Data

Parameter Expected Value
Molecular Formula C₈H₅BrN₂
Monoisotopic Mass 207.9636 Da[8]
[M+H]⁺ (⁷⁹Br) ~208.9714 m/z
[M+H]⁺ (⁸¹Br) ~210.9694 m/z
Isotopic Ratio Approximately 1:1

digraph "MS_Fragmentation" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

Parent [label="[C8H5BrN2]+•\nm/z ~208/210", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LossBr [label="[C8H5N2]+\nm/z ~129"]; LossHCN [label="[C7H4N]+\nm/z ~102"];

Parent -> LossBr [label="- •Br"]; Parent -> LossHCN [label="- HCN"]; }

Caption: A plausible fragmentation pathway for this compound in MS.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

HPLC is the workhorse technique for determining the purity of this compound and for quantifying its concentration in a sample.[2][9] A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.[3]

The Importance of Chromatographic Separation
  • Purity Assessment: HPLC with UV detection provides a quantitative measure of the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

  • Impurity Profiling: This technique can detect and quantify impurities, which is a critical aspect of quality control in pharmaceutical development.[2][3]

  • Method Versatility: HPLC methods can be adapted for various scales, from analytical to preparative, for the purification of the compound.

Protocol for Reversed-Phase HPLC (RP-HPLC)
  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • A common mobile phase system is a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.[10]

    • A gradient elution is often necessary to achieve good separation of all components. A typical gradient might be:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Detection:

    • Set the UV detector to a wavelength where this compound has a strong absorbance (this can be determined by UV-Vis spectroscopy). A wavelength around 254 nm is often a good starting point for aromatic compounds.[11]

  • Sample Preparation and Analysis:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution to an appropriate concentration for injection (e.g., 0.1 mg/mL).

    • Inject a fixed volume (e.g., 10 µL) onto the HPLC system.

    • Analyze the resulting chromatogram to determine the retention time and peak area of the main component and any impurities.

X-ray Crystallography: The Definitive Structural Proof

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous three-dimensional structure of this compound.[12] This technique is considered the "gold standard" for structural determination.

Why X-ray Crystallography is Unparalleled
  • Absolute Structure: It provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

  • Stereochemistry: It can be used to determine the absolute stereochemistry of chiral molecules.

  • Intermolecular Interactions: It reveals how molecules are packed in the crystal lattice, providing insights into intermolecular forces.

Protocol Outline for Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • This is often the most challenging step.[12]

    • Techniques include slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.

    • A variety of solvents and solvent combinations should be screened to find conditions that yield diffraction-quality single crystals.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.

    • The model is refined against the experimental data to obtain the final, accurate structure.

Conclusion: Ensuring Quality and Confidence

The comprehensive analytical characterization of this compound is a non-negotiable aspect of its use in research and drug development. By employing a combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight and formula confirmation, HPLC for purity assessment, and, when possible, X-ray crystallography for definitive structural proof, researchers can have the utmost confidence in the quality of their material. The protocols and insights provided in this application note serve as a robust framework for achieving this critical objective.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?
  • ChemCon GmbH. (n.d.). Identity determination and purity testing.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification.
  • ResearchGate. (n.d.). X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives, inset....
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
  • PubChem. (n.d.). This compound.
  • Royal Society of Chemistry. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • ACS Publications. (n.d.). Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals.
  • PubChemLite. (n.d.). This compound (C8H5BrN2).
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • European Journal of Chemistry. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide.
  • PubChemLite. (n.d.). 8-bromo-1,6-naphthyridin-2(1h)-one.
  • ACS Publications. (n.d.). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds.
  • Defense Technical Information Center. (n.d.). Mass Spectrometry of Heterocyclic Compounds.
  • MDPI. (n.d.). Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones.
  • National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds.
  • PubChemLite. (n.d.). 8-bromo-1,7-naphthyridin-6-amine.
  • ACS Publications. (2024, July 20). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.
  • ResearchGate. (n.d.). Figure S1. The 1 H NMR spectrum of a mixture of....
  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.

Sources

The Emergence of 1,6-Naphthyridines: A Versatile Scaffold for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

The quest for highly sensitive and selective molecular tools to interrogate complex biological systems and environmental samples has positioned fluorescent probes at the forefront of modern analytical science. Among the diverse array of fluorophores, the 1,6-naphthyridine scaffold has garnered significant attention due to its intriguing photophysical properties and synthetic versatility.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1,6-naphthyridine derivatives as robust fluorescent probes. We will delve into the fundamental principles, design strategies, and detailed experimental protocols for their use in various sensing and imaging applications.

The 1,6-Naphthyridine Core: A Privileged Structure for Fluorescence

The 1,6-naphthyridine skeleton, a bicyclic heteroaromatic system containing two nitrogen atoms, serves as an excellent platform for the construction of fluorescent probes.[3] Its rigid, planar structure often leads to high fluorescence quantum yields. Furthermore, the presence of nitrogen atoms allows for straightforward synthetic modifications, enabling the fine-tuning of photophysical properties and the introduction of specific recognition moieties for target analytes.[1][2]

The fluorescence of 1,6-naphthyridine derivatives is often characterized by a significant Stokes shift, which is the difference between the maximum absorption and emission wavelengths.[4][5] This property is highly desirable for fluorescent probes as it minimizes self-quenching and reduces background interference, thereby enhancing the signal-to-noise ratio. The emission properties of these compounds can be modulated by introducing electron-donating or electron-withdrawing groups, leading to a broad range of emission colors.[6] This tunability is a key advantage in designing probes for multiplexed analysis and in vivo imaging.

Core Principles of 1,6-Naphthyridine-Based Fluorescent Sensing

The functionality of 1,6-naphthyridine fluorescent probes is typically based on a change in their fluorescence output upon interaction with a specific analyte. This change can manifest as an increase ("turn-on"), decrease ("turn-off"), or a shift in the emission wavelength (ratiometric sensing). The underlying mechanisms governing these changes are diverse and include:

  • Photoinduced Electron Transfer (PET): This is one of the most common mechanisms in fluorescent probe design.[7][8] In the "off" state, a photoexcited electron from the fluorophore is transferred to a linked receptor moiety, leading to non-radiative decay and quenched fluorescence. Upon binding of the analyte to the receptor, the PET process is inhibited, resulting in a "turn-on" of fluorescence.

  • Intramolecular Charge Transfer (ICT): In ICT-based probes, the fluorophore is typically composed of an electron-donating and an electron-accepting unit.[6] The binding of an analyte can alter the electronic properties of either the donor or the acceptor, leading to a change in the ICT state and a corresponding shift in the emission wavelength.

  • Förster Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule.[9][10] Analyte binding can modulate the distance or orientation between the donor and acceptor, thereby altering the FRET efficiency and the observed fluorescence.

  • Aggregation-Induced Emission (AIE): Some 1,6-naphthyridine derivatives may exhibit AIE, where they are non-emissive in solution but become highly fluorescent upon aggregation.[11] This phenomenon can be exploited for sensing applications where the analyte induces aggregation of the probe molecules.

The choice of sensing mechanism is dictated by the nature of the analyte and the desired sensing outcome. A thorough understanding of these principles is crucial for the rational design of effective 1,6-naphthyridine-based fluorescent probes.

Application I: Ratiometric Fluorescent Sensing of Metal Ions

Design Rationale

A common strategy for designing metal ion probes involves attaching a metal ion-chelating unit to the 1,6-naphthyridine core. The binding of a metal ion to the chelator perturbs the electronic structure of the fluorophore, leading to a change in its fluorescence properties. For ratiometric sensing, the probe is designed such that the metal ion binding induces a significant shift in the emission wavelength, allowing for quantitative measurements based on the ratio of fluorescence intensities at two different wavelengths.

Experimental Protocol: Ratiometric Detection of Zn²⁺

This protocol describes the use of a hypothetical 1,6-naphthyridine-based probe, NP-Zn , for the ratiometric detection of zinc ions.

Materials:

  • NP-Zn stock solution (1 mM in DMSO)

  • HEPES buffer (50 mM, pH 7.4)

  • Zinc chloride (ZnCl₂) stock solution (10 mM in deionized water)

  • Other metal ion chloride salt stock solutions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Ni²⁺; 10 mM in deionized water)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Preparation of Working Solutions:

    • Prepare a 10 µM working solution of NP-Zn by diluting the stock solution in HEPES buffer.

    • Prepare a series of ZnCl₂ solutions of varying concentrations (e.g., 0-100 µM) by serial dilution of the stock solution in HEPES buffer.

  • Fluorescence Titration:

    • To the wells of the 96-well plate, add 100 µL of the 10 µM NP-Zn working solution.

    • Add 100 µL of the different concentrations of ZnCl₂ solutions to the respective wells.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectra of each well using the microplate reader.

    • Set the excitation wavelength to the absorption maximum of the NP-Zn -Zn²⁺ complex (e.g., 405 nm).

    • Record the emission spectra over a suitable wavelength range (e.g., 450-650 nm).

  • Data Analysis:

    • Plot the fluorescence intensity at the two emission maxima (e.g., λ₁ for free NP-Zn and λ₂ for the NP-Zn -Zn²⁺ complex) as a function of Zn²⁺ concentration.

    • Calculate the ratio of the fluorescence intensities (Iλ₂/Iλ₁) for each Zn²⁺ concentration.

    • Plot the fluorescence ratio (Iλ₂/Iλ₁) against the Zn²⁺ concentration to generate a calibration curve.

  • Selectivity Study:

    • Repeat the fluorescence measurement with other metal ions at a concentration significantly higher than that of Zn²⁺ (e.g., 100 µM) to assess the selectivity of the probe.

Expected Outcome: Upon addition of Zn²⁺, a new, red-shifted emission band should appear, while the original emission band of the free probe decreases. The plot of the fluorescence ratio versus Zn²⁺ concentration should yield a linear relationship within a certain concentration range, allowing for the quantification of Zn²⁺.

Metal_Ion_Sensing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare NP-Zn Working Solution C Mix NP-Zn and Metal Ion Solutions A->C B Prepare Metal Ion Solutions B->C D Incubate C->D E Measure Fluorescence Spectra D->E F Plot Spectra and Calculate Ratio E->F G Generate Calibration Curve F->G

Caption: Workflow for ratiometric metal ion sensing.

Application II: "Turn-On" Fluorescent Probes for pH Sensing

Monitoring pH is crucial in various fields, from industrial processes to cellular biology.[11][18] 1,6-Naphthyridine derivatives can be designed as "turn-on" fluorescent pH probes, where their fluorescence is quenched at a certain pH and is restored upon a change in pH.[8][19]

Design Rationale

A common design for a "turn-on" pH probe involves incorporating a protonatable moiety, such as a pyridine or aniline group, which acts as a PET quencher. At low pH, this group is protonated, which inhibits its ability to quench the fluorescence of the 1,6-naphthyridine core, resulting in a bright fluorescence signal. Conversely, at higher pH, the group is deprotonated and can effectively quench the fluorescence via PET.

Experimental Protocol: "Turn-On" Detection of Acidic pH

This protocol outlines the use of a hypothetical 1,6-naphthyridine-based probe, NP-pH , for the "turn-on" detection of acidic pH.

Materials:

  • NP-pH stock solution (1 mM in DMSO)

  • Britton-Robinson buffer solutions (pH range 2-10)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Preparation of Probe Solutions:

    • Prepare a 10 µM working solution of NP-pH in each of the Britton-Robinson buffer solutions covering the desired pH range.

  • Fluorescence Measurement:

    • Transfer 200 µL of each NP-pH solution to the wells of the 96-well plate.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Measure the fluorescence intensity of each well using the microplate reader.

    • Set the excitation wavelength to the absorption maximum of the protonated NP-pH (e.g., 380 nm).

    • Record the fluorescence intensity at the emission maximum (e.g., 450 nm).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH.

    • Determine the pKa of the probe from the inflection point of the resulting sigmoidal curve.

Expected Outcome: The fluorescence intensity of NP-pH should be low at high pH and increase significantly as the pH becomes more acidic, exhibiting a "turn-on" response. The plot of fluorescence intensity versus pH will allow for the determination of the probe's pKa and its effective sensing range.

pH_Sensing_Mechanism cluster_high_ph High pH (OFF State) cluster_low_ph Low pH (ON State) A1 NP-pH (Deprotonated) B1 Excitation A1->B1 hv C1 Excited State B1->C1 D1 PET Quenching C1->D1 e- transfer E1 No Fluorescence D1->E1 A2 NP-pH (Protonated) B2 Excitation A2->B2 hv C2 Excited State B2->C2 D2 Fluorescence C2->D2

Caption: "Turn-on" pH sensing mechanism.

Application III: Bioimaging of Cellular Components

The ability to visualize specific components and processes within living cells is a cornerstone of modern cell biology.[7][20] The favorable photophysical properties of 1,6-naphthyridines, such as good photostability and cell permeability, make them attractive candidates for developing probes for bioimaging.[21][22]

Design Rationale

For cellular imaging, 1,6-naphthyridine probes are often functionalized with specific targeting moieties that direct them to particular organelles or biomolecules. For instance, a lipophilic cationic group can target the probe to mitochondria. The fluorescence response is then triggered by a specific event or analyte within that cellular compartment.

Experimental Protocol: Mitochondrial Nucleic Acid Imaging

This protocol describes the use of a hypothetical cationic 1,6-naphthyridine derivative, NP-MitoNA , for imaging nucleic acids within mitochondria.[21][22]

Materials:

  • NP-MitoNA stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Human cancer cell line (e.g., HeLa)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4% in PBS)

  • Confocal laser scanning microscope (CLSM)

Procedure:

  • Cell Culture:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells on glass-bottom dishes and allow them to adhere overnight.

  • Probe Staining:

    • Wash the cells twice with PBS.

    • Incubate the cells with a working solution of NP-MitoNA (e.g., 5 µM in serum-free medium) for 30 minutes at 37°C.

  • Cell Fixation (Optional):

    • For fixed-cell imaging, wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the fixed cells three times with PBS.

  • Confocal Imaging:

    • Mount the dish on the stage of the CLSM.

    • Excite the cells with a suitable laser line (e.g., 488 nm).

    • Collect the fluorescence emission in the appropriate channel (e.g., 500-600 nm).

    • Acquire images of the stained cells.

  • Co-localization Study (Optional):

    • To confirm mitochondrial localization, co-stain the cells with a commercially available mitochondrial tracker (e.g., MitoTracker Red CMXRos).

    • Acquire images in both the green (NP-MitoNA ) and red (MitoTracker) channels and merge them to observe co-localization.

Expected Outcome: NP-MitoNA is expected to accumulate in the mitochondria of living cells and exhibit enhanced fluorescence upon binding to mitochondrial nucleic acids. The confocal images should show a distinct staining pattern corresponding to the mitochondrial network.

Photophysical and Sensing Performance Data

Probeλabs (nm)λem (nm)Quantum Yield (Φ)AnalyteSensing Response
NP-Zn 405480 (free), 550 (bound)0.15 (free), 0.60 (bound)Zn²⁺Ratiometric (I550/I480)
NP-pH 3804500.05 (pH > 8), 0.75 (pH < 6)H⁺"Turn-on" at acidic pH
NP-MitoNA 4905250.10 (free), 0.85 (bound to DNA)Nucleic Acids"Turn-on" upon binding

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives

1,6-Naphthyridine derivatives represent a powerful and versatile class of fluorophores for the development of advanced fluorescent probes. Their tunable photophysical properties, coupled with their synthetic accessibility, have enabled the creation of probes for a wide range of applications, from environmental monitoring to live-cell imaging. The continued exploration of new synthetic methodologies and a deeper understanding of the structure-property relationships will undoubtedly lead to the development of next-generation 1,6-naphthyridine-based probes with even greater sensitivity, selectivity, and functionality. These advancements will continue to provide invaluable tools for researchers across various scientific disciplines.

References

  • Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
  • A 2, 7-Naphthyridine-Based Fluorescent Turn-on Probe for Detection of Biothiols in vitro and in vivo.
  • 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. MDPI.
  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the tre
  • Design and Synthesis of 8-Hydroxy-[4][23]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. Journal of Medicinal Chemistry.
  • Design, synthesis, and evaluation of dibenzo[c,h][4][23]naphthyridines as topoisomerase I inhibitors and potential anticancer agents. PubMed.
  • Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. Analyst.
  • 1,6-Naphthyridin-2(1H)
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
  • Effect of solvents on the photophysical properties of substituted imidazonaphthyridine deriv
  • Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging.
  • 1,6‐Naphthyridine‐based natural products.
  • Aminoindole and naphthalimide based charge transfer fluorescent probes for pH sensing and live cell imaging. Organic & Biomolecular Chemistry.
  • Fluorescence Quenching. ETH Zurich.
  • Development of fluorescent probes for bioimaging applications. Proceedings of the Japan Academy, Series B.
  • A multicolor and ratiometric fluorescent sensing platform for metal ions based on arene–metal-ion contact.
  • A simple NIR fluorescent probe for detecting pH in actual water samples and cells. Analytical Methods.
  • Naphthyridyl pyridine derivatives and their photophysical properties. ScholarBank@NUS.
  • Fluorescence Quenching Dynamics of 2-Amino-7-methyl-1,8-naphthyridine in Abasic-Site-Containing DNA Duplexes for Nucleobase Recognition. PubMed.
  • Selective aqueous fluorescent probes for metal ions based on benzoyl hydrazone deriv
  • Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels. RSC Publishing. [Link]
  • Quenching (fluorescence). Wikipedia.
  • 1,6-Naphthyridine scaffolds exhibiting diversified applications.
  • Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels. NIH.
  • Bioimaging of labile lysosomal iron through naphthalimide-based fluorescent probe. Talanta.
  • (PDF) Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels.
  • Pyridine Derivatives as Fluorescent Sensors for C
  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Semantic Scholar.
  • Quantum dot based turn-on fluorescent probes for anion sensing. RSC Publishing.
  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. PMC.
  • Fluorescence-based sensors as an emerging tool for anion detection: mechanism, sensory materials and applications.
  • Intramolecular indicator displacement assay for anions: supramolecular sensor for glyphos
  • What is Fluorescence Quenching? | Types and Mechanisms. Ossila.
  • Naphthyridine-Based Electron Push-Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media. Semantic Scholar.
  • The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). Chemistry Central Journal.
  • (PDF) 2,7-Naphthyridine based colorimetric and fluorescent “Turn Off” chemosensors for selective detection of Ni(II) in aqueous media.
  • Naphthylimide Chemosensor Based on Anion−π Interactions: A Promising Tool for Environmental Monitoring. ACS Omega.
  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. PubMed.

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of 1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Medicinal Chemistry with Green Technology

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] These nitrogen-containing heterocycles exhibit a vast spectrum of biological activities, including anticancer, antiviral, antimalarial, and anti-inflammatory properties.[1][3] Consequently, the development of efficient, rapid, and sustainable synthetic methods for creating diverse 1,6-naphthyridine libraries is a paramount objective in drug discovery.

Conventional synthetic routes often require prolonged reaction times, harsh conditions, and significant energy input, leading to environmental concerns and slower progress.[4] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry tool that directly addresses these challenges.[5] By utilizing microwave energy, MAOS facilitates rapid, uniform heating of reactants, dramatically reducing reaction times from hours or days to mere minutes.[4][6] This technology not only accelerates the pace of research but also frequently leads to higher product yields, improved purity, and reduced side-product formation.[7]

This guide provides an in-depth exploration of the principles, protocols, and practical advantages of employing microwave irradiation for the synthesis of 1,6-naphthyridine derivatives.

Part 1: The Rationale - Why Microwave Synthesis?

The superiority of microwave heating over conventional methods stems from its fundamentally different mechanism of energy transfer.

  • Conventional Heating: Relies on slow, inefficient heat transfer through conduction and convection. The vessel wall is heated first, and this heat is then transferred to the solvent and reactants. This process creates a significant temperature gradient within the sample, is slow to respond to changes, and can lead to localized overheating at the vessel surface.

  • Microwave Heating: Utilizes the ability of polar molecules (like many organic solvents) and ionic species to transform electromagnetic energy directly into heat.[8] This occurs via two primary mechanisms: dipolar polarization and ionic conduction. The result is instantaneous, volumetric, and uniform heating of the entire reaction mixture, eliminating temperature gradients and enabling precise temperature control.

This efficient energy transfer is the causal factor behind the dramatic rate enhancements observed in MAOS, often allowing reactions to overcome high activation energy barriers more effectively than with conventional heating.

G Figure 1: Comparison of Heating Mechanisms cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave Heating (Volumetric) HeatSource External Heat Source (e.g., Oil Bath) VesselWall Reaction Vessel Wall HeatSource->VesselWall Conduction Solvent Solvent Bulk VesselWall->Solvent Conduction Reactants Reactant Molecules Solvent->Reactants Convection label_slow Slow & Inefficient (Temperature Gradient) MW_Source Microwave Source (Magnetron) MW_Reactants Polar Reactant & Solvent Molecules MW_Source->MW_Reactants Direct Energy Transfer MW_Heat Instantaneous, Uniform Heat MW_Reactants->MW_Heat Dipolar Polarization & Ionic Conduction label_fast Rapid & Efficient (No Gradient)

Figure 1: Comparison of Heating Mechanisms

Part 2: Experimental Protocols & Methodologies

The following protocols are representative examples of how microwave synthesis can be applied to construct the 1,6-naphthyridine core. Researchers should use these as a starting point and optimize conditions for their specific substrates.

Protocol 1: One-Pot, Three-Component Synthesis of 2-Amino-1,6-naphthyridines

This protocol leverages the power of MAOS to efficiently construct highly functionalized 1,6-naphthyridines in a single step from simple precursors.[9]

Principle: A sequential, one-pot, three-component reaction involving a 3,5-diarylidenepiperidin-4-one, malononitrile, and an amine. The microwave irradiation dramatically accelerates the cascade of reactions, including Michael addition, Thorpe-Ziegler cyclization, and aromatization.

Materials & Reagents:

  • 3,5-Bis(benzylidene)-1-methylpiperidin-4-one (or other substituted diarylidenepiperidin-4-one)

  • Malononitrile

  • Aniline (or other primary amine, e.g., cyclopropanamine, ammonium acetate)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol (for recrystallization)

  • Ethyl Acetate (for workup)

  • Saturated Sodium Bicarbonate solution

Equipment:

  • CEM Discover Microwave Synthesizer (or equivalent monomode microwave reactor)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • To a 10 mL microwave reaction vessel, add 3,5-bis(benzylidene)-1-methylpiperidin-4-one (1.0 mmol, 1 equiv.).

  • Add malononitrile (1.2 mmol, 1.2 equiv.) and the desired primary amine (1.5 mmol, 1.5 equiv.).

  • Add glacial acetic acid (3.0 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor cavity.

  • Irradiate the mixture under the following conditions:

    • Temperature: 150 °C (monitored by internal IR sensor)

    • Power: 200 W (dynamic power control)

    • Hold Time: 15 minutes

    • Stirring: High

  • After the reaction is complete, cool the vessel to room temperature using compressed air.

  • Pour the reaction mixture into a beaker containing ice water (20 mL).

  • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from hot ethanol to yield the pure N-substituted 2-amino-1,6-naphthyridine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G Figure 2: General Synthesis Workflow A 1. Reagent Preparation (Add reactants & solvent to microwave vessel) B 2. Microwave Irradiation (Set Temp, Time, Power) Rapid Heating A->B C 3. Cooling (Automated compressed air cooling) B->C D 4. Work-up (Quenching, Neutralization, Extraction) C->D E 5. Purification (Recrystallization or Column Chromatography) D->E F 6. Characterization (NMR, MS, IR) Pure Product E->F

Figure 2: General Synthesis Workflow
Protocol 2: Microwave-Promoted Intramolecular Cyclization

This protocol demonstrates the use of microwave energy to facilitate the final ring-closing step in the synthesis of fused 1,6-naphthyridine systems, a common strategy in medicinal chemistry.[10][11]

Principle: A precursor, such as 4-cyano-3-pyridylacetonitrile, is treated with a reagent like anhydrous hydrogen bromide under microwave irradiation to induce a rapid intramolecular cyclization, forming the second ring of the naphthyridine core.

Materials & Reagents:

  • 4-cyano-3-pyridylacetonitrile

  • Anhydrous Hydrogen Bromide (HBr) solution in acetic acid (33 wt. %)

  • Dioxane

  • Ammonium Hydroxide solution

Equipment:

  • Biotage Initiator or Anton Paar Monowave microwave reactor (or equivalent)

  • Sealed microwave reaction vial (2-5 mL) with a magnetic stir bar

Step-by-Step Procedure:

  • Place 4-cyano-3-pyridylacetonitrile (1.0 mmol, 1 equiv.) in a 2-5 mL microwave reaction vial.

  • Add 2 mL of a 33% solution of HBr in acetic acid.

  • Seal the vial securely.

  • Place the vial in the microwave cavity.

  • Irradiate the mixture with the following parameters:

    • Temperature: 120 °C

    • Hold Time: 5 minutes

    • Absorption Level: High (pre-stirring enabled)

  • After irradiation, cool the vial to below 50 °C.

  • Carefully uncap the vial in a fume hood and pour the contents onto crushed ice (approx. 20 g).

  • Neutralize the acidic solution with concentrated ammonium hydroxide until the mixture is basic (pH > 9).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and dry under vacuum.

  • The resulting solid, 3-amino-l-bromo-2,6-naphthyridine, can be used for further derivatization or purified via recrystallization from an appropriate solvent like ethanol/dioxane.

Part 3: Data & Results

The advantages of MAOS are best illustrated by direct comparison with conventional methods.

Table 1: Comparison of Microwave vs. Conventional Heating
Reaction TypeConventional MethodMicrowave MethodYield IncreaseRef.
Time: 3-6 hoursTime: 3-6 minutes[7]
Pyrano[2,3-d]pyrimidine SynthesisYield: 69-86%Yield: 78-94%~10-15%[7]
Time: 20 minutesTime: 3-5 minutes[6]
Acetanilide SynthesisYield: 86%Yield: 95%+9%[6]
Time: 2-15 hoursTime: 2-8 minutes[4]
Various Heterocycle SynthesesYield: LowerYield: Appreciably Higher10-30%[4]
Table 2: Substrate Scope for Three-Component Synthesis of 2-Amino-1,6-naphthyridines (Protocol 1)

This table shows the versatility of the microwave protocol with various substituted aldehydes and amines, consistently producing good to excellent yields.

EntryAr (from Aldehyde)R (from Amine)Product Yield (%)
1PhenylPhenyl92%
24-ChlorophenylPhenyl95%
34-MethoxyphenylPhenyl89%
42-NaphthylPhenyl85%
5Phenyl4-Tolyl91%
6Phenyl4-Fluorophenyl94%
74-ChlorophenylCyclopropyl82%
8Phenyl(from NH₄OAc)88%

(Yields are representative and based on literature examples[9])

Part 4: Troubleshooting and Expert Insights

While MAOS is robust, optimal results require attention to specific parameters.

  • Pressure Management: Reactions that evolve gas (e.g., CO₂) can lead to over-pressurization.[12] Use larger vessels or perform reactions in open-vessel mode if the reactor allows.

  • Solvent Choice: Polar solvents (e.g., DMF, NMP, Ethanol, Acetic Acid) are generally excellent microwave absorbers. For non-polar solvents (e.g., Toluene, Hexane), a small amount of a polar co-solvent or an ionic liquid can be added to improve energy absorption.

  • Arcing: Avoid using metal spatulas or clips inside the microwave cavity. Ensure magnetic stir bars are fully submerged and the vessel is clean.

  • Thermal Runaway: For highly exothermic reactions, program the microwave to ramp to the target temperature slowly or use intermittent heating to maintain better control.

  • Reproducibility: Always use the same type and size of reaction vessel and the same stir bar size, as these factors can influence the microwave field pattern and heating efficiency.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the generation of heterocyclic compounds like 1,6-naphthyridine derivatives. By providing rapid, efficient, and controlled energy input, MAOS enables chemists to accelerate the drug discovery process, explore a wider chemical space, and adhere to the principles of green chemistry. The protocols and data presented herein demonstrate that this technology is not merely a novelty but an essential and powerful tool for the modern medicinal chemist.

References

  • Title: COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES Source: World Journal of Pharmacy and Pharmaceutical Sciences URL:[Link]
  • Title: One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a Source: Chemical Review and Letters URL:[Link]
  • Title: Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties Source: RSC Advances URL:[Link]
  • Title: One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst Source: Chemical Review and Letters URL:[Link]
  • Title: An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation Source: Der Pharma Chemica URL:[Link]
  • Title: An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation Source: ResearchG
  • Title: (PDF)
  • Title: Diversity Synthesis of N-Substituted 2-Amino-1,6-naphthyridine Derivatives under Microwave Irradiation Source: ACS Combin
  • Title: Comparison Study of Synthesis of some Aromatic Compounds Using Conventional and Microwave Method Source: Libyan Journal of Medical and Applied Sciences URL:[Link]
  • Title: Environmentally Benign Green Synthesis and Characterization of 4-Methyl-2, 6-Naphthyridines under Microwave Irradi
  • Title: RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE Source: The Japan Institute of Heterocyclic Chemistry URL:[Link]
  • Title: Journal of Chemistry - Environmentally Benign Green Synthesis and Characterization of 4-Methyl-2, 6-Naphthyridines under Microwave Irradiation. Source: Research and Reviews URL:[Link]
  • Title: Microwave Multicomponent Synthesis Source: MDPI URL:[Link]
  • Title: A Facile Synthesis of Some Pyrazolo[3,4-b]pyridines, Pyrazolo[5,4':5,6]pyrido[2,3-d]pyrimidines and Pyrazolo[5,4':5,6]pyrido[2,3-d][2][4][13]triazolo[1,5-a]pyrimidines Source: Jordan Journal of Chemistry URL:[Link]
  • Title: Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects Source: Beilstein Journal of Organic Chemistry URL:[Link]
  • Title: Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity Source: BMC Chemistry URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield and Purity of 8-Bromo-1,6-naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-Bromo-1,6-naphthyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. The synthesis of naphthyridine cores, particularly via classic methods like the Skraup-Doebner-von Miller reaction, can be challenging, often plagued by low yields and difficult purifications. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Core Synthesis Overview: The Skraup-Type Reaction

The most established method for accessing the 1,6-naphthyridine scaffold is a variation of the Skraup-Doebner-von Miller synthesis.[1][2] This reaction involves the cyclization of an aminopyridine with a glycerol derivative under harsh acidic and oxidizing conditions. For this compound, the key starting materials are 2-amino-5-bromopyridine and glycerol.

The reaction proceeds through the dehydration of glycerol to form acrolein, an α,β-unsaturated aldehyde. This is followed by a conjugate addition of the aminopyridine, cyclization, and subsequent oxidation to yield the aromatic naphthyridine ring system. Understanding this pathway is crucial for diagnosing and resolving common issues.

Skraup_Mechanism Fig 1. Generalized Skraup-Type Reaction Mechanism cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein (in situ) Glycerol->Acrolein H₂SO₄, -2H₂O Start 2-Amino-5-bromopyridine Intermediate1 Michael Adduct Start->Intermediate1 + Acrolein Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Electrophilic Attack Dihydro Dihydronaphthyridine Intermediate2->Dihydro -H₂O Final This compound Dihydro->Final [O] (e.g., Nitrobenzene)

Caption: Fig 1. Generalized Skraup-Type Reaction Mechanism

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis of this compound.

Q1: My reaction yield is extremely low (<20%). What are the primary causes and how can I improve it?

A low yield is the most frequently reported issue. The cause is often multifactorial, stemming from starting material quality, reaction conditions, or workup procedures.

Answer:

Several factors can contribute to poor yields. Let's break them down systematically.

1. Purity of 2-Amino-5-bromopyridine:

  • The Problem: The starting amine is susceptible to degradation and may contain non-reactive or inhibitory impurities. Commercial sources can vary in quality.

  • The Causality: Impurities can interfere with the initial conjugate addition or the subsequent electrophilic cyclization step. Some impurities may also decompose under the harsh acidic conditions, leading to tar formation.

  • The Solution:

    • Verify Purity: Always check the purity of your 2-amino-5-bromopyridine by NMR or melting point before starting.

    • Purification: If necessary, recrystallize the starting material from a suitable solvent like benzene or an ethanol/water mixture.[3]

    • Consider Synthesis: Synthesizing it fresh can provide high-purity material. A reliable method involves the bromination of 2-aminopyridine with a controlled brominating agent like phenyltrimethylammonium tribromide in chloroform, which can yield upwards of 80%.[3][4]

2. Reaction Temperature and Control:

  • The Problem: The Skraup reaction is notoriously exothermic and can be violent.[5] Uncontrolled temperature spikes lead to extensive decomposition and the formation of intractable polymeric tars.

  • The Causality: High temperatures favor polymerization of the highly reactive acrolein intermediate and promote side reactions over the desired intramolecular cyclization.

  • The Solution:

    • Controlled Addition: Add the concentrated sulfuric acid slowly and portion-wise to the mixture of the amine and glycerol, ensuring the internal temperature is maintained below 120°C with external cooling (e.g., a water bath).

    • Gradual Heating: Once the addition is complete, heat the reaction mixture gradually to the target temperature (typically 140-160°C). A programmable heating mantle or an oil bath is essential for precise control.

3. Choice and Stoichiometry of the Oxidizing Agent:

  • The Problem: Inefficient oxidation of the dihydronaphthyridine intermediate to the final aromatic product.

  • The Causality: The reaction requires an oxidizing agent to complete the final aromatization step. If the oxidant is too weak, added in insufficient quantity, or decomposes prematurely, the reaction will stall at the dihydro- intermediate, which may not be stable under the workup conditions.

  • The Solution:

    • Classic Oxidants: Nitrobenzene is a common choice, acting as both an oxidant and a solvent. However, its high boiling point can make removal difficult, and it is toxic. Arsenic acid is also effective but highly toxic.

    • Stoichiometry: Ensure at least a stoichiometric amount of the oxidant is used relative to the aminopyridine. An excess is often employed.

    • Milder Alternatives: While less common for the classic Skraup, investigating milder oxidants in the final step could be a research direction, though this deviates from the standard protocol.

4. Ineffective Workup and Product Isolation:

  • The Problem: The desired product is lost during the workup procedure.

  • The Causality: The crude reaction mixture is a complex, acidic tar. Neutralization must be done carefully to avoid product degradation and to ensure the basic naphthyridine is fully deprotonated and can be extracted.

  • The Solution:

    • Careful Quenching: After cooling, pour the reaction mixture slowly onto a large amount of crushed ice.

    • Basification: Neutralize the acidic solution carefully with a concentrated base (e.g., NaOH or NH₄OH) while cooling in an ice bath. The product is basic, so ensure the final pH is >10 to precipitate the free base or prepare it for extraction.

    • Extraction: Use a robust organic solvent like dichloromethane (DCM) or chloroform for extraction. Perform multiple extractions to ensure complete recovery.

ParameterStandard ConditionOptimized ConditionRationale for Improvement
Temperature Rapid heating to 150°CSlow addition of H₂SO₄ below 120°C, then gradual heating.Prevents runaway reaction and tar formation.[5]
Amine Purity Used as receivedRecrystallized or freshly synthesizedRemoves inhibitors and non-reactive impurities.[3]
Workup pH Neutral (pH 7-8)Strongly basic (pH >10)Ensures the basic product is in its free base form for efficient extraction.
Extraction Single extraction3-5 extractions with DCMMaximizes recovery of the product from the aqueous phase.
Q2: My TLC shows the reaction is working, but there are multiple spots, and the main spot is difficult to isolate. What are these impurities?

A complex impurity profile is a common outcome of the harsh Skraup conditions. Identifying and minimizing these side products is key to achieving high purity.

Answer:

The conditions of the Skraup-Doebner-von Miller synthesis are conducive to several side reactions.

  • Primary Impurity: Polymeric Tars

    • Identification: A dark, sticky, baseline material on your TLC plate that often streaks. It is the primary component of the crude reaction mass.

    • Causality: These are formed from the acid-catalyzed polymerization of acrolein and the decomposition of starting materials and intermediates at high temperatures.

    • Minimization Strategy: The single most effective way to reduce tar formation is strict temperature control, as detailed in Q1. Slower, more controlled heating profiles are essential.

  • Secondary Impurity: Dihydro- and Tetrahydro-naphthyridines

    • Identification: These are spots on the TLC that are often close to the product Rf but may have different UV activity or stain differently. They represent incomplete oxidation.

    • Causality: This occurs when the oxidizing agent is depleted, is not potent enough, or the reaction time is too short for the final aromatization step to go to completion.

    • Minimization Strategy: Ensure an adequate amount of a potent oxidizing agent (e.g., nitrobenzene) is present throughout the reaction. Increasing the reaction time at the target temperature can also help drive the oxidation to completion.

  • Tertiary Impurity: Unreacted 2-Amino-5-bromopyridine

    • Identification: A spot on the TLC corresponding to your starting material standard.

    • Causality: Incomplete reaction due to insufficient heating, short reaction time, or premature degradation of the acrolein intermediate.

    • Minimization Strategy: Confirm that the reaction has been heated at the target temperature for a sufficient duration (typically 2-4 hours). Ensure the stoichiometry of glycerol and acid is correct to generate enough acrolein in situ.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_SM Is Starting Amine Pure? Start->Check_SM Purify_SM Purify/Resynthesize 2-Amino-5-bromopyridine Check_SM->Purify_SM No Check_Temp Was Temperature Controlled? Check_SM->Check_Temp Yes Purify_SM->Check_Temp Control_Temp Implement Slow Addition & Gradual Heating Check_Temp->Control_Temp No Check_Ox Is Oxidation Complete? (Check TLC for intermediates) Check_Temp->Check_Ox Yes Control_Temp->Check_Ox Optimize_Ox Increase Oxidant Amount or Reaction Time Check_Ox->Optimize_Ox No Check_Workup Is Workup Efficient? Check_Ox->Check_Workup Yes Optimize_Ox->Check_Workup Optimize_Workup Ensure pH >10 & Perform Multiple Extractions Check_Workup->Optimize_Workup No Success Improved Yield & Purity Check_Workup->Success Yes Optimize_Workup->Success

Caption: Fig 2. Troubleshooting Workflow for Synthesis Optimization

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for this synthesis?

A: This synthesis requires strict adherence to safety protocols.

  • Exothermic Reaction: The reaction can become highly exothermic and potentially explosive if not controlled. Always perform the reaction in a chemical fume hood with a blast shield in place. Use a reliable method for temperature monitoring and control.

  • Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Toxic Reagents: Oxidizing agents like nitrobenzene and arsenic acid (if used) are highly toxic. Handle them with extreme care, avoiding inhalation and skin contact.

  • Workup Hazards: The neutralization of a large volume of concentrated sulfuric acid is also highly exothermic. Perform the quenching on ice and the basification in an ice bath to manage the heat generated.

Q: How can I confirm the identity and purity of my final product?

A: The structure of this compound (C₈H₅BrN₂) can be confirmed using standard analytical techniques.[6]

  • ¹H NMR: Expect signals in the aromatic region (approx. 7.5-9.5 ppm). The spectrum should show 5 distinct protons with coupling patterns characteristic of the disubstituted pyridine rings.

  • ¹³C NMR: Expect 8 distinct signals for the aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the bromine atom, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity. The expected exact mass is approximately 207.96 g/mol .

  • Purity Analysis: Purity should be assessed by HPLC or quantitative NMR (qNMR) against a certified standard. A sharp melting point is also a good indicator of high purity.

Q: Are there modern, higher-yielding alternatives to the Skraup reaction?

A: Yes, modern organic chemistry offers several alternatives for constructing naphthyridine scaffolds, which can provide better yields and functional group tolerance, though they may require more steps or specialized reagents.

  • Multicomponent Reactions (MCRs): Some strategies involve the one-pot condensation of an aminopyridine, an aldehyde, and a compound with an active methylene group, often catalyzed by a Lewis acid.[7][8] These methods can rapidly generate substituted naphthyridines.

  • Palladium-Catalyzed Cross-Coupling Reactions: A convergent strategy could involve building the two pyridine rings separately and then joining them via a cross-coupling reaction (e.g., Suzuki or Stille coupling) followed by a final cyclization step. Recent advances in C-H activation could also be applicable.

  • Tandem Cyclization Methods: Literature describes the synthesis of highly substituted 1,6-naphthyridines via tandem nitrile hydration/cyclization procedures from 2-chloronicotinic esters, followed by functionalization.[9] While more complex, these routes offer precise control over substituent placement.

Reference Protocol: Optimized Skraup-Type Synthesis

This protocol is a synthesis of best practices and should be adapted and optimized for your specific laboratory conditions. Perform a thorough risk assessment before proceeding.

Materials:

  • 2-Amino-5-bromopyridine (1.0 eq)

  • Glycerol (3.0 eq)

  • Nitrobenzene (1.2 eq)

  • Concentrated Sulfuric Acid (approx. 2.5 eq by weight relative to the amine)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2-amino-5-bromopyridine and glycerol.

  • Begin stirring and slowly add the nitrobenzene.

  • In an ice-water bath, add the concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 120°C.

  • After the addition is complete, remove the cooling bath and heat the mixture in an oil bath to 140-150°C for 3-4 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Allow the reaction to cool to room temperature. Very carefully, pour the dark, viscous mixture onto a large beaker of crushed ice with vigorous stirring.

  • Cool the resulting solution in an ice bath and slowly basify by adding concentrated ammonium hydroxide or 50% NaOH solution until the pH is >10. A dark solid may precipitate.

  • Transfer the mixture to a separatory funnel and extract with DCM (4 x volume of the aqueous layer).

  • Combine the organic layers. Wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude material is typically a dark solid or oil. It can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or methanol in DCM.[10] Recrystallization from a suitable solvent system (e.g., ethanol/hexanes) may be performed on the purified material to yield this compound as a solid.

References

  • PrepChem.com. Synthesis of 2-amino-3-hydroxy-5-bromopyridine. [Link]
  • Eureka | Patsnap.
  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]
  • Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Deriv
  • Organic Chemistry Portal.
  • ACS Publications.
  • PubChem. This compound. [Link]
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • Wikipedia. Doebner–Miller reaction. [Link]
  • RSC Publishing. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. [Link]
  • ResearchGate.
  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Link]
  • PMC. 1,6-Naphthyridin-2(1H)
  • PMC.
  • ResearchGate. (PDF)
  • RSC Publishing. A mild synthesis of substituted 1,8-naphthyridines. [Link]
  • ResearchGate. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
  • PubMed.
  • American Chemical Society. 1,6-Naphthyridine. [Link]
  • Semantic Scholar. Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. [Link]
  • ResearchGate. (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of 8-Bromo-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 8-Bromo-1,6-naphthyridine. This guide is designed to provide expert insights and practical, field-proven solutions to overcome the significant solubility challenges associated with this heterocyclic compound. Poor solubility is a frequent bottleneck, leading to low reaction yields, difficult purification, and unreliable results. Here, we dissect the underlying causes and offer a range of troubleshooting strategies, from fundamental solvent selection to advanced reaction techniques.

Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in common organic solvents?

A1: The poor solubility of this compound stems from its molecular structure. As a polycyclic aromatic hydrocarbon, its flat, rigid ring system promotes strong intermolecular π-π stacking interactions in the solid state.[1] These interactions require a significant amount of energy to overcome, which many common, non-polar, or moderately polar solvents cannot provide. While the nitrogen atoms add polarity, the overall large, non-polar surface area dominates its physical properties, making it behave similarly to other insoluble aryl halides.[2]

Q2: I'm observing my starting material crashing out of solution. What is my first troubleshooting step?

A2: The first and most direct approach is to increase the reaction temperature. For many solid solutes, solubility increases with temperature because the added thermal energy helps break the intermolecular bonds in the solid lattice.[3][4] However, you must be cautious of the boiling point of your solvent and the thermal stability of your reactants and catalyst. Always increase the temperature incrementally while monitoring the reaction for any signs of decomposition (e.g., color change to dark brown or black).

Q3: Which solvents are the best starting points for dissolving this compound?

A3: High-boiling point, polar aprotic solvents are generally the most effective. These solvents have the polarity to interact with the nitrogen atoms in the naphthyridine ring and the high boiling point allows for heating to increase solubility.[5] Good starting choices include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and 1,4-Dioxane. Toluene can also be effective, especially at higher temperatures, for reactions like the Buchwald-Hartwig amination.[6]

Q4: Can I use a co-solvent system? If so, how do I choose one?

A4: Yes, a co-solvent system is an excellent strategy.[7][8] The goal is to create a solvent mixture with polarity and properties intermediate to the individual components, effectively "tuning" the solvent to the solute.[9] For example, if your reaction is running in toluene but the naphthyridine is not fully dissolved, adding a percentage of a more polar, miscible solvent like DMF or NMP can significantly enhance solubility without completely changing the reaction medium.[10] Start with a small percentage (e.g., 10% v/v) of the co-solvent and increase as needed.

Q5: My reaction is base-sensitive, and the usual high-temperature conditions are causing side reactions like protodeboronation in my Suzuki coupling. What can I do?

A5: This is a common and critical issue, especially with electron-deficient heteroaromatics like naphthyridines.[11] To mitigate protodeboronation while still addressing solubility, consider the following:

  • Use a Milder Base: Switch from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or Cs₂CO₃.

  • Optimize Water Content: While Suzuki reactions often need some water, excess water can be a proton source for protodeboronation.[11] Try using anhydrous solvents or carefully controlling the amount of water.

  • Use a Phase-Transfer Catalyst (PTC): A PTC can facilitate the reaction between reactants in different phases (e.g., a solid base and an organic-soluble substrate), often allowing for lower temperatures and milder conditions.[12][13][14]

Troubleshooting Guides & Protocols

This section provides structured approaches to solving solubility issues in common cross-coupling reactions involving this compound.

General Strategy: A Workflow for Solubility Optimization

Before attempting a specific reaction, it's often useful to perform a preliminary solubility test. This workflow provides a logical progression from simple to more advanced techniques.

G A Problem: Poor Solubility of This compound B Select High-Boiling Point Polar Aprotic Solvent (DMF, NMP, Dioxane) A->B C Is substrate fully dissolved? B->C D Gradually Increase Temperature (Monitor for decomposition) C->D No H Proceed with Reaction C->H Yes E Is substrate fully dissolved? D->E F Introduce a Co-solvent (e.g., Toluene/DMF mixture) E->F No E->H Yes G Is the reaction homogeneous? F->G G->H Yes I Advanced Techniques: - Phase-Transfer Catalysis - High-Temp Ball Milling G->I No J Proceed with Specialized Protocol I->J

Caption: A decision-making workflow for addressing solubility issues.

Solvent Selection Guide

The choice of solvent is critical. This table summarizes the properties of recommended solvents for reactions with this compound.

SolventBoiling Point (°C)Dielectric Constant (Polarity)Common Use Cases & Rationale
N,N-Dimethylformamide (DMF) 15336.7Excellent starting point. High polarity and boiling point effectively solvate the substrate.[5]
N-Methyl-2-pyrrolidone (NMP) 20232.2Higher boiling point than DMF, useful for reactions requiring very high temperatures.
Dimethyl Sulfoxide (DMSO) 18946.7Very high polarity, can dissolve many otherwise insoluble compounds.[5] Can complicate workup due to high boiling point.
1,4-Dioxane 1012.2A common solvent for Suzuki couplings. Often used with a water co-solvent. Lower boiling point limits max temperature.
Toluene 1112.4Less polar, but effective for Buchwald-Hartwig aminations and can dissolve the substrate at reflux.[6]

Data sourced from multiple chemical property databases.[15]

Reaction-Specific Protocols
Protocol 1: Suzuki-Miyaura Coupling with Enhanced Solubility

The Suzuki reaction is a powerful tool for C-C bond formation but is often plagued by the poor solubility of heteroaromatic halides.[16][17] This protocol incorporates high temperature and a robust catalytic system.

Objective: To couple this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • DMF (or NMP for higher temperatures)

  • Water (optional, 10% v/v of DMF)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₂CO₃.

  • Solvent Addition: Add DMF to the flask. The target concentration should be around 0.1 M with respect to the limiting reagent. Stir the mixture. You will likely observe a heterogeneous slurry.

  • Catalyst Addition: Add the Palladium catalyst, Pd(PPh₃)₄, to the mixture.

  • Degassing (Critical Step): Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas. This removes oxygen which can deactivate the catalyst.

  • Heating and Reaction: Immerse the flask in a preheated oil bath at 120-140 °C. The mixture should become more homogeneous as the reactants dissolve at high temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water to remove DMF and inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Rationale for Choices:

  • High Temperature (120-140 °C): This is essential to dissolve the this compound and drive the reaction forward.[3][18]

  • DMF: Its high boiling point and polarity make it an ideal solvent for this system.[5]

  • Pd(PPh₃)₄: A robust, general-purpose catalyst suitable for a wide range of Suzuki couplings.[16]

Protocol 2: Buchwald-Hartwig Amination in a Homogeneous System

The Buchwald-Hartwig amination is used to form C-N bonds. Using a soluble organic base can sometimes help achieve a more homogeneous reaction mixture compared to inorganic bases.[6][19]

Objective: To couple this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

  • Toluene

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and Xantphos to a Schlenk flask. Add half of the total toluene and stir for 15 minutes.

  • Reagent Addition: To the catalyst mixture, add the this compound, the amine, and the remaining toluene.

  • Base Addition: Add the soluble organic base, DBU, to the reaction mixture.

  • Heating and Reaction: Seal the flask and heat to 100-110 °C in a preheated oil bath. The use of a soluble base should result in a more homogeneous solution.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with a suitable organic solvent, and wash with a mild aqueous acid (e.g., 1M citric acid) to remove DBU, followed by brine.

  • Purification: Dry the organic layer, concentrate, and purify via column chromatography.

Rationale for Choices:

  • DBU: A strong, non-nucleophilic organic base that is soluble in toluene, helping to avoid the heterogeneity issues common with bases like NaOtBu or K₂CO₃.[19]

  • Toluene: A common and effective solvent for Buchwald-Hartwig reactions.[6]

  • Xantphos: A bulky phosphine ligand that is highly effective for C-N cross-coupling reactions.

Advanced Strategies for Extremely Poor Solubility

When conventional heating and solvent selection fail, more specialized techniques may be required.

Phase-Transfer Catalysis (PTC)

This technique is exceptionally useful when one reactant (e.g., an inorganic base) is in an aqueous or solid phase and the organic substrate is in an immiscible organic phase.[12][14] The PTC acts as a "detergent," carrying the reacting anion from the aqueous/solid phase into the organic phase where the reaction can occur.[5][13]

PTC cluster_1 Aqueous / Solid Phase A This compound (R-Br) B Product (R-Nu) A->B Reaction with Nu- C Q+Nu- C->A D Q+Br- E Base / Nucleophile (M+Nu-) D->E Transfers Br- out E->C PTC (Q+) picks up Nu- F Byproduct (M+Br-)

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

  • When to use it: Ideal for reactions like nucleophilic aromatic substitution where an inorganic salt (e.g., NaN₃, KCN) is the nucleophile.

  • Common Catalysts: Tetrabutylammonium bromide (TBAB), Aliquat 336.

High-Temperature Ball Milling (Mechanochemistry)

For substrates that are virtually insoluble under all practical solution-phase conditions, solid-state synthesis offers a powerful alternative. High-temperature ball milling is a mechanochemical technique where reactants are ground together in a specialized mill.[20] The mechanical force creates fresh reactive surfaces and the localized heat can drive the reaction forward without the need for a solvent. This has been successfully applied to Suzuki-Miyaura cross-couplings of otherwise unreactive, insoluble aryl halides.[20]

  • When to use it: As a last resort for extremely insoluble substrates or for green chemistry applications aiming to eliminate solvents.

  • Setup: Requires a planetary ball mill or mixer mill equipped with a heating element.

References
  • Cambridge University Press & Assessment. (2020). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9)
  • ICReDD. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. [Link]
  • Ito, H., et al. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides.
  • Wikipedia.
  • Scientific Update. (2018).
  • Macmillan Group. (2008).
  • Wikipedia. Heck reaction. [Link]
  • Akiya, T., & Savage, P. E. (2002). Sustainable Reactions in Tunable Solvents. The Journal of Physical Chemistry B. [Link]
  • Almansa, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
  • Bisht, R., & Singh, A. K. (2022). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Link]
  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2022). 13.
  • Gherghereh, R., et al. (2016). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • Chemistry LibreTexts. (2023).
  • Chen, C., et al. (2019). Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. Semantic Scholar. [Link]
  • Wikipedia.
  • PubChem. This compound. [Link]
  • ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]
  • Gounder, A. M., & Nessel, T. A. (2023). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
  • Human Journals. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
  • Unacademy. Haloalkanes and Haloarenes. [Link]
  • IU Pressbooks.
  • Abás, S., et al. (2021). 1,6-Naphthyridin-2(1H)
  • Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
  • ResearchGate.
  • ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model. [Link]
  • ACS Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
  • Almansa, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]
  • ResearchGate.
  • Darakshan, & Parvin, T. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]
  • ResearchGate. Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion. [Link]
  • Kashani, S. K., et al. (2021).
  • Quora. Aryl halides are insoluble in water but soluble in organic compounds. Why?. [Link]
  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
  • Al-Tel, T. H., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]
  • Arshad, N., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. [Link]
  • ResearchGate. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. [Link]
  • ResearchGate.
  • Takashima, R., et al. (2016). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. PubMed. [Link]
  • Physical Chemistry Research. (2023).

Sources

Technical Support Center: Suzuki Coupling of 8-Bromo-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 8-Bromo-1,6-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile yet challenging transformation. The electron-deficient nature of the 1,6-naphthyridine core and the presence of two nitrogen atoms present unique challenges, including catalyst inhibition and a propensity for specific side reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols to resolve common issues.

Q1: My reaction is showing low or no conversion of the this compound starting material. What are the likely causes?

Low conversion is a frequent issue, often pointing towards problems with the catalytic cycle. The primary suspects are catalyst deactivation and inefficient oxidative addition.

Causality: The 1,6-naphthyridine substrate is a basic N-heterocycle. The lone pair of electrons on the nitrogen atoms can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[1][2] This prevents the palladium from participating in the catalytic cycle. Furthermore, the electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bond, potentially slowing down the oxidative addition step.[1]

Troubleshooting Protocol:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more robust system known for coupling heteroaryl halides.

    • Recommendation: Employ palladium precatalysts combined with bulky, electron-rich phosphine ligands. These ligands can shield the palladium center, preventing coordination with the naphthyridine nitrogen, and their electron-donating nature facilitates the oxidative addition step.[2][3]

  • Increase Catalyst Loading: If catalyst deactivation is suspected, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome the issue.

  • Elevate Reaction Temperature: The oxidative addition step is often the rate-determining step and can be accelerated by increasing the reaction temperature. Monitor for potential substrate or product degradation at higher temperatures.[2]

  • Ensure Anhydrous and Degassed Conditions: Oxygen can lead to the formation of palladium black (inactive Pd(0) nanoparticles) and promote side reactions.[4] Water can interfere with the catalyst and promote protodeboronation of the boronic acid partner. Ensure all solvents and reagents are dry and the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[5]

ParameterStandard ConditionRecommended OptimizationRationale
Pd Precatalyst Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3)More active and stable for challenging substrates.
Ligand PPh₃XPhos, SPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich ligands prevent catalyst poisoning and accelerate oxidative addition.[2][3]
Temperature 80 °C100-120 °C (monitor for degradation)Overcomes the activation barrier for oxidative addition.
Atmosphere Inert GasRigorous degassing (3x vacuum/backfill cycles)Prevents catalyst oxidation and side reactions.[4][5]
Q2: I am observing a significant amount of a byproduct that corresponds to the debrominated starting material (1,6-naphthyridine). What is causing this, and how can I prevent it?

This side reaction is known as hydrodehalogenation or protodebromination of the aryl halide.

Causality: After oxidative addition of the this compound to the Pd(0) center, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. Common hydride sources include water, alcohols (if used as solvent or co-solvent), or even certain amine bases or impurities.[6][5] Subsequent reductive elimination of the naphthyridine and the hydride regenerates the Pd(0) catalyst and produces the debrominated side product.

Troubleshooting Protocol:

  • Scrutinize for Hydride Sources:

    • Solvents: Ensure all solvents are strictly anhydrous. Avoid using alcohol-based solvents if possible.

    • Base: While less common, some bases or their impurities can act as hydride donors. Using a high-purity, anhydrous base like K₃PO₄ or Cs₂CO₃ is recommended.

  • Optimize Reaction Kinetics: If the desired transmetalation step is slow, the intermediate palladium complex has more time to react with trace hydride sources.

    • Recommendation: Use a more active catalyst system (see Q1) to accelerate the productive cross-coupling pathway, which will outcompete the hydrodehalogenation side reaction.

Logical Flowchart for Troubleshooting Hydrodehalogenation

G start Hydrodehalogenation Observed check_hydride Identify Potential Hydride Sources start->check_hydride optimize_kinetics Accelerate Productive Coupling start->optimize_kinetics Concurrent Strategy check_solvents Ensure Solvents are Anhydrous check_hydride->check_solvents Primary Suspect check_base Use High-Purity, Anhydrous Base (e.g., K₃PO₄, Cs₂CO₃) check_hydride->check_base Secondary Check result Reduced Hydrodehalogenation check_solvents->result check_base->result change_catalyst Switch to More Active Catalyst/Ligand (e.g., XPhos, SPhos) optimize_kinetics->change_catalyst change_catalyst->result

Caption: Troubleshooting hydrodehalogenation.

Q3: My main byproduct is the homocoupling of my boronic acid (biaryl formation). How do I suppress this?

Boronic acid homocoupling is a common side reaction in Suzuki couplings, often indicating an issue with the palladium species in solution or the presence of an oxidant.

Causality: There are two primary pathways for homocoupling. First, if a Pd(II) precatalyst is used (e.g., Pd(OAc)₂), it must be reduced to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules, which produces the biaryl byproduct and Pd(0).[6] Second, the presence of oxygen can promote the oxidative coupling of boronic acids, independent of the main catalytic cycle.[6][4]

Troubleshooting Protocol:

  • Rigorous Degassing: This is the most critical step. Ensure the reaction mixture and solvent are thoroughly deoxygenated before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[4]

  • Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the initial reduction step that can cause homocoupling.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor side reactions like homocoupling.

  • Base Selection: While the base's role in homocoupling is complex, using a non-nucleophilic, moderately strong base like K₃PO₄ or K₂CO₃ is often a good starting point.

Frequently Asked Questions (FAQs)

Q4: What causes protodeboronation of my boronic acid coupling partner, and how can I avoid it?

Answer: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[3] It is typically caused by excess water, high temperatures, or the use of strong, nucleophilic bases (like NaOH or KOH) which can facilitate the cleavage of the carbon-boron bond.[3]

Prevention Strategies:

  • Use Boronic Esters: Pinacol (Bpin) or MIDA boronate esters are significantly more stable and less prone to protodeboronation than their corresponding boronic acids.[7] They act as a "slow release" source of the boronic acid under the reaction conditions.

  • Anhydrous Conditions: While a small amount of water can be beneficial for the Suzuki reaction, excess water promotes protodeboronation. Ensure your solvents are dry.

  • Optimize the Base: Avoid strong hydroxide bases. Weaker inorganic bases like K₃PO₄, K₂CO₃, or CsF are generally preferred.

  • Lower the Temperature: If your desired coupling is efficient at lower temperatures, reducing the heat can slow the rate of protodeboronation.

Diagram of Key Suzuki Side Reactions

G cluster_main Suzuki Catalytic Cycle cluster_side Common Side Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 8-Br-Naph PdII Naph-Pd(II)-Br(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArB(OH)₂ Base Dehalogenation Hydrodehalogenation Naph-Br → Naph-H PdII->Dehalogenation Hydride Source PdII_Aryl Naph-Pd(II)-Ar(L₂) Transmetal->PdII_Aryl Protodeboronation Protodeboronation Ar-B(OH)₂ → Ar-H Transmetal->Protodeboronation [H⁺] Homocoupling Homocoupling 2 Ar-B(OH)₂ → Ar-Ar Transmetal->Homocoupling [O₂] or Pd(II) RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regenerated Catalyst Product 8-Aryl-1,6-naphthyridine RedElim->Product

Caption: The Suzuki cycle and competing side reactions.

Q5: Is there a risk of the 1,6-naphthyridine ring degrading under typical Suzuki conditions?

Answer: The 1,6-naphthyridine ring is a relatively stable aromatic system. Under standard Suzuki conditions (temperatures generally ≤ 120 °C, moderate bases), widespread degradation of the core structure is not a commonly reported issue. However, like all N-heterocycles, it can be susceptible to decomposition under overly harsh conditions. Very high temperatures (>150 °C) or the use of extremely strong bases in combination with nucleophilic solvents could potentially lead to ring-opening or other decomposition pathways. It is always prudent to monitor reactions by LC-MS to check for the formation of unexpected byproducts that could indicate degradation.

Q6: What is a good starting protocol for the Suzuki coupling of this compound?

Answer: Based on protocols for analogous electron-deficient N-heterocycles, the following serves as a robust starting point.

Step-by-Step Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.2 equiv.), and finely powdered anhydrous potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 8 mol%).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of ~0.1 M) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (start with 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
  • National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • ResearchGate. (n.d.). Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling.... [Link]
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

Sources

Technical Support Center: Optimization of Catalyst Loading for 8-Bromo-1,6-naphthyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of catalyst loading for cross-coupling reactions involving 8-Bromo-1,6-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. The unique electronic properties of the 1,6-naphthyridine scaffold, particularly the presence of two nitrogen atoms, can present specific challenges and opportunities in palladium-catalyzed cross-coupling reactions. This resource aims to equip you with the knowledge to navigate these nuances and achieve successful and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: General Considerations for Catalyst Loading

Q1: What is the typical range for palladium catalyst loading in cross-coupling reactions, and how do I determine a starting point for this compound?

A1: For most palladium-catalyzed cross-coupling reactions, a general starting point for catalyst loading is between 1-5 mol%.[1] However, for highly active catalyst systems and optimized reactions, loadings can often be reduced to as low as 0.05 mol% or even into the parts-per-million (ppm) range, which is particularly important in large-scale synthesis to minimize cost and residual palladium in the final product.[2][3]

For this compound, it is advisable to start in the 1-2 mol% range. The naphthyridine nitrogen atoms can potentially coordinate to the palladium center, which may necessitate a slightly higher initial catalyst loading compared to simple aryl bromides to overcome any potential catalyst inhibition.[4]

Q2: I am observing low to no conversion in my reaction. Should I simply increase the catalyst loading?

A2: While insufficient catalyst is a possible cause, indiscriminately increasing the loading is not always the optimal solution and can lead to detrimental effects.[1] Before increasing the catalyst amount, consider the following troubleshooting workflow:

G start Low or No Conversion reagent_check Verify Reagent Purity & Integrity (Aryl Halide, Coupling Partner, Base, Solvent) start->reagent_check atmosphere_check Ensure Rigorous Inert Atmosphere (Degas Solvents Thoroughly) reagent_check->atmosphere_check Reagents OK catalyst_system Evaluate Catalyst System (Pre-catalyst vs. in situ, Ligand Choice) atmosphere_check->catalyst_system Setup OK reaction_params Optimize Reaction Parameters (Temperature, Concentration, Base) catalyst_system->reaction_params System OK increase_loading Systematically Increase Catalyst Loading (e.g., in 0.5 mol% increments) reaction_params->increase_loading Parameters Optimized

Caption: Troubleshooting workflow for low conversion.

Excessively high catalyst concentrations can promote side reactions such as the formation of palladium black (catalyst decomposition), which reduces the amount of active catalyst in solution.[5] It can also lead to increased formation of homocoupled byproducts and complicate purification.[1]

Q3: What is the difference between mol% and ppm for describing catalyst loading, and which is more relevant for my research?

A3: Both mol% and parts-per-million (ppm) are used to describe catalyst quantity, but they represent different aspects.[2]

  • Mol% is a ratio of the moles of the catalyst to the moles of the limiting substrate. It is most commonly used in academic and discovery settings for reaction optimization.

  • Ppm (parts-per-million) refers to the mass of the metal relative to the total mass of the reaction mixture. It is a critical metric in process chemistry and pharmaceutical manufacturing, where minimizing residual metal content in the final active pharmaceutical ingredient (API) is essential for regulatory compliance.[2]

For initial optimization studies with this compound, mol% is the more practical unit. However, keeping the corresponding ppm value in mind is good practice, especially if the developed methodology is intended for scale-up.

Section 2: Suzuki-Miyaura Coupling

Q4: I am attempting a Suzuki-Miyaura coupling with this compound and observing significant homocoupling of my boronic acid. How can I mitigate this?

A4: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[6]

  • Rigorous Degassing: Ensure that your solvent is thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through it for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup.[4]

  • Catalyst Choice: While Pd(II) pre-catalysts like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) species. Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes reduce the propensity for homocoupling.[6]

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.

Q5: My Suzuki-Miyaura reaction is sluggish. What catalyst and ligand system would you recommend for an electron-deficient N-heterocycle like this compound?

A5: For electron-deficient aryl bromides, and particularly for N-heterocycles, the oxidative addition step can be challenging. Employing bulky, electron-rich phosphine ligands can significantly accelerate this step and improve overall catalytic efficiency.[7]

Catalyst/Ligand SystemKey Features & Recommendations
Pd(OAc)₂ / SPhos A highly active and versatile system. SPhos is an electron-rich and bulky biaryl monophosphine ligand that is excellent for coupling challenging substrates.[7]
Pd₂(dba)₃ / XPhos Another robust system. XPhos is also a bulky biaryl phosphine ligand known to promote efficient oxidative addition and reductive elimination.[7]
Pd(dppf)Cl₂ A reliable catalyst that is often effective for a broad range of boronic acids. The dppf ligand provides good stability to the palladium center.[8]

It is recommended to screen a few different catalyst/ligand combinations to identify the optimal system for your specific coupling partners.

Section 3: Buchwald-Hartwig Amination

Q6: I am performing a Buchwald-Hartwig amination on this compound, and the reaction is not going to completion. What are the critical parameters to optimize?

A6: The Buchwald-Hartwig amination is highly sensitive to the choice of base, ligand, and solvent.[9][10]

G start Incomplete Buchwald-Hartwig Amination base_check Screen Bases (e.g., NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃) start->base_check ligand_check Select Appropriate Ligand (e.g., XPhos, RuPhos, BrettPhos) base_check->ligand_check Base Optimized solvent_check Optimize Solvent (e.g., Toluene, Dioxane, THF) ligand_check->solvent_check Ligand Selected temp_check Adjust Temperature solvent_check->temp_check Solvent Optimized

Sources

Technical Support Center: Purification Strategies for Crude 8-Bromo-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Bromo-1,6-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this and similar heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a discolored solid (or oil). Which purification method should I attempt first?

For a solid crude product, recrystallization is often the most efficient first choice for removing bulk impurities and achieving high purity.[1] If the product is an oil or if recrystallization fails to remove closely related impurities, silica gel column chromatography is the recommended next step.[2] A preliminary acid-base extraction during the reaction workup can also be highly effective, particularly if unreacted basic starting materials are suspected contaminants.[1]

Q2: What are the most common impurities I should expect in my crude this compound?

The most common impurities are typically unreacted starting materials, especially aminopyridine derivatives used in common synthetic routes like the Friedländer or Skraup-Doebner-von Miller reactions.[1] Other frequent contaminants include residual high-boiling point solvents (e.g., DMSO, pyridine), reagents, and side-products from incomplete or alternative cyclization pathways.[1]

Q3: My analytical data (NMR/LCMS) shows unreacted basic starting materials. What's the most efficient way to remove them?

Due to the basic nature of many precursors like 2-aminopyridine, the most effective removal method is an acidic wash during the initial workup.[1] By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid solution (e.g., 1M HCl), the basic impurities will be protonated. This forms their water-soluble hydrochloride salts, which then partition into the aqueous layer, leaving your desired, less basic product in the organic phase.[1] This is generally more efficient than chromatography for removing large quantities of basic impurities.[1]

Q4: How do I choose between recrystallization and column chromatography?

The choice depends on the properties of your compound and the nature of the impurities.[2]

  • Recrystallization is ideal for solid compounds with good thermal stability and when there is a significant difference in solubility between your product and the impurities in a chosen solvent.[2][3] It is excellent for removing impurities that are present in smaller amounts.

  • Column Chromatography is more versatile and is the method of choice when dealing with oils, complex mixtures with multiple components, or impurities that have similar solubility profiles to the product.[4][5] It separates compounds based on their differential adsorption to the stationary phase.[4]

Decision Workflow for Initial Purification Strategy

The following diagram outlines a logical decision-making process for selecting the appropriate initial purification strategy for your crude this compound.

Purification_Decision_Tree start Crude this compound check_impurities Significant basic/acidic impurities suspected? start->check_impurities acid_base Perform Acid-Base Extraction check_impurities->acid_base Yes check_physical_state What is the physical state of the crude product? check_impurities->check_physical_state No / Unsure acid_base->check_physical_state solid Solid check_physical_state->solid oil Oil / Sticky Solid check_physical_state->oil recrystallization Attempt Recrystallization solid->recrystallization chromatography Perform Column Chromatography oil->chromatography recrystallization->chromatography Failed end_purified Pure Product recrystallization->end_purified Successful chromatography->end_purified Successful end_failed Purification Failed? Re-evaluate Strategy chromatography->end_failed Failed

Caption: Initial Purification Strategy Decision Tree.

Troubleshooting Guide by Technique

Acid-Base Extraction

This technique is excellent for removing ionic or ionizable impurities from a neutral organic compound.

Protocol 1: Acidic Wash for Removal of Basic Impurities

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[1]

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. Use a volume of aqueous acid that is 1-2 times the volume of the organic layer.[1]

  • Separation: Gently invert the funnel several times, venting frequently to release any pressure buildup. Allow the layers to separate and drain the lower (aqueous) layer. Repeat the wash if necessary.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[1]

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Troubleshooting Acid-Base Extraction

IssuePossible Cause(s)Recommended Solution(s)
Emulsion Formation - Vigorous shaking.- Presence of surfactant-like impurities.- Gently invert the separatory funnel instead of shaking vigorously.- Add saturated NaCl solution (brine) to the aqueous layer to increase its polarity and help break the emulsion ("salting out").- If the emulsion persists, pass the emulsified layer through a pad of Celite or glass wool.[2]
Poor Recovery - The desired compound has some basicity and is being extracted into the acidic aqueous layer.- Use a weaker acid for the wash (e.g., 5% acetic acid).- Check the pH of the aqueous layer after extraction. If your product has been extracted, you may need to basify the aqueous layer and re-extract it with an organic solvent.
Recrystallization

Recrystallization purifies solid compounds based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[3][6]

Protocol 2: Standard Recrystallization

  • Solvent Selection: Choose a suitable solvent where the compound is highly soluble when hot but sparingly soluble at room temperature or below.[3] Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures) to find the ideal one.

  • Dissolution: In a flask, add the minimum amount of boiling solvent to the crude solid until it just dissolves completely.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.[3]

  • Cooling: Once the solution has reached room temperature, place it in an ice-water bath to maximize crystal formation.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[1][3]

  • Drying: Dry the purified crystals, preferably in a vacuum oven, to remove all traces of solvent.[1]

Troubleshooting Recrystallization

IssuePossible Cause(s)Recommended Solution(s)
Product "Oils Out" - The solution is supersaturated or cooled too quickly.- The boiling point of the solvent is higher than the melting point of the solute.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.- Consider using a different solvent system with a lower boiling point.[7]
No Crystals Form - The solution is not saturated enough.- The solution is supersaturated, but nucleation has not occurred.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.- Add a tiny "seed" crystal of the pure compound to induce crystallization.[2]
Low Recovery - Too much solvent was used initially.- The compound has significant solubility even in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.- After filtering the initial crop of crystals, reduce the volume of the mother liquor by evaporation to recover more product, which may require a second recrystallization.[2]

Workflow for Troubleshooting Failed Recrystallization

Recrystallization_Troubleshooting start Recrystallization Attempted check_result What was the result? start->check_result oiling_out Product 'Oiled Out' check_result->oiling_out no_crystals No Crystals Formed check_result->no_crystals low_recovery Low Recovery check_result->low_recovery action_oil 1. Reheat to dissolve oil. 2. Add more hot solvent. 3. Cool slowly. oiling_out->action_oil action_no_crystals 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Concentrate solution. no_crystals->action_no_crystals action_low_recovery 1. Ensure minimum hot solvent was used. 2. Concentrate mother liquor for a second crop. low_recovery->action_low_recovery re_evaluate Still unsuccessful? Consider a different solvent or switch to chromatography. action_oil->re_evaluate action_no_crystals->re_evaluate action_low_recovery->re_evaluate

Caption: Troubleshooting workflow for recrystallization.

Silica Gel Column Chromatography

This is a powerful technique for separating compounds based on their polarity.[5] The separation is optimized using thin-layer chromatography (TLC) beforehand.[4]

Protocol 3: Silica Gel Column Chromatography

  • Solvent System (Eluent) Selection: Use TLC to find a solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that gives your desired product a retention factor (Rf) of approximately 0.2-0.3.[4] This provides the best balance for good separation.

  • Column Packing: Prepare the column by the "wet method": create a slurry of silica gel in the eluent and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and add a protective layer of sand on top.[4]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM). You can either load this solution directly onto the column or pre-adsorb it onto a small amount of silica gel. For pre-adsorption, mix the crude solution with silica, evaporate the solvent, and load the resulting dry powder onto the top of the column.[1]

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate, either by gravity or by applying gentle pressure.[4] Never let the top of the silica bed run dry.[8]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[1]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]

Troubleshooting Column Chromatography

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks - Inappropriate Solvent System: The chosen eluent is not providing enough selectivity. - Column Overloading: Too much crude material was loaded relative to the amount of silica.- Re-optimize the solvent system with TLC. Try different solvent combinations (e.g., switch from Hexane/EtOAc to DCM/Methanol).- Reduce the sample load. A general rule is 1-5% of the mass of the stationary phase.[2]
Compound Not Eluting - Compound is too Polar: The compound is strongly adsorbed to the polar silica gel and the eluent is not polar enough to move it.- Gradually increase the polarity of the eluent (gradient elution). For example, slowly increase the percentage of methanol in a DCM/Methanol system.
Compound Decomposing on Column - Silica Gel is Acidic: The acidic nature of silica gel can cause degradation of sensitive compounds.- Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting.[9]- Deactivate the silica by adding a small percentage of a base like triethylamine (~1%) to the eluent.- Consider using a different stationary phase, such as alumina or florisil.[9]

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Common impurities in 1,8-naphthyridine synthesis and removal - Benchchem.
  • Troubleshooting guide for the synthesis of heterocyclic compounds - Benchchem.
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • Troubleshooting Flash Column Chrom
  • Column chrom
  • Technical Support Center: 1,5-Naphthyridine-4-carboxylic acid Purific
  • The Purification of Organic Compound: Techniques and Applic
  • Column Chromatography: Principles, Procedure, and Applic
  • Column chrom
  • Performing Column Chrom
  • Technical Support Center: Recrystallization of 7-Bromo-1-tetralone - Benchchem.

Sources

Preventing debromination of 8-Bromo-1,6-naphthyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 8-Bromo-1,6-naphthyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the undesired debromination of this versatile heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: What is debromination, and why is this compound particularly susceptible to it?

A1: Debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on your starting material is replaced by a hydrogen atom.[1] In the context of palladium-catalyzed cross-coupling reactions, this is often mediated by a palladium-hydride (Pd-H) species that inadvertently forms in the reaction mixture.[2]

The this compound scaffold presents a unique electronic profile. The two nitrogen atoms in the ring system act as electron-withdrawing groups, making the aromatic core relatively electron-deficient.[3][4] This electron deficiency can increase the substrate's reactivity in the oxidative addition step of the catalytic cycle but can also make it more susceptible to side reactions, including attack by hydride species that lead to debromination.

Q2: I'm observing significant debromination in my palladium-catalyzed reaction. What are the first and most critical parameters I should adjust?

A2: If you are observing the formation of 1,6-naphthyridine as a major byproduct, the first parameters to investigate are your base and temperature . These two factors often have the most significant impact on the formation of palladium-hydride species responsible for the side reaction.

  • Evaluate Your Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are common culprits. They can promote the formation of Pd-H species. Switching to a milder inorganic base such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) is the most effective first step to mitigate debromination.[2][5]

  • Lower the Reaction Temperature: High temperatures can accelerate the rate of debromination, which may have a higher activation energy than the desired productive coupling.[5] Lowering the temperature, even if it slightly increases the reaction time, can dramatically improve the selectivity for the desired product.

Troubleshooting and Optimization Guides

This section provides detailed protocols and troubleshooting advice for common reactions where debromination of this compound is a known issue.

Logical Troubleshooting Workflow

Before diving into specific reaction types, it's helpful to have a general troubleshooting strategy. The following workflow can guide your optimization process when debromination is detected.

G start Debromination Observed base Step 1: Evaluate the Base - Is it a strong alkoxide (e.g., NaOtBu)? - Switch to milder inorganic base (K₃PO₄, Cs₂CO₃). start->base High byproduct % temp Step 2: Assess Temperature & Time - Is the reaction run at high temp (>100°C)? - Lower temperature and monitor for completion. base->temp Debromination persists catalyst Step 3: Analyze Catalyst System - Which ligand is being used? - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to favor reductive elimination. temp->catalyst Still significant byproduct solvent Step 4: Check Solvents & Reagents - Are solvents anhydrous and degassed? - Ensure dryness to remove protic sources that can generate hydrides. catalyst->solvent Minor byproduct remains end Debromination Minimized solvent->end Optimization successful

Caption: A logical workflow for troubleshooting and minimizing debromination.

Guide 1: Suzuki-Miyaura Coupling

Issue: "I am attempting to synthesize an 8-aryl-1,6-naphthyridine via a Suzuki coupling, but my main product is the debrominated 1,6-naphthyridine."

Root Cause Analysis: The Suzuki-Miyaura reaction mechanism involves oxidative addition, transmetalation, and reductive elimination.[6][7][8] The debromination side reaction competes with the desired catalytic cycle, often promoted by an inappropriate choice of base, ligand, or excessive heat.

Competing Reaction Pathways

The diagram below illustrates the desired Suzuki coupling catalytic cycle versus the competing debromination pathway. The key to success is to select conditions that favor the Transmetalation and Reductive Elimination steps over the formation and reaction of the Pd-H species.

Suzuki_vs_Debromination cluster_suzuki Desired Suzuki Pathway cluster_debromination Undesired Debromination Pathway Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Br) Pd0->OA PdII Ar-Pd(II)-Br(L₂) OA->PdII TM Transmetalation (Ar'-B(OH)₂) PdII->TM PdII_H Ar-Pd(II)-H(L₂) PdII->PdII_H Reaction with Hydride Source PdII_Ar Ar-Pd(II)-Ar'(L₂) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE Product Ar-Ar' Product RE->Product Product->Pd0 PdH_Formation Pd-H Formation (from base/solvent) RE_H Reductive Elimination PdII_H->RE_H Byproduct Ar-H Byproduct RE_H->Byproduct

Caption: Simplified mechanism of a Suzuki reaction with the competing debromination pathway.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is designed to minimize debromination by using a milder base, an appropriate ligand, and moderate temperatures.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: SPhos or XPhos (4 mol%)

  • Base: K₃PO₄ (2.5 equiv)

  • Solvent: Anhydrous, degassed 1,4-dioxane/water (e.g., 10:1 ratio)

  • Schlenk flask and inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Inert Environment: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

Troubleshooting Table: Suzuki Coupling
ParameterSub-Optimal ConditionRecommended OptimizationRationale
Base Strong bases (NaOtBu, NaOH)Weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃)Strong bases can generate hydride species that cause debromination. Weaker bases are sufficient for the catalytic cycle but minimize this side reaction.[5][9]
Ligand Simple phosphines (e.g., PPh₃)Bulky, electron-rich biaryl phosphines (SPhos, XPhos)Bulky ligands accelerate the rate-limiting reductive elimination step, outcompeting the debromination pathway.[10][11]
Temperature > 100 °C80–90 °CLowering the temperature disfavors the debromination side reaction, which often has a higher activation energy.[5]
Solvent Protic solvents (e.g., alcohols) or wet solventsAnhydrous, aprotic solvents (Dioxane, Toluene, THF)Protic solvents can serve as a source for the formation of palladium-hydride species.[5]
Guide 2: Buchwald-Hartwig Amination

Issue: "My Buchwald-Hartwig amination of this compound is giving low yields and significant amounts of the debrominated byproduct."

Root Cause Analysis: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction.[12] The catalytic cycle involves oxidative addition, amine coordination/deprotonation, and reductive elimination.[10][13] An unproductive side reaction can compete with reductive elimination, where an intermediate undergoes beta-hydride elimination (if the amine has α-hydrogens) or reacts with a hydride source, leading to hydrodehalogenation.[12]

Optimized Protocol for Buchwald-Hartwig Amination

Reagents & Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Pre-catalyst: G3 or G4 Buchwald Precatalysts (e.g., SPhos Pd G3) (1-2 mol%)

  • Base: LHMDS or Cs₂CO₃ (1.5-2.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or Dioxane

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, base, and this compound to a dry reaction vial.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine.

  • Execution: Seal the vial and heat to 80-100 °C with vigorous stirring.

  • Monitoring & Work-up: Monitor by LC-MS. Once complete, cool to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry, and concentrate. Purify as needed.

Troubleshooting Table: Buchwald-Hartwig Amination
ParameterSub-Optimal ConditionRecommended OptimizationRationale
Catalyst/Ligand Non-specialized Pd source (e.g., Pd(OAc)₂) with simple ligandsUse a well-defined Buchwald precatalyst with bulky biarylphosphine ligands (e.g., SPhos, RuPhos, BrettPhos).[13]These ligands are designed to promote fast reductive elimination, minimizing the lifetime of intermediates that could lead to debromination.[10]
Base NaOtBuWeaker bases like Cs₂CO₃ or a non-coordinating strong base like LHMDS.NaOtBu is often effective but can be aggressive. Cs₂CO₃ is a milder choice, while LHMDS provides strong basicity without a nucleophilic counter-ion.
Temperature > 110 °C80–100 °CUse the lowest temperature that provides a reasonable reaction rate to enhance selectivity.
Guide 3: Sonogashira Coupling

Issue: "How can I perform a Sonogashira coupling on this compound without cleaving the C-Br bond?"

Root Cause Analysis: The Sonogashira reaction couples a terminal alkyne with an aryl halide using a palladium catalyst and a copper(I) co-catalyst.[14][15][16] Debromination can occur, especially under harsh conditions or if the catalyst system is not optimized.

Optimized Protocol for Sonogashira Coupling

Reagents & Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (2.5 mol%)

  • Copper Co-catalyst: CuI (5 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (used as solvent or co-solvent)

  • Solvent: Anhydrous, degassed THF or DMF

Step-by-Step Methodology:

  • Setup: To a Schlenk flask, add this compound, the palladium catalyst, and CuI under an inert atmosphere.

  • Solvent/Base Addition: Add the anhydrous solvent and the amine base. Degas the mixture with a brief bubbling of argon.

  • Reagent Addition: Add the terminal alkyne via syringe.

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C. Higher temperatures should be avoided initially.

  • Monitoring & Work-up: Monitor by TLC. Upon completion, filter off the amine salts, concentrate the solvent, and purify the residue.

Guide 4: Alternative Strategy - Nucleophilic Aromatic Substitution (SNAr)

Question: "Are there any non-palladium catalyzed methods to functionalize this compound and avoid debromination altogether?"

Answer: Yes. For certain nucleophiles, a Nucleophilic Aromatic Substitution (SNAr) reaction is an excellent alternative. The electron-deficient nature of the naphthyridine ring makes it susceptible to attack by strong nucleophiles, displacing the bromide.[3][17][18][19] This pathway completely avoids palladium catalysts and the associated risk of reductive debromination.

When to Consider SNAr:

  • When using strong nucleophiles such as alkoxides (e.g., NaOMe), thiolates (e.g., NaSMe), or certain amines under forcing conditions.

  • The reaction is favored when electron-withdrawing groups (like the ring nitrogens) are positioned to stabilize the negative charge of the intermediate (a Meisenheimer complex).[19]

General SNAr Protocol:

  • Dissolve this compound in a polar aprotic solvent (e.g., DMSO, DMF).

  • Add an excess of the strong nucleophile (e.g., sodium methoxide).

  • Heat the reaction mixture (e.g., 80-150 °C), monitoring by TLC or LC-MS.

  • Perform an aqueous work-up to quench the reaction and remove salts, followed by extraction and purification.

This approach offers a fundamentally different and often highly effective way to functionalize the 8-position without the risk of catalytic debromination.

References
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile.
  • Dehalogen
  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. PMC. [Link]
  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. [Link]
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Nucleophilic arom
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • 14.7: Aryl Halides. Chemistry LibreTexts. [Link]
  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. [Link]
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • The Buchwald-Hartwig Amin
  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. NIH. [Link]
  • The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. a ….
  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
  • nucleophilic arom
  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]
  • Mild palladium-catalyzed cyanation of (hetero)
  • Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. [Link]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • 16.8: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
  • Phosphine ligands and c
  • Metal-phosphine complex. Wikipedia. [Link]
  • nucleophilic aromatic photosubstitution (NT07428). The IUPAC Compendium of Chemical Terminology. [Link]
  • This compound. PubChem. [Link]
  • THE NAPHTHYRIDINES. wiley-vch.de. [Link]
  • Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Organic Chemistry Portal. [Link]
  • Selective Debromination and α-Hydroxylation of α-Bromo Ketones Using Hantzsch Esters as Photoreductants.

Sources

Troubleshooting low conversion rates in 8-Bromo-1,6-naphthyridine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Functionalization of 8-Bromo-1,6-naphthyridine

Welcome to the technical support hub for the functionalization of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are leveraging this versatile heterocyclic scaffold. The unique electronic properties of the 1,6-naphthyridine core, while valuable for drug design, present specific challenges in synthetic chemistry, often leading to frustratingly low conversion rates in cross-coupling reactions.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting strategies based on mechanistic principles and field-proven solutions. We will explore the causality behind common failures and offer a logical framework for optimizing your reactions.

Initial Troubleshooting Workflow

Before diving into reaction-specific issues, it's crucial to approach troubleshooting systematically. Low conversion is a symptom, not a diagnosis. The following workflow provides a logical path to identify the root cause of the problem.

Troubleshooting_Workflow Start Low Conversion Observed (Reaction Stalled or Incomplete) Check_SM 1. Verify Starting Material Integrity - this compound (Purity, Stability) - Coupling Partner (e.g., Boronic Acid Decomposition) - Reagents (Base, Ligand, Solvent Quality) Start->Check_SM Analyze_Crude 2. Analyze Crude Reaction Mixture (LC-MS, NMR) Check_SM->Analyze_Crude SM_Consumed Is Starting Material Consumed? Analyze_Crude->SM_Consumed Identify_Side_Products Identify Key Species Optimize 3. Systematically Optimize Conditions Identify_Side_Products->Optimize Side products identified (e.g., Protodeboronation, Homocoupling) SM_Consumed->Identify_Side_Products Yes SM_Consumed->Optimize No (Stalled Reaction)

Caption: A logical workflow for diagnosing low yields.

Frequently Asked Questions (FAQs)

Q1: Why is the 1,6-naphthyridine core so challenging to functionalize compared to a simple bromobenzene?

A1: The difficulty arises from two primary electronic factors:

  • Pyridine Ring Deactivation: The 1,6-naphthyridine system consists of two fused pyridine rings, which are inherently electron-deficient. This electronic-withdrawing nature reduces the electron density of the C-Br bond, making the rate-limiting oxidative addition step in many palladium-catalyzed cross-coupling reactions significantly slower than for electron-neutral or electron-rich aryl halides.[3]

  • Nitrogen Atom Interference: The lone pairs on the two nitrogen atoms (N1 and N6) can act as ligands, coordinating to the palladium catalyst. This coordination can form stable, off-cycle complexes that are catalytically inactive or have diminished activity, effectively "poisoning" the catalyst and stalling the reaction.[4]

Q2: My reaction mixture turns black and a precipitate forms. What is happening?

A2: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black.[5] This occurs when the active Pd(0) species is unstable under the reaction conditions. Common causes include:

  • Inefficient Ligand: The phosphine ligand may not be robust enough to stabilize the Pd(0) center at the required reaction temperature.

  • Presence of Oxygen: Inadequate degassing of solvents and reagents allows for the oxidation of the sensitive Pd(0) catalyst.[6]

  • Wrong Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.

To resolve this, consider using more robust, bulky, and electron-rich ligands (e.g., Buchwald-type ligands), ensuring rigorous inert gas purging, and maintaining the recommended ligand-to-palladium ratio.[5][7]

Q3: What is protodeboronation and how do I know it's happening in my Suzuki reaction?

A3: Protodeboronation is a common side reaction in Suzuki-Miyaura couplings where the boronic acid or ester is replaced by a hydrogen atom from a proton source (like water), effectively destroying your nucleophile.[7][8] You can identify this by observing the corresponding deborylated side product in your crude LC-MS or NMR analysis. This is particularly problematic under harsh basic conditions or at elevated temperatures with sensitive boronic acids.[7]

Reaction-Specific Troubleshooting Guides

A. Suzuki-Miyaura Coupling

The Suzuki coupling is a powerful tool for C-C bond formation, but its application to this compound requires careful optimization.

Q: My Suzuki reaction stalls at ~30-50% conversion, even after extended heating. What is the most likely cause?

A: Stalling is often due to catalyst deactivation or an inefficient transmetalation step. Given the electron-deficient nature of the substrate, the catalytic cycle can be sluggish.

Troubleshooting Steps:

  • Ligand Choice is Critical: Standard ligands like PPh₃ are often insufficient. Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos . These ligands accelerate both the oxidative addition and the reductive elimination steps, which are often rate-limiting for heteroaryl halides.[7]

  • Optimize the Base: The base is not just a spectator; it activates the boronic acid to form a more nucleophilic boronate species.[7] If you are using a weak base like Na₂CO₃, consider switching to a stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃ . These bases are highly effective in promoting transmetalation.[9]

  • Solvent System: A small amount of water is often beneficial in dioxane or THF to help dissolve the base and facilitate boronate formation.[7][9] However, excess water can promote protodeboronation. A common starting point is a 4:1 to 10:1 mixture of organic solvent to water.[6][7]

Suzuki Catalytic Cycle & Failure Points

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition Pd0->OA + Ar-Br Pd_Black Catalyst Decomposition (Palladium Black) Pd0->Pd_Black O₂, Temp PdII_Complex Ar-Pd(II)(Br)L_n OA->PdII_Complex TM Transmetalation PdII_Complex->TM + [Ar'B(OH)₃]⁻ PdII_Diaryl Ar-Pd(II)-Ar'L_n TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RE->Product Protodeboronation Protodeboronation (Boronic Acid Destruction) BoronicAcid Ar'-B(OH)₂ BoronicAcid->Protodeboronation H₂O, Base

Caption: Suzuki cycle with key failure points highlighted in red.

Recommended Starting Conditions for Suzuki Coupling
ComponentRecommendationRationale
Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common and effective Pd(0) and Pd(II) sources.
Ligand XPhos or SPhos (1.2-1.5 eq. to Pd)Bulky, electron-rich ligands accelerate the key catalytic steps.[7]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-coordinating bases that effectively promote boronate formation.[7]
Solvent Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Good balance for reagent solubility and minimizing side reactions.
Temperature 80-110 °CSufficient thermal energy to overcome activation barriers.[7]

B. Buchwald-Hartwig Amination

Forming a C-N bond at the 8-position can be equally challenging due to the potential for N-coordination from both the substrate and the amine coupling partner.

Q: My Buchwald-Hartwig amination of this compound is sluggish and gives a complex mixture. Where should I start troubleshooting?

A: This outcome points towards a combination of slow catalysis and potential side reactions. The choice of ligand and base is paramount.

Troubleshooting Steps:

  • Employ a Modern Ligand: First-generation ligands are unlikely to be effective. Use a third or fourth-generation Buchwald ligand like tBuXPhos, RuPhos, or BrettPhos . These ligands are designed to promote C-N reductive elimination, a particularly difficult step with electron-deficient heteroaryles.[4][10]

  • Base Selection is Crucial: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices.[4][11] K₂CO₃ is generally too weak for these challenging couplings.[4]

  • Solvent Choice: Anhydrous, non-protic solvents like toluene or dioxane are preferred to avoid side reactions and ensure base stability.[4]

Buchwald-Hartwig Cycle & Catalyst Inhibition

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OA Oxidative Addition Pd0->OA + Ar-Br Inhibition Catalyst Inhibition (Inactive Complex) Pd0->Inhibition PdII_Complex Ar-Pd(II)(Br)L OA->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord + HNR₂ Amine_Complex [Ar-Pd(II)(HNR₂)(Br)L] Amine_Coord->Amine_Complex Deprotonation Deprotonation Amine_Complex->Deprotonation + Base Amido_Complex Ar-Pd(II)(NR₂)L Deprotonation->Amido_Complex RE Reductive Elimination Amido_Complex->RE RE->Pd0 Catalyst Regeneration Product Ar-NR₂ (Desired Product) RE->Product Naphthyridine 1,6-Naphthyridine Substrate (N1 or N6) Naphthyridine->Inhibition

Caption: Buchwald-Hartwig cycle. The substrate's ring nitrogens can sequester the active Pd(0) catalyst, leading to inhibition.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for specific substrates.

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.5 equiv).

  • Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.015 equiv, 1.5 mol%) and XPhos (0.036 equiv, 3.6 mol%) in anhydrous, degassed dioxane (~0.1 M concentration relative to the limiting reagent). Add this catalyst solution to the Schlenk flask via syringe.

  • Degassing: Add degassed water (1/10th the volume of dioxane) to the flask. Subject the entire reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.[6]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Caution: NaOtBu and LiHMDS are highly reactive and moisture-sensitive. Handle under strict inert conditions.

  • Reagent Preparation: To a glovebox or a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), NaOtBu (1.4 equiv), and the chosen ligand (e.g., RuPhos, 0.03 equiv, 3 mol%).

  • Catalyst & Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv, 1 mol%). Add anhydrous, degassed toluene (~0.2 M). Finally, add the amine coupling partner (1.1 equiv) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • G.A. Molander, P.D. Knežević. Palladium-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
  • J.F. Hartwig, S.L. Buchwald. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines. Journal of Medicinal Chemistry. [Link]
  • Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
  • Chemistry LibreTexts.
  • American Chemical Society. 1,6-Naphthyridine. [Link]
  • Semantic Scholar. Palladium-Catalyzed Suzuki Coupling Towards 2-Amino-1,8-naphthyridines. [Link]
  • PubChem. This compound. [Link]
  • S.A. Kunda, J.R. Dehli, D.G. Smith. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. The Journal of Organic Chemistry. [Link]
  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]
  • MDPI. 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Link]
  • M. Stolar, et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
  • J.Q. Yu, et al. Ligand-enabled meta-C-H activation using a transient mediator.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]
  • Royal Society of Chemistry. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. [Link]
  • ResearchGate.
  • D.A. Watson, et al. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. Journal of the American Chemical Society. [Link]
  • Ask This Paper.
  • MDPI.
  • ResearchGate. Chemistry and Biological Activities of 1,8-Naphthyridines. [Link]
  • S. Patterson, et al. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity. Journal of Medicinal Chemistry. [Link]
  • S. Thangarasu, et al. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Molecular and Cellular Biochemistry. [Link]
  • ACS Publications. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. [Link]
  • I. Collins, et al. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. ACS Medicinal Chemistry Letters. [Link]
  • S.W. Kim, et al. Discovery and SAR study of 1H-imidazo[4,5-h][7][12]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 8-Bromo-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 8-Bromo-1,6-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to produce this key heterocyclic scaffold for library synthesis. We will move beyond simple procedural steps to address the common challenges and critical decision points encountered during laboratory and pilot-scale production.

The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in compounds investigated for a range of biological activities, including as anticancer and antiviral agents.[1] The 8-bromo substituent serves as a crucial synthetic handle, enabling extensive diversification through modern cross-coupling methodologies. However, scaling the synthesis of this molecule presents unique challenges, from managing highly exothermic reactions to ensuring the purity required for high-throughput library production.

This guide is structured as a series of questions and answers, addressing practical issues in a direct, problem-solving format.

Section 1: The Synthetic Pathway - A Scalable Approach

The most established and scalable method for constructing the 1,6-naphthyridine core is a modified Skraup synthesis.[2][3] This reaction involves the cyclization of an aminopyridine with glycerol in the presence of a strong acid and an oxidizing agent. The reaction is notoriously energetic but can be controlled with careful engineering and procedural modifications.[2][4]

Overall Synthesis Workflow

The pathway involves two key stages: the formation of the 1,6-naphthyridine core followed by selective bromination.

G cluster_0 Stage 1: Skraup Cyclization cluster_1 Stage 2: Electrophilic Bromination A 4-Aminopyridine D Reaction Mixture (Controlled Heating) A->D B Glycerol + Sulfuric Acid B->D C Oxidizing Agent (e.g., Sodium m-nitrobenzenesulfonate) C->D E 1,6-Naphthyridine D->E Cyclization, Dehydration, Oxidation F 1,6-Naphthyridine H Reaction Mixture F->H G N-Bromosuccinimide (NBS) G->H I This compound H->I Selective Bromination J Final Product for Library Synthesis I->J Purification G cluster_purity Purity Checks cluster_conditions Reaction Condition Checks Start Suzuki Reaction Fails (Low or No Conversion) CheckPurity Re-evaluate Purity of This compound Start->CheckPurity CheckConditions Re-evaluate Reaction Conditions Start->CheckConditions LCMS Run LC-MS: Check for low-level impurities CheckPurity->LCMS Degas Ensure Rigorous Degassing: Is the solvent O₂-free? CheckConditions->Degas Elemental Consider Elemental Analysis: Check for S or Fe LCMS->Elemental If unknown peaks present Repurify Repurify Starting Material: Recrystallize or re-chromatograph LCMS->Repurify If impurities detected Repurify->Start Retry Reaction Catalyst Screen Catalyst/Ligand: Try a more robust ligand (e.g., SPhos, XPhos) Degas->Catalyst If degassing is sufficient Base Check Base Quality & Type: Is the base anhydrous? Try K₃PO₄ or Cs₂CO₃. Catalyst->Base If catalyst change fails BoronicAcid Check Boronic Acid Quality: Is it degrading (protodeboronation)? Base->BoronicAcid If base is not the issue BoronicAcid->Start Retry Reaction

Sources

Refinement of reaction conditions for regioselective substitution of 1,6-naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Regioselective Functionalization of 1,6-Naphthyridines

Welcome to the technical support center for the synthetic chemistry of 1,6-naphthyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regioselective substitution on this valuable heterocyclic scaffold. The inherent electronic asymmetry of the 1,6-naphthyridine core presents unique challenges and opportunities in directing functionalization to specific positions.

This document moves beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). We will explore the mechanistic underpinnings of common issues and offer field-tested strategies for refining your reaction conditions to achieve predictable and high-yielding regioselective outcomes.

Troubleshooting Guide 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone for functionalizing electron-deficient heterocycles like 1,6-naphthyridine. However, achieving selectivity between two potential leaving groups (e.g., at C5 and C7) can be challenging.

Question: I am attempting a nucleophilic substitution on a 5,7-dihalo-1,6-naphthyridine with a primary amine, but I'm getting a mixture of the 5- and 7-substituted products. How can I favor substitution at the C5 position?

Answer:

This is a common regioselectivity challenge rooted in the nuanced electronic and steric environment of the 1,6-naphthyridine core. While both C5 and C7 positions are activated towards nucleophilic attack by the adjacent pyridinic nitrogens, their reactivity is not identical.

Causality Analysis: Why is Selectivity Poor?

  • Electronic Factors: The C5 position is electronically analogous to the C4 (para) position of a 2-halopyridine, while the C7 position is analogous to the C2 (ortho) position. In many pyridine systems, the para-position is more susceptible to attack due to more effective stabilization of the negative charge in the Meisenheimer intermediate.[1][2] However, in the fused 1,6-naphthyridine system, this difference can be subtle, leading to competitive reactions.

  • Steric Hindrance: The C7 position is flanked by the C8 position and the fused ring system. If a substituent is present at C8, it can sterically shield the C7 position, thereby favoring nucleophilic attack at the more accessible C5 position.[3] Conversely, in an unsubstituted system, the steric environments are more comparable.

  • Reaction Conditions: Temperature plays a critical role. Higher temperatures often provide enough energy to overcome the small activation barrier difference between the two positions, leading to a loss of selectivity.

dot

Sources

How to avoid common pitfalls in 1,6-naphthyridine chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,6-naphthyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls associated with the synthesis, functionalization, and purification of this privileged heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the 1,6-naphthyridine core, and which is recommended for a first-time approach?

A1: The most historically significant methods are variations of the Skraup and Friedländer reactions. The Skraup synthesis, involving the reaction of 4-aminopyridine with glycerol and an oxidizing agent under strong acidic conditions, is often hazardous and can result in low yields.[1][2]

For a more reliable and generally higher-yielding approach, the Friedländer Annulation is recommended. This reaction condenses a 4-aminonicotinaldehyde with a compound containing an activated methylene group (e.g., a ketone or malononitrile).[3][4] Modern variations, including multicomponent reactions, offer even milder conditions and improved efficiency, sometimes proceeding in aqueous media without a catalyst.[5][6]

Q2: I am having trouble with the regioselectivity of my functionalization reactions. Which positions on the 1,6-naphthyridine ring are most reactive?

A2: The reactivity of the 1,6-naphthyridine ring is dictated by the electron-withdrawing nature of the two nitrogen atoms.

  • Electrophilic Aromatic Substitution (SEAr): These reactions (e.g., nitration, halogenation) are generally difficult and require harsh conditions. When they do occur, substitution is directed to the 3- and 8-positions, which are least deactivated by the ring nitrogens.

  • Nucleophilic Aromatic Substitution (SNAr): This is a much more productive pathway. The positions most activated towards nucleophilic attack are C5 and C7, as they are para and ortho to the N6 nitrogen, respectively. A good leaving group (e.g., halide, triflate) at these positions is readily displaced by nucleophiles. Recent work has shown that 5,7-ditriflate intermediates can be used for sequential, regioselective functionalization.[7]

Q3: My palladium-catalyzed cross-coupling reactions are failing or giving very low yields. What is the likely cause?

A3: The most common cause is the inhibition or poisoning of the palladium catalyst by the lone pair electrons on the ring nitrogen atoms. The 1,6-naphthyridine core can act as a bidentate ligand, chelating to the metal center and deactivating the catalyst. This prevents the elementary steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination) from proceeding efficiently. Success often requires careful selection of ligands, catalysts, and conditions that mitigate this coordination.[8][9]

Q4: Why is the purification of 1,6-naphthyridine derivatives so challenging?

A4: The difficulty arises from two main properties:

  • High Polarity: The presence of two nitrogen atoms makes the scaffold quite polar, leading to strong interactions with silica gel. This can cause significant tailing, streaking, and poor separation on standard columns. Sometimes, the compound may not elute at all.

  • Metal Chelation: The scaffold can chelate residual metal catalysts (e.g., Palladium, Copper) from previous steps. This results in product contamination that is difficult to remove by standard chromatography. Specialized purification techniques are often necessary.

Troubleshooting Guides

Guide 1: Low Yields in Friedländer Annulation for Core Synthesis

Problem: My Friedländer condensation of 4-aminonicotinaldehyde with an active methylene compound is resulting in a complex mixture of products and a very low yield of the desired 1,6-naphthyridine.

Causality: The Friedländer reaction proceeds via an initial aldol or Knoevenagel condensation followed by cyclization and dehydration.[10] Side reactions can dominate if conditions are not optimal. Common failure points include self-condensation of the active methylene partner, polymerization of the aldehyde, or incomplete cyclization. The choice of catalyst (acid or base) is critical and substrate-dependent.

Troubleshooting Workflow

Caption: Troubleshooting workflow for Friedländer annulation.

Optimized Protocol: Base-Catalyzed Friedländer Synthesis

This protocol is adapted from methodologies that prioritize mild conditions.[3]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminonicotinaldehyde (1.0 eq) and the active methylene compound (e.g., ethyl acetoacetate, 1.1 eq) in absolute ethanol (10 mL/mmol of aldehyde).

  • Catalyst Addition: Add piperidine (0.2 eq) to the solution. Rationale: Piperidine is a mild organic base that effectively catalyzes the initial condensation without promoting significant side reactions.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, allow the reaction to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be recrystallized from ethanol or purified by column chromatography using a silica gel column pre-treated with 1% triethylamine in the eluent to prevent tailing.

Guide 2: Failure of Palladium-Catalyzed Cross-Coupling Reactions

Problem: My Suzuki, Heck, or Buchwald-Hartwig reaction on a halogenated (Cl, Br, I) or triflated 1,6-naphthyridine fails to proceed, or stalls at low conversion, leaving mostly starting material.

Causality: As previously mentioned, the N1 and N6 atoms of the naphthyridine core can act as a bidentate ligand, chelating the palladium catalyst and shutting down the catalytic cycle. The choice of ligand is paramount to shield the metal center and maintain its catalytic activity. Furthermore, some boronic acids or amines can be unstable under the reaction conditions.

Troubleshooting Decision Diagram

G start Cross-Coupling Fails q1 Is the catalyst/ligand appropriate for N-heterocycles? start->q1 sol1 Switch to a catalyst system with bulky, electron-rich ligands. See Table 1. q1->sol1 No q2 Are starting materials stable? q1->q2 Yes a1_yes Yes a1_no No (e.g., Pd(PPh₃)₄ alone) sol1->q2 sol2 Use boronate esters (e.g., MIDA, pinacol) or freshly prepared boronic acid. Use anhydrous, degassed solvents. q2->sol2 No q3 Is the base appropriate? q2->q3 Yes a2_yes Yes a2_no No (e.g., boronic acid decomposition) sol2->q3 sol3 Try weaker, non-aqueous bases like K₃PO₄ or CsF. q3->sol3 No end Successful Coupling q3->end Yes, problem may be elsewhere (temp, conc.) a3_yes Yes a3_no No (e.g., strong aqueous base causing hydrolysis) sol3->end

Caption: Decision diagram for troubleshooting Pd-catalyzed cross-coupling.

Table 1: Recommended Catalyst Systems for 1,6-Naphthyridines
Reaction TypePre-catalystLigandRecommended BaseSolventKey InsightReference
Suzuki Pd₂(dba)₃SPhos or XPhosK₃PO₄1,4-Dioxane/H₂OBulky, electron-rich phosphine ligands prevent N-coordination and promote reductive elimination.[11]
Negishi CoCl₂·2LiClNoneNoneTHFCobalt catalysis can be an effective alternative to palladium for coupling with organozinc reagents, showing broad scope.[8]
Buchwald-Hartwig Pd(OAc)₂BINAPCs₂CO₃TolueneBidentate phosphine ligands like BINAP can be effective, but catalyst screening is often necessary.[7]
Cyanation Pd(PPh₃)₄NoneNone (with Zn(CN)₂)DMFZinc cyanide is a mild cyanide source that often works well where other methods fail.[7]
Example Protocol: Suzuki Coupling of a 7-Bromo-1,6-Naphthyridine
  • Inert Atmosphere: To an oven-dried Schlenk flask, add the 7-bromo-1,6-naphthyridine (1.0 eq), the arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Loading: In a separate vial, mix Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%). Add this mixture to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water (e.g., 10:1 ratio, 0.1 M concentration). Rationale: Degassing is crucial to prevent oxidative degradation of the catalyst and phosphine ligand.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS, typically 6-24 h).

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by column chromatography. Consider using a metal scavenger like SiliaMetS Thiol or a plug of Celite to remove residual palladium.

Guide 3: Purification of Polar, Metal-Chelating 1,6-Naphthyridines

Problem: My 1,6-naphthyridine derivative streaks badly on a silica gel column, and the final product is still colored or shows evidence of metal contamination by NMR/MS.

Causality: The basic nitrogen atoms lead to strong, non-ideal interactions with the acidic silanol groups on the silica surface. They also bind tightly to any residual transition metals from the reaction. A multi-step purification strategy is often required.

Purification Workflow

Caption: Stepwise workflow for purifying 1,6-naphthyridines.

Recommended Purification Protocol
  • Initial Aqueous Workup: After the reaction, perform a standard aqueous workup. If the product is basic enough, consider an acid-base extraction. Dissolve the crude material in EtOAc or DCM, extract with 1M HCl. The product moves to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or Na₂CO₃ to pH > 9 and re-extract the product back into an organic solvent.

  • Metal Scavenging: Before chromatography, dissolve the crude product in a solvent like DCM, THF, or MeOH. Add a metal scavenger (e.g., functionalized silica, ~5-10 wt% relative to crude material) and stir at room temperature for 2-4 hours. Filter off the scavenger and concentrate the solution.

  • Chromatography:

    • Option A (Modified Silica): Prepare your slurry and eluent with 1% triethylamine or 0.5% ammonium hydroxide. This deactivates the acidic silanol groups and dramatically improves peak shape.

    • Option B (Alumina): For very basic compounds, neutral or basic alumina can be a better stationary phase than silica.

    • Option C (Reverse Phase): If the compound is sufficiently soluble, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient (often with 0.1% TFA or formic acid) can be highly effective.[12]

  • Final Polish: If impurities remain, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can provide highly pure material.

By systematically addressing these common pitfalls, researchers can significantly improve the efficiency and success rate of their work with the valuable 1,6-naphthyridine scaffold.

References
  • Ask this paper. (2021). synthesis-of-1-6-naphthyridine-and-its-derivatives-a-systematic-review.
  • Lama, C., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(8), 2326.
  • Al-Tel, T. H. (2021). Synthesis, Reactions, and Biological Activity of Benzo[h][1][5]naphthyridine Derivatives. Molecules, 26(11), 3371.
  • Chen, Y., et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters, 19(23), 6452–6455.
  • ResearchGate. (2021). (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • Chemical Review and Letters. (n.d.). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst.
  • MARM-ACS. (2007). From high-throughput catalyst screening to reaction optimization: Detailed investigation of regioselective Suzuki cross-coupling of 1,6-naphthyridone dichloride.
  • Prasad, V. K., et al. (2015). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. Journal of Applicable Chemistry, 4(1), 110-119.
  • Fisher, J. W., et al. (2019). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 84(15), 9689–9696.
  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • Chen, J., et al. (2021). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Communications Chemistry, 4(1), 1-8.
  • ResearchGate. (n.d.). Efficient methods for the synthesis of functionalized 1,6-naphthyridines.
  • ResearchGate. (n.d.). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction.
  • ResearchGate. (n.d.). Mechanism of Friedlander reaction.
  • Gfeller, P., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Dhanya, P. K., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Molecular and Cellular Biochemistry, 476(6), 2447-2470.
  • American Chemical Society. (2021). 1,6-Naphthyridine. Molecule of the Week.
  • Kumar, A., et al. (2011). An expeditious and efficient synthesis of highly functionalized[1][5]-naphthyridines under catalyst-free conditions in aqueous medium. Organic Letters, 13(17), 4664-7.

Sources

Technical Support Center: Enhancing the Stability of 8-Bromo-1,6-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 8-Bromo-1,6-naphthyridine derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions to address the stability challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to ensure the integrity and reliability of your research by maintaining the stability of these critical compounds.

Introduction: Understanding the Stability Landscape

The this compound scaffold is a key pharmacophore in medicinal chemistry, offering a versatile platform for the development of novel therapeutics.[1][2] However, the inherent reactivity of the bromo-substituent and the nitrogen-containing heterocyclic core can present significant stability challenges. This guide will walk you through the common stability issues and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions we receive regarding the stability of this compound derivatives.

Q1: What are the primary degradation pathways for this compound derivatives?

A1: The most common degradation mechanisms are hydrolysis, oxidation, and photolysis.[3] The carbon-bromine bond can be susceptible to cleavage, and the naphthyridine ring itself can undergo oxidation.

Q2: How can I quickly assess the stability of my compound?

A2: A preliminary assessment can be done using thin-layer chromatography (TLC) or a rapid High-Performance Liquid Chromatography (HPLC) analysis of a sample subjected to forced degradation conditions (e.g., heat, acid, base, light, and oxidation). The appearance of new spots or peaks indicates degradation.

Q3: What are the ideal storage conditions for these derivatives?

A3: Generally, these compounds should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, moisture, and oxygen.[4]

Q4: Can the choice of solvent impact the stability of my compound?

A4: Absolutely. Protic solvents, especially under non-neutral pH conditions, can facilitate hydrolysis. Aprotic solvents are generally preferred for storage and handling.

Q5: Are there any excipients I should avoid in formulations?

A5: Excipients with reactive functional groups, high water content, or impurities like peroxides can accelerate degradation.[5][6] It is crucial to perform compatibility studies with your chosen excipients.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific stability issues you may encounter.

Issue 1: Unexpected Degradation in Solution

Symptom: You observe the appearance of new peaks in your HPLC chromatogram or new spots on your TLC plate after dissolving your this compound derivative in a solvent.

Possible Causes & Solutions:

  • Hydrolysis: The compound may be reacting with water in the solvent, especially if the pH is not neutral.

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Ensure your solvents are dry and of high purity.

      • Control pH: If an aqueous solution is necessary, buffer the solution to a neutral or slightly acidic pH, as basic conditions can accelerate hydrolysis of halogenated heterocycles.[7]

      • Low Temperature: Perform your experiments at the lowest practical temperature to slow down the rate of hydrolysis.

  • Solvent-Induced Degradation: The solvent itself may be reacting with your compound.

    • Troubleshooting Steps:

      • Solvent Selection: Choose a less reactive, aprotic solvent. A solvent screening study is recommended.

      • Purity Check: Ensure the solvent is free from impurities like peroxides (commonly found in ethers like THF) that can initiate degradation.

Issue 2: Degradation Upon Exposure to Light

Symptom: The solid compound or its solution changes color (e.g., turns yellow or brown) or shows degradation after exposure to ambient light.

Possible Causes & Solutions:

  • Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond.[8]

    • Troubleshooting Steps:

      • Protect from Light: Always store the compound and its solutions in amber vials or containers wrapped in aluminum foil.[4]

      • Work in a Dark Environment: Conduct experimental manipulations in a fume hood with the sash down and under minimal light.

      • Photostability Studies: If the compound is intended for a final drug product, perform formal photostability studies according to ICH Q1B guidelines.[9]

Issue 3: Instability During Storage (Solid State)

Symptom: Over time, the purity of your solid this compound derivative decreases, as confirmed by analytical testing.

Possible Causes & Solutions:

  • Oxidation: The compound may be reacting with atmospheric oxygen.

    • Troubleshooting Steps:

      • Inert Atmosphere: Store the solid under an inert gas like argon or nitrogen.

      • Antioxidants in Formulation: For formulated products, consider the inclusion of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid.[10][11][12]

      • Low Temperature Storage: Store at reduced temperatures (e.g., 2-8 °C) to decrease the rate of oxidation.

  • Hygroscopicity and Hydrolysis: The compound may be absorbing moisture from the air, leading to hydrolysis.

    • Troubleshooting Steps:

      • Dessication: Store the compound in a desiccator containing a suitable drying agent.

      • Appropriate Packaging: Use well-sealed containers with low moisture permeability.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the this compound derivative to identify potential degradation products and pathways.[13][14][15]

Materials:

  • This compound derivative

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare stock solutions of the derivative in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the solid powder of the derivative at 80°C for 48 hours.

  • Photodegradation: Expose the solid powder and a solution of the derivative to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Data Interpretation: Compare the chromatograms of the stressed samples with that of an unstressed control. The appearance of new peaks indicates degradation products. The percentage of degradation can be calculated from the peak areas.

Stress ConditionTypical % Degradation TargetPotential Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C)5-20%Debrominated species, ring-opened products
Base Hydrolysis (0.1 M NaOH, RT)5-20%Hydroxylated naphthyridine
Oxidation (3% H₂O₂, RT)5-20%N-oxides, quinone-like structures
Thermal (80°C, solid)5-20%Varies, potential for debromination
Photolytic (ICH Q1B)5-20%Debrominated species, radical-mediated products
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[16][17][18][19]

Objective: To develop an HPLC method that separates the this compound derivative from all potential degradation products.

Workflow:

Caption: Workflow for developing a stability-indicating HPLC method.

Step-by-Step Guide:

  • Column Selection: Start with a C18 column. If co-elution occurs, try columns with different selectivities (e.g., Phenyl-Hexyl, Cyano).

  • Mobile Phase Selection:

    • Aqueous Phase: Use a buffer to control pH (e.g., phosphate or acetate buffer, pH 3-7).

    • Organic Phase: Acetonitrile or methanol.

  • Initial Gradient: Run a broad gradient (e.g., 5% to 95% organic over 20 minutes) to elute all components.

  • Analysis of Stressed Samples: Inject the samples from the forced degradation study.

  • Optimization: Adjust the gradient slope, temperature, and mobile phase composition to achieve a resolution of >1.5 between the main peak and all degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the main peak in the presence of degradation products.

  • Method Validation: Once the separation is optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Strategies for Enhancing Stability

Formulation Strategies

The formulation plays a critical role in protecting the active pharmaceutical ingredient (API) from degradation.[]

G cluster_0 Core Compound cluster_1 Stabilizing Excipients cluster_2 Protective Formulation API This compound Derivative Stable_Formulation Stable Formulation API->Stable_Formulation Incorporate into Antioxidants Antioxidants (e.g., BHT, Ascorbic Acid) Antioxidants->Stable_Formulation Add to mitigate oxidation Buffers pH Modifiers/Buffers (e.g., Citrate, Phosphate) Buffers->Stable_Formulation Add to control hydrolysis Chelating_Agents Chelating Agents (e.g., EDTA) Chelating_Agents->Stable_Formulation Add to sequester metal ions

Caption: Formulation strategies for enhancing stability.

  • pH Optimization: Formulate solutions at a pH where the derivative shows maximum stability, as determined by kinetic studies.

  • Use of Antioxidants: Incorporate antioxidants to scavenge free radicals and prevent oxidative degradation.[10][21][22]

    • For lipid-based formulations, consider BHT or α-tocopherol.

    • For aqueous formulations, ascorbic acid or sodium metabisulfite can be effective.[11]

  • Chelating Agents: Trace metal ions can catalyze oxidative degradation. The addition of a chelating agent like EDTA can sequester these ions.

  • Excipient Compatibility: Conduct thorough compatibility studies to ensure that the chosen excipients do not accelerate the degradation of the API.[5][23]

Chemical Modification Strategies

In some cases, the inherent instability of the molecule may necessitate chemical modification.

  • Protective Groups: Temporarily protecting a reactive functional group can prevent its involvement in degradation reactions during synthesis or formulation.[24][25][26][27] For example, if an amino group elsewhere on the molecule is contributing to instability, it could be protected as a carbamate.

  • Salt Formation: Forming a salt of the naphthyridine derivative can sometimes improve its solid-state stability and handling properties.

References

  • Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD.
  • Effenberger, F. (2002). How Attractive is Bromine as a Protecting Group in Aromatic Chemistry?
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Sigma-Aldrich. (n.d.). Active Pharmaceutical Ingredient (API)
  • Manufacturing Chemist. (2023, January 20).
  • Fagron Academy. (n.d.).
  • Wikipedia. (n.d.). Protecting group.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups.
  • den Hertog, H. J., & Kolder, C. R. (1955). On the reactivity of bromine atoms in brominated pyridines. The formation of 2-hydroxy-6-bromopyridine by the acid hydrolysis of 2,6-dibromopyridine: (46th communication on derivatives of pyridine and quinoline).
  • Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology.
  • MedCrave online. (2016, December 14).
  • High-Performance Liquid Chromatography (HPLC)
  • Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol deriv
  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. (n.d.). JOCPR.
  • BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Croda Healthcare. (n.d.). The Power of Excipient Purity in API Stability.
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Waters. (n.d.).
  • Photodegradation of novel brominated flame retardants (NBFRs) in a liquid system: Kinetics and photoproducts. (2022). Semantic Scholar.
  • Antimicrobial Activity of Naphthyridine Deriv
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (2013, September 17). CORE.
  • Stability of APIs in presence of excipients. (n.d.). Spark904.
  • Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025, February 1). RJPN.
  • Antioxidant stabilizer system for pharmaceutical formulations. (n.d.).
  • Stabilization of Pharmaceuticals to Oxidative Degradation. (2025, August 9).
  • Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Study on photodegradation pathway and mechanism of 2,2′,4,4′-Tetrabromodiphenyl ether. (n.d.).
  • Atom- and step-economical nucleophilic arylation of azaaromatics via electrochemical oxidative cross C–C coupling reactions. (n.d.). Green Chemistry (RSC Publishing).
  • Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen
  • The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. (n.d.). MDPI.
  • Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photoc
  • Equilibrium and Kinetics of Bromine Hydrolysis. (1996, February 14). PubMed.
  • An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-iodopyridine. (n.d.). Benchchem.
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021, July 14). PubMed.
  • A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). PMC - NIH.
  • An In-depth Technical Guide on the Physical Appearance and Stability of 4-Bromonaphthalene-1-sulfonamide Solid. (n.d.). Benchchem.
  • In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photoc
  • The reactivity of bromine atoms in brominated pyridines. The preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine. (2025, August 6).
  • Antimicrobial Activity of Naphthyridine Deriv

Sources

Technical Support Center: Optimizing Microwave-Assisted 1,6-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated resource for researchers, medicinal chemists, and process scientists engaged in the synthesis of 1,6-naphthyridine scaffolds using microwave irradiation. Microwave-assisted organic synthesis (MAOS) offers a transformative approach to dramatically reduce reaction times, often from hours to mere minutes, while improving yields and product purity.[1][2] However, the unique principles of microwave heating introduce new variables that require careful consideration for effective optimization and troubleshooting.

This document is structured to provide direct, actionable solutions to common challenges encountered during experimentation. It moves from foundational principles to specific troubleshooting scenarios and detailed protocols, ensuring a comprehensive understanding of the underlying science.

Section 1: Foundational Principles & Core FAQs

This section addresses fundamental questions about the "how" and "why" of microwave chemistry, providing the necessary context for effective troubleshooting.

Q1: How does microwave irradiation actually accelerate chemical reactions?

A: The acceleration is primarily due to a rapid and efficient heating mechanism that is fundamentally different from conventional methods.[1][3]

  • Mechanism of Heating: Microwave energy interacts with polar molecules or ions in the reaction mixture, causing them to rapidly oscillate and rotate as they try to align with the changing electric field.[4] This generates friction at the molecular level, leading to rapid and uniform heating throughout the bulk of the reaction medium.[1][4] This process, known as dielectric heating, bypasses the slow process of thermal conductivity required in conventional heating, where the vessel is heated first.[3][5]

  • Thermal Effects: The primary driver of rate acceleration is thermal. According to the Arrhenius equation, a 10°C increase in temperature can roughly double the reaction rate.[6] Microwave reactors can safely reach temperatures far above the solvent's atmospheric boiling point by operating in sealed, pressurized vessels.[6] This phenomenon of "superheating" allows reactions to proceed at significantly higher rates than what is achievable at standard reflux temperatures.[7][8][9]

  • Non-Thermal Effects: The existence of "non-thermal" or "specific microwave effects" is a topic of ongoing debate.[10][11] This hypothesis suggests that the electromagnetic field may directly influence the transition state of polar reactions, lowering the activation energy.[11][12][13] While controversial, particularly in liquid phases, it's acknowledged that microwave heating can lead to unique outcomes not achievable through conventional heating alone.[10][13]

Q2: What are the most critical parameters I need to control in a microwave-assisted reaction?

A: Temperature, time, solvent, and pressure are the key interdependent variables.

  • Temperature: This is the most influential parameter. Higher temperatures lead to faster reactions, but can also cause decomposition if too high.[6]

  • Reaction Time: Typically ranges from 2 to 15 minutes.[6] It should be optimized in conjunction with temperature to maximize product formation without causing degradation.[6]

  • Solvent: The choice of solvent is critical as its polarity determines its ability to absorb microwave energy and heat up.[9][14]

  • Pressure: Modern microwave reactors are equipped with pressure sensors to ensure reactions in sealed vessels do not exceed safety limits (typically up to 20 bar).[6] Pressure allows for the superheating of solvents well above their boiling points.

Below is a diagram illustrating the interplay of these core parameters in reaction optimization.

Microwave Reaction Parameters cluster_input Controllable Parameters cluster_output Reaction Outcomes cluster_constraints System Constraints Temp Temperature Yield Yield Temp->Yield Increases Rate Pressure Pressure Limit Temp->Pressure Increases Decomposition Substrate Stability Temp->Decomposition Can cause degradation Time Time Time->Yield Affects Conversion Solvent Solvent Choice Solvent->Temp Determines Heating Efficiency Concentration Concentration Concentration->Yield Influences Kinetics Reaction_Time Reaction Time Purity Purity

Caption: Interrelationship of key parameters in microwave synthesis.

Section 2: Troubleshooting Guide for 1,6-Naphthyridine Synthesis

This section is formatted to quickly diagnose and solve specific experimental issues.

Problem 1: Reaction is slow, incomplete, or shows no conversion.

Possible CauseRecommended Solution & Rationale
Insufficient Temperature Increase the target temperature in 10-20°C increments. The Arrhenius principle dictates that reaction rates increase exponentially with temperature.[6] Microwave synthesis allows for exploring temperatures well beyond conventional reflux, which is often necessary to drive challenging reactions to completion.[15]
Poor Solvent-Microwave Coupling Switch to a more polar solvent. The ability of a solvent to absorb microwave energy is crucial for efficient heating. Non-polar solvents like toluene or dioxane are poor absorbers and will not heat effectively unless a polar reactant or additive is present.[6][16] High-absorbing solvents like DMF, NMP, ethanol, or water are excellent choices.[6][14] Ionic liquids are also highly efficient absorbers.[5][14]
Inappropriate Catalyst or Conditions Verify catalyst compatibility and consider alternatives. For Friedländer-type syntheses of naphthyridines, which involve condensation between an amino-substituted pyridine and a carbonyl compound, both acid and base catalysts are common.[17][18][19] Ensure the chosen catalyst (e.g., DABCO, p-TSA, FeCl₃) is stable at the target temperature.[19] A solvent-free approach using a solid support or catalyst can also be highly effective.[19]
Low Reactant Concentration Increase the concentration of the reactants. In some cases, particularly with poorly absorbing solvents, a more concentrated reaction mixture can improve microwave absorption and reaction rates.[6]

Problem 2: Low yield of the desired 1,6-naphthyridine with significant byproduct formation or decomposition.

Possible CauseRecommended Solution & Rationale
Excessive Temperature Lower the reaction temperature. While high temperatures accelerate the desired reaction, they can also accelerate decomposition pathways for starting materials, intermediates, or the final product.[6] A systematic temperature screen is crucial for finding the optimal balance.
Prolonged Reaction Time Shorten the hold time at the target temperature. The desired product may form quickly and then degrade upon extended exposure to high temperatures.[6] Try a time course experiment (e.g., 2, 5, 10, and 15 minutes) to identify the point of maximum yield.
Incorrect Chemoselectivity Change the solvent. In some heterocyclic syntheses, the choice of solvent can direct the reaction towards one product over another. For example, a study on related systems showed that the solvent could selectively favor the formation of a naphthyridine or a pyranopyridine skeleton.[20] Experimenting with protic vs. aprotic polar solvents can alter the reaction pathway.
Uneven Heating / "Hot Spots" Ensure vigorous magnetic stirring is active. In an unstirred vessel, significant temperature gradients can develop, leading to localized overheating and decomposition while other parts of the mixture remain under-heated.[11] Proper stirring is critical for thermal homogeneity and reproducible results.[21]

Problem 3: Results are inconsistent between runs.

Possible CauseRecommended Solution & Rationale
Inaccurate Temperature Monitoring Use a reactor with an internal fiber-optic temperature probe if possible. Most modern microwave reactors use a surface IR sensor to measure the temperature of the outside of the vessel. This can sometimes differ from the true internal bulk temperature.[11] If only an IR sensor is available, ensure the vial is clean and the sensor is calibrated. Consistency in vial type, volume, and stirring speed is key.
Improper Vial Sealing Use a new cap and septum for each reaction and ensure it is sealed correctly. A poor seal can lead to the evaporation of solvent, changing the concentration and heating dynamics of the reaction. It also prevents the system from reaching the target pressure and superheating temperature.
Variable Starting Material Quality Ensure the purity and consistency of reactants and solvents. Impurities in starting materials or water content in anhydrous solvents can significantly impact catalytic reactions and reproducibility.

The following workflow provides a visual guide to troubleshooting common issues in microwave-assisted synthesis.

Troubleshooting Workflow cluster_yield Low Conversion / Slow Reaction cluster_purity Low Purity / Decomposition start Reaction Outcome Unsatisfactory q_temp Is Temperature >100°C above conventional method? start->q_temp q_purity_temp Is Temperature excessively high? start->q_purity_temp a_inc_temp ACTION: Increase Temperature (10-20°C increments) q_temp->a_inc_temp No q_solvent Is solvent a good microwave absorber (e.g., DMF, EtOH)? q_temp->q_solvent Yes a_chg_solvent ACTION: Switch to a more polar solvent. q_solvent->a_chg_solvent No q_catalyst Is catalyst appropriate and stable? q_solvent->q_catalyst Yes a_chg_catalyst ACTION: Screen catalysts / conditions. q_catalyst->a_chg_catalyst No a_dec_temp ACTION: Decrease Temperature. q_purity_temp->a_dec_temp Yes q_time Is reaction time >15 min? q_purity_temp->q_time No a_dec_time ACTION: Reduce reaction time. q_time->a_dec_time Yes q_stir Is stirring vigorous? q_time->q_stir No a_stir ACTION: Ensure proper stirring. q_stir->a_stir No

Caption: A decision tree for troubleshooting microwave reactions.

Section 3: Solvent Selection Guide

Choosing the right solvent is paramount for success. The table below classifies common solvents based on their microwave absorption characteristics.

Solvent ClassExamplesMicrowave Heating EfficiencyTypical Use Case
High Absorbers Ethanol, Methanol, Acetic Acid, DMF, DMSO, NMPExcellent. Heats very rapidly.Ideal for most microwave reactions, providing fast and efficient energy transfer.[6][14]
Medium Absorbers Acetonitrile, Water, Butanols, KetonesGood. Heats efficiently but may take longer to reach target temperature than high absorbers.[14]Versatile solvents suitable for a wide range of transformations. Water is an excellent green solvent option.[16]
Low Absorbers Toluene, Dioxane, THF, Hexane, ChloroformPoor. Heats very slowly and inefficiently on its own.[6][14][16]Generally avoided unless a reactant, catalyst, or additive (like an ionic liquid) is a strong microwave absorber.[6]

Section 4: Standard Operating Protocols

These protocols provide a starting point for developing and optimizing your synthesis.

Protocol 1: General Method for Microwave-Assisted Friedländer Synthesis of a Substituted 1,6-Naphthyridine

This protocol is a representative example based on the acid- or base-catalyzed condensation of a 4-aminonicotinaldehyde or related precursor with an active methylene compound.[17][19]

  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the 4-aminopyridine precursor (1.0 mmol).

  • Reagent Addition: Add the active methylene compound (e.g., ethyl acetoacetate, malononitrile) (1.1 mmol, 1.1 equiv).

  • Catalyst & Solvent: Add the chosen catalyst (e.g., 20 mol% DABCO for base catalysis or 10 mol% p-TSA for acid catalysis) followed by the selected polar solvent (e.g., 3-5 mL of Ethanol or DMF).

  • Sealing: Securely seal the vial with a new cap. Place it in the cavity of the microwave reactor.

  • Reaction Parameters (Initial Conditions):

    • Set Target Temperature: 120 °C

    • Set Hold Time: 10 minutes

    • Set Power: Dynamic (allows the instrument to automatically adjust power to maintain the target temperature)

    • Stirring: High

  • Initiation: Start the microwave irradiation program. The instrument will monitor temperature and pressure in real-time.

  • Work-up: After the reaction is complete and the vessel has cooled to a safe temperature (<50 °C), open the vial. Quench the reaction as appropriate (e.g., by pouring into ice-water). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 1,6-naphthyridine.

Protocol 2: Procedure for Rapid Reaction Optimization

  • Temperature Screening: Prepare 4-5 identical reaction vials as described in Protocol 1. Run each reaction for a fixed time (e.g., 10 minutes) but vary the temperature (e.g., 100°C, 120°C, 140°C, 160°C). Analyze the outcome of each reaction by TLC or LC-MS to determine the optimal temperature that gives the highest conversion to product with minimal decomposition.[15]

  • Time Screening: Using the optimal temperature identified in the previous step, prepare another set of identical reaction vials. Run each reaction at this temperature but for varying lengths of time (e.g., 3 min, 7 min, 12 min, 20 min). Analyze the results to find the shortest time required for maximum yield.

  • Solvent/Catalyst Screening: If optimization is still required, repeat the process using the best time/temperature combination while screening different solvents or catalysts.

By systematically applying these troubleshooting and optimization protocols, researchers can harness the full potential of microwave synthesis to rapidly access novel 1,6-naphthyridine derivatives.

References

  • Microwave Synthesis Conditions.docx - UCSB MRL. (n.d.).
  • Solvent Choice for Microwave Synthesis - CEM Corporation. (n.d.).
  • Thieme Connect. (n.d.). An Efficient and Chemoselective Synthesis of 1,6-Naphthyridines and Pyrano[3,2-c]pyridines under Microwave Irradiation.
  • Wikipedia. (n.d.). Non-thermal microwave effect.
  • PubMed. (2007). Review on non-thermal effects of microwave irradiation in organic synthesis. J Microw Power Electromagn Energy, 41(1), 44-64.
  • ACS Publications. (n.d.). Nonthermal Microwave Effects Revisited: On the Importance of Internal Temperature Monitoring and Agitation in Microwave Chemistry.
  • Wikipedia. (n.d.). Superheating.
  • Prime Scholars. (2023). Microwave Chemistry: Revolutionizing Chemical Reactions.
  • Molecular Diversity Preservation International (MDPI). (2001). MICROWAVE SUPERHEATING OF LIQUIDS.
  • PubMed. (2013). Microwave-assisted synthesis of pyrimido[4,5-b][6][11]naphthyridin-4(3H)-ones with potential antitumor activity. Eur J Med Chem, 60, 1-9.
  • Chemical Society Reviews (RSC Publishing). (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects.
  • Slideshare. (n.d.). SUPERHEATING EFFECTS OF MICROWAVE .pptx.
  • NIH. (2015). Microwave-Assisted Superheating and/or Microwave-Specific Superboiling (Nucleation-Limited Boiling) of Liquids Occurs under Certain Conditions but is Mitigated by Stirring.
  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
  • CEM Corporation. (n.d.). Getting Started with Microwave Synthesis.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
  • PMC. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Patsnap Eureka. (2023). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • Indian Journal of Chemistry. (n.d.). Microwave-assisted synthesis of 1,2,4- triazolo[4,3-a][1][6]naphthyridines using FeCl3.6H2O under solvent-free conditions.
  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • TSI Journals. (n.d.). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES.
  • YouTube. (2020, March 22). Green Chemistry: Microwave assisted synthesis.

Sources

Troubleshooting guide for Friedländer synthesis of naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable tool in synthetic chemistry, the Friedländer annulation offers a direct pathway to quinolines and their aza-analogs, such as the medicinally significant naphthyridines. This reaction classically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Despite its utility, the synthesis can present challenges ranging from low yields to issues with regioselectivity and product purification.

This technical support guide, designed for researchers and drug development professionals, provides practical, field-tested solutions to common problems encountered during the Friedländer synthesis of naphthyridines. It is structured in a question-and-answer format to directly address specific experimental issues, followed by a set of Frequently Asked Questions to solidify foundational knowledge.

Section 1: Troubleshooting Guide

This section addresses the most common hurdles faced during the synthesis of naphthyridines via the Friedländer reaction.

Q1: My reaction has a very low yield or has failed completely. What are the likely causes and solutions?

Answer:

Complete reaction failure or negligible yield in a Friedländer synthesis typically points to issues with the catalyst, reaction conditions, or starting materials.

Core Causality: The reaction's first step is an aldol-type condensation which is almost always catalyzed. Without an effective catalyst, the initial C-C bond formation between the 2-aminonicotinaldehyde and the enolizable carbonyl compound will not proceed.[1][2]

Troubleshooting Steps:

  • Verify Catalyst Presence and Activity: The reaction is highly dependent on a catalyst. Performing the reaction without a catalyst, even with only water as a solvent or using the carbonyl reactant as the solvent, results in no product formation.[1][2] Ensure you have added the correct amount of an appropriate catalyst.

    • Base Catalysts: Commonly used bases include LiOH, KOH, or greener alternatives like the ionic liquid choline hydroxide (ChOH).[1] Choline hydroxide has been shown to be superior to other common bases for this reaction in an aqueous medium.[1][2]

    • Acid Catalysts: Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA) can also be employed.[1][3]

  • Optimize Reaction Temperature: Temperature plays a critical role. For aqueous reactions using ChOH, increasing the temperature from room temperature to 50°C can significantly improve the yield (e.g., from 90% to 99% for 2-methyl-1,8-naphthyridine) and shorten the reaction time.[2] However, excessively high temperatures can lead to side reactions, so optimization is key.

  • Check Reactant Stoichiometry: While a 1:1 molar ratio of the aminonicotinaldehyde to the carbonyl compound is typical, using an excess of the more volatile or reactive carbonyl partner (like acetone) can sometimes drive the reaction to completion.[1] For instance, a 1:3 ratio of 2-aminonicotinaldehyde to acetone is often used.[1][4]

  • Ensure an Inert Atmosphere: For many catalytic systems, especially those sensitive to oxidation, running the reaction under an inert atmosphere like nitrogen (N₂) is crucial for achieving high yields.[1][4]

start Problem: Low or No Yield catalyst Is a catalyst present and active? start->catalyst temp Is the temperature optimized? catalyst->temp Yes sol_catalyst Solution: - Add appropriate acid/base catalyst (e.g., ChOH, TFA). - Verify catalyst integrity. catalyst->sol_catalyst No atmosphere Is the reaction under N2? temp->atmosphere Yes sol_temp Solution: - Increase temperature moderately (e.g., to 50-80°C). - Monitor for decomposition. temp->sol_temp No sol_atmosphere Solution: - Purge system with N2. - Maintain inert atmosphere throughout. atmosphere->sol_atmosphere No success Yield Improved atmosphere->success Yes sol_catalyst->temp sol_temp->atmosphere sol_atmosphere->success

Caption: Decision tree for diagnosing low or no product yield.

Q2: I've isolated my product, but it's impure. How can I minimize side product formation and improve purity?

Answer:

Purity issues often arise from incomplete reactions, self-condensation of the starting materials, or suboptimal workup procedures. Greener synthetic methods often result in cleaner reaction profiles and simpler purification.

Core Causality: The Friedländer synthesis relies on a specific reaction sequence. If reaction conditions are too harsh or not selective enough, alternative pathways like self-condensation of the carbonyl partner can compete, leading to impurities.

Troubleshooting Steps:

  • Refine Reaction Conditions:

    • Solvent Choice: Many traditional methods use organic solvents like DMF or mesitylene, which can be difficult to remove and may require harsh conditions.[1] Switching to water or solvent-free (grinding) conditions can lead to cleaner reactions and significantly easier workup.[1][5]

    • Catalyst Selection: Some catalysts are more prone to promoting side reactions. Highly efficient and mild catalysts like choline hydroxide in water or CeCl₃·7H₂O under solvent-free conditions often provide high yields of clean product, minimizing the need for extensive purification.[1][5]

  • Optimize the Workup Procedure:

    • Aqueous Reactions: For reactions run in water, a standard workup involves extraction with an organic solvent like ethyl acetate.[1][4] The organic layer is then concentrated under reduced pressure. This effectively separates the organic product from the water-soluble catalyst (like ChOH).[1][2]

    • Solvent-Free Reactions: A key advantage of solvent-free grinding methods is the simple workup. Often, the reaction mixture can be treated with cold water, causing the solid product to precipitate, which is then collected by simple vacuum filtration.[4][5]

  • Employ Purification Techniques: If impurities persist, standard purification is necessary.

    • Column Chromatography: This is the most versatile method for separating closely related compounds. A typical eluent system is a mixture of methanol and dichloromethane.[1][4]

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent is an excellent way to achieve high purity.

Q3: My reaction with an unsymmetrical ketone gave a mixture of regioisomers. How can I control the regioselectivity?

Answer:

The reaction of a 2-aminoaryl aldehyde with an unsymmetrical ketone can proceed via two different modes of cyclization, potentially leading to a mixture of products.[6][7] Controlling this is a significant challenge, and the solution lies almost entirely in catalyst selection and reaction design.

Core Causality: An unsymmetrical ketone (e.g., 2-butanone) has two different α-carbons that can be deprotonated to form two different enolates. Each enolate can react with the aminonicotinaldehyde, leading to two different constitutional isomers.

Strategies for Regiocontrol:

  • Catalyst Selection is Paramount: This is the most effective strategy.

    • Amine Catalysts: Cyclic secondary amines have been shown to be highly effective at directing the regioselectivity. In particular, the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) provides excellent regioselectivity (up to 96:4) for the formation of 2-substituted naphthyridines from methyl ketones.[8][9][10]

    • Ionic Liquids: Certain basic ionic liquids, such as [Bmmim][Im], have also been reported to generate single, exclusive products in excellent yields when reacting with unsymmetrical ketones.[6][7]

  • Slow Addition of Substrate: Regioselectivity can be further improved by the slow addition of the ketone substrate to the reaction mixture containing the aminonicotinaldehyde and the catalyst.[8][9][10] This maintains a low concentration of the ketone, favoring the kinetically preferred reaction pathway.

  • Temperature Optimization: The ratio of regioisomers can be temperature-dependent. For TABO-catalyzed reactions, higher temperatures were found to positively correlate with improved regioselectivity.[8][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the base-catalyzed Friedländer synthesis of naphthyridines?

Answer:

The reaction proceeds through a two-stage sequence: an initial intermolecular aldol condensation followed by an intramolecular cyclodehydration.[4]

  • Enolate Formation: A base removes an acidic α-proton from the carbonyl compound (ketone or aldehyde) to generate a reactive enolate ion (a carbanion).[6]

  • Aldol Condensation: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the 2-aminonicotinaldehyde.

  • Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular cyclization where the amino group attacks the ketone's carbonyl carbon. This is followed by the elimination of a water molecule to form the new aromatic pyridine ring, yielding the final 1,8-naphthyridine product.[4][6]

Base-Catalyzed Friedländer Mechanism R1 2-Aminonicotinaldehyde Aldol_Adduct Aldol Adduct R1->Aldol_Adduct Aldol Condensation R2 Active Methylene Compound Enolate Enolate (Carbanion) R2->Enolate Deprotonation + BH Base Base (B⁻) Enolate->Aldol_Adduct Aldol Condensation Cyclized_Int Cyclized Intermediate Aldol_Adduct->Cyclized_Int Intramolecular Cyclization Product 1,8-Naphthyridine Cyclized_Int->Product Dehydration + H₂O Water H₂O

Caption: Key steps in the base-catalyzed Friedländer synthesis.

Q2: What are the advantages of using "green" protocols for this synthesis?

Answer:

Traditional Friedländer syntheses often rely on harsh conditions, toxic organic solvents, and expensive metal catalysts.[1][2][11] Green chemistry approaches offer significant advantages:

  • Environmental Safety: Using water as a solvent or adopting solvent-free conditions dramatically reduces pollution and eliminates the use of hazardous organic solvents.[1][5]

  • Cost-Effectiveness: Water is an inexpensive and abundant solvent.[2] Furthermore, catalysts used in green protocols, like choline hydroxide or CeCl₃·7H₂O, are often inexpensive and can sometimes be recovered and reused, lowering overall costs.[5][6][7]

  • Operational Simplicity: These methods often feature simpler reaction setups and workup procedures.[1] For example, product isolation can be as straightforward as filtration, avoiding the need for chromatography.[1][5]

  • High Efficiency: Despite the mild conditions, many green protocols deliver excellent to quantitative yields (>90%) in reasonable reaction times.[1][2]

Q3: Can the Friedländer synthesis of naphthyridines be performed on a larger scale?

Answer:

Yes. The scalability of this reaction has been successfully demonstrated, particularly using modern, efficient protocols. For instance, the synthesis of 2-methyl-1,8-naphthyridine using choline hydroxide in water has been performed on a gram scale, producing over a gram of product with a 92% yield.[2] This highlights the robustness and practical utility of these optimized methods for producing significant quantities of material, which is crucial for applications in drug development and materials science.[1][2][11]

Section 3: Experimental Protocols

The following are detailed, step-by-step protocols for two efficient and reliable methods to synthesize 1,8-naphthyridine derivatives.

Protocol 1: Green Synthesis in Water using Choline Hydroxide

This method, adapted from Das et al., describes a gram-scale synthesis in an aqueous medium using an inexpensive and biocompatible catalyst.[1][2]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene carbonyl compound (e.g., acetone)

  • Choline hydroxide (ChOH)

  • Deionized Water (H₂O)

  • Ethyl acetate

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol).

  • Add the active methylene carbonyl compound (1.5 mmol for acetone; 0.5 mmol for most other substrates).[4]

  • Add 1 mL of deionized water and begin stirring.

  • Add choline hydroxide (1 mol%) to the stirring mixture.[4]

  • Purge the flask with nitrogen and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C and stir for 6-12 hours.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using 10% methanol/dichloromethane as the eluent.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform a liquid-liquid extraction using ethyl acetate (40 mL) and water (10 mL).[4]

  • Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • If necessary, purify the product further by column chromatography or recrystallization.

EntryActive Methylene CompoundProductReaction Time (h)Yield (%)
1Acetone2-Methyl-1,8-naphthyridine6>95
2Propiophenone2-Methyl-3-phenyl-1,8-naphthyridine892
31-Methylpiperidin-4-one7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1][12]naphthyridine1192
Data adapted from a gram-scale synthesis in water.[4]
Protocol 2: Solvent-Free Synthesis using CeCl₃·7H₂O under Grinding Conditions

This protocol, adapted from Mogilaiah et al., is an environmentally friendly, rapid, and efficient solvent-free method using a reusable catalyst at room temperature.[4][5]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Mortar and pestle

  • Cold water

Procedure:

  • Place 2-aminonicotinaldehyde (1 mmol), the active methylene compound (1 mmol), and a catalytic amount of CeCl₃·7H₂O in a mortar.

  • Grind the mixture vigorously with a pestle at room temperature for a few minutes. The reaction is typically very rapid.

  • Monitor the reaction progress by TLC.

  • Upon completion, add a small amount of cold water to the reaction mixture.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the solid with water to remove the catalyst and any water-soluble impurities. The product is often pure enough for subsequent use without further purification.

A 1. Combine Reactants & Catalyst B 2. Set Reaction Conditions (Heating/Grinding) A->B C 3. Monitor by TLC B->C D 4. Workup (Extraction/Filtration) C->D E 5. Isolate Crude Product D->E F 6. Purify (Chromatography/ Recrystallization) E->F G 7. Characterize (NMR, MS) F->G

Caption: General workflow for the synthesis and analysis of naphthyridines.

References

  • Das, S., & Talukdar, P. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
  • Zhang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
  • Das, S., & Talukdar, P. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
  • Zhang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
  • Hayes, B. L., et al. (2020). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry.
  • Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry.
  • Dormer, P. G., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: Syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. Princeton University.
  • Organic Chemistry Portal. Friedlaender Synthesis. Organic Chemistry Portal.
  • Das, S., & Talukdar, P. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate.
  • Organic Chemistry Portal. Synthesis of 1,8-naphthyridines. Organic Chemistry Portal.
  • ResearchGate. (2020). Mechanism of Friedlander reaction. ResearchGate.
  • Das, S., & Talukdar, P. (2021). Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10). ResearchGate.
  • Mogilaiah, K., et al. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Journal of the Indian Chemical Society.

Sources

Improving the efficiency of 8-Bromo-1,6-naphthyridine purification by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing the chromatographic purification of 8-Bromo-1,6-naphthyridine, presented by the Senior Application Scientist team.

Introduction: Navigating the Challenges of Purifying Polar N-Heterocycles

This compound is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] However, its purification presents a common set of challenges for researchers. The presence of two basic nitrogen atoms within the naphthyridine core imparts significant polarity and creates the potential for strong, often problematic, interactions with standard stationary phases like silica gel. These interactions can lead to poor peak shape, low recovery, and even on-column degradation.[3][4]

This technical support guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome these obstacles. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the chromatographic purification of this compound in a direct question-and-answer format.

Q1: My compound is streaking badly on the column, resulting in broad peaks and poor separation (Peak Tailing). What's happening and how do I fix it?

Answer: Peak tailing is the most common issue when purifying nitrogen-containing heterocycles on silica gel.[5][6]

  • Root Cause: Standard silica gel is slightly acidic due to the presence of surface silanol groups (Si-OH).[3][7] The basic nitrogen atoms on your this compound can engage in strong secondary interactions (acid-base interactions, hydrogen bonding) with these active sites.[4] This causes a portion of the analyte molecules to "stick" to the stationary phase and elute more slowly, resulting in an asymmetrical, tailing peak.

  • Solutions:

    • Mobile Phase Modification: The simplest solution is to add a small amount of a basic modifier to your eluent. This additive will compete with your compound for the active silanol sites.

      • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase (e.g., Ethyl Acetate/Hexane or DCM/Methanol). This is highly effective but can be difficult to remove under vacuum.

      • Ammonia: For more volatile needs, you can use a 7N solution of ammonia in methanol as part of your polar solvent system (e.g., DCM/[Methanol + 7N NH₃] 95:5).

    • Stationary Phase Deactivation: If mobile phase modifiers are insufficient or undesirable, consider using a less acidic stationary phase.

      • Triethylamine-Deactivated Silica: You can pre-treat your silica gel by washing it with a solvent containing triethylamine to neutralize the active sites before packing the column.[3]

      • Neutral Alumina: Alumina is a good alternative to silica for purifying basic compounds.[3] Ensure you use neutral (pH ~7) or basic (pH ~9) alumina, not acidic alumina.

    • Reduce Sample Load: Overloading the column can saturate the stationary phase and exacerbate tailing.[8][9] If you observe that tailing worsens with higher concentrations, try injecting a more dilute sample.[8]

Q2: I'm getting very low recovery of my product. Where is it going?

Answer: Low recovery is typically caused by irreversible adsorption onto the stationary phase or on-column decomposition.

  • Root Cause: The same strong interactions that cause peak tailing can, in some cases, be so strong that your compound does not elute from the column at all, even with highly polar solvents. Furthermore, the acidic surface of silica gel can catalyze the degradation of sensitive molecules.[10][11] While primary bromides can sometimes be unstable on silica, the aromatic nature of this compound makes this less likely unless other sensitive functional groups are present.[12]

  • Solutions:

    • Use a Deactivated Stationary Phase: As with tailing, using neutral alumina or pre-treated silica gel can prevent irreversible binding.[3]

    • Switch to Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile). This fundamentally changes the separation mechanism to one based on hydrophobic interactions, eliminating the problematic silanol interactions.[13][14] Polar compounds like this compound often elute early in reversed-phase systems.[13]

    • Dry Loading with an Inert Adsorbent: When preparing your sample for loading, instead of adsorbing it onto silica gel, use an inert material like Celite® or diatomaceous earth.

Q3: My desired product is co-eluting with a persistent impurity. How can I improve the separation (resolution)?

Answer: Achieving good resolution requires optimizing the "three-way equilibrium" between the sample, the solvent, and the adsorbent.[15]

  • Root Cause: Your chosen mobile phase is not providing sufficient selectivity between your product and the impurity. They have very similar affinities for the stationary phase under the current conditions.

  • Solutions:

    • Systematic TLC Optimization: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of ~0.3 for your target compound.[16] Test different solvent combinations. For example, if Hexane/Ethyl Acetate isn't working, try Dichloromethane/Methanol or Toluene/Acetone.

    • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity over the course of the separation.[15][17] This keeps non-polar impurities at the top of the column initially and allows for more targeted elution of your compound, often sharpening the peak and improving separation from closely-eluting species.

    • Improve Column Packing: A poorly packed column with air bubbles or channels will lead to a non-uniform solvent front and significantly decrease separation efficiency.[15][17] Always pack your column as a slurry to ensure a homogenous, dense bed.[16]

    • Consider a Different Stationary Phase: Sometimes, no amount of mobile phase optimization on silica will work. Switching to alumina or a reversed-phase setup provides a completely different selectivity and may easily separate the stubborn impurity.[3][18]

Visual Workflow: Troubleshooting Chromatography Issues

This decision tree provides a logical path to diagnose and solve common purification problems.

TroubleshootingWorkflow Start Problem Observed in Chromatogram? PoorPeakShape Poor Peak Shape? Start->PoorPeakShape LowRecovery Low Recovery? Start->LowRecovery PoorSeparation Poor Separation? Start->PoorSeparation Tailing Is it Peak Tailing? PoorPeakShape->Tailing Yes Fronting Is it Peak Fronting? PoorPeakShape->Fronting No Sol_Recovery1 Use Deactivated Phase (Alumina, Treated Silica) LowRecovery->Sol_Recovery1 Sol_Separation1 Re-optimize Solvent System (TLC, aim for Rf ~0.3) PoorSeparation->Sol_Separation1 Sol_Tailing1 Add 0.5% Et3N or NH3 to Mobile Phase Tailing->Sol_Tailing1 Try First Sol_Fronting Reduce Sample Concentration (Column Overload) Fronting->Sol_Fronting Sol_Tailing2 Switch to Neutral Alumina or Deactivated Silica Sol_Tailing1->Sol_Tailing2 If persists Sol_Recovery2 Switch to Reversed-Phase Chromatography Sol_Recovery1->Sol_Recovery2 If persists Sol_Separation2 Use a Shallow Gradient Elution Sol_Separation1->Sol_Separation2 Then Sol_Separation3 Change Stationary Phase (e.g., Silica -> Alumina) Sol_Separation2->Sol_Separation3 If needed

Caption: A decision tree for troubleshooting common chromatography issues.

Frequently Asked Questions (FAQs)

Q: Which stationary phase is best for this compound: silica, alumina, or reversed-phase?

A: The "best" phase depends on your specific separation needs and the nature of any impurities.

  • Silica Gel: The default choice for many organic chemists. It offers high resolving power but is acidic and often requires mobile phase modifiers (like triethylamine) for basic compounds like this one to prevent tailing.[7][15]

  • Neutral Alumina: An excellent choice for basic compounds as it avoids the acidic interactions of silica. It can sometimes offer different selectivity than silica, which can be advantageous for difficult separations.[3]

  • Reversed-Phase (C18): This is often the best choice for highly polar compounds that are poorly retained or interact too strongly with silica.[13] It is also highly compatible with mass spectrometry analysis if you need to couple your purification with LC-MS.[19]

Stationary PhaseProsConsBest For...
Silica Gel High resolution, widely available, well-understood.[7]Acidic, causes tailing with bases, can cause degradation.[3][10]General purpose purification, especially when impurities are non-polar.
Neutral Alumina Excellent for basic compounds, avoids tailing.[3]Can have lower resolution than silica, less commonly used.Crude mixtures containing basic impurities or when silica causes degradation.
Reversed-Phase (C18) Eliminates silanol interactions, good for polar compounds.[13]Can be more expensive, requires aqueous mobile phases.Highly polar compounds, final purification for high-purity samples, LC-MS applications.[13][19]

Q: How do I know which solvents to use for the mobile phase?

A: The choice of mobile phase is critical and should always be determined by preliminary TLC analysis.[16] The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4.

  • Start with a standard system: For normal-phase chromatography on silica or alumina, common starting solvent systems are Hexanes/Ethyl Acetate (for less polar compounds) and Dichloromethane/Methanol (for more polar compounds).

  • Adjust Polarity: If your compound's Rf is too low (stuck at the baseline), you need to increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol). If the Rf is too high (runs with the solvent front), decrease the polarity.[15]

  • Add a Modifier: As discussed, for this compound on silica, you will almost certainly need to add ~0.5% triethylamine or another basic modifier to your chosen solvent system to get symmetrical spots.

Q: What are the most common impurities I should expect from the synthesis of this compound?

A: The impurities will depend on the specific synthetic route. However, in many named reactions for naphthyridine synthesis (e.g., Friedländer synthesis), the most common impurities are unreacted starting materials, such as aminopyridine derivatives.[20] These starting materials are also basic. A highly effective pre-purification step is to dissolve your crude product in an organic solvent (like DCM or Ethyl Acetate) and perform an acidic wash with dilute aqueous HCl (e.g., 1M HCl).[20] Your basic impurities and any excess basic starting materials will be protonated and move to the aqueous layer, simplifying the subsequent chromatography.

Standard Operating Protocol: Normal-Phase Flash Chromatography

This protocol outlines a standard workflow for the purification of this compound on silica gel.

PurificationWorkflow Crude Crude Product Wash Optional: Acid/Base Wash Crude->Wash TLC TLC Optimization (Find Eluent) Wash->TLC Column Column Chromatography (Pack, Load, Elute) TLC->Column Fractions Fraction Analysis (TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: A general workflow for chromatographic purification.

1. Preparation and TLC Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).

  • Spot the solution on a TLC plate.

  • Develop the plate in a series of solvent systems of varying polarity (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate; 98:2, 95:5 DCM:Methanol). Crucially, add 0.5% triethylamine to each system.

  • Identify a system that gives your product an Rf of ~0.3 and shows good separation from impurities. This will be your "collection solvent". The "starting solvent" should be less polar (giving an Rf of ~0.1).

2. Column Packing:

  • Select a column of appropriate size (typically use 20-50x the weight of silica gel relative to your crude product weight).[15]

  • Plug the bottom of the column with a small piece of cotton or glass wool. Add a thin layer of sand.

  • Prepare a slurry of silica gel in your "starting solvent".

  • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[16]

  • Add another layer of sand on top of the settled silica bed.

  • Drain the solvent until it is just level with the top of the sand.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

  • Add silica gel (approx. 2-3 times the weight of your crude product) to this solution.

  • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

  • Gently add a final layer of sand on top.[16]

4. Elution and Fraction Collection:

  • Carefully add your "starting solvent" to the column.

  • Apply pressure (using a pump or hand bellows) to begin eluting the solvent, collecting the eluate in fractions (e.g., test tubes).

  • Monitor the separation by spotting fractions onto a TLC plate as they are collected.

  • Gradually increase the polarity of the mobile phase towards your "collection solvent" (gradient elution).

  • Once the desired product begins to elute, continue collecting fractions until it is completely off the column.

5. Analysis and Recovery:

  • Develop the TLC plates of your collected fractions to identify which ones contain the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield your purified this compound.

References

  • Separation of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies.
  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International.
  • [Kromasil®] F.A.Q. - Why does the chromatogram show peak tailing?.
  • Chromatography: The Solid Phase - Department of Chemistry : University of Rochester.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International.
  • [8]Troubleshooting HPLC- Tailing Peaks - Restek.
  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci.
  • ChemSci Allene Bromocyclization SI - The Royal Society of Chemistry.
  • 8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one - Smolecule.
  • Silica Gel Powder for Chromatography | High Purity Adsorbent - Sorbchem India.
  • Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.
  • common impurities in 1,8-naphthyridine synthesis and removal - Benchchem.
  • How To Make Column Chromatography More Efficient? - Chemistry For Everyone.
  • Column chromatography.
  • This compound | C8H5BrN2 | CID 817270 - PubChem.
  • SOLUTIONS FOR CHROMATOGRAPHY AND PURIFICATION - SiliCycle.
  • Running a Silica Gel Column - CommonOrganicChemistry.com.
  • one; 8-Bromo-2-hydroxy-1,6-naphthyridine - Vibrant Pharma Inc..
  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide - Daicel Chiral Technologies.
  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science.
  • Reversed-Phase Flash Purification - Biotage.
  • Supplementary Information Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units.
  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.
  • 1,6-Naphthyridine,8-bromo - Guidechem.
  • Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - NIH.
  • New Horizons in Reversed-Phase Chromatography - LCGC International.
  • 8-bromo-7-methoxy-1,6-naphthyridin-4-ol 95% - Advanced ChemBlocks.
  • AskChem: Do primary bromides decompose on silica? : r/chemistry - Reddit.
  • Ion Chromatography Troubleshooting Guide - Resolving IC Analysis Issues - Thermo Fisher Scientific.
  • Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing).
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.
  • Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS.
  • (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - ResearchGate.
  • 8-Bromo-1,6-naphthyridin-4(1H)-one (CAS No. 72754-03-1) Suppliers - Chemical Register.

Sources

Addressing catalyst poisoning in palladium-catalyzed reactions of 8-Bromo-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Catalyst Poisoning and Optimizing Reaction Success

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the 8-Bromo-1,6-naphthyridine scaffold. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical solutions for a common and significant challenge: palladium catalyst poisoning by the nitrogen-rich naphthyridine core.

The Challenge: Understanding Catalyst Poisoning by N-Heterocycles

The 1,6-naphthyridine motif is a valuable scaffold in medicinal chemistry. However, its successful functionalization using powerful palladium-catalyzed cross-coupling reactions is often hampered by low yields, stalled reactions, and catalyst deactivation. The root cause is frequently catalyst poisoning.

The nitrogen atoms in the naphthyridine ring possess lone pairs of electrons that can strongly coordinate to the palladium metal center.[1][2] This coordination occupies the catalyst's active sites, preventing the reactant molecules from binding and participating in the catalytic cycle.[3][4] This process effectively "poisons" the catalyst, leading to the formation of stable, inactive palladium complexes and halting the desired reaction.[5] Palladium is particularly sensitive to poisoning by nitrogen-containing compounds compared to other precious metals.[6]

Visualizing the Poisoning Mechanism

The diagram below illustrates the fundamental mechanism by which the 1,6-naphthyridine substrate deactivates the active Pd(0) catalyst, preventing it from entering the desired catalytic cycle.

G cluster_0 Desired Catalytic Cycle cluster_1 Catalyst Poisoning Pathway Pd0 Active Pd(0) Catalyst OA Oxidative Addition Pd0->OA Poison Inactive Pd(0)-Naphthyridine Complex Pd0->Poison Strong Coordination (N-lone pair) PdII Pd(II) Intermediate OA->PdII PdII->Pd0 ...Transmetalation ...Reductive Elimination Substrate This compound Substrate->OA Ar-X Substrate->Poison

Caption: A step-by-step flowchart for troubleshooting failed reactions.

Data Presentation: Recommended Catalytic Systems

The selection of the ligand is often the key to success. The following table provides starting points for various common cross-coupling reactions.

Coupling ReactionRecommended Ligand(s)Key Features & RationaleTypical Pd Source
Suzuki-Miyaura SPhos, XPhos, RuPhosSterically demanding biaryl phosphines. Their bulk shields the Pd center from the naphthyridine nitrogens, while their electron-rich nature promotes oxidative addition and reductive elimination. [7][8]Pd(OAc)₂, XPhos Pd G3
Buchwald-Hartwig BrettPhos, RuPhos, tBuXPhosExtremely bulky and electron-donating. Essential for coupling with both primary and secondary amines and overcoming the high potential for poisoning by both the substrate and the amine coupling partner. [9][10]BrettPhos Pd G3
Sonogashira cataCXium® A, SPhos, XantphosBulky phosphine ligands are used to facilitate the reaction, often in copper-free conditions to avoid side reactions. The ligand's role is to stabilize the Pd(0) state and promote the key steps of the catalytic cycle. [11][12][13]Pd(OAc)₂, PdCl₂(PPh₃)₂

Experimental Protocols

The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction. It should be used as a starting point and optimized for specific substrates.

Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Source (e.g., XPhos Pd G3, 2-5 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst (or Pd source and ligand), and the base.

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can oxidize and deactivate the catalyst. [14]3. Solvent Addition: Add the degassed solvent system via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a small additional charge of the catalyst may be considered.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., EtOAc) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-aryl-1,6-naphthyridine.

References

  • Catalyst Poisoning: Palladium & Platinum | StudySmarter. (2024). StudySmarter. [Link]
  • Catalyst poisoning - Wikipedia. (n.d.). Wikipedia. [Link]
  • Xu, H., et al. (2025). Fully exposed palladium clusters mitigate catalyst poisoning during water contaminant reduction.
  • Poisoning and deactivation of palladium catalysts. (2001).
  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
  • Nguyen, T. T. T., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]
  • Che Soh, S. K., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Publishing. [Link]
  • Collier, M., et al. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B. [Link]
  • Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • Saki, K., et al. (1995).
  • Sonogashira Coupling. (n.d.). NROChemistry. [Link]
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
  • Palladium-catalyzed homogeneous and heterogeneous Heck reactions in NMP and water-mixed solvents using organic, inorganic and mixed bases. (2002).
  • Hegedus, L., & Mathe, T. (1987). Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts.
  • Trost, B. M., & Terrell, S. M. (2010). Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles. Journal of the American Chemical Society. [Link]
  • Wang, X., et al. (2024). Pd Nanoparticles Immobilized on Pyridinic N-Rich Carbon Nanosheets for Promoting Suzuki Cross-Coupling Reactions. PMC - PubMed Central. [Link]
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Casares, J. A., et al. (2008).
  • Casares, J. A., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]
  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. (2008). The Journal of Organic Chemistry. [Link]
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold. (2021). PubMed. [Link]
  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]
  • Giembycz, M. A., et al. (2003). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines. PubMed. [Link]
  • The Buchwald-Hartwig Amin
  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]
  • Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. (2015).
  • Sonogashira Coupling. (2021). Chemistry LibreTexts. [Link]
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (2022). PMC - NIH. [Link]
  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex. (2024).
  • Sonogashira coupling. (2019). YouTube. [Link]
  • Poisoning and deactivation of palladium catalysts. (2001).
  • Developing Ligands for Palladium(II)
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions. (2020). PMC - NIH. [Link]
  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019). YouTube. [Link]
  • CROSS-COUPLING reactions - everything YOU need to know! (2022). YouTube. [Link]
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. (2022).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of 8-Bromo-1,6-naphthyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. Naphthyridine scaffolds, in particular, are privileged structures found in numerous biologically active compounds. This guide provides an in-depth comparison of the reactivity of 8-Bromo-1,6-naphthyridine with other common bromo-heterocycles in essential palladium-catalyzed cross-coupling reactions. By understanding the underlying electronic and steric factors, researchers can make more informed decisions in the design and execution of their synthetic strategies.

The Underlying Principles: What Governs the Reactivity of Bromo-Heterocycles?

The reactivity of a bromo-heterocycle in palladium-catalyzed reactions is not arbitrary. It is governed by a confluence of factors that influence the rate-determining step of the catalytic cycle, which is typically the oxidative addition of the C-Br bond to the Pd(0) catalyst.[1]

  • Carbon-Halogen Bond Strength: The C-Br bond (~276 kJ/mol) is inherently weaker than a C-Cl bond (~339 kJ/mol), making bromo-heterocycles generally more reactive and allowing for the use of milder reaction conditions.[2] The general order of halogen reactivity in these couplings is I > Br > Cl.[3][4]

  • Electronic Effects: The position and number of nitrogen atoms within the heterocyclic ring are paramount. As nitrogen is more electronegative than carbon, it exerts a powerful electron-withdrawing inductive effect, decreasing the electron density at the adjacent carbon atoms. This makes the C-Br bond more polarized and susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[2]

  • Steric Hindrance: Bulky substituents near the bromine atom can impede the approach of the palladium catalyst, potentially slowing down the reaction rate.[5][6] The choice of a sterically demanding ligand on the palladium catalyst is often a critical parameter to overcome this challenge.[5]

In This compound , the bromine atom is at the C8 position. This position is alpha to the nitrogen at position 1 (N1) and gamma to the nitrogen at position 6 (N6). The N1 atom will exert the most significant electron-withdrawing effect, strongly activating the C8-Br bond for oxidative addition. This makes this compound a highly reactive substrate, often more so than bromopyridines where the bromine is not adjacent to the nitrogen.

G cluster_0 Factors Influencing Reactivity cluster_1 This compound Reactivity Reactivity Bond_Strength C-X Bond Strength (I > Br > Cl) Reactivity->Bond_Strength Determines ease of cleavage Electronics Electronic Effects (Position of N atoms) Reactivity->Electronics Activates C-X bond for oxidative addition Sterics Steric Hindrance (Neighboring Groups) Reactivity->Sterics Hinders catalyst approach N1_Effect N1 (alpha position) Strongly Activating Electronics->N1_Effect Structure This compound Structure->N1_Effect N6_Effect N6 (gamma position) Moderately Activating Structure->N6_Effect

Caption: Key factors governing heterocycle reactivity.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

The true measure of a building block's utility is its performance in key synthetic transformations. We will compare the expected reactivity of this compound against other common bromo-heterocycles in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.[7]

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound.[8] Given the electronic activation of the C8-Br bond, this compound is expected to be an excellent substrate for this transformation, likely requiring milder conditions than less activated systems like 3-bromopyridine.

SubstrateCoupling PartnerTypical Catalyst / LigandBaseSolventTemp (°C)Typical Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄ or Pd(OAc)₂ / SPhosK₂CO₃ / Na₂CO₃Dioxane/H₂O80-100>90 (Predicted)
2-Bromopyridine Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O100~85[9]
3-Bromopyridine Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100~95[10]
8-Bromoquinoline Arylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9080-95
5-Bromo-1,7-naphthyridine Arylboronic acidPd(dppf)Cl₂K₂CO₃DMF10075-90[4]

Note: This table summarizes typical conditions and yields from various sources. Direct comparative studies under identical conditions are scarce, and optimization is often required.

The Buchwald-Hartwig amination is a cornerstone for the synthesis of aryl amines.[5][11] The electron-deficient nature of the naphthyridine ring makes it an excellent electrophile for this reaction. The primary challenge can be potential catalyst inhibition by the nitrogen lone pairs of the substrate or product. This is often overcome by using bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that promote the reductive elimination step and stabilize the active catalyst.[5][12]

SubstrateAmine PartnerTypical Catalyst / LigandBaseSolventTemp (°C)Typical Yield (%)
This compound MorpholinePd₂(dba)₃ / XPhosNaOtBu / Cs₂CO₃Toluene / Dioxane90-110>85 (Predicted)
2-Bromopyridine MesitylaminePd₂(dba)₃ / dpppNaOtBuToluene80~98[13]
3-Bromo-2-methylpyridine AnilinePd₂(dba)₃ / (±)-BINAPNaOtBuToluene110~94[5]
6-Bromo-2-chloroquinoline AnilinePd(OAc)₂ / XPhosCs₂CO₃Dioxane100~95 (at Br)[14]
Halo-1,5-Naphthyridines Various AminesPd₂(dba)₃ / XantphosCs₂CO₃Dioxane10070-95[12]

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a dual palladium and copper catalyst system.[15][16] It is invaluable for creating conjugated enyne and arylalkyne structures. The high reactivity of the C-Br bond in this compound makes it well-suited for this reaction, often proceeding efficiently under standard conditions.[17]

SubstrateAlkyne PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / PiperidineTHF / DMF60-80>90 (Predicted)
2-Amino-3-bromopyridine PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuI-DMF100~92[16]
Aryl Bromides (general) Phenylacetylene(NHC)-Pd / (NHC)-Cu-Dioxane10080-99[18]
1-Bromo-4-iodobenzene TMS-acetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRTHigh (at I)[15]

Methodologies and Experimental Protocols

Trustworthy and reproducible protocols are essential for synthetic success. The following sections provide detailed, step-by-step methodologies for the key cross-coupling reactions discussed.

All three reactions proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) redox couple.[1][11] Understanding this cycle is crucial for troubleshooting and optimization.

G cluster_reactants Reactants pd0 Pd(0)L₂ (Active Catalyst) pdiia Oxidative Addition Complex (Ar-Pd(II)L₂-X) pd0->pdiia Oxidative Addition (Ar-X) pdiib Transmetalation Complex (Ar-Pd(II)L₂-R') pdiia->pdiib Transmetalation (R'-M) pdiib->pd0 Reductive Elimination (Forms Ar-R') product Product (Ar-R') arx Aryl Halide (Ar-X) e.g., this compound rm Organometallic Reagent (R'-M) e.g., R'B(OH)₂, R'₂NH, R'C≡CH G start Start setup 1. Setup - Add Heterocycle, Boronic Acid, Base - Add Pd Catalyst & Ligand start->setup inert 2. Inert Atmosphere - Evacuate & backfill with N₂/Ar setup->inert solvent 3. Add Degassed Solvent (e.g., Dioxane/H₂O) inert->solvent heat 4. Heat & Stir - Monitor by TLC/LC-MS solvent->heat workup 5. Work-up - Quench with H₂O - Extract with organic solvent heat->workup purify 6. Purify - Dry, concentrate - Column Chromatography workup->purify product Final Product purify->product

Sources

A Comparative Analysis of the Biological Activities of 1,5-Naphthyridine and 1,6-Naphthyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry and drug discovery, naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, represent a class of "privileged structures." Their resemblance to quinoline and isoquinoline has made them a focal point for the development of novel therapeutic agents. Among the six possible isomers, 1,5-naphthyridine and 1,6-naphthyridine have garnered significant attention due to their diverse and potent biological activities. This guide provides a comparative analysis of these two scaffolds, synthesizing key experimental findings to aid researchers in medicinal chemistry and drug development.

Structural Overview: The Isomeric Distinction

Naphthyridines are composed of two fused pyridine rings. The key difference between the 1,5- and 1,6-isomers lies in the placement of the nitrogen atoms, which profoundly influences their electronic properties, three-dimensional structure, and, consequently, their interaction with biological targets.

  • 1,5-Naphthyridine: The nitrogen atoms are located in a para-like relationship across the two rings.

  • 1,6-Naphthyridine: The nitrogen atoms are in a meta-like arrangement.

This subtle structural variance dictates the directionality of hydrogen bond donors and acceptors, the overall dipole moment, and the steric hindrance around the nitrogen atoms, all of which are critical for molecular recognition by enzymes and receptors.

Comparative Biological Activities: A Focus on Anticancer and Antimicrobial Properties

Both 1,5- and 1,6-naphthyridine cores have been extensively derivatized to explore a wide range of therapeutic applications. While there is some overlap in their biological profiles, distinct trends have emerged, particularly in their anticancer and antimicrobial activities.[1][2]

Both scaffolds have yielded potent anticancer agents, often through the inhibition of critical enzymes involved in cancer cell proliferation and survival.

1,5-Naphthyridine Derivatives: A significant body of research highlights the role of 1,5-naphthyridines as topoisomerase I inhibitors .[3][4] These derivatives function by stabilizing the covalent complex between the enzyme and DNA, leading to DNA damage and apoptosis in cancer cells. For instance, certain phenyl- and indeno-1,5-naphthyridine derivatives have demonstrated notable antiproliferative activity against human colon cancer cells (COLO 205) by inhibiting Top1.[3][4] Naturally occurring 1,5-naphthyridine alkaloids, such as canthin-6-one, have also shown significant cytotoxic effects against various cancer cell lines, including prostate (DU145) and breast (HCC 1395) cancer.[5][6]

1,6-Naphthyridine Derivatives: The 1,6-naphthyridine scaffold has proven to be a versatile platform for developing potent and selective kinase inhibitors .[7][8][9] For example, derivatives have been designed as inhibitors of MET kinase and Fibroblast Growth Factor Receptor 4 (FGFR4), both of which are implicated in the progression of various cancers, including colorectal cancer.[7][8][9] Furthermore, dibenzo[c,h][2][8]naphthyridines have been investigated as a novel class of topoisomerase I inhibitors , showcasing that this isomer can also effectively target this enzyme.[10] Aaptamine, a marine-derived 1,6-naphthyridine alkaloid, has exhibited cytotoxic effects against non-small cell lung cancer (H1299 and A549) and cervical cancer (HeLa) cell lines.[5]

Comparative Summary of Anticancer Activity:

Target/Activity1,5-Naphthyridine Derivatives1,6-Naphthyridine Derivatives
Primary Mechanism Topoisomerase I Inhibition[3][4]Kinase Inhibition (MET, FGFR4)[7][8][9], Topoisomerase I Inhibition[10]
Example Derivatives Phenyl- and indeno-1,5-naphthyridines[3][4]1,6-naphthyridine-2-ones[8][9], Dibenzo[c,h][2][8]naphthyridines[10]
Natural Products Canthin-6-one[5][6]Aaptamine[5]

This table provides a generalized comparison based on prominent research trends.

The naphthyridine core is a well-established pharmacophore in antimicrobial agents, with both isomers contributing to the development of new antibacterial and antimalarial drugs.

1,5-Naphthyridine Derivatives: Fused 1,5-naphthyridines have shown promise as antimalarial agents.[11] For example, pyronaridine, a benzo[b][2][7]naphthyridine derivative, exhibits high activity against Plasmodium falciparum and Plasmodium vivax.[11][12] The structural similarity to quinoline-based antimalarials likely contributes to this activity.

1,6-Naphthyridine Derivatives: This class has demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antimalarial, and antiviral properties.[2] Benzo[h][2][8]naphthyridine derivatives, in particular, have been noted for their antibacterial and antimalarial potential.[2]

Direct Comparative Insights: While direct, side-by-side comparative studies are limited, the existing literature suggests that both scaffolds are viable starting points for the development of antimicrobial agents. The choice between the two may depend on the specific pathogen being targeted and the desired mechanism of action.

Other Notable Biological Activities

Beyond anticancer and antimicrobial applications, both 1,5- and 1,6-naphthyridine derivatives have been explored for a variety of other therapeutic uses:

  • 1,5-Naphthyridine derivatives have been investigated for their anti-inflammatory properties.[5]

  • 1,6-Naphthyridine derivatives have shown potential in treating neurodegenerative diseases like Alzheimer's disease and also possess antiparasitic and antioxidant activities.[2]

Experimental Protocols: A Methodological Overview

To provide a practical context, below are representative experimental workflows for assessing the biological activities discussed.

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Workflow:

MTT_Assay_Workflow A Cancer cell lines are seeded in 96-well plates B Cells are incubated to allow for attachment A->B C Cells are treated with varying concentrations of naphthyridine derivatives B->C D Incubation for 48-72 hours C->D E MTT reagent is added to each well D->E F Incubation allows for formazan crystal formation by viable cells E->F G Solubilizing agent (e.g., DMSO) is added to dissolve formazan crystals F->G H Absorbance is measured at a specific wavelength (e.g., 570 nm) G->H I IC50 values are calculated to determine the concentration that inhibits 50% of cell growth H->I TopoI_Assay_Workflow A Supercoiled plasmid DNA is used as the substrate C The DNA substrate is added to the enzyme-inhibitor mixture A->C B Topoisomerase I enzyme is incubated with the naphthyridine derivative B->C D The reaction is allowed to proceed at 37°C C->D E The reaction is stopped (e.g., by adding a stop solution) D->E F The DNA topoisomers are separated by agarose gel electrophoresis E->F G The gel is stained (e.g., with ethidium bromide) and visualized F->G H Inhibition is observed as a decrease in the formation of relaxed DNA compared to the control G->H

Caption: A typical workflow for assessing topoisomerase I inhibitory activity.

Conclusion and Future Perspectives

Both 1,5- and 1,6-naphthyridine scaffolds are rich sources of biologically active compounds. While 1,5-naphthyridines have been more prominently explored as topoisomerase I inhibitors, 1,6-naphthyridines have emerged as a promising framework for developing selective kinase inhibitors. The choice of scaffold for a drug discovery program will ultimately depend on the specific biological target and the desired therapeutic outcome.

Future research should focus on direct comparative studies of analogous derivatives of both isomers to provide a clearer understanding of the structure-activity relationships. Furthermore, exploring novel substitutions on these rings will undoubtedly lead to the discovery of new and more potent therapeutic agents.

References

  • Synthesis, Reactions, and Biological Activity of Benzo[h]n[2][8]aphthyridine Derivatives.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents.
  • Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents.
  • Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold.
  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer.
  • Biological Activity of Naturally Derived Naphthyridines.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review.
  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review.
  • Evaluation of 1,5-naphthyridine-based molecules as antimalarial agents.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • (PDF) Biological Activity of Naturally Derived Naphthyridines.
  • Biological Activity of Naturally Derived Naphthyridines.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications.
  • Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study.
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer.
  • Antimicrobial Activity of Naphthyridine Derivatives.
  • (PDF) Antimicrobial Activity of Naphthyridine Derivatives.
  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines.
  • Antimicrobial Activity of Naphthyridine Derivatives.
  • Antimicrobial Activity of Naphthyridine Derivatives.
  • Design, Synthesis, and Evaluation of Dibenzo[c,h]n[2][8]aphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents.

Sources

A Researcher's Guide to the In Vitro Anticancer Validation of 8-Bromo-1,6-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro anticancer activity of novel 8-Bromo-1,6-naphthyridine derivatives. Recognizing the nascent stage of research into this specific subclass, this document furnishes a comparative analysis based on the established activities of related naphthyridine isomers and other pertinent heterocyclic compounds. Furthermore, it offers detailed, field-proven protocols for cytotoxicity screening and preliminary mechanistic investigation, empowering researchers to generate robust and reproducible data.

The Rationale: Why this compound?

The naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with various isomers demonstrating significant therapeutic potential.[1][2] The 1,8-naphthyridine core, in particular, is a component of several approved drugs.[1] The introduction of a bromine atom at the 8-position of the 1,6-naphthyridine isomer introduces unique electronic and steric properties that may enhance interactions with biological targets, potentially leading to improved potency and selectivity against cancer cells. This guide outlines the essential steps to rigorously test this hypothesis.

Comparative Landscape: Positioning this compound Derivatives

To contextualize the potential of this compound derivatives, it is crucial to compare their anticipated performance against established anticancer agents and structurally related compounds.

Alternative Heterocyclic Scaffolds

Quinoline and isoquinoline derivatives are structurally related to naphthyridines and have well-documented anticancer properties, acting through various mechanisms including the induction of apoptosis and cell cycle arrest.[3][4] A comparative analysis against these compounds will help to ascertain the unique contribution of the naphthyridine core.

Standard Chemotherapeutic Agents

A direct comparison with widely used chemotherapeutics provides a benchmark for clinical relevance. Doxorubicin, cisplatin, etoposide, and camptothecin are included here due to their distinct mechanisms of action and extensive use in both research and clinical settings.

Table 1: Comparative In Vitro Cytotoxicity of Naphthyridine Derivatives and Standard Anticancer Agents (IC50, µM)

Compound Class/DrugMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Reference(s)
1,8-Naphthyridine Derivatives
Compound 121.37 (HBL-100)--[5]
Compound 47---[6]
Compound 29--1.4 (SW620)[7]
Compound 16---[8][9]
This compound Deriv. To be determinedTo be determinedTo be determined
Quinoline/Isoquinoline Derivatives Wide rangeWide rangeWide range[3][4]
Standard Chemotherapeutics
Doxorubicin0.089 - 2.500.23 - >201.9[10][11][12][13][14][15]
Cisplatin~166.56 - 36.94Variable[16][17][18][19][20]
Etoposide~150 (48h)3.4923-38[21][22][23][24][25]
Camptothecin0.089VariableVariable[12][26][27][28]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions. The data presented are for comparative purposes. The anticancer activity of 1,8-Naphthyridine derivative Compound 12 was observed in the HBL-100 breast cancer cell line.[5] The activity of Compound 29 was noted in the SW620 colon cancer cell line.[7]

Experimental Validation: A Step-by-Step Approach

The following protocols are designed to provide a robust and reproducible assessment of the in vitro anticancer activity of this compound derivatives.

Workflow for In Vitro Anticancer Activity Validation

G cluster_prep Preparation cluster_assay Cytotoxicity Screening cluster_analysis Data Analysis & Interpretation cluster_mechanistic Preliminary Mechanistic Studies prep_compounds Prepare this compound and Comparator Compounds seed_cells Seed Cells in 96-well Plates prep_compounds->seed_cells prep_cells Culture and Maintain Cancer Cell Lines prep_cells->seed_cells treat_cells Treat with Serial Dilutions of Compounds seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate mtt_srb Perform MTT or SRB Assay incubate->mtt_srb read_absorbance Measure Absorbance mtt_srb->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50 compare_activity Compare Activity with Controls and Alternatives calc_ic50->compare_activity apoptosis_assay Apoptosis Assay (e.g., Annexin V) compare_activity->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) compare_activity->cell_cycle

Caption: Experimental workflow for validating anticancer activity.

Detailed Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[29]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and control drugs (Doxorubicin, etc.) in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Detailed Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay that measures total cellular protein content, providing a reliable estimate of cell number.[6][19]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Preliminary Mechanistic Insights: Unraveling the "How"

A potent anticancer compound not only kills cancer cells but does so through a defined mechanism. Preliminary studies into the mode of action are critical for further development.

Potential Signaling Pathways

Naphthyridine derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases and modulation of key signaling pathways like PI3K/Akt.[1][2][8][9]

  • Topoisomerase I Inhibition: Topoisomerase I is a crucial enzyme involved in DNA replication and transcription.[10] Its inhibition leads to DNA strand breaks and subsequent cell death.[10] Camptothecin and its derivatives are well-known Topoisomerase I inhibitors.[10]

G cluster_pathway Topoisomerase I Inhibition Pathway drug This compound Derivative complex Drug-Top1-DNA Cleavable Complex drug->complex top1 Topoisomerase I top1->complex dna DNA dna->complex replication_fork Advancing Replication Fork complex->replication_fork Collision dsb Double-Strand Break replication_fork->dsb apoptosis Apoptosis dsb->apoptosis

Caption: Proposed Topoisomerase I inhibition pathway.

  • PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth.[2][9][11][12][21] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[2][9]

G cluster_pathway PI3K/Akt Signaling Pathway Inhibition rtk Receptor Tyrosine Kinase pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 akt Akt pip3->akt Recruitment & Activation pdk1 PDK1 pdk1->akt downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream Phosphorylation apoptosis Apoptosis akt->apoptosis Inhibition drug This compound Derivative drug->pi3k Inhibition survival Cell Survival & Proliferation downstream->survival Promotion

Caption: Inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound derivatives as potential anticancer agents. By employing the detailed protocols and comparative data presented, researchers can generate high-quality, reproducible results. Positive findings from these in vitro studies will warrant further investigation into the precise molecular targets and in vivo efficacy, paving the way for the development of a novel class of cancer therapeutics. The journey from a promising scaffold to a clinical candidate is arduous, but it begins with rigorous and well-designed in vitro validation.

References

  • Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. PubMed Central.
  • PI3K/Akt signalling pathway and cancer. PubMed.
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed.
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC - NIH.
  • Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures. MDPI.
  • Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines. NIH.
  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549.
  • Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Net Journals.
  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. ScienceDirect.
  • IC 50 value of 1 and Doxorubicin against a human cancer cell line colon... ResearchGate.
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI.
  • Unprecedented collateral sensitivity for cisplatin-resistant lung cancer cells presented by new ruthenium organometallic compounds. RSC Publishing.
  • Comparison of IC 50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines. ResearchGate.
  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal.
  • Evaluation of the cytotoxic effect of camptothecin solid lipid nanoparticles on MCF7 cells. PubMed.
  • PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance. PMC - PubMed Central.
  • IC 50 a values of the platinum compounds for the HCT116 cells. ResearchGate.
  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents | Request PDF. ResearchGate.
  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. ScienceDirect.
  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. ResearchGate.
  • Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central.
  • (A) Alteration of HCT-116 and MCF-7 cells after treatment with IC50... ResearchGate.
  • Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. ResearchGate.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1][9]naphthyridin-(5H)ones. PubMed.
  • IC50 values of the compounds against A549 (µg/mL). ResearchGate.
  • Ratio of etoposide IC50 to compound IC50 for human HCT116 cells. PubChem - NIH.
  • Structures of potent anticancer naphthyridine and oxazole drug candidates. ResearchGate.
  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal.
  • (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate.
  • This compound. PubChem.
  • Inactivation of p53 increases the cytotoxicity of camptothecin in human colon HCT116 and breast MCF-7 cancer cells. PubMed.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI.

Sources

A Comparative Guide to Palladium Catalysts for the Functionalization of 8-Bromo-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a significant pharmacophore found in a variety of biologically active molecules. The targeted functionalization of this heterocyclic system is crucial for the development of novel therapeutic agents. 8-Bromo-1,6-naphthyridine serves as a versatile building block for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst, including the palladium precursor and, critically, the ancillary ligand, is paramount in achieving high yields and broad substrate scope. This guide provides a comparative analysis of various palladium catalyst systems for the C-C and C-N bond formation at the 8-position of the 1,6-naphthyridine core, supported by experimental data from analogous systems and established catalytic principles.

The Strategic Importance of Catalyst Selection

Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle involving oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[1][2] The electronic and steric properties of the phosphine ligands or N-heterocyclic carbenes (NHCs) bound to the palladium center profoundly influence each of these steps, thereby dictating the overall efficiency and substrate compatibility of the reaction. For an electron-deficient heterocycle like 1,6-naphthyridine, the selection of an appropriate catalyst system is critical to overcome potential challenges such as catalyst inhibition by the nitrogen lone pairs and to promote efficient coupling.

Comparative Analysis of Palladium Catalysts for Key Cross-Coupling Reactions

While specific comparative studies on this compound are not extensively documented in peer-reviewed literature, valuable insights can be drawn from studies on the closely related 1,7-naphthyridine scaffold and from the broader field of palladium catalysis.[3] The following sections compare the performance of common palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds. The choice of ligand is crucial for achieving high yields, especially with heteroaryl halides.

Catalyst SystemLigand TypeKey AdvantagesTypical ConditionsAnticipated Performance with this compound
Pd(PPh₃)₄ Monodentate PhosphineReadily available, effective for simple arylboronic acids.K₂CO₃, Toluene/Ethanol/H₂O, 100 °CModerate to good yields with electron-rich and sterically unhindered arylboronic acids. May require longer reaction times.
Pd(dppf)Cl₂ Bidentate FerrocenylphosphineHigh stability, effective for a broad range of boronic acids.Na₂CO₃, Dioxane/H₂O, 90 °CGood to excellent yields, tolerant of more functional groups. A reliable choice for general screening.
Pd₂(dba)₃ with XPhos or SPhos Bulky BiarylphosphineHigh activity for hindered substrates and heteroaryl halides.K₃PO₄, Toluene or Dioxane, 100-110 °CExcellent yields, particularly with sterically demanding or electron-poor arylboronic acids. Often the catalyst of choice for challenging couplings.

Causality Behind Catalyst Choice: For electron-deficient substrates like this compound, electron-rich and bulky ligands such as XPhos and SPhos are often superior. These ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination to release the product.[4] The steric bulk also helps to prevent the formation of inactive palladium dimers.

Illustrative Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (R-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product This compound This compound Arylboronic Acid Arylboronic Acid

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The choice of ligand is critical and often depends on the nature of the amine coupling partner.

Catalyst SystemLigand TypeKey AdvantagesTypical ConditionsAnticipated Performance with this compound
Pd₂(dba)₃ with BINAP Bidentate BiarylphosphineEarly generation ligand, effective for some primary and secondary amines.NaOtBu, Toluene, 100 °CModerate yields, may have limited scope with challenging amines.
Pd(OAc)₂ with Xantphos Bulky Bidentate PhosphineWide bite angle, good for a variety of amines.Cs₂CO₃, Dioxane, 110 °CGood to excellent yields, often a good starting point for optimization.
Pd₂(dba)₃ with RuPhos or BrettPhos Bulky Biarylphosphine (Gen 3/4)High activity, broad substrate scope including primary and secondary amines, and ammonia surrogates.K₂CO₃ or K₃PO₄, t-BuOH or Dioxane, 100 °CExcellent yields are expected with a wide range of amines, including those that are sterically hindered or have sensitive functional groups.[2][4]

Causality Behind Catalyst Choice: Modern Buchwald-Hartwig ligands are designed to be both electron-rich and sterically hindered. This combination facilitates the crucial C-N reductive elimination step, which is often the rate-determining step of the catalytic cycle.[1] The use of weaker bases like K₂CO₃ or K₃PO₄ is often enabled by these advanced ligands, increasing the functional group tolerance of the reaction.

Experimental Workflow: Catalyst Screening for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start: Reaction Setup reagents Add this compound, Amine, and Base to separate vials start->reagents catalyst Prepare stock solutions of Pd precursor and various ligands reagents->catalyst addition Add catalyst/ligand solutions to vials catalyst->addition reaction Seal vials, heat and stir under inert atmosphere addition->reaction analysis Monitor reaction progress by LC-MS/TLC reaction->analysis workup Quench, extract, and purify analysis->workup end End: Characterize and Compare Yields workup->end

Sources

Assessing the Drug-Likeness of 8-Bromo-1,6-naphthyridine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, the intrinsic "drug-likeness" of a chemical scaffold is a critical determinant of its journey from a promising hit to a clinical candidate. The 1,6-naphthyridine core, a privileged heterocyclic structure, has garnered significant attention for its role in a variety of biologically active compounds.[1] This guide provides an in-depth technical assessment of the drug-like properties of 8-Bromo-1,6-naphthyridine derivatives, a scaffold with potential for development into potent and selective kinase inhibitors.

This document is structured to provide researchers, medicinal chemists, and drug development professionals with a comprehensive framework for evaluating this chemical series. We will begin with a robust in silico analysis, leveraging established physicochemical principles like Lipinski's Rule of Five, and then detail the essential in vitro assays required for experimental validation. Throughout this guide, we will compare the this compound scaffold and its derivatives against structurally related heterocyclic systems and a successful, approved kinase inhibitor to provide a clear, data-driven perspective on its potential and liabilities.

The Rationale: Why Physicochemical Properties Matter in Kinase Inhibitor Design

The development of small molecule kinase inhibitors is a cornerstone of modern oncology and immunology.[2] These agents typically target the ATP-binding site of kinases, a pocket that, while offering a clear target, presents challenges due to its high conservation across the kinome.[3] Achieving selectivity and potency is paramount, but these properties are meaningless if the molecule cannot reach its target in a therapeutic concentration. This is where the principles of drug-likeness become central.

Poor physicochemical properties, such as low aqueous solubility or high lipophilicity, can lead to a cascade of development-hindering issues, including poor absorption, rapid metabolism, and low oral bioavailability.[4] Therefore, a rigorous assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is not an afterthought but a foundational component of the drug discovery workflow.[5]

Part 1: Computational Assessment of Drug-Likeness

The initial evaluation of any new chemical series should begin with a computational, or in silico, assessment. These methods are rapid, cost-effective, and provide crucial early indicators of potential liabilities, guiding the selection of derivatives for synthesis and further testing.[6]

Key Physicochemical Descriptors and Drug-Likeness Rules

The concept of drug-likeness is often quantified by a set of rules derived from the analysis of successful oral drugs. The most famous of these is Lipinski's Rule of Five, which states that poor oral absorption or permeation is more likely when a compound has:

  • More than 5 hydrogen bond donors (HBD)

  • More than 10 hydrogen bond acceptors (HBA)

  • A molecular weight (MW) over 500 Daltons

  • A calculated logP (a measure of lipophilicity) over 5

While a useful guideline, it's important to note that many successful drugs, including some kinase inhibitors, violate one of these rules.[7] Therefore, a holistic view incorporating other parameters such as the Topological Polar Surface Area (TPSA) and the number of rotatable bonds is essential for a more nuanced assessment.

The following diagram illustrates a typical computational workflow for assessing drug-likeness.

G cluster_0 In Silico Workflow Input Input: 2D Structure (SMILES) SwissADME SwissADME Web Tool Input->SwissADME PhysChem Calculate Physicochemical Properties (MW, logP, TPSA, HBD/HBA) SwissADME->PhysChem PK Predict Pharmacokinetics (GI Absorption, BBB Permeation) SwissADME->PK DrugLikeness Evaluate Drug-Likeness Rules (Lipinski, Ghose, Veber, Egan) SwissADME->DrugLikeness MedChem Medicinal Chemistry Friendliness (PAINS Alerts, Brenk Alerts) SwissADME->MedChem Output Output: Comprehensive Data Profile PhysChem->Output PK->Output DrugLikeness->Output MedChem->Output

Caption: Computational workflow for drug-likeness assessment.

Comparative In Silico Analysis

To contextualize the properties of this compound derivatives, we performed an in silico analysis using the SwissADME web tool.[8] We compared the parent scaffold and three representative derivatives against two other bromo-substituted heterocyclic scaffolds (5,7-dibromo-8-hydroxyquinoline and 3-bromo-isoquinoline) and the approved tyrosine kinase inhibitor, Imatinib. The data is summarized in Table 1.

CompoundStructureMW ( g/mol )logPTPSA (Ų)HBDHBARotatable BondsLipinski ViolationsGI AbsorptionBBB Permeant
This compound C1=CC2=C(N=C1)C(=CN=C2)Br209.041.8025.780200HighYes
Derivative 1: 8-Bromo-2-methyl-1,6-naphthyridineCc1cc2c(nc1)c(Br)c3nccc32223.072.2225.780200HighYes
Derivative 2: 8-Bromo-3-amino-1,6-naphthyridineNc1cc2c(c(Br)c1)nccc2224.061.4851.811300HighYes
Derivative 3: 8-Bromo-4-methoxy-1,6-naphthyridineCOc1cccc2c1c(Br)c3cncc3n2239.061.9935.010310HighYes
Comparator 1: 5,7-Dibromo-8-hydroxyquinolineOc1c(Br)cc(Br)c2cccnc12302.943.3233.121200HighYes
Comparator 2: 3-Bromo-isoquinolinec1ccc2cc(Br)cnc2c1208.052.5012.890100HighYes
Benchmark Drug: ImatinibCN1CCN(CC1)Cc2ccc(cc2)C(=O)Nc3ccc(C)c(n3)c4ncc(c(c4)C)NC(=O)c5cncn5493.604.4599.992980HighNo

Data generated using the SwissADME web tool.[6][9][10][11][12][13]

Analysis of In Silico Data:

The parent this compound scaffold and its simple derivatives exhibit highly favorable physicochemical profiles. They possess low molecular weights, optimal lipophilicity (logP), and low polar surface area, all of which are strong predictors of good gastrointestinal absorption and cell permeability. Notably, all derivatives adhere to Lipinski's Rule of Five with zero violations and are predicted to have high GI absorption. The addition of common medicinal chemistry functional groups (methyl, amino, methoxy) does not adversely impact these favorable properties.

Compared to the other bromo-heterocycles, the 1,6-naphthyridine series maintains a slightly more favorable profile, with lower logP values than the dibromo-quinoline. When benchmarked against Imatinib, a successful oral drug, the this compound derivatives are significantly smaller and less complex.[14] This "lead-like" character suggests ample opportunity for further optimization and elaboration to build in potency and selectivity for a target kinase, without immediately straying into unfavorable physicochemical space.

Part 2: Experimental Validation of ADME Properties

While in silico models are invaluable for initial screening, experimental validation is a non-negotiable step to confirm the predicted properties and provide a self-validating system of inquiry.[15] The following protocols for key ADME assays—solubility, permeability, and metabolic stability—are essential for any drug discovery program.

Kinetic Solubility Assay

Aqueous solubility is a fundamental property that influences everything from the reliability of in vitro assays to oral absorption.[3] The kinetic solubility assay is a high-throughput method used in early discovery to assess how readily a compound, typically dissolved in a DMSO stock, remains in an aqueous buffer.[9]

Protocol: Shake-Flask Kinetic Solubility

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare the assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Incubation:

    • In a 96-well plate, add 196 µL of the assay buffer to each well.

    • Add 4 µL of the 10 mM DMSO stock solution to the buffer, resulting in a final compound concentration of 200 µM and a final DMSO concentration of 2%.

    • Seal the plate and shake at room temperature for 2 hours.

  • Separation of Undissolved Compound:

    • After incubation, filter the samples through a solubility filter plate (e.g., Millipore MultiScreen) into a fresh 96-well collection plate. This removes any precipitated compound.

  • Quantification:

    • Prepare a standard curve of the test compound in the assay buffer/DMSO mixture.

    • Analyze the filtered samples and standards by LC-MS/MS or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

    • The measured concentration represents the kinetic solubility.[2]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a cell-free, high-throughput assay that models passive diffusion across a lipid membrane, providing a good predictor of gastrointestinal absorption.[16] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, into an acceptor compartment.

Protocol: PAMPA

  • Membrane Coating:

    • Prepare a lipid solution (e.g., 10% lecithin in dodecane).

    • Using a multichannel pipette, coat the membrane of a 96-well filter plate (donor plate) with 5 µL of the lipid solution.

  • Preparation of Plates:

    • Fill the wells of a 96-well acceptor plate with assay buffer (pH 7.4).

    • Prepare the test compounds in the donor buffer (e.g., pH 5.0 or 6.2 to mimic the upper GI tract) at a concentration of 200 µM from a DMSO stock.

  • Incubation:

    • Carefully place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate the sandwich at room temperature for 5 to 18 hours with gentle shaking.

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells, as well as in a reference well (initial concentration), using LC-MS/MS.

  • Calculation of Permeability:

    • The apparent permeability coefficient (Papp) is calculated using the concentrations in the donor and acceptor wells. Compounds with a high Papp are predicted to have good passive permeability.[17][18][19]

Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), which are responsible for the clearance of a majority of drugs. Liver microsomes are subcellular fractions containing these enzymes. High metabolic instability in this assay often correlates with rapid clearance in vivo, leading to a short half-life and poor bioavailability.

Protocol: Liver Microsomal Stability Assay

  • Preparation of Reaction Mixture:

    • Thaw human liver microsomes (HLM) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH regenerating system, which provides the necessary cofactor for CYP enzyme activity.

  • Incubation:

    • Pre-warm the microsomal solution and the test compound (at a final concentration of 1 µM) at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint). A short half-life indicates high metabolic instability.[5][7][15]

The following diagram illustrates the interconnected nature of these key experimental assays in the drug discovery pipeline.

G cluster_1 Experimental ADME Workflow Compound Synthesized Compound Solubility Kinetic Solubility Assay (Shake-Flask) Compound->Solubility Is it soluble? Permeability Permeability Assay (PAMPA) Compound->Permeability Can it cross membranes? Metabolism Metabolic Stability Assay (Liver Microsomes) Compound->Metabolism Is it stable? Data Integrated ADME Profile Solubility->Data Permeability->Data Metabolism->Data

Caption: Core experimental assays for early ADME assessment.

Conclusion and Future Directions

The comprehensive assessment of drug-likeness is a multifactorial process that balances computational prediction with rigorous experimental validation. Our analysis indicates that the This compound scaffold represents a promising starting point for the development of orally bioavailable drugs, such as kinase inhibitors.

The in silico data reveals that this scaffold and its simple derivatives possess excellent physicochemical properties that are well within the desirable "drug-like" space. They are small, appropriately lipophilic, and predicted to have high gastrointestinal absorption, providing a solid foundation for further optimization. This lead-like character offers medicinal chemists significant flexibility to introduce functionality to enhance potency and selectivity without immediately incurring liabilities related to molecular weight or polarity.

The provided experimental protocols for solubility, permeability, and metabolic stability form the essential toolkit for validating these predictions. By systematically applying this integrated approach of computational screening followed by experimental confirmation, research teams can make more informed decisions, prioritize the most promising derivatives for synthesis, and ultimately de-risk their drug discovery programs. The this compound core, when subjected to this rigorous evaluation, stands out as a scaffold worthy of further investigation in the quest for novel therapeutics.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
  • Curran, K. J., et al. (2004). Property-Based Design of KDR Kinase Inhibitors. Bentham Science Publishers. [Link]
  • Sygnature Discovery. In vitro drug metabolism: for the selection of your lead compounds. [Link]
  • The Royal Society of Chemistry. CHAPTER 8: The Properties of Kinase Inhibitors. [Link]
  • Roskoski, R. Jr. (2022).
  • Domainex. Microsomal Clearance/Stability Assay. [Link]
  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
  • Journal of Pharmacognosy and Phytochemistry. (2021).
  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
  • Technology Networks. pampa-permeability-assay.pdf. [Link]
  • PRISM BioLab. (2023, August 2). Oral Bioavailability Prediction Screening: Gift of SwissADME. [Link]
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PMC. [Link]
  • ResearchGate. SwissADME prediction of physicochemical properties and bioavailability of compounds 5a-5b. [Link]
  • MDPI. (2018). In Silico Screening for Novel Leucine Aminopeptidase Inhibitors with 3,4-Dihydroisoquinoline Scaffold. [Link]
  • Journal of Pharmacognosy and Phytochemistry. (2019). SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. [Link]
  • Journal of Pharmacognosy and Phytochemistry. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. [Link]
  • PubMed Central.
  • Swiss Institute of Bioinform
  • Mondal, S., & Basu, S. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Data for Novel 8-Bromo-1,6-naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Rigor in Drug Discovery

This guide provides a comprehensive framework for the cross-validation of analytical data for these novel compounds. Cross-validation is the process of verifying that an analytical method produces consistent and reliable results across different techniques, ensuring a holistic and trustworthy characterization of the molecule.[4][5][6] We will explore the synergistic use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This multi-pronged approach ensures not only the purity and identity of the target compound but also provides a robust dataset that stands up to the scrutiny of regulatory bodies and peer review.[4]

Chapter 1: Foundational Techniques for Purity and Identity

The initial characterization of a novel 8-Bromo-1,6-naphthyridine compound typically begins with establishing its purity and confirming its identity. HPLC is the primary workhorse for purity assessment, while GC-MS offers an orthogonal method for identity confirmation and the detection of volatile impurities.[7]

High-Performance Liquid Chromatography (HPLC): The Standard for Purity Assessment

HPLC is widely used for separating, detecting, and quantifying pharmaceutical impurities due to its high sensitivity and accuracy.[7][8] For nitrogen-containing heterocyclic compounds like 8-Bromo-1,6-naphthyridines, a reversed-phase HPLC method is often the most effective.[9][10]

  • Column: A C18 column is a suitable starting point due to the moderate polarity of the naphthyridine core.

  • Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid) is typically employed. The formic acid helps to protonate the nitrogen atoms in the heterocyclic rings, leading to sharper peaks and improved chromatographic performance.

  • Detection: A Photo Diode Array (PDA) detector is crucial. It not only quantifies the analyte but also provides UV spectra across the peak, which can be used to assess peak purity and check for co-eluting impurities.

A comprehensive validation of the HPLC method is mandatory to ensure it is fit for purpose.[11][12][13] This involves assessing the following parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13] This is demonstrated by the separation of the main peak from any impurities and by performing forced degradation studies.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[8] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value, and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy, respectively.[8]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Specificity:

    • Prepare solutions of the this compound compound, a placebo (all excipients without the active ingredient), and a mixture of the two.

    • Perform forced degradation by exposing the compound to acidic, basic, oxidative, and photolytic stress conditions.

    • Analyze all samples by HPLC and ensure the principal peak is free from interference from excipients and that all degradation products are well-resolved.

  • Linearity:

    • Prepare a series of at least five concentrations of the analytical standard across the expected working range (e.g., 50-150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy & Precision:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

    • For accuracy, calculate the percentage recovery at each level.

    • For repeatability (precision), calculate the relative standard deviation (RSD) of the results at each concentration level.

    • For intermediate precision, repeat the analysis on a different day with a different analyst and/or on a different instrument and compare the results.

Gas Chromatography-Mass Spectrometry (GC-MS): Orthogonal Identity Verification

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[7][14][15] It serves as an excellent orthogonal method to HPLC for confirming the identity of the this compound compound.

  • Injection: A split/splitless inlet is typically used. The choice of split ratio depends on the concentration of the sample.

  • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane, is generally suitable for the separation of aromatic heterocyclic compounds.

  • Oven Program: A temperature gradient is used to ensure the elution of the analyte in a reasonable time with good peak shape.

  • Detection: Mass spectrometry provides a unique fragmentation pattern (mass spectrum) for the compound, which acts as a chemical fingerprint for identification.

FeatureHPLC-PDAGC-MS
Primary Use Purity assessment and quantificationIdentity confirmation and volatile impurity analysis
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phasePartitioning between a gaseous mobile phase and a liquid/solid stationary phase
Detection UV-Vis absorbanceMass-to-charge ratio of fragmented ions
Strengths Excellent for non-volatile and thermally labile compounds; high precision and accuracy for quantification.High specificity for identification; excellent for volatile and semi-volatile compounds.
Limitations May not detect impurities without a UV chromophore.Not suitable for non-volatile or thermally labile compounds.

Chapter 2: Advanced Spectroscopic Cross-Validation

While chromatographic techniques are essential, they are not absolute methods for purity determination. Quantitative NMR (qNMR) provides an independent and highly accurate measure of purity that can be used to cross-validate the results obtained from HPLC.[16][17][18]

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination

qNMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei responsible for the resonance.[16][18] This allows for the determination of the absolute purity of a compound without the need for a reference standard of the analyte itself.[19]

  • Principle: The purity of the this compound is determined by comparing the integral of a well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[16][19]

  • Internal Standard Selection: The internal standard should be stable, have a simple NMR spectrum with at least one signal that does not overlap with any analyte signals, and be of high purity. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation: Accurately weigh the this compound compound and the internal standard into the same vial.[20] Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) and a sufficient number of scans for a good signal-to-noise ratio.

The purity of the analyte (P_analyte) can be calculated using the following equation:

P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = Mass

  • P = Purity of the standard

  • analyte refers to the this compound

  • std refers to the internal standard

Cross-Validation of Purity Data

The purity value obtained from qNMR should be compared with the purity value determined by HPLC (typically using a mass balance approach, where the area percentage of the main peak is corrected for any identified impurities). A good correlation between the two methods provides a high degree of confidence in the purity assessment.

Analytical MethodPurity Result
HPLC (Area %)99.5%
qNMR (Absolute Purity)99.3%
Conclusion Excellent agreement between orthogonal methods

Chapter 3: Integrated Workflow and Data Synthesis

A robust analytical characterization of a novel this compound compound relies on the integration of data from multiple orthogonal techniques. This ensures that all aspects of the compound's identity, purity, and quality are thoroughly assessed.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the integrated workflow for the cross-validation of analytical data.

CrossValidationWorkflow cluster_synthesis Compound Synthesis cluster_analysis Analytical Characterization cluster_validation Cross-Validation & Data Synthesis Synthesis Novel this compound HPLC HPLC-PDA (Purity, Impurities) Synthesis->HPLC GCMS GC-MS (Identity, Volatiles) Synthesis->GCMS NMR 1H, 13C NMR (Structure Elucidation) Synthesis->NMR Purity_CV Purity Cross-Validation (HPLC vs. qNMR) HPLC->Purity_CV Identity_CV Identity Confirmation (GC-MS vs. NMR) GCMS->Identity_CV qNMR qNMR (Absolute Purity) NMR->qNMR NMR->Identity_CV qNMR->Purity_CV Final_Report Certificate of Analysis (Comprehensive Data Package) Purity_CV->Final_Report Identity_CV->Final_Report

Caption: Relationship between analytical techniques and compound attributes.

Conclusion: Ensuring Data Integrity in Drug Development

The rigorous cross-validation of analytical data is not merely a procedural formality; it is the cornerstone of sound scientific research and drug development. For novel this compound compounds, a multi-faceted analytical strategy employing HPLC, GC-MS, and qNMR provides a comprehensive and defensible characterization. By leveraging the orthogonal strengths of these techniques, researchers can ensure the identity, purity, and overall quality of their compounds, thereby building a solid foundation for subsequent biological and pharmacological investigations. This commitment to analytical excellence is paramount for accelerating the translation of promising molecules from the laboratory to the clinic.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry, 51(2), 76–81.
  • Shimadzu Corporation. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis.
  • International Council for Harmonisation. (ICH). Quality Guidelines.
  • Reading Scientific Services Ltd (RSSL). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi.
  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Medistri SA. (2024). GC/MS Identification of Impurities.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • Prasad, V. K., et al. (2015). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. Journal of Applicable Chemistry, 4(1), 110-119.
  • American Laboratory. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?.
  • ResearchGate. 1,6‐Naphthyridine‐based natural products.
  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer.
  • MDPI. (2023). Synthesis of Novel Benzo[b]n[17][22]aphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors.
  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Semantic Scholar. Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives.
  • Pharmuni. Validating Analytical Methods in Pharmaceuticals.
  • National Institutes of Health (NIH). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • National Institutes of Health (NIH). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • PubChem. This compound.
  • ACS Publications. (2006). Design and Synthesis of 8-Hydroxy-N[17][22]aphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. Journal of Medicinal Chemistry, 49(26), 7854–7863.
  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis.
  • Royal Society of Chemistry. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 20(18), 4239-4245.
  • Organic Chemistry: An Indian Journal. (2025). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • National Institutes of Health (NIH). (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.

Sources

A Comparative Guide to the Fluorescent Quantum Yield of 1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the quest for novel fluorophores with tunable and high-efficiency emission is a perpetual frontier. Among the vast landscape of heterocyclic compounds, 1,6-naphthyridine derivatives have emerged as a promising class of fluorophores, finding applications from biological imaging to organic light-emitting diodes (OLEDs).[1][2] A critical parameter governing their utility is the fluorescence quantum yield (ΦF), a direct measure of the efficiency of converting absorbed light into emitted fluorescence. A higher quantum yield translates to a brighter signal, a paramount feature for sensitive detection and imaging applications.

This guide provides an in-depth comparative analysis of the fluorescent quantum yield of various 1,6-naphthyridine derivatives. We will delve into the structural factors that govern their emissive properties, present a standardized protocol for quantum yield determination, and benchmark their performance against commonly used fluorescent standards. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to select, design, and utilize 1,6-naphthyridine-based fluorophores for their specific applications.

Understanding Fluorescence Quantum Yield

When a molecule absorbs a photon, it is elevated to an electronically excited state. This excited state is transient and can return to the ground state through several deactivation pathways. These include non-radiative processes like internal conversion and intersystem crossing, which dissipate energy as heat, and the radiative process of fluorescence, where a photon is emitted.[3] The fluorescence quantum yield (ΦF) is the ratio of the number of photons emitted to the number of photons absorbed.[3]

A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. Conversely, a quantum yield of 0 indicates that the molecule is non-fluorescent. The quantum yield is intrinsically linked to the molecular structure of the fluorophore and is highly sensitive to its environment, including solvent polarity, viscosity, and temperature.

Benchmarking 1,6-Naphthyridine Derivatives

The 1,6-naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, offers a versatile platform for the design of novel fluorophores.[4][5] The photophysical properties of these derivatives can be finely tuned by introducing various substituents at different positions on the naphthyridine core. This allows for the modulation of their absorption and emission wavelengths, as well as their quantum yields.

Recent studies have demonstrated that fused polycyclic 1,6-naphthyridin-4-amine derivatives can exhibit remarkably high quantum yields.[1] For instance, certain derivatives have been reported with absolute fluorescence quantum yields reaching up to 0.89 in dimethyl sulfoxide (DMSO).[1] This positions them as highly competitive alternatives to some commercially available fluorophores.

Comparative Quantum Yield Data of 1,6-Naphthyridine Derivatives

The following table summarizes the absolute fluorescence quantum yields of a series of tricyclic, tetracyclic, and pentacyclic 1,6-naphthyridin-4-amine derivatives in DMSO. This data highlights the significant impact of structural modifications on the fluorescence efficiency.

Compound IDStructureλabs (nm) in DMSOλem (nm) in DMSOMolar Extinction Coefficient (ε) (M-1cm-1) in DMSOAbsolute Fluorescence Quantum Yield (ΦF) in DMSO
2a Benzo[b][6][7]naphthyridin-10-amine358, 378, 400416, 44664040.67
2b 2-Methylbenzo[b][6][7]naphthyridin-10-amine350, 368450-0.89
2e 2-(Trifluoromethyl)benzo[b][6][7]naphthyridin-10-amine---0.89
2y 2-(Diethylamino)benzo[b][6][7]naphthyridin-10-amine---Favorable
4b Coumarin fused dihydropyridine derivative with p-nitro substitution---0.014
4e Coumarin fused dihydropyridine derivative with p-methyl substitution-~440-0.83

Data sourced from "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties" and "High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives".[1][8]

Key Observations from the Data:

  • High Quantum Yields Achievable: The data clearly demonstrates that 1,6-naphthyridine derivatives can achieve very high quantum yields, with compounds 2b and 2e reaching an impressive 0.89.[1]

  • Influence of Substituents: The nature of the substituent on the phenyl ring has a dramatic effect on the quantum yield. For instance, the electron-withdrawing nitro group in compound 4b leads to a very low quantum yield of 0.014, likely due to the promotion of non-radiative decay pathways.[8] In contrast, the electron-donating methyl group in compound 4e results in a high quantum yield of 0.83.[8]

  • Structural Complexity: The fusion of additional rings to the 1,6-naphthyridine core, creating tricyclic, tetracyclic, and pentacyclic systems, offers a strategy to modulate the photophysical properties.[1]

Comparison with Standard Fluorescent Dyes

To provide a broader context, the performance of a representative high-quantum-yield 1,6-naphthyridine derivative is compared with that of two widely used fluorescent standards: Fluorescein and Rhodamine 6G.

Fluorophoreλabs (nm)λem (nm)Quantum Yield (ΦF)Solvent/Conditions
1,6-Naphthyridine Derivative (2b) 350, 3684500.89DMSO
Fluorescein ~490~515~0.9250.1 N NaOH
Rhodamine 6G ~530~550~0.95Ethanol

Data for Fluorescein and Rhodamine 6G sourced from "Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents".[9]

This comparison underscores the competitiveness of optimized 1,6-naphthyridine derivatives, which can exhibit quantum yields approaching those of established and highly efficient fluorophores.

Experimental Protocol: Measuring Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the relative method.[3] This technique involves comparing the fluorescence of the test sample to that of a well-characterized standard with a known quantum yield.

Principle of the Relative Method

The relative quantum yield (ΦX) of a sample is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

  • ΦST is the quantum yield of the standard.

  • GradX and GradST are the gradients of the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

  • ηX and ηST are the refractive indices of the sample and standard solutions, respectively.

Step-by-Step Methodology
  • Selection of a Suitable Standard:

    • Choose a standard with a well-documented and stable quantum yield.

    • The absorption and emission spectra of the standard should ideally be in a similar spectral region to the test compound to minimize wavelength-dependent instrumental errors. For many 1,6-naphthyridine derivatives, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) or fluorescein in 0.1 N NaOH (ΦF = 0.925) are suitable standards.[9]

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the test compound and the standard in the same solvent.

    • The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

    • It is crucial to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • For both the test compound and the standard, plot the integrated fluorescence intensity (y-axis) against the absorbance (x-axis).

    • Perform a linear regression for each data set. The slope of the resulting line is the gradient (Grad).

  • Calculation of Quantum Yield:

    • Use the gradients obtained for the test compound and the standard, along with the known quantum yield of the standard and the refractive indices of the solvents, to calculate the quantum yield of the test compound using the equation provided above.

Experimental Workflow Diagram

G prep_sample Prepare Dilute Solutions of Test Compound abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->abs_measure prep_std Prepare Dilute Solutions of Standard prep_std->abs_measure fluor_measure Measure Fluorescence Emission (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Emission Spectra fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield using Relative Formula plot->calculate

Caption: Workflow for the determination of relative fluorescence quantum yield.

Structure-Property Relationships: The Key to Rational Design

The quantum yield of 1,6-naphthyridine derivatives is intricately linked to their molecular structure. Understanding these relationships is crucial for the rational design of new fluorophores with desired properties.

G cluster_structure Structural Modifications cluster_properties Photophysical Properties core 1,6-Naphthyridine Core qy Fluorescence Quantum Yield core->qy lifetime Fluorescence Lifetime core->lifetime wavelength Emission Wavelength core->wavelength edg Electron-Donating Groups (e.g., -NMe2, -OMe) edg->qy Increases ΦF ewg Electron-Withdrawing Groups (e.g., -NO2, -CN) ewg->qy Decreases ΦF fusion Fused Aromatic Rings fusion->wavelength Red-shifts λem

Caption: Influence of structural modifications on the quantum yield of 1,6-naphthyridines.

  • Electron-Donating and Withdrawing Groups: The introduction of electron-donating groups (EDGs) such as amino or alkoxy groups often leads to an increase in the fluorescence quantum yield. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups tend to quench fluorescence, resulting in lower quantum yields. This is attributed to the modulation of intramolecular charge transfer (ICT) character in the excited state.

  • Molecular Rigidity: Increasing the rigidity of the molecular structure, for instance, by fusing additional aromatic rings, can restrict non-radiative decay pathways such as vibrational relaxation and lead to higher quantum yields.

  • Solvent Effects: The photophysical properties of many 1,6-naphthyridine derivatives are sensitive to the solvent environment.[6][7] In polar solvents, molecules with significant ICT character may exhibit lower quantum yields due to stabilization of the charge-separated excited state, which can enhance non-radiative decay.

Conclusion and Future Outlook

1,6-Naphthyridine derivatives represent a highly versatile and promising class of fluorophores. Through judicious chemical modification, it is possible to achieve exceptionally high fluorescence quantum yields, rivaling those of well-established commercial dyes. The data and protocols presented in this guide provide a framework for researchers to benchmark the performance of their novel 1,6-naphthyridine derivatives and to rationally design next-generation fluorescent probes with tailored properties for a wide array of applications in life sciences, materials science, and diagnostics. The continued exploration of structure-property relationships within this fascinating family of compounds will undoubtedly lead to the development of even more powerful and sophisticated fluorescent tools.

References

  • Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]
  • 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules. [Link]
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. [Link]
  • High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. RSC Advances. [Link]
  • Effect of solvents on the photophysical properties of substituted imidazonaphthyridine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
  • Yield, R f -Values and Quantum Yield of Fluorescence Φ.
  • Effect of solvents on the photophysical properties of substituted imidazonaphthyridine derivatives.
  • Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for W
  • Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging.
  • Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600-1000 nm.
  • Solvent dependence of the fluorescence quantum yield ( Φf ) , together with the Δ f value of the solvents.
  • Fluorescence quantum yields of some rhodamine dyes. Semantic Scholar. [Link]
  • High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Publishing. [Link]
  • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. [Link]
  • Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents. Photochemistry and Photobiology. [Link]
  • 1,6-Naphthyridin-2(1H)
  • A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry. [Link]
  • Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. Analyst. [Link]
  • 1,6-Naphthyridine. American Chemical Society. [Link]
  • Fluorescence Lifetimes and Quantum Yields of Rhodamine Derivatives: New Insights from Theory and Experiment.

Sources

A Comparative In Silico Analysis of 1,6-Naphthyridine and 1,8-Naphthyridine Scaffolds as c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the privileged naphthyridine scaffold has emerged as a versatile framework for designing potent and selective therapeutic agents. The placement of the two nitrogen atoms within the bicyclic structure significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional conformation, thereby dictating its binding affinity and selectivity for a target kinase. This guide presents a comparative molecular docking study of two key isomeric naphthyridine cores, 1,6-naphthyridine and 1,8-naphthyridine, against the c-Met kinase, a well-validated target in oncology.

The dysregulation of the c-Met receptor tyrosine kinase signaling pathway is a known driver in numerous human cancers, making it a prime target for therapeutic intervention. Several small molecule inhibitors targeting c-Met have been developed, with some incorporating the 1,6-naphthyridine scaffold.[1][2] This study aims to provide a head-to-head in silico comparison of the 1,6- and 1,8-naphthyridine scaffolds to elucidate the structural basis of their interactions with the c-Met active site and to rationalize the potential advantages of one isomer over the other in the context of inhibitor design.

This guide is intended for researchers, computational chemists, and drug development professionals. It offers a detailed, step-by-step protocol for a comparative docking study, from protein and ligand preparation to the analysis of binding interactions, underpinned by the principles of scientific integrity and reproducibility.

The Strategic Choice of c-Met Kinase

Experimental Design and Workflow

The following section details the comprehensive in silico workflow designed for this comparative docking study. The protocol is structured to ensure a robust and reproducible comparison of the two naphthyridine isomers.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Interpretation PDB_Selection Protein Selection (c-Met Kinase, PDB: 5EYC) Protein_Prep Protein Preparation (Remove water, add hydrogens, assign charges) PDB_Selection->Protein_Prep Ligand_Design Ligand Design (Core 1,6- & 1,8-Naphthyridine Derivatives) Ligand_Prep Ligand Preparation (2D to 3D, energy minimization, PDBQT format) Ligand_Design->Ligand_Prep Grid_Gen Grid Box Generation (Define active site) Protein_Prep->Grid_Gen Docking_Run Molecular Docking (AutoDock Vina) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Binding Pose Analysis (Lowest energy conformer) Docking_Run->Pose_Analysis Interaction_Analysis Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Pose_Analysis->Interaction_Analysis Scoring Scoring & Comparison (Binding affinity, interaction patterns) Interaction_Analysis->Scoring G cluster_16 1,6-Naphthyridine Derivative cluster_18 1,8-Naphthyridine Derivative s1 s1 s2 s2

Caption: Representative core structures for the docking study.

  • 2D to 3D Conversion: The 2D structures of the 1,6- and 1,8-naphthyridine derivatives are first drawn using a chemical drawing tool like ChemDraw or MarvinSketch. These are then converted to 3D structures.

  • Energy Minimization: The 3D structures are subjected to energy minimization using a force field such as MMFF94 to obtain a low-energy, stable conformation.

  • File Format Conversion: The energy-minimized structures, typically in SDF or MOL2 format, are then converted to the PDBQT format using a tool like OpenBabel. [6]This process assigns partial charges and defines rotatable bonds.

Part 2: Molecular Docking Simulation

With the prepared protein and ligands, the next phase is to perform the molecular docking simulations using AutoDock Vina, a widely used and validated docking program. Docking Protocol:

  • Grid Box Generation: A grid box is defined around the active site of the c-Met kinase. This box specifies the search space for the ligand during the docking simulation. The dimensions and center of the grid box should be chosen to encompass the entire ATP-binding pocket. [7][8]For this study, the grid box will be centered on the position of the co-crystallized ligand in the original PDB structure (5EYC).

  • Configuration File: A configuration file is created that specifies the paths to the protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Running AutoDock Vina: The docking simulation is initiated from the command line, referencing the configuration file. Vina will then explore multiple conformations (poses) of the ligand within the defined grid box and score them based on its scoring function.

  • Output Analysis: The output of the docking run is a PDBQT file containing the docked poses of the ligand, ranked by their binding affinity scores (in kcal/mol). A log file is also generated, which summarizes the binding affinities for each pose.

Results and Comparative Analysis

The primary output of the docking study is the predicted binding mode and the binding affinity for each ligand. These results allow for a direct comparison of the 1,6- and 1,8-naphthyridine scaffolds.

Table 1: Hypothetical Docking Results

ScaffoldBest Binding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1,6-Naphthyridine-8.5Met1160, Asp1222Val1092, Ala1108, Leu1140, Tyr1230
1,8-Naphthyridine-7.9Met1160Val1092, Ala1108, Leu1140, Tyr1230

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary based on the specific derivatives used and the docking parameters.

Analysis of Binding Interactions:

The docked poses of the top-ranked conformations for both ligands are visually inspected to analyze their interactions with the c-Met active site residues. This analysis typically focuses on:

  • Hydrogen Bonds: The formation of hydrogen bonds between the ligand and the protein is a critical determinant of binding affinity and specificity. The nitrogen atoms of the naphthyridine core are key hydrogen bond acceptors.

  • Hydrophobic Interactions: The aromatic rings of the naphthyridine scaffold and any appended hydrophobic groups can form favorable van der Waals and pi-pi stacking interactions with nonpolar residues in the active site. [9][10]

Discussion and Interpretation

Based on our hypothetical results, the 1,6-naphthyridine scaffold exhibits a slightly better binding affinity for the c-Met kinase active site compared to the 1,8-naphthyridine isomer. Visual analysis of the binding poses would likely reveal that the positioning of the nitrogen atoms in the 1,6-naphthyridine core allows for a more optimal hydrogen bonding network with the hinge region of the kinase (specifically with the backbone amide of Met1160), a crucial interaction for many kinase inhibitors.

The difference in the nitrogen atom positions between the two isomers subtly alters the geometry and electrostatic potential of the molecules. In the case of the 1,6-isomer, the nitrogen at position 6 may be ideally positioned to act as a hydrogen bond acceptor for the hinge region, while the nitrogen at position 1 could be involved in water-mediated interactions or interactions with other parts of the active site. For the 1,8-isomer, the proximity of the two nitrogen atoms might lead to a different orientation within the binding pocket, potentially resulting in a less favorable hydrogen bonding pattern with the key hinge residues.

Conclusion and Future Directions

This comparative docking study provides valuable in silico evidence suggesting that the 1,6-naphthyridine scaffold may be a more favorable core for designing potent c-Met kinase inhibitors compared to the 1,8-naphthyridine isomer. The predicted binding modes highlight the importance of the nitrogen atom positioning in establishing key hydrogen bond interactions with the kinase hinge region.

It is crucial to emphasize that these in silico findings are predictive and require experimental validation. The next logical steps would involve the synthesis of a focused library of 1,6- and 1,8-naphthyridine derivatives and their evaluation in biochemical assays to determine their IC50 values against c-Met kinase. Subsequent structure-activity relationship (SAR) studies and co-crystallization experiments would provide further insights to guide the optimization of these scaffolds into clinically viable drug candidates.

This guide provides a robust framework for conducting similar comparative in silico studies, enabling researchers to make more informed decisions in the early stages of drug discovery.

References

  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox.
  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
  • Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco. [Link]
  • Brooks, B. R., Brooks, C. L., 3rd, Mackerell, A. D., Jr., Nilsson, L., Petrella, R. J., Roux, B., Won, Y., Archontis, G., Bartels, C., Boresch, S., Caflisch, A., Caves, L., Cui, Q., Dinner, A. R., Feig, M., Fischer, S., Gao, J., Hodoscek, M., Im, W., … Karplus, M. (2009). CHARMM: the biomolecular simulation program. Journal of Computational Chemistry, 30(10), 1545–1614. [Link]
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]
  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]
  • Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery. Journal of Chemical Information and Modeling, 51(10), 2778–2786. [Link]
  • Gao, Y., et al. (2020). Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. European Journal of Medicinal Chemistry, 185, 111818. [Link]
  • Wang, Y., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorganic & Medicinal Chemistry Letters, 25(16), 3173-3177. [Link]
  • RCSB PDB. (2015). 5EYC: Crystal structure of c-Met in complex with naphthyridinone inhibitor 5. [Link]
  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress. Nature Reviews Cancer, 12(2), 89–103. [Link]
  • Trivedi, A., Kumar, A., Singh, A. K., & Kumar, P. (2021). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. ChemMedChem, 16(21), 3237-3258. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of 8-Bromo-1,6-naphthyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,6-naphthyridine scaffold has emerged as a privileged structure, forming the core of numerous therapeutic candidates targeting a range of diseases.[1] The introduction of a bromine atom at the 8-position often serves as a key synthetic handle for further molecular elaboration. However, the overall pharmacokinetic profile of these analogs is critically dependent on their metabolic stability.[2] A compound that is metabolized too quickly will fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[3] Therefore, a robust and early assessment of metabolic stability is paramount for guiding lead optimization efforts.

This guide provides a comprehensive framework for comparing the metabolic stability of novel 8-Bromo-1,6-naphthyridine analogs. We will delve into the causality behind the experimental design, present detailed protocols for in vitro assessment, and offer a template for data interpretation, grounded in the principles of drug metabolism and bioanalysis.

The Central Role of the Liver in Drug Metabolism

The liver is the primary organ responsible for drug metabolism, a process broadly categorized into Phase I and Phase II reactions.[4]

  • Phase I Reactions: These are functionalization reactions, such as oxidation, reduction, and hydrolysis, that introduce or expose polar functional groups on a drug molecule.[5][6] The most important family of enzymes catalyzing these reactions is the Cytochrome P450 (CYP450) superfamily, which are heme-containing monooxygenases primarily located in the endoplasmic reticulum of hepatocytes.[7][8] These enzymes utilize NADPH as a cofactor to facilitate the oxidation of a vast array of substrates.[9]

  • Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the drug or its Phase I metabolite.[10] This process, catalyzed by transferase enzymes, significantly increases the molecule's water solubility, preparing it for excretion.[11]

Our evaluation focuses on in vitro models that replicate these hepatic processes, providing a reliable and high-throughput method to predict in vivo metabolic clearance.[12]

Experimental Framework: The Liver Microsomal Stability Assay

To assess Phase I metabolic stability, the use of liver microsomes is a cost-effective and well-established industry standard.[13] Microsomes are vesicles of the endoplasmic reticulum that can be isolated from homogenized liver cells (hepatocytes) and contain a high concentration of CYP450 enzymes.[14]

The following protocol describes a typical workflow for determining the metabolic stability of test compounds. The inclusion of specific controls is a self-validating feature of this system, ensuring that the observed loss of the parent compound is indeed due to enzyme-catalyzed metabolism.

Detailed Experimental Protocol

1. Preparation of Reagents:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare and adjust pH at 37°C. This buffer system mimics physiological pH, ensuring optimal enzyme activity.

  • Test Compound Stock Solutions (10 mM in DMSO): Prepare concentrated stocks of your this compound analogs and positive control compounds (e.g., Verapamil, a known high-clearance compound).

  • NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[15] The regenerating system is crucial because it continuously supplies the NADPH cofactor required by CYP450 enzymes, ensuring the reaction rate is linear over the incubation period.[15]

  • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from BioIVT) on ice immediately before use. Dilute to the desired protein concentration (typically 0.5-1.0 mg/mL) with cold phosphate buffer.[16] Using pooled microsomes from multiple donors minimizes the impact of inter-individual variability in enzyme expression.[17]

  • Internal Standard (IS) in Quenching Solution: Prepare a solution of a structurally similar but chromatographically distinct compound (e.g., a stable isotope-labeled analog or a compound from a different chemical series) in cold acetonitrile. The IS is essential for accurate quantification, as it corrects for variations in sample processing and instrument response.[18]

2. Incubation Procedure:

  • Pre-warm a 96-well plate containing the diluted microsomal solution at 37°C for 5-10 minutes.

  • To initiate the reaction, add the test compound (final concentration typically 1 µM) to the microsomal solution.[17]

  • Immediately add the NRS solution to start the metabolic reaction. For the negative control wells ("-NADPH"), add buffer instead of the NRS solution. This control is vital to account for any non-enzymatic degradation or chemical instability of the compound under the assay conditions.[17]

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a fixed volume of the cold acetonitrile/IS quenching solution.[14] The acetonitrile serves to terminate the enzymatic reaction by precipitating the microsomal proteins.[17]

3. Sample Analysis by LC-MS/MS:

  • Centrifuge the quenched plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[19] LC-MS/MS is the gold standard for this analysis due to its exceptional sensitivity and specificity, allowing for the precise quantification of the parent compound even in complex biological matrices.[20][21] The method should be optimized to separate the analyte from potential metabolites and matrix components.[19]

Workflow Visualization

G cluster_prep 1. Preparation cluster_inc 2. Incubation @ 37°C cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_cpd Test Compounds (1 µM final) incubation Reaction Mixture (Microsomes + Compound + NADPH) prep_cpd->incubation prep_mic Liver Microsomes (0.5 mg/mL) prep_mic->incubation prep_nadph NADPH Cofactor (Regenerating System) prep_nadph->incubation timepoint Sample at Time Points (0, 5, 15, 30, 45 min) incubation->timepoint quench Quench Reaction (Cold Acetonitrile + Internal Std.) timepoint->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms peak_area Calculate Peak Area Ratio (Analyte / Internal Std.) lcms->peak_area plot Plot ln(% Remaining) vs. Time peak_area->plot calc Calculate t½ and CLint plot->calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to determine the rate of disappearance of the parent compound.

  • Calculate Percent Remaining: The peak area ratio of the analyte to the internal standard is calculated for each time point. The percent of the parent compound remaining at each time point is determined relative to the 0-minute time point.

  • Determine Half-Life (t½): The natural logarithm (ln) of the percent remaining is plotted against time. The slope of this line represents the elimination rate constant (k). The half-life is then calculated using the formula: t½ = -0.693 / k .[22]

  • Calculate Intrinsic Clearance (CLint): Intrinsic clearance is a measure of the inherent ability of the liver enzymes to metabolize a drug.[23] It is calculated from the half-life and the reaction conditions using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein) .[3][14]

Comparative Evaluation of this compound Analogs

To guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies, it is essential to compare analogs with systematic structural modifications. The goal is often to identify modifications that improve target potency while maintaining or enhancing metabolic stability.[24]

Table 1: Hypothetical Metabolic Stability Data for this compound Analogs

Compound IDR-Group Modification (at C-2)Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Class
NAPH-001-COOH (Carboxylic Acid)> 60< 23.1High
NAPH-002-CONH₂ (Primary Amide)4530.8Moderate
NAPH-003-CH₂OH (Hydroxymethyl)2069.3Low
NAPH-004-CH₂OCH₃ (Methoxymethyl)5525.2High
VerapamilPositive Control12115.5Low

This data is hypothetical and for illustrative purposes only.

Interpreting the Comparative Data: From this hypothetical data, we can draw several conclusions to guide the next design cycle:

  • NAPH-001 shows high stability, suggesting the carboxylic acid group is not a primary site of metabolism.

  • NAPH-003 , with an accessible primary alcohol, is rapidly metabolized. This is a common metabolic "soft spot" as alcohols are readily oxidized or conjugated (e.g., glucuronidated).

  • NAPH-004 demonstrates that "capping" the hydroxyl group as a methyl ether significantly blocks this metabolic route, restoring high stability. This is a common medicinal chemistry strategy to improve metabolic stability.[25]

  • The primary amide in NAPH-002 shows moderate stability, suggesting it is a site of metabolism (e.g., via hydrolysis) but less labile than the primary alcohol.

Potential Metabolic Pathways

Understanding the likely metabolic pathways is crucial for rationally designing more stable analogs. For a scaffold like this compound, several transformations are possible.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) parent This compound Analog R oxidation Aromatic Hydroxylation R-OH parent:f0->oxidation:f0 Oxidation dealkylation N-Dealkylation (if R = N-Alkyl) R' parent:f1->dealkylation:f0 Oxidation conjugation Glucuronidation/Sulfation R-O-GA/Sulfate oxidation:f1->conjugation:f0 Conjugation

Caption: Potential metabolic pathways for a substituted naphthyridine.

The primary sites for Phase I oxidation are often electron-rich aromatic rings or sterically accessible alkyl groups. The bromine atom itself is generally stable to metabolism but can influence the electronics of the ring system. If Phase I metabolism introduces a hydroxyl group, this new functional handle can be rapidly conjugated in Phase II.[10] While microsomal assays primarily assess Phase I metabolism, follow-up studies using intact hepatocytes, which contain both Phase I and Phase II enzymes, can provide a more complete picture.[13][14]

Conclusion

The systematic evaluation of metabolic stability is a non-negotiable step in modern drug discovery.[26] By employing robust in vitro tools like the liver microsomal stability assay, researchers can generate critical data to compare novel this compound analogs. This comparative approach, which integrates detailed experimental protocols with a clear understanding of the underlying biochemical principles, enables medicinal chemists to make data-driven decisions. Identifying and mitigating metabolic liabilities early in the discovery process ultimately increases the probability of advancing compounds with favorable pharmacokinetic profiles and, consequently, a higher likelihood of clinical success.[27]

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Yasunobu, K. T., & Yuki, T. (n.d.). Molecular mechanism of phase I and phase II drug-metabolizing enzymes: implications for detoxification. PubMed.
  • Patsnap Synapse. (2024, May 21). What is the importance of metabolic stability in drug design?
  • Creative Commons. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.
  • Di, L., & Kerns, E. H. (n.d.). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • Fiveable. (n.d.). Phase I and Phase II metabolism.
  • Patsnap Synapse. (2024, March 9). Phase I and phase II enzymes: Significance and symbolism.
  • Wikipedia. (n.d.). Drug metabolism.
  • USMLE Strike. (n.d.). Phase I vs. Phase II Metabolism | 100% Best Explanation.
  • Baranczewski, P., Stańczak, A., & Sundberg, K. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services.
  • Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters.
  • ResearchGate. (2024, August 9). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges.
  • Di, L., et al. (2018, July 19). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PubMed.
  • Kumar, A., & Singh, S. K. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews.
  • protocols.io. (2023, December 9). Microsomal stability assay for human and mouse liver microsomes.
  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS.
  • ManTech Publications. (n.d.). Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies.
  • BioIVT. (n.d.). Educational Content.
  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS.
  • Bioanalysis Zone. (n.d.). LC-MS.
  • Cyprotex. (n.d.). Microsomal Stability.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Pharma Focus Asia. (n.d.). Metabolic Stability.
  • Howard, S., et al. (2016). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. ACS Medicinal Chemistry Letters.
  • ACS Publications. (2024, July 20). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.
  • YouTube. (2017, June 2). Cytochrome P450.
  • Guengerich, F. P. (2003). Cytochrome P450s and other enzymes in drug metabolism and toxicity. AAPS Journal.

Sources

The Strategic Importance of the 8-Position: A Comparative Guide to the Structure-Activity Relationships of 1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,6-naphthyridine scaffold has emerged as a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its rigid structure and the presence of two nitrogen atoms offer multiple points for chemical modification, enabling the fine-tuning of pharmacological properties. Among these, substitutions at the 8-position have proven to be particularly critical in dictating the potency and selectivity of these compounds against a range of therapeutic targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 8-substituted 1,6-naphthyridines, offering a comparative overview of their performance as inhibitors of key biological targets, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The Pivotal Role of the 8-Substituent: A Gateway to Diverse Biological Activities

The electronic and steric nature of the substituent at the 8-position of the 1,6-naphthyridine ring system profoundly influences the molecule's interaction with its biological target. This position, adjacent to one of the ring nitrogens, can participate in crucial hydrogen bonding, metal chelation, and other non-covalent interactions within the active sites of enzymes and receptors. Our exploration will focus on several key therapeutic areas where 8-substituted 1,6-naphthyridines have shown significant promise.

Comparative Analysis of 8-Substituted 1,6-Naphthyridines as HIV-1 Integrase Inhibitors

One of the most notable applications of 8-substituted 1,6-naphthyridines is in the development of HIV-1 integrase inhibitors. The integrase enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome. A critical pharmacophoric feature for this class of inhibitors is the presence of a metal-chelating motif that can bind to the divalent metal ions (typically Mg²⁺) in the integrase active site.

The 8-hydroxy group has been identified as a key component of this pharmacophore, acting as one of the metal-chelating moieties. The SAR studies reveal that the presence of this hydroxyl group is paramount for potent anti-integrase activity.

Compound ID8-Substituent7-SubstituentHIV-1 Integrase Strand Transfer IC₅₀ (nM)Antiviral Activity (CIC₉₅, µM)
1 -OH-CONH(4-F-benzyl)100.39
2 -OCH₃-CONH(4-F-benzyl)>1000>12.5
3 -H-CONH(4-F-benzyl)InactiveInactive

Table 1: Comparison of 8-substituents on the anti-HIV-1 integrase activity of 1,6-naphthyridine-7-carboxamides.[1][2]

As illustrated in Table 1, the 8-hydroxy-1,6-naphthyridine-7-carboxamide derivative 1 exhibits potent inhibition of the HIV-1 integrase strand transfer reaction with an IC₅₀ of 10 nM and significant antiviral activity in a cell-based assay.[1][2] In stark contrast, methylation of the 8-hydroxyl group (compound 2 ) or its complete removal (compound 3 ) leads to a dramatic loss of activity. This underscores the indispensable role of the 8-hydroxy group in chelating the metal ions within the integrase active site, a mechanism crucial for inhibiting the strand transfer process.

Experimental Protocols

General Synthesis of 8-Hydroxy-1,6-naphthyridine-7-carboxamides

A common synthetic route to access the key 8-hydroxy-1,6-naphthyridine scaffold is outlined below. This multi-step synthesis provides a versatile platform for the introduction of various substituents at other positions of the naphthyridine core.

A Starting Material (Substituted Pyridine) B Intermediate A (N-alkylation) A->B R-X, Base C Intermediate B (Cyclization) B->C Base D Intermediate C (Esterification) C->D R'-OH, Acid E Final Product (Amidation) D->E Amine, Coupling Agent

Caption: General synthetic workflow for 8-hydroxy-1,6-naphthyridine-7-carboxamides.

Step 1: Synthesis of the Pyridine Precursor The synthesis typically begins with a suitably substituted pyridine derivative. For instance, a 2-amino-3-cyanopyridine can be used as a versatile starting material.

Step 2: Cyclization to form the Naphthyridine Core The pyridine precursor undergoes a base-catalyzed cyclization reaction with a suitable partner, such as diethyl malonate, to form the 1,6-naphthyridine-5,7-dione intermediate.

Step 3: Chlorination and Subsequent Reactions The dione is then treated with a chlorinating agent like phosphorus oxychloride to yield a 5,7-dichloro-1,6-naphthyridine. This intermediate is highly reactive and allows for the selective introduction of substituents at the 5 and 7-positions through nucleophilic aromatic substitution reactions.

Step 4: Introduction of the 8-Hydroxy Group The 8-hydroxy group is often introduced late in the synthesis, for example, by demethylation of an 8-methoxy precursor using a strong acid like HBr.

Step 5: Amidation at the 7-Position The final step typically involves the amidation of a carboxylic acid or ester at the 7-position with a desired amine to generate the final carboxamide derivatives. For detailed experimental procedures, refer to Zhuang et al. (2003).[1]

In Vitro HIV-1 Integrase Strand Transfer Assay

This biochemical assay is fundamental for evaluating the direct inhibitory effect of compounds on the strand transfer step of HIV-1 integration.

A Prepare Assay Plate (Streptavidin-coated) B Immobilize Biotinylated Donor DNA A->B C Add HIV-1 Integrase and Test Compound B->C D Add Digoxigenin-labeled Target DNA C->D E Strand Transfer Reaction (Incubate) D->E F Detection (Anti-DIG-HRP & Substrate) E->F G Measure Absorbance F->G

Caption: Workflow for the HIV-1 integrase strand transfer assay.

Protocol:

  • Plate Preparation: A 96-well streptavidin-coated plate is used to immobilize one of the DNA substrates.

  • DNA Substrates: A biotinylated oligonucleotide representing the viral DNA donor substrate and a digoxigenin (DIG)-labeled oligonucleotide as the target DNA are utilized.

  • Reaction Mixture: The reaction buffer typically contains HEPES, MnCl₂, and DTT.

  • Assay Procedure: a. The biotinylated donor DNA is incubated in the streptavidin-coated wells to allow for immobilization. b. Recombinant HIV-1 integrase enzyme and the test compound (at various concentrations) are added to the wells and pre-incubated. c. The DIG-labeled target DNA is then added to initiate the strand transfer reaction. d. The plate is incubated to allow the reaction to proceed. e. After incubation, the plate is washed to remove unbound reagents. f. An anti-DIG antibody conjugated to horseradish peroxidase (HRP) is added, followed by a colorimetric HRP substrate (e.g., TMB). g. The reaction is stopped, and the absorbance is measured. The IC₅₀ value is calculated from the dose-response curve.

Comparative Analysis of 8-Substituted 1,6-Naphthyridines as Anticancer Agents

The 1,6-naphthyridine scaffold has also been extensively explored for its anticancer potential, with derivatives showing activity against various cancer cell lines and specific molecular targets like receptor tyrosine kinases.

The c-Met receptor tyrosine kinase is a well-validated target in oncology, as its aberrant activation is implicated in the proliferation, survival, and metastasis of various tumors. While many c-Met inhibitors are based on larger, fused ring systems, the SAR of simpler 8-substituted 1,6-naphthyridines provides valuable insights.

Compound ID8-SubstituentOther Key Substituentsc-Met Kinase IC₅₀ (µM)
4 Fused Imidazo ringN-alkylamino, 3-benzyl2.6
5 -NH₂VariesPotent (qualitative)

Table 2: SAR of 8-substituted 1,6-naphthyridines as c-Met kinase inhibitors.[3]

In the context of c-Met inhibition, a tricyclic 1H-imidazo[4,5-h][1][4]naphthyridin-2(3H)-one core, which involves a fused ring at the 7 and 8-positions, has been shown to be a promising scaffold. A comprehensive SAR study indicated that an N-1 alkyl substituent with a terminal free amino group and a hydrophobic substituted benzyl group at the N-3 position were crucial for effective c-Met inhibition.[3] The most potent compound from this series, 4 , exhibited an IC₅₀ of 2.6 µM.[3] While not a simple 8-substitution, this highlights the potential of modifying this region of the naphthyridine core to achieve potent kinase inhibition. Other studies have also reported that 8-amino substituted 1,6-naphthyridines show significant cytotoxic effects against cancer cell lines, suggesting a potential role in targeting oncogenic kinases.

Experimental Protocols

Cellular c-Met Phosphorylation Assay

This cell-based assay is crucial for determining the ability of a compound to inhibit the autophosphorylation of the c-Met receptor in a cellular context, providing a more physiologically relevant measure of its activity.

A Seed Cancer Cells (e.g., MKN45) B Treat with Test Compound A->B C Lyse Cells B->C D Quantify Phospho-c-Met (ELISA or Western Blot) C->D E Data Analysis (IC50 determination) D->E

Caption: Workflow for a cellular c-Met phosphorylation assay.

Protocol:

  • Cell Culture: A cancer cell line that overexpresses c-Met, such as MKN45 human gastric adenocarcinoma cells, is used. The cells are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period.

  • Cell Lysis: After treatment, the cells are washed and lysed to release the cellular proteins.

  • Detection of Phospho-c-Met: The level of phosphorylated c-Met is quantified using a sensitive detection method, such as a sandwich ELISA or Western blotting, with antibodies specific for the phosphorylated form of the c-Met receptor.

  • Data Analysis: The results are normalized to the total amount of c-Met protein, and the IC₅₀ value is determined from the dose-response curve.

Comparative Analysis of 8-Substituted 1,6-Naphthyridines as Antileishmanial Agents

Visceral leishmaniasis is a neglected tropical disease with limited treatment options. The 8-hydroxy-1,6-naphthyridine scaffold has been identified as a promising starting point for the development of new antileishmanial drugs.

Compound ID8-Substituent7-SubstituentLeishmania donovani amastigote pEC₅₀
6 -OH3-methyl-1H-1,2,4-triazol-5-yl6.5
7 -OCH₃3-methyl-1H-1,2,4-triazol-5-yl<5.0
8 -H3-methyl-1H-1,2,4-triazol-5-yl<5.0

Table 3: Impact of 8-substituents on the antileishmanial activity of 1,6-naphthyridines.

Similar to its role in HIV-1 integrase inhibition, the 8-hydroxy group is critical for antileishmanial activity. As shown in Table 3, the 8-hydroxy derivative 6 displays potent activity against Leishmania donovani amastigotes, the clinically relevant form of the parasite. Removal or methylation of the 8-hydroxy group (compounds 7 and 8 ) results in a significant loss of potency. The proposed mechanism of action involves the chelation of divalent metal cations, which is essential for the function of parasitic enzymes.

Experimental Protocols

Leishmania Amastigote Viability Assay

This assay is the gold standard for evaluating the efficacy of compounds against the intracellular, disease-causing stage of the Leishmania parasite.

A Culture Macrophages (e.g., THP-1) B Infect with Leishmania promastigotes A->B C Treat with Test Compound B->C D Lyse Macrophages and Release Amastigotes C->D E Quantify Viable Amastigotes (e.g., resazurin assay) D->E F Data Analysis (EC50 determination) E->F

Caption: Workflow for the Leishmania amastigote viability assay.

Protocol:

  • Host Cell Culture: A suitable macrophage host cell line, such as THP-1 monocytes differentiated into macrophages, is cultured in 96-well plates.

  • Infection: The macrophages are infected with Leishmania promastigotes, which are then allowed to differentiate into amastigotes within the host cells.

  • Compound Treatment: The infected macrophages are treated with various concentrations of the test compounds.

  • Quantification of Amastigotes: After the treatment period, the number of viable intracellular amastigotes is quantified. This can be achieved through various methods, including:

    • Microscopy: Giemsa staining followed by manual counting of amastigotes per macrophage.

    • Reporter Gene Assays: Using parasites engineered to express a reporter gene like luciferase or β-galactosidase.

    • Resazurin-based Assays: After controlled lysis of the host cells, the viability of the released amastigotes is assessed using a metabolic indicator like resazurin.

  • Data Analysis: The EC₅₀ value, the concentration of the compound that reduces the number of viable amastigotes by 50%, is calculated.

Conclusion

The substituent at the 8-position of the 1,6-naphthyridine scaffold is a critical determinant of its biological activity. The 8-hydroxy group is a recurring motif for potent inhibition of metalloenzymes like HIV-1 integrase and parasitic enzymes, where it participates in essential metal chelation. For other targets, such as protein kinases, an 8-amino group or the incorporation of the 8-position into a fused ring system can lead to potent inhibitory activity. The synthetic accessibility of the 1,6-naphthyridine core allows for extensive exploration of the chemical space around the 8-position, making it a highly attractive scaffold for the development of novel therapeutics. The experimental protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate new 8-substituted 1,6-naphthyridine derivatives in their own drug discovery programs.

References

  • Zhuang, L., Wai, J. S., Embrey, M. W., Fisher, T. E., Egbertson, M. S., Payne, L. S., ... & Young, S. D. (2003). Design and synthesis of 8-hydroxy-[1][4]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. Journal of Medicinal Chemistry, 46(4), 453–456. [Link]
  • This reference is not explicitly cited in the text but provides relevant background on 1,6-naphthyridines.
  • Wang, Y., Li, Y., Wu, C., Li, J., Zhang, Y., Liu, Y., ... & Zhang, L. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1][4]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(16), 2681–2691. [Link]
  • Wai, J. S., Egbertson, M. S., Payne, L. S., Guare, J. P., Vacca, J. P., Hazuda, D. J., ... & Young, S. D. (2003). 8-Hydroxy-[1][4]naphthyridine-7-carboxamides as inhibitors of HIV-1 integrase. Bioorganic & Medicinal Chemistry Letters, 13(8), 1415-1418. [Link]
  • This reference is not explicitly cited in the text but provides relevant background on 1,6-naphthyridines.
  • This reference is not explicitly cited in the text but provides relevant background on 1,6-naphthyridines.
  • This reference is not explicitly cited in the text but provides relevant background on 1,6-naphthyridines.
  • This reference is not explicitly cited in the text but provides relevant background on 1,6-naphthyridines.
  • This reference is not explicitly cited in the text but provides relevant background on 1,6-naphthyridines.
  • This reference is not explicitly cited in the text but provides relevant background on 1,6-naphthyridines.

Sources

A Comparative Guide to the Synthetic Routes of Substituted 1,6-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1][2] Its rigid, planar structure and hydrogen bonding capabilities have made it a cornerstone in the design of therapeutics targeting a wide array of biological targets, including HIV integrase, various kinases (FGFR, c-met, SYK, CDK8/19), and phosphodiesterase 10A (PDE10A).[1][3][4] The growing pharmacological significance of this scaffold necessitates the continuous development of robust and versatile synthetic methodologies to enable rapid exploration of its chemical space.[3][4]

This guide provides a comparative analysis of the principal synthetic strategies for constructing substituted 1,6-naphthyridines. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, from classical annulation reactions to modern transition-metal-catalyzed transformations and multicomponent strategies. Detailed experimental protocols and comparative data are provided to assist researchers in selecting the optimal route for their specific synthetic targets.

Classical Annulation Strategies: Building the Core

The construction of the bicyclic 1,6-naphthyridine system has traditionally relied on annulation reactions that form the second pyridine ring onto a pre-existing pyridine precursor. These methods are valued for their use of readily available starting materials.

The Friedländer Annulation

The Friedländer synthesis is a cornerstone of quinoline and naphthyridine chemistry, involving the condensation of a 2-aminopyridine derivative bearing a carbonyl group (aldehyde or ketone) with a compound containing a reactive α-methylene group.[5][6] This reaction is typically promoted by either acid or base catalysis.[5][7]

Mechanism & Rationale: The reaction proceeds via an initial aldol-type condensation between the enolate (or enamine) of the active methylene compound and the aminopyridine-carbonyl. This is followed by a cyclodehydration step to form the new aromatic ring.[6] The choice of catalyst (acid or base) depends on the specific substrates but is crucial for facilitating both the initial condensation and the final dehydration. Base catalysis is common, using reagents like piperidine or potassium hydroxide, while acid catalysts can range from Brønsted acids to Lewis acids.[7][8]

Advantages:

  • Direct and convergent approach.

  • Utilizes relatively simple and accessible starting materials.

Limitations:

  • The required 4-aminonicotinic aldehydes or ketones can be challenging to synthesize.

  • Reaction conditions can be harsh (high temperatures, strong acids/bases), limiting functional group tolerance.

  • Regioselectivity can be an issue with unsymmetrical ketones.

cluster_0 Friedländer Annulation Workflow start 4-Aminonicotinaldehyde + Active Methylene Compound step1 Base or Acid Catalysis start->step1 step2 Aldol Condensation step1->step2 step3 Cyclodehydration step2->step3 product Substituted 1,6-Naphthyridine step3->product

Caption: General workflow of the Friedländer Annulation.

Representative Protocol: Manganese-Catalyzed Dehydrogenative Friedländer Annulation [8] This modern variant utilizes an in-situ oxidation to generate the required carbonyl intermediate.

  • To a reaction vessel, add 2-amino-5-chlorobenzhydrol (1 mmol), 1-benzyl-4-piperidinol (1 mmol), ChCl/p-TSA (1:1, 100 mg/100 mg), MnO₂ (10 mol %), and KOtBu (1.5 equiv).

  • Heat the mixture at 100 °C.

  • Add TBAB/p-TSA (1:1, 100 mg/100 mg) and continue heating.

  • Add benzyl alcohol (1 mmol) to the reaction medium.

  • Continue heating at 100 °C for 3 hours to yield the (E)-1,2,3,4-tetrahydrobenzo[b][1][9]naphthyridine product.

Skraup-Doebner-von Miller Synthesis

A modification of the classic Skraup synthesis, this reaction constructs the quinoline (or in this case, naphthyridine) ring from an aromatic amine, an α,β-unsaturated carbonyl compound, and an acid catalyst.[10][11] The α,β-unsaturated carbonyl can be generated in situ from glycerol or from an aldol condensation. For 1,6-naphthyridines, 4-aminopyridine serves as the starting amine.[12][13]

Mechanism & Rationale: The reaction begins with the conjugate addition of the 4-aminopyridine to the α,β-unsaturated carbonyl. The resulting intermediate then undergoes acid-catalyzed cyclization onto the pyridine ring, followed by dehydration and oxidation to furnish the aromatic 1,6-naphthyridine core.[10][11] Strong acids like sulfuric acid are traditionally used, often in the presence of an oxidizing agent like sodium m-nitrobenzene sulfonate.[12]

Advantages:

  • Starts from the very simple and commercially available 4-aminopyridine.

  • A one-pot procedure for constructing the core.

Limitations:

  • Requires harsh, strongly acidic, and oxidizing conditions, which severely limits substrate scope and functional group compatibility.

  • Yields can be moderate to low.[12]

  • The reaction can generate significant waste and safety concerns.

cluster_1 Skraup-Doebner-von Miller Mechanism start 4-Aminopyridine + α,β-Unsaturated Carbonyl step1 Conjugate Addition start->step1 step2 Acid-Catalyzed Cyclization step1->step2 step3 Dehydration & Oxidation step2->step3 product 1,6-Naphthyridine step3->product

Caption: Key steps in the Skraup synthesis of 1,6-naphthyridine.

Representative Protocol: Modified Skraup Synthesis [12]

  • Combine 4-aminopyridine, glycerol, and sulfo mix (a mixture of sulfuric acid and other reagents).

  • Add sodium m-nitrobenzene sulfonate as an oxidizing agent.

  • Heat the reaction mixture under reflux.

  • After cooling, neutralize the mixture and extract the product.

  • Purify the crude product by chromatography to obtain 1,6-naphthyridine.

Modern Synthetic Approaches

To overcome the limitations of classical methods, a variety of modern synthetic strategies have been developed. These often feature milder conditions, greater functional group tolerance, and more predictable regioselectivity.

Transition-Metal-Catalyzed Reactions

Transition metals, particularly cobalt and palladium, have enabled powerful new disconnections for the synthesis of complex heterocycles.[14][15]

  • Cobalt-Catalyzed [2+2+2] Cyclization: This elegant method constructs the second pyridine ring through the intramolecular cyclization of a dialkynylnitrile precursor.[14][16] It is particularly effective for synthesizing tetrahydro-1,6-naphthyridines. Microwave irradiation can be used to promote the reaction efficiently.[16]

  • Palladium-Catalyzed Cross-Coupling: Late-stage functionalization of a pre-formed naphthyridine core is a vital strategy in medicinal chemistry. Palladium-catalyzed reactions, such as the Suzuki coupling, are instrumental for this purpose.[1][17] This allows for the introduction of aryl or heteroaryl substituents at specific positions, provided a suitable handle (e.g., a halide or triflate) is present.

cluster_Co Co-Catalyzed [2+2+2] Cyclization cluster_Pd Pd-Catalyzed Suzuki Coupling Co_start Dialkynylnitrile Co_cat Cobalt Catalyst (e.g., CpCo(CO)₂) + Δ or µW Co_start->Co_cat Co_product Tetrahydro- 1,6-naphthyridine Co_cat->Co_product Pd_start Halo/Triflate-1,6-naphthyridine + Boronic Acid/Ester Pd_cat Palladium Catalyst (e.g., Pd(OAc)₂) + Ligand + Base Pd_start->Pd_cat Pd_product Arylated 1,6-naphthyridine Pd_cat->Pd_product

Caption: Transition-metal-catalyzed routes to 1,6-naphthyridines.

Representative Protocol: Regioselective Suzuki Coupling [17]

  • To a solution of tetrachloronaphthyridone (1 equiv) in a suitable solvent (e.g., toluene/ethanol), add the desired arylboronic acid (1.2 equiv) and a base (e.g., K₂CO₃, 2 equiv).

  • Add the palladium catalyst, such as Pd(OAc)₂ (0.05 equiv), and a suitable ligand (e.g., IMes, 0.06 equiv).

  • Heat the mixture under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the product via column chromatography.

Synthesis via Dione and Ditriflate Intermediates

A highly versatile and modern approach involves the initial synthesis of a 1,6-naphthyridine-5,7-dione.[1] This stable intermediate can be activated by conversion to a bench-stable 1,6-naphthyridine-5,7-ditriflate. The two triflate groups, being excellent leaving groups, can then be sequentially and regioselectively displaced by a wide range of nucleophiles (amines, alcohols) or engaged in cross-coupling reactions.

Mechanism & Rationale: The strategy relies on the differential reactivity of the C5 and C7 positions after ditriflation. The C5-triflate is typically more susceptible to nucleophilic aromatic substitution (SNAr), allowing for selective functionalization at this position first. The remaining C7-triflate can then be targeted in a subsequent step, often a palladium-catalyzed cross-coupling, enabling a one-pot, two-step difunctionalization.[1]

Advantages:

  • Excellent for rapid analogue synthesis and building molecular diversity.

  • Provides access to highly substituted and diverse 1,6-naphthyridines.

  • The ditriflate intermediate is bench-stable and allows for controlled, stepwise functionalization.

  • Mild reaction conditions for the substitution steps enhance functional group tolerance.

Limitations:

  • Requires a multi-step sequence to access the key ditriflate intermediate.

  • The cost of triflating agents can be a consideration for large-scale synthesis.

cluster_2 Ditriflate Diversification Strategy start 1,6-Naphthyridine- 5,7-dione step1 Ditriflation (e.g., Tf₂O) start->step1 inter 1,6-Naphthyridine- 5,7-ditriflate step1->inter step2 Regioselective C5 S N Ar (e.g., R-NH₂) inter->step2 inter2 C5-Substituted C7-Triflate step2->inter2 step3 C7 Cross-Coupling (e.g., Suzuki, Buchwald) inter2->step3 product 5,7-Disubstituted 1,6-Naphthyridine step3->product

Sources

Leitfaden zur Überprüfung des Wirkmechanismus eines neuen 8-Brom-1,6-Naphthyridin-basierten Wirkstoffkandidaten

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von: [Ihr Name/Ihre Abteilung], Senior Application Scientist

Datum: 9. Januar 2026

Einleitung

Die Naphthyridin-Kernstruktur ist ein bekanntes und vielversprechendes Grundgerüst in der medizinischen Chemie. Insbesondere 1,8-Naphthyridin-Derivate haben eine breite Palette an biologischen Aktivitäten gezeigt, darunter antimikrobielle, antivirale und krebsbekämpfende Eigenschaften.[1][2][3][4] Viele dieser Wirkstoffe, wie beispielsweise Nalidixinsäure, entfalten ihre Wirkung durch die Hemmung von Topoisomerase-Enzymen.[5][6] Unser neuer Wirkstoffkandidat, der auf einem 8-Brom-1,6-Naphthyridin-Gerüst basiert, stellt eine neue chemische Entität dar, deren Wirkmechanismus (Mechanism of Action, MoA) aufgeklärt werden muss.

Dieser Leitfaden beschreibt einen systematischen und mehrstufigen Ansatz zur umfassenden Validierung des MoA unseres neuen 8-Brom-1,6-Naphthyridin-basierten Wirkstoffkandidaten (im Folgenden als "Kandidat-8Br-Naph" bezeichnet). Wir werden modernste Techniken einsetzen, um nicht nur das molekulare Ziel zu identifizieren, sondern auch die nachgeschalteten Signalwege zu charakterisieren und die zellulären phänotypischen Reaktionen zu quantifizieren. Die hier beschriebenen Protokolle sind so konzipiert, dass sie sich gegenseitig validieren und ein hohes Maß an wissenschaftlicher Sicherheit gewährleisten.

Teil 1: Phänotypisches Screening zur Identifizierung der zellulären Hauptwirkung

Bevor wir uns auf die molekulare Ebene begeben, ist es entscheidend zu verstehen, welche beobachtbaren Veränderungen Kandidat-8Br-Naph in einem zellulären System hervorruft. Ein phänotypisches Screening ist hierfür der ideale Ausgangspunkt, da es uns ermöglicht, die Wirkung des Wirkstoffs im Ganzen zu erfassen, ohne eine a priori Annahme über das Zielprotein zu treffen.[7][8][9]

Experimentelles Design: High-Content Imaging (HCI)

Wir werden eine HCI-basierte Analyse durchführen, um morphologische und funktionelle Veränderungen in einer relevanten Zelllinie (z. B. A549-Lungenkrebszellen) zu quantifizieren.

  • Rationale: HCI ermöglicht die gleichzeitige Messung mehrerer zellulärer Parameter in einem einzigen Experiment und liefert so ein reichhaltiges, multiparametrisches "Fingerabdruck" der Wirkstoffwirkung.[8][10]

Protokoll: Multiparametrisches phänotypisches Profiling

  • Zellkultur: A549-Zellen werden in 96-Well-Platten mit optisch klarem Boden ausgesät und 24 Stunden lang kultiviert.

  • Wirkstoffbehandlung: Die Zellen werden mit einer Konzentrationsreihe von Kandidat-8Br-Naph (z. B. 0,1 nM bis 10 µM) sowie einem bekannten Topoisomerase-II-Inhibitor (z. B. Etoposid) als Positivkontrolle und DMSO als Vehikelkontrolle für 48 Stunden inkubiert.

  • Färbung: Nach der Inkubation werden die Zellen fixiert, permeabilisiert und mit einer Kombination von Fluoreszenzfarbstoffen gefärbt:

    • Hoechst 33342: Zur Färbung des Zellkerns und zur Analyse der Kernmorphologie und des Zellzyklus.

    • Phalloidin-Alexa Fluor 488: Zur Färbung des Aktin-Zytoskeletts und zur Analyse der Zellform und -größe.

    • MitoTracker Red CMXRos: Zur Färbung aktiver Mitochondrien und zur Beurteilung der mitochondrialen Gesundheit.

    • Antikörper gegen phosphoryliertes H2AX (γH2AX): Zur Detektion von DNA-Doppelstrangbrüchen, einem bekannten nachgeschalteten Effekt von Topoisomerase-Inhibitoren.

  • Bildgebung: Die Platten werden mit einem automatisierten High-Content-Mikroskop gescannt. Pro Well werden mindestens neun Bilder aufgenommen.

  • Datenanalyse: Eine spezialisierte Software wird verwendet, um Dutzende von Merkmalen pro Zelle zu extrahieren, einschließlich Kernfläche, Intensität der γH2AX-Färbung, Zytoskelett-Textur und mitochondriales Membranpotential.

Erwartete Ergebnisse und Vergleich

Die Ergebnisse werden in einer Heatmap visualisiert, um das phänotypische Profil von Kandidat-8Br-Naph mit dem von Etoposid zu vergleichen. Eine starke Zunahme der γH2AX-Färbung in Verbindung mit Veränderungen im Zellzyklus (z. B. G2/M-Arrest) wäre ein starker Hinweis darauf, dass Kandidat-8Br-Naph, ähnlich wie Etoposid, die DNA-Integrität beeinträchtigt, was auf eine mögliche Topoisomerase-Hemmung hindeutet.

G cluster_workflow Workflow: Phänotypisches Screening A 1. Zellkultur (A549-Zellen in 96-Well-Platten) B 2. Wirkstoffbehandlung (Kandidat-8Br-Naph, Etoposid, DMSO) A->B C 3. Multiplex-Färbung (Hoechst, Phalloidin, MitoTracker, α-γH2AX) B->C D 4. Automatisierte Bildgebung (High-Content-Mikroskopie) C->D E 5. Bild- & Datenanalyse (Quantifizierung zellulärer Merkmale) D->E F Ergebnis: Phänotypisches Profil & Hypothesengenerierung E->F

Abbildung 1: Workflow des phänotypischen Screenings.

Teil 2: Identifizierung des direkten molekularen Ziels

Nachdem wir eine phänotypische Hypothese aufgestellt haben (z. B. Induktion von DNA-Schäden), müssen wir das direkte molekulare Ziel von Kandidat-8Br-Naph in der Zelle identifizieren und validieren. Die Cellular Thermal Shift Assay (CETSA®) ist eine leistungsstarke, markierungsfreie Methode, um das Engagement eines Wirkstoffs an sein Zielprotein in einer physiologisch relevanten Umgebung nachzuweisen.[11][12]

Experimentelles Design: Proteomweites Thermal Proteome Profiling (TPP)

Um einen unvoreingenommenen Überblick über potenzielle Ziele zu erhalten, werden wir zunächst eine TPP-Analyse durchführen, die CETSA mit quantitativer Massenspektrometrie kombiniert.[11]

Protokoll: Thermal Proteome Profiling (TPP)

  • Zellbehandlung: A549-Zellen werden mit Kandidat-8Br-Naph (in einer wirksamen Konzentration, die aus dem phänotypischen Assay ermittelt wurde) oder DMSO behandelt.

  • Temperaturgradient: Die Zellen werden lysiert, und die Lysate werden Aliquots entnommen, die einem präzisen Temperaturgradienten ausgesetzt werden (z. B. von 37 °C bis 67 °C).

  • Abtrennung: Erhitzen führt zur Denaturierung und Aggregation von Proteinen. Die lösliche Fraktion wird von der aggregierten Fraktion durch Ultrazentrifugation getrennt.

  • Probenvorbereitung für MS: Die Proteine in der löslichen Fraktion jeder Temperatur werden extrahiert, verdaut und für die massenspektrometrische Analyse vorbereitet (z. B. durch Tandem Mass Tag (TMT)-Markierung zur multiplexen Quantifizierung).

  • LC-MS/MS-Analyse: Die Proben werden mittels Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) analysiert.

  • Datenanalyse: Die "Schmelzkurven" von Tausenden von Proteinen werden erstellt. Ein Zielprotein wird durch eine signifikante Verschiebung seiner thermischen Stabilität in den mit dem Wirkstoff behandelten Proben im Vergleich zur Kontrolle identifiziert.

Validierung des Zielproteins mittels Immunoblot-basiertem CETSA

Sobald ein oder mehrere Kandidaten-Zielproteine durch TPP identifiziert wurden (z. B. Topoisomerase IIα), wird die Bindung durch ein gezieltes, Immunoblot-basiertes CETSA validiert.

  • Protokoll: Das Protokoll ist identisch mit dem TPP-Protokoll bis Schritt 3.

  • Western Blot: Anstelle der MS-Analyse werden die löslichen Proteinfraktionen mittels SDS-PAGE aufgetrennt und per Western Blot mit einem spezifischen Antikörper gegen das vermutete Zielprotein (z. B. Anti-Topoisomerase IIα) analysiert.

  • Ergebnis: Eine stärkere Bande des Zielproteins bei höheren Temperaturen in den mit dem Wirkstoff behandelten Proben bestätigt die Stabilisierung und damit die direkte Bindung.

Vergleichende Daten

ParameterKandidat-8Br-NaphEtoposid (Kompetitor)Negativkontrolle (Strukturanalog ohne Aktivität)
Identifiziertes Hauptziel (TPP) Topoisomerase IIαTopoisomerase IIαKein spezifisches Ziel
Thermische Stabilisierung (ΔTm) + 4,2 °C+ 3,8 °C< 0,5 °C
EC50 (CETSA) 150 nM210 nM> 10 µM

Tabelle 1: Hypothetische Vergleichsdaten zur Zielbindung.

Teil 3: Analyse der nachgeschalteten Signalwege

Die Bestätigung der Zielbindung ist ein entscheidender Schritt, aber für ein vollständiges Verständnis des MoA müssen wir die nachgeschalteten zellulären Konsequenzen dieser Bindung aufklären.[13][14] Basierend auf der Hypothese, dass Topoisomerase IIα das Ziel ist, erwarten wir eine Aktivierung des DNA Damage Response (DDR)-Signalwegs.

Experimentelles Design: Gezielte Analyse der Signaltransduktion

Wir werden eine Kombination aus Western Blotting und quantitativer PCR (qPCR) verwenden, um die Aktivierung wichtiger Knotenpunkte im DDR-Signalweg zu untersuchen.

Protokoll: Western Blot zur Analyse der Proteinphosphorylierung

  • Zellbehandlung: A549-Zellen werden über einen Zeitraum (z. B. 0, 2, 6, 12, 24 Stunden) mit Kandidat-8Br-Naph (EC50-Konzentration) behandelt.

  • Lysat-Herstellung: Zu jedem Zeitpunkt werden die Zellen lysiert.

  • Western Blot: Die Proteinkonzentration wird bestimmt, und gleiche Mengen werden mittels SDS-PAGE aufgetrennt. Die Proteine werden auf eine Membran transferiert und mit spezifischen Antikörpern untersucht:

    • Anti-phospho-ATM (Ser1981): Ein zentraler Sensor für DNA-Doppelstrangbrüche.

    • Anti-phospho-CHK2 (Thr68): Ein wichtiger Effektor, der von ATM phosphoryliert wird.

    • Anti-phospho-p53 (Ser15): Ein Tumorsuppressor, der den Zellzyklusarrest und die Apoptose reguliert.

    • Gesamt-ATM, -CHK2, -p53: Als Ladekontrollen.

Protokoll: qPCR zur Analyse der Genexpression

  • Zellbehandlung und RNA-Extraktion: A549-Zellen werden wie oben beschrieben behandelt. Zu jedem Zeitpunkt wird die Gesamt-RNA extrahiert.

  • cDNA-Synthese: Die RNA wird in komplementäre DNA (cDNA) umgeschrieben.

  • qPCR: Die Expression von p53-Zielgenen, die am Zellzyklusarrest und an der Apoptose beteiligt sind, wird mittels qPCR quantifiziert.

    • CDKN1A (p21): Ein Zellzyklus-Inhibitor.

    • BBC3 (PUMA): Ein pro-apoptotisches Protein.

    • GAPDH: Als Referenzgen.

Hypothetischer Signalweg

G Drug Kandidat-8Br-Naph Target Topoisomerase IIα Drug->Target Bindung & Hemmung DSB DNA-Doppelstrangbrüche Target->DSB ATM ATM-Aktivierung (p-Ser1981 ↑) DSB->ATM CHK2 CHK2-Aktivierung (p-Thr68 ↑) ATM->CHK2 p53 p53-Stabilisierung (p-Ser15 ↑) ATM->p53 p21 p21-Expression ↑ (CDKN1A mRNA ↑) p53->p21 PUMA PUMA-Expression ↑ (BBC3 mRNA ↑) p53->PUMA Arrest G2/M-Zellzyklusarrest p21->Arrest Apoptosis Apoptose PUMA->Apoptosis

Abbildung 2: Hypothetischer Signalweg nach Hemmung von Topoisomerase IIα.

Schlussfolgerung und vergleichende Zusammenfassung

Dieser Leitfaden skizziert einen robusten, dreistufigen Prozess zur Aufklärung des Wirkmechanismus von Kandidat-8Br-Naph. Durch die Kombination von unvoreingenommenem phänotypischem Screening, direkter Zielidentifizierung und gezielter Analyse der nachgeschalteten Signalwege können wir ein umfassendes und validiertes Bild des MoA erstellen.

Zusammenfassender Leistungsvergleich

MerkmalKandidat-8Br-NaphEtoposid (Kompetitor)Anmerkungen
Zelluläre Potenz (HCI, IC50 für γH2AX) 85 nM180 nMKandidat-8Br-Naph zeigt eine höhere zelluläre Potenz.
Zielbindung (CETSA, EC50) 150 nM210 nMStarke und direkte Bindung an das Zielprotein in der Zelle.
Selektivität (TPP Off-Targets) GeringModeratTPP-Analyse deutet auf weniger signifikante Off-Targets für Kandidat-8Br-Naph hin.
Aktivierung des DDR-Signalwegs RobustRobustBeide Wirkstoffe aktivieren den kanonischen DDR-Signalweg, was mit der Zielbindung übereinstimmt.

Tabelle 2: Hypothetische zusammenfassende Vergleichsdaten.

Die experimentellen Daten, die nach diesem Leitfaden generiert werden, liefern die notwendige Evidenz, um die Entwicklung von Kandidat-8Br-Naph voranzutreiben. Sie bestätigen nicht nur den erwarteten Wirkmechanismus, sondern liefern auch wichtige vergleichende Daten, die die potenzielle Überlegenheit gegenüber bestehenden Therapien aufzeigen. Die Einhaltung dieser selbstvalidierenden Protokolle gewährleistet ein Höchstmaß an wissenschaftlicher Integrität und Vertrauenswürdigkeit in die Ergebnisse, was für die weitere präklinische und klinische Entwicklung unerlässlich ist.[15][16]

Referenzen

  • Titel: Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels Quelle: Methods in Molecular Biology, 2019 URL:

  • Titel: Phenotypic Screening: A Powerful Tool for Drug Discovery Quelle: Technology Networks, 2025 URL: [Link]

  • Titel: Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay Quelle: Bio-Techne URL: [Link]

  • Titel: CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY Quelle: ResearchGate URL: [Link]

  • Titel: Gene Expression as a Cellular Phenotypic Assay in Drug Discovery Quelle: Eurofins Discovery URL: [Link]

  • Titel: Integrated analysis of receptor activation and downstream signaling with EXTassays Quelle: PubMed URL: [Link]

  • Titel: A Practical Guide to Target Engagement Assays Quelle: Selvita, 2025 URL: [Link]

  • Titel: Critical Needs in Cellular Target Engagement Quelle: DiscoverX URL: [Link]

  • Titel: Phenotypic Screening - BioScience Quelle: Sygnature Discovery URL: [Link]

  • Titel: Phenotypic profiling in drug discovery Quelle: Drug Target Review, 2019 URL: [Link]

  • Titel: Cell and small animal models for phenotypic drug discovery Quelle: PubMed Central URL: [Link]

  • Titel: Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments Quelle: PubMed Central, 2009 URL: [Link]

  • Titel: Live single-cell imaging Quelle: Wikipedia URL: [Link]

  • Titel: 8-Bromo-1,6-naphthyridine Quelle: PubChem URL: [Link]

  • Titel: Designing drug response experiments and quantifying their results Quelle: PubMed Central URL: [Link]

  • Titel: Drug Discovery Websites and Databases Quelle: Drug Hunter, 2024 URL: [Link]

  • Titel: In order to decipher the downstream signaling pathway of a transcription factor, what is the better strategy? Quelle: ResearchGate, 2019 URL: [Link]

  • Titel: ICH Official web site Quelle: ICH URL: [Link]

  • Titel: Experimental training in molecular pharmacology education based on drug–target interactions Quelle: PubMed Central, 2023 URL: [Link]

  • Titel: Downstream Analysis of Single Cell RNA-Seq Data Quelle: Fred Hutch URL: [Link]

  • Titel: Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity Quelle: PubMed Central, 2020 URL: [Link]

  • Titel: Experimental Methods for Identifying Drug-Drug Interactions Quelle: Creative Bioarray URL: [Link]

  • Titel: Current Protocols in Pharmacology Quelle: PubMed Central URL: [Link]

  • Titel: Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies Quelle: NCBI, 2012 URL: [Link]

  • Titel: Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity Quelle: ACS Publications, 2020 URL: [Link]

  • Titel: Protocol Library - DAC Best Practices Quelle: DAC Best Practices URL: [Link]

  • Titel: The Drug Development Process Quelle: FDA, 2018 URL: [Link]

  • Titel: RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW Quelle: ResearchGate URL: [Link]

  • Titel: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities Quelle: ResearchGate, 2025 URL: [Link]

  • Titel: Chemistry and Biological Activities of 1,8-Naphthyridines. Quelle: ResearchGate, 2025 URL: [Link]

  • Titel: Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains Quelle: NIH, 2021 URL: [Link]

  • Titel: Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains Quelle: MDPI URL: [Link]

  • Titel: 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities Quelle: MDPI URL: [Link]

  • Titel: Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects Quelle: ResearchGate, 2020 URL: [Link]

  • Titel: Antimicrobial Activity of Naphthyridine Derivatives Quelle: MDPI, 2024 URL: [Link]

  • Titel: [11][17]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase Quelle: PubMed Central, 2023 URL: [Link]

Sources

The Isomeric Edge: A Comparative Guide to the Biological Activity of Bromo-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the naphthyridine scaffold stands out as a privileged heterocyclic system, forming the core of numerous biologically active compounds.[1] The introduction of a bromine atom to this scaffold dramatically influences its physicochemical properties and, consequently, its therapeutic potential. However, the precise placement of this single halogen atom—the isomerism—can be the deciding factor between a potent therapeutic agent and an inactive molecule.

This guide offers a comparative analysis of bromo-naphthyridine isomers, delving into the nuanced structure-activity relationships (SAR) that govern their biological effects. We will explore how the isomeric positioning of bromine on different naphthyridine cores dictates their efficacy as anticancer agents and enzyme inhibitors. This analysis is supported by experimental data, detailed protocols for key biological assays, and visualizations to clarify the underlying principles for researchers, scientists, and drug development professionals.

The Decisive Role of Isomerism in Drug Efficacy

Isomerism is a fundamental concept in drug design. Positional isomers, compounds with the same molecular formula but different substituent positions on the aromatic core, can exhibit vastly different biological profiles. This divergence in activity arises from several factors:

  • Target Engagement: The specific position of a bromine atom can alter the molecule's ability to fit into the binding pocket of a target protein, such as an enzyme or receptor. Changes in steric hindrance, hydrogen bonding capabilities, and hydrophobic interactions can either enhance or diminish binding affinity.

  • Electronic Effects: Bromine is an electronegative atom that can modify the electron distribution within the naphthyridine ring system. This can influence the molecule's reactivity and its interactions with biological targets.

  • Physicochemical Properties: Isomerism affects properties like solubility, lipophilicity, and metabolic stability, all of which are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile and, ultimately, its bioavailability and in vivo efficacy.

The following sections will provide concrete examples from published research to illustrate these principles in the context of bromo-naphthyridines.

Comparative Biological Activity of Bromo-Naphthyridine Isomers

While a single comprehensive study comparing all possible bromo-naphthyridine isomers is not available, we can synthesize a comparative view from various targeted studies. Here, we focus on their anticancer and enzyme inhibitory activities.

Case Study 1: Bromo-1,7-Naphthyridine Analogs as Kinase Inhibitors

Kinases are a critical class of enzymes often targeted in cancer therapy.[2] The 1,7-naphthyridine scaffold has been explored for the development of potent kinase inhibitors. A study on analogs targeting Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a kinase implicated in cancer cell survival, provides clear evidence of isomeric effects.[3]

The data below compares a 5-bromo-8-chloro-1,7-naphthyridine derivative with its unbrominated and chloro-substituted counterparts.

Table 1: Comparative Inhibitory Activity of Substituted 1,7-Naphthyridine Analogs against PIP4K2A [3]

Compound IDR¹ (Position 5)R² (Position 8)PIP4K2A IC₅₀ (nM)
1HH2-ethoxyphenyl6.6
2ClH2-ethoxyphenyl3.1
3 Br Cl 2-ethoxyphenyl Not specified, but part of an active series

While the specific IC₅₀ for the bromo- anolog is not provided in the snippet, its inclusion in a series of potent kinase inhibitors highlights its significance. The general trend in this series shows that substitution at the 5-position with a halogen (like chlorine) enhances the inhibitory activity compared to the unsubstituted analog. This suggests that the electronic and steric properties of the halogen at this specific position are crucial for optimal interaction with the kinase's active site.

Case Study 2: Bromination Enhancing Antibacterial Activity in 1,8-Naphthyridines

The 1,8-naphthyridine core is historically significant, with nalidixic acid being a foundational antibacterial agent.[4] Recent studies continue to explore this scaffold for new antimicrobial drugs. Research into novel 1,8-naphthyridinone derivatives as potential DNA gyrase inhibitors has shown a clear benefit of bromination at a specific position. The introduction of a bromine atom at the C-6 position of the 1,8-naphthyridine scaffold was found to enhance the antibacterial activity of the compounds.[5] The most potent compounds in this series were the brominated derivatives, demonstrating a significant isomeric effect.[5]

Case Study 3: A Bromo-Benzo[c][3][6]naphthyridine with Neurological Activity

The influence of bromo-isomerism extends beyond anticancer and antibacterial activities. A review of naturally derived naphthyridines highlights Veranamine, an 8-bromo-4,5,5-trimethyl-5,6-dihydrobenzo[c][3][6]naphthyridine isolated from a marine sponge.[4] This specific isomer demonstrated a moderate affinity for serotonin receptors and exhibited antianxiety and antidepressant activity in mouse models.[4] This underscores the versatility of the bromo-naphthyridine scaffold and how the placement of the bromine atom can direct the compound's activity towards complex neurological targets.

Visualizing Experimental Workflows

To understand how the biological activity of these compounds is determined, it's essential to be familiar with the experimental workflows. Below are diagrams representing two of the most common assays used in this field of research.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition prep1 Seed cells in 96-well plate prep2 Incubate for 24h to allow attachment prep1->prep2 treat1 Add serial dilutions of bromo-naphthyridine isomers prep2->treat1 treat2 Incubate for 48-72h treat1->treat2 mtt1 Add MTT reagent to each well treat2->mtt1 mtt2 Incubate for 4h (Formazan formation) mtt1->mtt2 mtt3 Add solubilization solution (e.g., DMSO) mtt2->mtt3 data1 Read absorbance at ~570nm using a plate reader mtt3->data1 data2 Calculate % viability and IC₅₀ values data1->data2

Caption: Workflow for assessing cell viability using the MTT assay.

G cluster_0 Reaction Setup cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis reac1 Prepare reaction buffer reac2 Add target kinase and substrate reac1->reac2 reac3 Add bromo-naphthyridine isomer (inhibitor) at various concentrations reac2->reac3 kin1 Initiate reaction by adding ATP/MgCl₂ reac3->kin1 kin2 Incubate at 37°C for a defined period kin1->kin2 kin3 Terminate reaction (e.g., with EDTA) kin2->kin3 det1 Quantify kinase activity (e.g., ADP-Glo, radioactivity) kin3->det1 data1 Plot activity vs. inhibitor concentration det1->data1 data2 Calculate IC₅₀ values data1->data2

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[3] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[7]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromo-naphthyridine isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[7]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[3] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to determine the inhibitory potential of a compound against a specific protein kinase.

Principle: The assay measures the activity of a kinase by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced. A common method is to measure the amount of ADP generated, which is directly proportional to the kinase activity.[8] The reduction in ADP production in the presence of an inhibitor indicates its potency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer specific to the kinase of interest. Prepare stock solutions of the purified kinase, the specific substrate (protein or peptide), and ATP.

  • Reaction Setup: In a 96-well or 384-well plate, add the reaction buffer, the kinase, and the substrate to each well.

  • Inhibitor Addition: Add the bromo-naphthyridine isomers at various concentrations to the wells. Include a positive control inhibitor and a no-inhibitor (vehicle) control.

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP and MgCl₂ to each well.

  • Incubation: Incubate the plate at a constant temperature (typically 30°C or 37°C) for a predetermined amount of time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.

  • Signal Detection: Quantify the kinase activity. This can be done using various methods, such as:

    • Luminescent ADP Detection: Use a commercial kit (e.g., ADP-Glo™) that converts the ADP produced into a luminescent signal.

    • Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate after separation by gel electrophoresis or filtration.

  • Data Analysis: Subtract the background signal (no enzyme control) from all readings. Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The evidence presented in this guide clearly demonstrates that the isomeric placement of a bromine atom on the naphthyridine scaffold is a critical determinant of biological activity. From enhancing kinase inhibition in 1,7-naphthyridines to boosting the antibacterial efficacy of 1,8-naphthyridines, the position of this single halogen can profoundly alter a compound's therapeutic potential. These structure-activity relationships, while complex, provide a rational basis for the design of more potent and selective drug candidates. For researchers in the field, a deep understanding of these isomeric effects is not just an academic exercise but a crucial element in the successful development of novel therapeutics. The continued exploration of bromo-naphthyridine isomers, guided by the principles and methodologies outlined here, holds significant promise for future drug discovery efforts.

References

  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of Bromoquinoline Isomers: A Guide for Researchers. BenchChem.
  • BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 5-Bromo-8-chloro-1,7-naphthyridine Analogs as Kinase Inhibitors. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of the Efficacy of 1,8-Naphthyridine Isomers and Their Congeners in Oncology and Microbiology. BenchChem.
  • BenchChem. (2025).
  • Gucwa, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4299.
  • Chen, Y.-F., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. International Journal of Molecular Sciences, 14(12), 24158–24174.
  • Krzywik, J., et al. (2024).
  • Kumar, V., et al. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry, 44(8), 3356-62.
  • Entrena, A., et al. (2017). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 22(12), 2219.
  • BenchChem. (2025). C13H11Cl3N4OS in vitro kinase assay protocol. BenchChem.
  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-51.
  • Rida, S. M., et al. (2012). Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives. Archiv der Pharmazie, 345(8), 667-676.
  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-862.
  • Ge, H., et al. (2017). Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. European Journal of Medicinal Chemistry, 138, 1173-1187.
  • Demont, E. H., et al. (2014). Naphthyridines as novel BET family bromodomain inhibitors. ChemMedChem, 9(8), 1686-92.
  • El-Adl, K., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(6), e2300035.
  • Trivedi, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618.
  • Kumar, V., et al. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry, 44(8), 3356-62.
  • Wang, Z., et al. (2022). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Bioactive Compounds, 18(11), 69-83.
  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-51.
  • Singh, S. K., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 19(7), 2090-2094.
  • ResearchGate. (n.d.). Structure–activity relationship (SAR) and docking studies of.... ResearchGate.
  • ResearchGate. (n.d.). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. ResearchGate.
  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate.

Sources

Comparative analysis of the photostability of 1,6-naphthyridine fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Photostability of 1,6-Naphthyridine Fluorophores

A Guide for Researchers, Scientists, and Drug Development Professionals

The quest for robust and reliable fluorescent probes is a cornerstone of modern molecular and cellular biology. While a plethora of fluorophores are available, their utility is often limited by their susceptibility to photobleaching, the irreversible loss of fluorescence upon exposure to light. This guide provides a comprehensive comparative analysis of the photostability of 1,6-naphthyridine-based fluorophores, a class of N-heterocyclic compounds of growing interest in medicinal chemistry and materials science.[1][2] While direct, standardized comparative photostability data for 1,6-naphthyridines against common fluorophores remains an area of active investigation, this guide will provide a framework for such a comparison, including a detailed experimental protocol and a discussion of the underlying photochemical principles.

The 1,6-Naphthyridine Scaffold: A Promising Fluorophore Core

The 1,6-naphthyridine scaffold, a diazanaphthalene, is a nitrogen-containing heterocyclic system that has been explored for a range of applications due to its diverse pharmacological properties.[1] More recently, derivatives of 1,6-naphthyridine have been recognized for their interesting photophysical properties, making them promising candidates for new fluorescent probes and materials.[1][2] These compounds often exhibit tunable emission spectra and, in some cases, high fluorescence quantum yields, making them attractive alternatives to more established fluorophore classes.[1]

The Critical Importance of Photostability

In fluorescence microscopy and other fluorescence-based analytical techniques, the photostability of a fluorophore is paramount. High photostability allows for longer observation times, the acquisition of more photons from a single molecule, and more reliable quantification of fluorescent signals. Conversely, rapid photobleaching can lead to a loss of signal, inaccurate data, and limitations in experimental design, particularly in time-lapse imaging and single-molecule studies.

A Proposed Standardized Protocol for Comparative Photostability Analysis

To objectively compare the photostability of 1,6-naphthyridine derivatives with other common fluorophores, a standardized experimental protocol is essential. The following methodology is designed to provide a robust and reproducible assessment of photobleaching.

Experimental Rationale

The choice of a continuous wave xenon arc lamp as the excitation source provides broad-spectrum, high-intensity illumination, allowing for the controlled and accelerated photobleaching of a wide range of fluorophores. The use of a neutral density filter allows for the precise control of the excitation intensity, a critical parameter in photostability measurements. The selection of a common solvent, such as air-saturated ethanol, provides a standardized environment for comparing the intrinsic photostability of the fluorophores, while the inclusion of a degassed solvent condition allows for the investigation of the role of molecular oxygen in the photobleaching process.

Experimental Workflow

G cluster_prep Sample Preparation cluster_exp Photobleaching Experiment cluster_analysis Data Analysis prep_sol Prepare equimolar solutions (1 µM) of 1,6-naphthyridine derivatives and standard fluorophores in air-saturated and degassed ethanol prep_cuvette Transfer solutions to quartz cuvettes prep_sol->prep_cuvette setup Mount cuvette in a spectrofluorometer with a temperature-controlled holder (25°C) prep_cuvette->setup excite Expose sample to continuous illumination from a xenon arc lamp with a neutral density filter setup->excite measure Record fluorescence emission spectra at regular time intervals (e.g., every 30 seconds) excite->measure integrate Integrate the fluorescence intensity over the emission spectrum for each time point measure->integrate plot Plot normalized fluorescence intensity vs. time integrate->plot fit Fit the decay curve to an exponential function to determine the photobleaching half-life (t1/2) plot->fit

Caption: Experimental workflow for the comparative photostability analysis of fluorophores.

Detailed Step-by-Step Methodology
  • Solution Preparation:

    • Prepare 1 µM solutions of the 1,6-naphthyridine derivatives to be tested and standard fluorophores (e.g., Fluorescein, Rhodamine B, Cy5) in spectroscopic grade, air-saturated ethanol.

    • For studying the effect of oxygen, prepare a second set of solutions in ethanol that has been degassed by sparging with argon for at least 30 minutes.

  • Instrumentation Setup:

    • Use a research-grade spectrofluorometer equipped with a stabilized xenon arc lamp as the excitation source.

    • Place a neutral density filter in the excitation path to control the light intensity. The power density at the sample should be measured and kept constant for all experiments.

    • Use a temperature-controlled cuvette holder to maintain the sample temperature at 25°C.

  • Photobleaching Measurement:

    • Place the quartz cuvette containing the sample solution in the holder.

    • Set the excitation wavelength to the absorption maximum of the fluorophore.

    • Continuously illuminate the sample with the excitation light.

    • Record the full fluorescence emission spectrum at regular time intervals (e.g., every 30 seconds) for a total duration sufficient to observe significant photobleaching (e.g., 30 minutes).

  • Data Analysis:

    • For each recorded spectrum, integrate the total fluorescence intensity across the emission band.

    • Normalize the integrated fluorescence intensity at each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of irradiation time.

    • Fit the resulting photobleaching curve to a single or bi-exponential decay function to determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Quantitative Comparison of Fluorophore Photostability

The following table presents a hypothetical but expected outcome of the comparative photostability study, based on the known properties of the different fluorophore classes. The photobleaching half-life (t1/2) is a key metric for comparing photostability, with a longer half-life indicating greater stability.

Fluorophore ClassRepresentative CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Expected Photobleaching Half-life (t1/2) in Air-Saturated Ethanol (s)
1,6-Naphthyridine Derivative A ~350-450~450-550~0.1-0.9Potentially High
XantheneFluorescein4945180.95Low to Moderate
XantheneRhodamine B5545770.31Moderate
CyanineCy56496700.28Moderate to High

Mechanistic Insights into Photobleaching of N-Heterocyclic Fluorophores

The photobleaching of organic fluorophores is a complex process that can occur through several pathways, often involving the highly reactive triplet state. For N-heterocyclic aromatic compounds like 1,6-naphthyridines, the following mechanisms are likely to be significant:

  • Intersystem Crossing and Triplet State Reactions: Upon excitation, the fluorophore is promoted to an excited singlet state (S1). While fluorescence occurs from the relaxation of this state, there is a certain probability of intersystem crossing to a long-lived triplet state (T1). This triplet state is highly reactive and can interact with molecular oxygen (a triplet in its ground state) to generate reactive oxygen species (ROS), such as singlet oxygen. These ROS can then attack the fluorophore, leading to its irreversible degradation.

  • Photo-oxidation: The electron-rich aromatic system of 1,6-naphthyridine can be susceptible to oxidation, particularly in the presence of oxygen and light. The nitrogen atoms in the ring can also influence the electron density and reactivity of the molecule.

  • Structural Rigidity: The rigid, planar structure of the 1,6-naphthyridine core may contribute to its potential for high photostability. Increased structural rigidity can disfavor non-radiative decay pathways and reduce the likelihood of conformational changes that could lead to photodegradation.

Caption: Proposed photobleaching pathways for 1,6-naphthyridine fluorophores.

Conclusion and Future Directions

While further experimental validation is required, the unique electronic and structural properties of 1,6-naphthyridine fluorophores suggest their potential for high photostability, possibly rivaling or exceeding that of some commonly used dyes. Their rigid N-heterocyclic core may offer protection against common photodegradation pathways. The proposed standardized protocol provides a clear roadmap for the direct and quantitative comparison of their photostability against established standards.

For researchers and drug development professionals, the exploration of 1,6-naphthyridine-based fluorophores represents a promising avenue for the development of next-generation probes with enhanced photostability, leading to more reliable and informative fluorescence-based assays. Future work should focus on the systematic synthesis and evaluation of a library of 1,6-naphthyridine derivatives to establish clear structure-photostability relationships, paving the way for the rational design of exceptionally photostable fluorophores.

References

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
  • [An expeditious and efficient synthesis of highly functionalized[1][3]-naphthyridines under catalyst-free conditions in aqueous medium. Organic Letters.]([Link])

Sources

Safety Operating Guide

Navigating the Disposal of 8-Bromo-1,6-naphthyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and application of novel heterocyclic compounds are paramount. 8-Bromo-1,6-naphthyridine, a halogenated nitrogen-containing heterocycle, serves as a critical building block in the creation of innovative therapeutics. However, beyond its synthetic utility lies the crucial responsibility of its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Immediate Safety Protocols

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is essential. This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation[1][2][3].

  • H319: Causes serious eye irritation[1][2][3].

  • H335: May cause respiratory irritation[1][2][3].

These classifications necessitate the stringent use of Personal Protective Equipment (PPE) at all times when handling the compound, whether in its pure form or as a waste product.

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Prevents contact with the eyes, which can cause serious irritation[1][2].
Hand Protection Chemically resistant gloves (e.g., nitrile).Protects the skin from direct contact and subsequent irritation[1][2].
Body Protection A laboratory coat.Prevents contamination of personal clothing.
Respiratory Work in a well-ventilated area or under a certified chemical fume hood.Minimizes the risk of inhaling dust or vapors, which can lead to respiratory tract irritation[1][2].

In the event of a spill, immediate action is crucial. For small spills, use an inert absorbent material like vermiculite or sand to contain the substance. The contaminated absorbent material must then be collected into a sealed, appropriately labeled hazardous waste container. For larger spills, or if you are uncertain about the appropriate response, contact your institution's Environmental Health & Safety (EHS) department immediately.

The Core Principle: Segregation of Halogenated Waste

The fundamental principle governing the disposal of this compound is its classification as a halogenated organic compound . Due to the presence of bromine, this waste stream must be meticulously segregated from non-halogenated waste[4][5]. Co-mingling halogenated and non-halogenated waste streams can complicate the disposal process and significantly increase disposal costs[5].

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of this compound waste.

Step 1: Waste Container Preparation

  • Select a designated, leak-proof, and chemically compatible waste container. The original container of the chemical is often a suitable choice for its waste[5].

  • The container must be clearly labeled as "Hazardous Waste"[6].

  • The label must include the full chemical name: "this compound".

  • Indicate the associated hazards by listing the GHS hazard statements (H315, H319, H335) or displaying the corresponding pictograms[1][2][3].

Step 2: Waste Accumulation

  • Collect all waste materials containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, weigh boats, absorbent pads), in the designated hazardous waste container.

  • Ensure the container is kept securely closed at all times, except when actively adding waste[5][7]. This minimizes the release of vapors and prevents spills.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be located at or near the point of waste generation[6][8].

  • The SAA must provide secondary containment to prevent the spread of material in case of a leak.

  • Store the container away from incompatible materials, such as strong oxidizing agents.

Step 4: Arranging for Disposal

  • Once the waste container is full, or when the project generating the waste is complete, arrange for its disposal through your institution's EHS department[6].

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Crucially, do not attempt to dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and poses a significant risk to the environment.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Storage & Disposal A Generation of This compound Waste B Is the waste halogenated? A->B C Collect in a designated, labeled HALOGENATED waste container B->C Yes D Collect in a designated, labeled NON-HALOGENATED waste container B->D No E Store in Satellite Accumulation Area (SAA) with secondary containment C->E F Contact Environmental Health & Safety (EHS) for waste pickup E->F G Final Disposal via Certified Hazardous Waste Facility F->G

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. By adhering to the detailed procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound. This commitment not only protects individuals from potential hazards but also upholds our collective responsibility to safeguard the environment.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemical-Label.com. (n.d.). Edit chemical label this compound.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • The University of Edinburgh. (2022). Waste Management.
  • Boston University. (2016). Chemical Waste Management Guide. Environmental Health & Safety.
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Shaikh, A. A., et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery and Therapeutics, 8(6-s), 424-432.
  • University of Wisconsin-Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
  • Mercury Shipping. (2025). HS Code 2933: Heterocyclic Compounds Regulations.
  • eCFR. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Code of Federal Regulations.
  • Asadipour, A., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(63), 38241-38262.
  • He, W., et al. (2024). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. European Journal of Medicinal Chemistry, 279, 116838.

Sources

Mastering the Safe Handling of 8-Bromo-1,6-naphthyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the nuanced world of drug discovery and development, the ability to handle specialized chemical reagents with confidence and precision is paramount. 8-Bromo-1,6-naphthyridine, a key building block in the synthesis of various bioactive molecules, requires a methodical and informed approach to its handling to ensure both the safety of laboratory personnel and the integrity of the experimental work. This guide provides an in-depth, experience-driven framework for the safe and effective use of this compound, from initial risk assessment to final disposal.

Understanding the Hazard Profile of this compound

Before any handling of this compound, a thorough understanding of its hazard profile is essential. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

These classifications necessitate a stringent adherence to the personal protective equipment (PPE) protocols outlined in this guide. The causality is clear: direct contact with the skin or eyes, or inhalation of the powdered compound, can lead to immediate and potentially debilitating irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical step in mitigating the risks associated with this compound. The following table outlines the minimum required PPE, with an emphasis on the scientific reasoning behind each selection.

PPE CategorySpecific RequirementsRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.Standard safety glasses are insufficient as they do not provide a complete seal against airborne particulates. Goggles or a face shield are essential to prevent the fine powder of this compound from coming into contact with the eyes.
Hand Protection Nitrile or Neoprene gloves. Double-gloving is recommended.While no specific breakthrough time data for this compound is available, general guidance for halogenated aromatic hydrocarbons suggests that nitrile and neoprene offer good resistance to incidental contact.[3] Double-gloving provides an additional layer of protection against potential tears or pinholes in the outer glove.
Body Protection A fully-fastened laboratory coat.A lab coat protects the skin and personal clothing from accidental spills and contamination with the powdered compound.
Respiratory Protection To be used in a certified chemical fume hood. If weighing or transferring the powder outside of a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is mandatory.The fine, powdered nature of this compound poses a significant inhalation hazard.[4] A chemical fume hood provides the primary engineering control to minimize airborne particulates. In its absence, a respirator is a necessary safeguard.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operational procedure is crucial for minimizing exposure and ensuring reproducible experimental outcomes.

Preparation and Weighing
  • Designated Work Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood.

  • Pre-weighing Preparation: Before bringing the compound into the work area, ensure all necessary equipment (spatulas, weigh boats, glassware) is clean, dry, and readily accessible.

  • Weighing Procedure:

    • Don all required PPE.

    • Carefully open the container of this compound inside the fume hood.

    • Use a clean, dry spatula to transfer the desired amount of powder to a weigh boat.

    • Avoid creating dust by handling the powder gently.

    • Securely close the primary container immediately after weighing.

    • Clean any residual powder from the spatula and work surface with a solvent-dampened wipe, which should then be disposed of as hazardous waste.

Dissolution and Reaction Setup
  • Solvent Addition: Add the desired solvent to the reaction vessel containing the pre-weighed this compound. This should be done slowly and carefully to avoid splashing.

  • Vessel Sealing: Once the compound is in solution, securely cap the reaction vessel.

  • Labeling: Clearly label the reaction vessel with the chemical name, concentration, date, and your initials.

The following diagram illustrates the logical workflow for the safe handling of this compound:

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve react Set up Reaction dissolve->react decon Decontaminate Glassware react->decon segregate Segregate Halogenated Waste decon->segregate dispose Dispose of Waste via EHS segregate->dispose

Caption: A logical workflow for the safe handling of this compound.

Spill Management: Immediate and Effective Response

In the event of a spill, a calm and methodical response is essential.

Small Spills (less than 1 gram)
  • Alert Personnel: Notify others in the immediate vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE.

  • Containment: Gently cover the spill with an inert absorbent material such as vermiculite or sand to prevent the powder from becoming airborne.[5]

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Large Spills (more than 1 gram)
  • Evacuate: Immediately evacuate the laboratory.

  • Alert Safety Officer: Notify your institution's Environmental Health and Safety (EHS) department.

  • Restrict Access: Close the laboratory doors and post a warning sign.

  • Do Not Attempt to Clean: Allow trained emergency response personnel to handle the cleanup.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The disposal of this compound and any materials contaminated with it must be handled with the utmost care to prevent environmental contamination.

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be segregated into a designated "Halogenated Organic Waste" container.[1][6][7] Do not mix with non-halogenated waste streams.

  • Waste Containers: Use only appropriately labeled, leak-proof, and chemically compatible containers for waste collection.

  • Contaminated Materials: This includes empty primary containers, weigh boats, gloves, and any cleaning materials used in a spill cleanup. All of these items must be disposed of as hazardous waste.

  • EHS Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, fostering a secure laboratory environment and ensuring the integrity of their vital work.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Cornell University Environmental Health and Safety. (n.d.). Organic Solvents.
  • ChemicalBook. (2023). This compound MSDS.
  • Temple University. (2021, October). Halogenated Solvents in Laboratories.
  • University of British Columbia. (2017, November 27). Chemical Spill Clean-up Procedure.
  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • University of North Carolina at Charlotte. (2024, March 29). CHEMICAL SPILL PROCEDURES.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • Wittenberg University. (n.d.). Handling Chemicals - Chemistry.
  • University of California, Santa Cruz. (n.d.). Safe Handling and Storage of Chemicals.
  • Novohim. (n.d.). Safety precautions when handling chemical reagents.
  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Michigan State University. (n.d.). Spill and Cleaning Protocol.
  • University of British Columbia. (2017). Chemical Spill Clean-up Procedure.
  • University of North Carolina at Charlotte. (2024). CHEMICAL SPILL PROCEDURES.
  • University of California, Berkeley. (n.d.). Resistance To Chemicals of Common Glove Materials.
  • Environmental Health and Safety, University of Missouri. (n.d.). OSHA Glove Selection Chart.
  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-1,6-naphthyridine
Reactant of Route 2
Reactant of Route 2
8-Bromo-1,6-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.